molecular formula C10H9NO B1296862 3-Methoxyquinoline CAS No. 6931-17-5

3-Methoxyquinoline

Cat. No.: B1296862
CAS No.: 6931-17-5
M. Wt: 159.18 g/mol
InChI Key: AQCRFDKOKZGTDE-UHFFFAOYSA-N
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Description

3-Methoxyquinoline is a high-purity organic compound serving as a valuable chemical intermediate and building block in advanced research and development. It features a quinoline core structure substituted with a methoxy group at the 3-position, a key motif in the synthesis of more complex molecules. This compound is part of a class of chemicals frequently utilized in the preparation of active pharmaceutical intermediates (APIs), as seen in related methoxyquinoline derivatives . Its structural framework makes it a versatile precursor in organic synthesis methodologies, including metal-catalyzed cross-coupling reactions to create novel compounds with potential photophysical properties . Researchers also employ similar methoxyquinoline scaffolds in the synthesis of compounds evaluated for various biological activities . Handling should only be performed by qualified researchers. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal product. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCRFDKOKZGTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341800
Record name 3-Methoxyquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6931-17-5
Record name 3-Methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6931-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyquinoline
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Foundational & Exploratory

3-Methoxyquinoline: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Methoxyquinoline, a heterocyclic aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. This document delineates its core chemical properties, molecular structure, and spectroscopic signature. Furthermore, it offers a detailed, field-proven protocol for its synthesis, an analysis of its chemical reactivity, and a survey of its current and potential applications as a versatile scaffold in the development of novel therapeutic agents. This guide is intended to serve as a comprehensive resource for scientists and professionals engaged in advanced chemical research.

Introduction: The Quinoline Scaffold and the Significance of Methoxy Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The functionalization of the quinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological properties. Among various substituents, the methoxy group (-OCH₃) plays a crucial role. Its electron-donating nature can significantly influence the reactivity of the quinoline ring and its ability to interact with biological targets.

This compound, the subject of this guide, is a valuable building block in organic synthesis. Its strategic placement of the methoxy group at the 3-position of the quinoline ring imparts unique reactivity and potential for derivatization, making it a molecule of considerable interest for the synthesis of complex chemical entities. This guide aims to provide a comprehensive overview of this compound, from its fundamental properties to its practical applications.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to its application in research and development.

Chemical Structure and Nomenclature

The structure of this compound consists of a quinoline core with a methoxy group attached to the carbon atom at position 3. Its IUPAC name is this compound.[4]

[3-Bromoquinoline] + NaOCH₃ --(CuI, DMF, reflux)--> [this compound]

Figure 2: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitrogen atom within the quinoline ring system.

Electrophilic Aromatic Substitution

The pyridine ring of quinoline is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution reactions typically occur on the benzene ring. The methoxy group at the 3-position, being an ortho-, para-director, would be expected to activate the 2- and 4-positions for electrophilic attack. However, the 2- and 4-positions are on the deactivated pyridine ring. This complex interplay of electronic effects makes predicting the regioselectivity of electrophilic substitution on this compound non-trivial and often requires experimental verification.

Nucleophilic Aromatic Substitution

The pyridine ring of quinoline is activated towards nucleophilic attack, particularly at the 2- and 4-positions. While this compound itself does not have a leaving group at these positions, its derivatives, such as 2- or 4-halo-3-methoxyquinolines, would be expected to undergo nucleophilic substitution readily.

Reactivity of the Methoxy Group

The methoxy group can undergo ether cleavage under strong acidic conditions (e.g., HBr or HI) to yield 3-hydroxyquinoline. This transformation provides a route to another important class of quinoline derivatives.

Logical Relationship of Reactivity

G cluster_0 Reactivity Pathways A This compound B Electrophilic Aromatic Substitution A->B C Nucleophilic Aromatic Substitution (on halo-derivatives) A->C D Ether Cleavage A->D E Functionalized This compound Derivatives B->E C->E D->E

Figure 3: Reactivity pathways of this compound.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block in the synthesis of biologically active molecules.

Anticancer Agents

Quinoline derivatives are well-known for their anticancer properties. [5][6]The 3-substituted quinoline framework has been explored for the development of various anticancer agents, including kinase inhibitors. [4]For instance, a series of 3-substituted quinoline derivatives have been synthesized and evaluated as platelet-derived growth factor receptor (PDGF-R) tyrosine kinase inhibitors. [4]

Neurodegenerative Diseases

Quinoline derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their ability to chelate metal ions and modulate the activity of enzymes involved in neurodegeneration makes them attractive candidates for further research.

Other Biological Activities

The versatile quinoline scaffold has been incorporated into molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The derivatization of this compound provides a pathway to explore these and other potential therapeutic applications.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [4]* Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection. [7][5] * Use only outdoors or in a well-ventilated area. [7] * Wash hands thoroughly after handling. [7] * Store in a well-ventilated place. Keep container tightly closed. [5]* Incompatible Materials: Strong oxidizing agents and strong acids. [7] For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and significant potential for applications in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and accessibility through straightforward synthetic routes make it an attractive starting material for the synthesis of more complex molecules. As research into novel therapeutics continues, the this compound scaffold is poised to remain a valuable tool for the discovery and development of new bioactive compounds.

References

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). SpringerLink. Retrieved from [Link]

  • Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology. (2020). ResearchGate. Retrieved from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. Retrieved from [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). ResearchGate. Retrieved from [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. Retrieved from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. (2016). MDPI. Retrieved from [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). NASA. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 17). Walsh Medical Media. Retrieved from [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Methoxyquinoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of the 3-Methoxy Motif

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.[3] Within this important class of compounds, 3-methoxyquinoline emerges as a key building block and a molecule of significant interest for drug discovery and development. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, safety information, and its applications as a precursor in the development of novel therapeutic agents. One notable application of this compound is its use as a building block for protein degraders.[4]

Core Properties of this compound

CAS Number: 6931-17-5[5]

Physical and Chemical Constants
PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[4]
Molecular Weight 159.18 g/mol [5]
Appearance Pale-yellow to blue to purple to brown to black liquid[6]
Storage Sealed in dry, room temperature[7]
Spectroscopic Data

Confirmation of the this compound structure is typically achieved through standard spectroscopic methods. The following data has been reported for the product obtained from the synthesis described in the subsequent section:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.45 (d, 1H, J=2.9 Hz), 7.85 (dd, 1H, J=8.1, 1.2 Hz), 7.49 (dd, 1H, J=8.1, 1.2 Hz), 7.36-7.25 (m, 2H), 7.12 (d, 1H, J=2.9 Hz), 3.67 (s, 3H)[5]

  • Mass Spectrometry (APCI, pos. 30V): m/z: [M+H]⁺ 160[5]

Synthesis of this compound: A Reliable Experimental Protocol

A common and effective method for the synthesis of this compound involves the copper-catalyzed methoxylation of 3-bromoquinoline. This procedure provides the target compound in high yield.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-Bromoquinoline 3-Bromoquinoline Reaction_Mixture Reaction 3-Bromoquinoline->Reaction_Mixture Sodium_Methoxide Sodium Methoxide (30% in Methanol) Sodium_Methoxide->Reaction_Mixture Copper_Iodide Copper(I) Iodide (catalyst) Copper_Iodide->Reaction_Mixture DMF Anhydrous DMF (solvent) DMF->Reaction_Mixture Reflux Reflux (16 hours) Reflux->Reaction_Mixture This compound This compound Reaction_Mixture->this compound Workup & Purification

Caption: Synthesis of this compound from 3-Bromoquinoline.

Step-by-Step Methodology
  • Reaction Setup: In a flask maintained under a nitrogen atmosphere, dissolve 3-bromoquinoline (48 mmol) in anhydrous dimethylformamide (80 mL).[5]

  • Addition of Reagents: To the solution, add a 30% solution of sodium methoxide in methanol (54 mmol) followed by copper(I) iodide (2.4 mmol).[5]

  • Reaction: Heat the reaction mixture to reflux and maintain it with continuous stirring for 16 hours.[5]

  • Workup: After cooling the mixture to room temperature, quench the reaction by adding water.[5]

  • Extraction: Extract the aqueous mixture with diethyl ether. Separate the organic layer.[5]

  • Washing: Wash the organic layer sequentially with water and saturated brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil (94% yield).[5]

Rationale: The use of a copper catalyst is crucial for facilitating the nucleophilic aromatic substitution of the bromine atom with the methoxide group. Anhydrous conditions are necessary to prevent side reactions with water. The extended reflux period ensures the completion of the reaction. The aqueous workup and extraction procedure effectively removes the inorganic salts and DMF, while the final drying and concentration steps isolate the pure product.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a cornerstone in the development of therapeutics for a multitude of diseases, including cancer, malaria, and various infections.[1][2] The introduction of a methoxy group, particularly at the 3-position, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Derivatives of methoxyquinoline have been investigated for a range of pharmacological activities:

  • Anticancer Agents: Methoxy-substituted quinoline derivatives have shown promise as anticancer agents. For instance, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site.[8] Some of these compounds exhibited extremely high cytotoxicity against various human tumor cell lines, including drug-resistant strains.[8]

  • P-glycoprotein Inhibitors: Certain 6-methoxy-2-arylquinolines have been evaluated as potential inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer.[9]

  • Anti-inflammatory and Analgesic Properties: Synthetic quinoline derivatives incorporating a methoxyphenyl moiety have demonstrated significant anti-inflammatory and anti-nociceptive effects in animal models, with molecular docking studies suggesting inhibition of COX-2 as a possible mechanism.[3]

The this compound scaffold serves as a versatile starting material for the synthesis of more complex molecules with tailored biological activities. Its utility as a "protein degrader building block" highlights its importance in the development of novel therapeutic modalities.[4]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound was not found in the provided search results, general safety precautions for related methoxyquinoline compounds should be followed. The available information for some isomers and derivatives suggests the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling Recommendations:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, cool place.[7]

Toxicological Information: The toxicological properties of this compound have not been fully investigated. As with any chemical, it should be handled with care, and exposure should be minimized.

Conclusion

This compound is a valuable heterocyclic compound with a confirmed CAS number and a well-established synthesis protocol. Its utility as a versatile building block in medicinal chemistry is evident from the diverse biological activities exhibited by its derivatives, including anticancer and anti-inflammatory properties. For researchers and drug development professionals, this compound represents a key starting point for the design and synthesis of novel therapeutic agents. Further investigation into its physical constants and a comprehensive toxicological evaluation would be beneficial for its broader application.

References

  • CP Lab Safety. This compound, min 95%, 10 grams. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Taylor & Francis Online. Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. [Link]

  • PMC. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • ResearchGate. (PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. [Link]

  • PMC. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. [Link]

  • 2a biotech. Product Detail. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • PMC. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. [Link]

  • PubMed. Quinoline: An Attractive Scaffold in Drug Design. [Link]

  • Suzhou Youlite Pharmaceutical and Chemical Technology Co., Ltd. This compound. [Link]

  • MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]

Sources

Spectroscopic Analysis of 3-Methoxyquinoline: A Technical Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Quinoline and its derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Among these, 3-Methoxyquinoline is a key intermediate and structural motif. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive analysis of its molecular architecture.

This technical guide provides an in-depth examination of the ¹H and ¹³C NMR spectroscopic data of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the logic of spectral interpretation, and the foundational principles that ensure trustworthy, reproducible results. We will explore detailed experimental protocols, the assignment of spectral signals, and the electronic effects that govern the chemical shifts and coupling constants observed in this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the quinoline ring system is used for this compound. This numbering is crucial for assigning specific proton and carbon signals to their corresponding atoms within the molecule.

Caption: Chemical structure of this compound with IUPAC numbering.

Experimental Protocol: Acquiring High-Integrity NMR Data

The quality and reliability of NMR data are directly dependent on a meticulously executed experimental protocol. The following section outlines a validated, step-by-step methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of this compound. The compound should be of high purity to avoid signals from contaminants.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent ability to dissolve a wide range of organic compounds and its relative chemical inertness. Use approximately 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[1] Its single, sharp resonance is chemically inert and appears in a region of the spectrum that rarely overlaps with analyte signals.

  • Dissolution: Combine the analyte, deuterated solvent, and TMS in a clean, dry NMR tube. Secure the cap and gently agitate the tube until the sample is fully dissolved.

2. NMR Spectrometer Setup and Calibration:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer, for example, a Bruker® 400 MHz or 500 MHz instrument.[2][3] Higher field strengths provide superior signal dispersion and simplify the interpretation of complex coupling patterns.

  • Locking and Shimming: Place the NMR tube into the spectrometer's probe. The instrument's deuterium lock system will use the deuterium signal from the CDCl₃ to maintain a stable magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

3. Data Acquisition:

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: ~220-240 ppm.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[4]

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

  • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the residual CDCl₃ solvent peak to its known chemical shift of 77.16 ppm.[5]

¹H NMR Spectroscopic Data Analysis

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environment, and their spatial relationship to neighboring protons.

Table 1: Experimental ¹H NMR Data for this compound (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assigned Proton
8.45 d 2.9 1H H-2
7.85 dd 8.1, 1.2 1H H-5 or H-8
7.49 dd 8.1, 1.2 1H H-5 or H-8
7.36-7.25 m - 2H H-6, H-7
7.12 d 2.9 1H H-4
3.67 s - 3H -OCH₃

(Data sourced from ChemicalBook)[6]

Interpretation of the ¹H NMR Spectrum:

  • Methoxy Group (-OCH₃) at 3.67 ppm: The sharp singlet integrating to three protons is characteristic of the methyl protons of the methoxy group. Its upfield position is typical for protons on a carbon bonded to an electronegative oxygen atom. The absence of splitting (singlet) indicates no adjacent protons.

  • Pyridine Ring Protons (H-2 and H-4):

    • The signal at 8.45 ppm (H-2) is the most downfield aromatic proton. This significant deshielding is due to its position adjacent to the electronegative nitrogen atom and the anisotropic effect of the aromatic ring system. It appears as a doublet with a small coupling constant (J = 2.9 Hz), indicative of a four-bond coupling (⁴J) to H-4 across the nitrogen and C-3.

    • The signal at 7.12 ppm (H-4) appears as a doublet with the same coupling constant (J = 2.9 Hz), confirming its coupling relationship with H-2. It is upfield relative to H-2 due to the electron-donating effect of the adjacent methoxy group at C-3.

  • Carbocyclic Ring Protons (H-5, H-6, H-7, H-8):

    • The multiplet between 7.36-7.25 ppm , integrating to two protons, is assigned to H-6 and H-7 in the center of the benzene portion of the ring system.

    • The two doublets of doublets at 7.85 ppm and 7.49 ppm are assigned to H-5 and H-8. These protons are ortho to the ring fusion and are coupled to their respective neighbors. The downfield shift of one of these protons is expected due to its proximity to the pyridine ring.

¹³C NMR Spectroscopic Data Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Assigned Carbon Expected Chemical Shift Range (δ, ppm) Rationale for Prediction
C-2 145-150 Adjacent to nitrogen; deshielded.
C-3 150-155 Attached to electronegative oxygen; strongly deshielded.
C-4 105-110 Shielded by the electron-donating resonance effect of the -OCH₃ group.
C-4a 125-130 Quaternary carbon at the ring junction.
C-5 128-132 Aromatic CH.
C-6 125-129 Aromatic CH.
C-7 125-129 Aromatic CH.
C-8 128-132 Aromatic CH.
C-8a 145-150 Quaternary carbon adjacent to nitrogen; deshielded.

| -OCH₃ | 55-60 | Typical range for a methoxy carbon attached to an aromatic ring. |

Logic of Chemical Shift Prediction:

  • Effect of the Nitrogen Atom: The electronegative nitrogen atom strongly deshields the adjacent carbons, C-2 and C-8a, causing their signals to appear far downfield (typically >145 ppm).

  • Effect of the Methoxy Group: The oxygen atom of the methoxy group has two opposing effects:

    • Inductive Effect: The oxygen is highly electronegative and withdraws electron density through the sigma bond, which deshields the directly attached carbon (C-3).

    • Resonance Effect: The lone pairs on the oxygen can donate electron density into the π-system of the aromatic ring. This effect increases electron density, particularly at the ortho (C-2, C-4) and para positions.

  • Combined Effects on C-3 and C-4:

    • At C-3 , the direct attachment to oxygen makes the inductive deshielding effect dominant, resulting in one of the most downfield signals in the spectrum.

    • At C-4 (ortho to the methoxy group), the electron-donating resonance effect is strong, leading to significant shielding. This will likely cause the C-4 signal to be the most upfield of all the aromatic CH carbons.

  • Quaternary Carbons: The quaternary carbons (C-3, C-4a, C-8a) will typically show weaker signals in a standard ¹³C NMR spectrum compared to the protonated carbons.

Workflow for Spectroscopic Structure Confirmation

The process of confirming a molecular structure using NMR spectroscopy follows a logical and self-validating workflow. This ensures that the final assignment is robust and supported by multiple points of evidence.

G Figure 2. NMR Analysis Workflow cluster_workflow A Sample Preparation (Analyte + CDCl₃ + TMS) B Data Acquisition (¹H, ¹³C, 2D NMR) A->B Load Sample C Data Processing (FT, Phasing, Calibration) B->C Generate FID F 2D NMR Analysis (COSY, HSQC, HMBC) B->F D ¹H Spectrum Analysis (Integration, Multiplicity, J-Coupling) C->D E ¹³C Spectrum Analysis (Number of Signals, Chemical Shift) C->E G Signal Assignment & Structure Validation D->G E->G F->G Correlate Signals H Final Structure Confirmation G->H Consistent Data

Caption: General workflow for molecular structure elucidation using NMR.

Conclusion

References

  • Ökten, S., Demircioğlu, Z., Ersanli, C. C., & Çakmak, O. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1244, 130959. [Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1383. [Link]

  • Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • The Royal Society of Chemistry. (2020). Supporting Information For: A general and practical synthesis of 4-arylquinolines via I2-catalyzed aerobic oxidative annulation of arylacetic acids with anilines. [Link]

  • Trinh, T. H., et al. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 263. [Link]

  • Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]

  • Vanderbilt University. Tetrahedron Letters. [Link]

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank. [Link]

  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • ResearchGate. Tetrahedron letter. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Methoxyquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and quantification. We delve into the fundamental principles of ionization and fragmentation of this compound, explore various analytical methodologies, and present detailed experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process. This document aims to serve as an authoritative resource, grounded in scientific literature, to facilitate robust and reliable mass spectrometric analysis of this important molecule.

Introduction: The Significance of this compound and the Role of Mass Spectrometry

Quinoline and its derivatives are a class of heterocyclic compounds that form the backbone of many synthetic and natural products with a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] this compound, with a molecular weight of 159.18 g/mol and the chemical formula C10H9NO, is a key intermediate and structural motif in the synthesis of more complex molecules.[2][3] Its precise characterization is paramount for quality control, metabolic studies, and the rational design of new chemical entities.

Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of such compounds due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information from minute sample quantities. This guide will navigate the nuances of analyzing this compound by mass spectrometry, from the initial choice of ionization technique to the intricate interpretation of fragmentation patterns.

Foundational Principles: Ionization and Fragmentation of this compound

The journey of a this compound molecule through a mass spectrometer begins with its conversion into a gas-phase ion. The choice of ionization technique is critical as it dictates the nature of the initial ion and the subsequent fragmentation pathways.

Ionization Techniques: A Comparative Overview

Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[4] This process imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M+) and extensive fragmentation.[4][5] While this provides a rich fragmentation pattern that can be used as a "fingerprint" for library matching, the molecular ion may be weak or absent for some compounds.[6] For quinoline derivatives, EI mass spectra often show the molecular ion as the base peak, reflecting their stable nature.[7]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[8] It is particularly well-suited for polar and thermolabile molecules.[9] ESI typically produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for accurate molecular weight determination.[8][10] Fragmentation can be induced in the ESI source by increasing cone voltages, a technique known as source-induced dissociation (SID) or in-source CID.[8]

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar compounds that are not easily ionized by ESI.[2] It involves the ionization of the analyte in the gas phase at atmospheric pressure through reactions with reagent gas ions. Like ESI, it generally produces protonated molecules [M+H]+.[2]

The selection between these techniques depends on the analytical objective. For structural elucidation and library matching, the detailed fragmentation from EI is invaluable. For quantitative studies or the analysis of complex mixtures where preserving the molecular ion is crucial, ESI or APCI are the preferred methods.

The Unique Fragmentation Pattern of this compound

Under electron ionization, this compound exhibits a characteristic fragmentation pattern. A notable feature is the loss of 43 mass units from the molecular ion in a single step.[11][12] This is unusual compared to other methoxyquinoline isomers where a stepwise loss of a methyl radical (CH3, 15 Da) followed by carbon monoxide (CO, 28 Da) is more common.[11]

The primary fragmentation pathways for methoxyquinolines can be generalized into two schemes. One involves the initial loss of a methyl radical, and the other involves the loss of a CHO radical. However, the behavior of the 3-methoxy isomer is distinct. The direct loss of 43 mass units (likely representing the loss of a CH3CO radical) is a key diagnostic feature.[11][12]

Experimental Design and Methodologies

A robust mass spectrometric analysis of this compound requires careful consideration of the entire workflow, from sample preparation to data interpretation.

Sample Preparation and Introduction

For EI analysis, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC). GC-MS provides excellent separation of complex mixtures prior to mass analysis. For ESI and APCI, the sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, and introduced via liquid chromatography (LC) or direct infusion.

Mass Analyzer Selection

The choice of mass analyzer influences the resolution, mass accuracy, and speed of the analysis.

  • Quadrupole Analyzers: These are robust and cost-effective, often used in triple quadrupole (QqQ) configurations for highly sensitive and selective quantitative analysis using Multiple Reaction Monitoring (MRM).[9]

  • Time-of-Flight (TOF) Analyzers: TOF instruments offer high resolution and mass accuracy, enabling the determination of elemental compositions of ions.[13]

  • Ion Trap Analyzers: These analyzers can perform multiple stages of fragmentation (MSn), which is invaluable for detailed structural elucidation.

For routine analysis and quantification, a GC- or LC-coupled single quadrupole or triple quadrupole mass spectrometer is often sufficient. For in-depth structural characterization and analysis of unknown compounds, high-resolution instruments like Q-TOF or Orbitrap are preferred.

A Step-by-Step Protocol for GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL to ng/mL range).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.
  • Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[7]
  • Source Temperature: 230 °C.
  • Mass Range: Scan from m/z 40 to 300.

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
  • Identify the molecular ion peak at m/z 159.
  • Analyze the fragmentation pattern, noting the prominent fragment ions.

In-Depth Analysis of Fragmentation Pathways

The interpretation of mass spectra is a deductive process that involves piecing together the fragmentation puzzle to reconstruct the original molecular structure.

Electron Ionization Fragmentation of this compound

The mass spectrum of this compound obtained under EI conditions is characterized by several key fragments.

Table 1: Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed FragmentNeutral LossComments
159[C10H9NO]+•-Molecular Ion (M+)
116[M - 43]+CH3CO•A characteristic and unusual one-step loss for the 3-methoxy isomer.[11][12]
144[M - 15]+CH3•Loss of the methyl group from the methoxy substituent. This peak is notably absent or of very low intensity in the 3-methoxy isomer compared to others.[11]
130[M - 29]+CHO•Loss of a formyl radical.
102[C8H6]+•HCN from m/z 129A common fragmentation pathway for the quinoline ring itself involves the loss of HCN.[7]

The most intense fragment ion peak in the mass spectra of this compound is often found at m/z 116, corresponding to the loss of 43 mass units.[11] This makes it a diagnostic marker to differentiate it from its other positional isomers.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

G M This compound [C10H9NO]+• m/z 159 F116 [M - 43]+ m/z 116 M->F116 - CH3CO•

Caption: Primary fragmentation of this compound in EI-MS.

Experimental Workflow Visualization

The overall process for the GC-MS analysis can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolution & Dilution GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Detector Detection MS->Detector TIC Total Ion Chromatogram Detector->TIC Spectrum Mass Spectrum TIC->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation

Caption: Workflow for GC-MS analysis of this compound.

Conclusion: Best Practices and Future Directions

The mass spectrometric analysis of this compound is a powerful tool for its identification, characterization, and quantification. A thorough understanding of its unique fragmentation behavior, particularly the characteristic loss of 43 mass units under electron ionization, is crucial for accurate structural assignment and differentiation from its isomers. The choice of ionization technique and mass analyzer should be tailored to the specific analytical goals.

Future research may focus on the application of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, for the separation and characterization of complex mixtures of quinoline isomers. Furthermore, the development of quantitative assays using tandem mass spectrometry will be vital for pharmacokinetic and metabolic studies of this compound derivatives in drug discovery and development.

This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to develop and validate robust analytical methods based on a deep understanding of the underlying principles of mass spectrometry.

References

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The Multifaceted Methoxyquinoline Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Heterocycle

The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents.[1] Within this esteemed class of compounds, the introduction of a methoxy substituent onto the quinoline core has proven to be a particularly fruitful strategy, unlocking a diverse array of pharmacological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential applications of methoxyquinoline compounds in medicinal chemistry. We will delve into the core therapeutic areas where these compounds have shown significant promise, elucidating their mechanisms of action, exploring structure-activity relationships, and providing detailed experimental protocols to facilitate further research and development.

I. Anticancer Applications: Targeting the Engines of Malignancy

The quest for novel and effective anticancer agents is a perpetual endeavor in medicinal chemistry. Methoxyquinoline derivatives have emerged as a compelling class of compounds with potent and diverse anticancer activities, targeting fundamental cellular processes essential for tumor growth and proliferation.

A. Mechanism of Action: A Two-Pronged Assault on Cancer Cells

The anticancer efficacy of methoxyquinoline compounds stems from their ability to interfere with critical cellular machinery. Two primary mechanisms of action have been extensively investigated: the inhibition of tubulin polymerization and the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR cascade.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[2] Their dynamic instability is crucial for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent anticancer drugs.

A significant number of methoxyquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. This disruption of microtubule formation leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).

Key Methoxyquinoline-Based Tubulin Polymerization Inhibitors

Compound IDMethoxy PositionTarget Cell LinesIC50 (µM)Reference
Compound 1 6-methoxyHL-60 (Leukemia), MCF-7 (Breast)0.61 - 1.83[3]
Compound 2 6-methoxyPC3 (Prostate), HeLa (Cervical)8.3 - 34.34[4]
Compound 3 7-methoxyHCT116 (Colon), A549 (Lung)Not specified[5]

This table presents a selection of methoxyquinoline derivatives with demonstrated tubulin polymerization inhibitory activity. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Signaling Pathway: Inhibition of Tubulin Polymerization

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Division (Mitosis) Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition Inhibition of Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Cell Division Cell Division Mitotic Spindle->Cell Division Enables Methoxyquinoline Compound Methoxyquinoline Compound Methoxyquinoline Compound->Tubulin Dimers

Caption: Methoxyquinoline compounds inhibit tubulin polymerization, leading to mitotic arrest.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Certain quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of the PI3K/Akt/mTOR pathway. By blocking the activity of PI3K or mTOR, these compounds can effectively halt the downstream signaling that promotes cancer cell survival and proliferation.

Key Methoxyquinoline-Based PI3K/mTOR Inhibitors

Compound IDMethoxy PositionTargetTarget Cell LinesIC50 (µM)Reference
Quinoline/Chalcone Hybrid Not specifiedPI3KA549 (Lung), K-562 (Leukemia)1.91 - 5.29[9]
Dimorpholinoquinazoline derivative Not specifiedPI3K/Akt/mTORMCF7 (Breast)Not specified (inhibits phosphorylation at 125-250 nM)[10]

This table highlights examples of quinoline derivatives that target the PI3K/Akt/mTOR pathway. The IC50 values represent the concentration of the compound required to inhibit the target or cell growth by 50%.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Methoxyquinoline Compound Methoxyquinoline Compound Methoxyquinoline Compound->PI3K inhibits

Caption: Methoxyquinolines can inhibit the PI3K/Akt/mTOR signaling pathway.

B. Experimental Protocols for Anticancer Evaluation

To assess the anticancer potential of novel methoxyquinoline compounds, a standardized workflow involving a series of in vitro assays is typically employed. This workflow allows for the determination of a compound's cytotoxicity, its effect on cell proliferation, and its specific mechanism of action.

Experimental Workflow: In Vitro Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Culture 1. Cell Culture (e.g., MCF-7, A549) Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay IC50_Determination 4. IC50 Determination MTT_Assay->IC50_Determination Tubulin_Assay 5a. Tubulin Polymerization Assay IC50_Determination->Tubulin_Assay Lead Compounds Western_Blot 5b. Western Blot (PI3K/Akt/mTOR markers) Cell_Cycle_Analysis 5c. Cell Cycle Analysis (Flow Cytometry)

Caption: A typical workflow for the in vitro screening of anticancer compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity and, by extension, cell viability.[11][12][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Protocol for the MTT Assay:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the methoxyquinoline compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[13]

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[2][15][16]

Step-by-Step Protocol for the Fluorescence-Based Tubulin Polymerization Assay:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[15]

    • Prepare a reaction mix containing tubulin (final concentration 2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter dye (e.g., DAPI) in the general tubulin buffer. Keep the mixture on ice.[2][15]

  • Assay Setup:

    • Pre-warm a black, flat-bottom 96-well plate to 37°C.

    • Add 5 µL of 10x concentrated test compound, positive control (e.g., nocodazole for inhibition, paclitaxel for enhancement), or vehicle control to the appropriate wells.[2]

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[2]

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60 minutes.[16]

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Determine the effect of the test compounds on the rate and extent of tubulin polymerization compared to the controls. The IC50 value for inhibition can be calculated from a dose-response curve.

II. Future Directions and Conclusion

The exploration of methoxyquinoline compounds in medicinal chemistry continues to be a vibrant and promising area of research. While significant strides have been made in understanding their anticancer potential, particularly as tubulin polymerization inhibitors and modulators of the PI3K/Akt/mTOR pathway, further investigations are warranted. Future research should focus on:

  • Elucidating Diverse Mechanisms of Action: While tubulin and PI3K are key targets, exploring other potential molecular targets will broaden the therapeutic applicability of these compounds.

  • Optimizing Pharmacokinetic and Pharmacodynamic Properties: medicinal chemistry efforts should be directed towards improving the solubility, bioavailability, and metabolic stability of lead compounds to enhance their in vivo efficacy.

  • Exploring Combination Therapies: Investigating the synergistic effects of methoxyquinoline derivatives with existing anticancer drugs could lead to more effective and less toxic treatment regimens.

  • Expanding to Other Therapeutic Areas: The versatile methoxyquinoline scaffold holds promise beyond oncology. A systematic exploration of its potential in treating infectious diseases (antimalarial, antibacterial, antifungal) and neurodegenerative disorders is a logical and exciting next step.

References

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3-Methoxyquinoline derivatives and their potential bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Bioactivity, and Therapeutic Potential of 3-Methoxyquinoline Derivatives

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among its myriad derivatives, those featuring a methoxy substituent at the 3-position are emerging as a particularly promising class of molecules. The electronic and steric properties imparted by the 3-methoxy group significantly influence the molecule's interaction with biological targets, leading to potent and often selective bioactivities. This guide provides a comprehensive technical overview of this compound derivatives, consolidating current knowledge on their synthesis, anticancer, antimicrobial, and neuroprotective properties. We delve into structure-activity relationships (SAR), elucidate known mechanisms of action, and provide detailed experimental protocols to empower researchers in this dynamic field.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is an electron-deficient system whose derivatives have demonstrated a remarkable range of pharmacological effects, including antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune its physicochemical and biological properties. The introduction of a methoxy group (-OCH₃), particularly at the C-3 position, serves as a critical design element. This group can act as a hydrogen bond acceptor and its lipophilicity can enhance membrane permeability, profoundly impacting the compound's pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core can be approached through several established and innovative routes. The choice of method often depends on the desired substitution pattern on the rest of the scaffold and the availability of starting materials.

A prevalent strategy involves the palladium-catalyzed coupling of a suitably substituted aryl bromide or triflate with an organostannane or organozinc chloride.[4] This approach offers high functional group tolerance and is effective for creating C-C bonds at the 3-position. Another common method is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. Modifications of this reaction are often required to introduce the 3-methoxy substituent.

A more direct approach involves the nucleophilic substitution of a leaving group (e.g., bromine) at the 3-position of a pre-formed quinoline ring with sodium methoxide.[5] This is particularly useful when starting from bromoquinoline precursors.

Workflow: General Synthesis of this compound Derivatives

G cluster_start Starting Materials cluster_methods Core Synthesis Methods cluster_intermediate Core Scaffold cluster_final Final Product Start1 o-Aminoaryl Aldehyde/ Ketone Method1 Friedländer Annulation Start1->Method1 Method3 Palladium-Catalyzed Cross-Coupling Start1->Method3 Alternative Precursors Start2 α-Methylene Ketone Start2->Method1 Start2->Method3 Alternative Precursors Start3 3-Bromoquinoline Precursor Method2 Nucleophilic Substitution (e.g., with NaOMe) Start3->Method2 Core 3-Substituted Quinoline or this compound Core Method1->Core Method2->Core Method3->Core Final Bioactive this compound Derivative Library Core->Final Further Functionalization (e.g., at C2, C4, C6)

Caption: General synthetic pathways to this compound derivatives.

Experimental Protocol: Synthesis of 3,6,8-trimethoxyquinoline

This protocol is adapted from the synthesis of 3,6,8-trimethoxyquinoline from a tribromoquinoline precursor.[5] This method exemplifies a nucleophilic aromatic substitution reaction.

Materials:

  • 3,6,8-tribromoquinoline

  • Sodium metal (Na)

  • Anhydrous Methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Copper(I) iodide (CuI)

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Argon (Ar) gas supply

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or equivalent for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Prepare Sodium Methoxide: Under an argon atmosphere, add freshly cut sodium metal (1.5 g, 65.2 mmol) to a flask containing anhydrous methanol (40 mL). Allow the sodium to dissolve completely. Causality: This in-situ reaction generates sodium methoxide, the nucleophile required for the substitution reaction.

  • Reaction Setup: Dilute the warm sodium methoxide solution with anhydrous DMF. Add vacuum-dried CuI (1.78 g, 3.44 mmol). Causality: CuI acts as a catalyst, facilitating the nucleophilic substitution of the aryl bromides.

  • Substrate Addition: Add a solution of 3,6,8-tribromoquinoline (1 g, 3.44 mmol) in anhydrous DMF (25 mL) to the reaction mixture.

  • Reflux: Stir the mixture vigorously under an argon atmosphere at reflux (approx. 150 °C) for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add water (50 mL) to the mixture. Extract the aqueous layer with chloroform (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water (3 x 25 mL), and dry over anhydrous Na₂SO₄. Filter the solution and remove the solvent using a rotary evaporator.

  • Chromatography: Purify the residue by passing it through a short silica gel column.

  • Recrystallization: Recrystallize the product from a chloroform/hexane mixture (1:3) to obtain pure 3,6,8-trimethoxyquinoline as colorless crystals.[5]

Bioactivity Profile of this compound Derivatives

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in anticancer drug design, with derivatives known to act via mechanisms like DNA intercalation and inhibition of key enzymes such as topoisomerases and protein kinases.[6][7] Methoxy-substituted quinolines have shown significant promise, with their activity often linked to the inhibition of critical signaling pathways involved in cell proliferation, survival, and migration.[6][8]

Mechanism of Action: Kinase Inhibition A primary mechanism for the anticancer effects of many quinoline derivatives is the inhibition of protein tyrosine kinases (TKs).[4][9] These enzymes are crucial components of signaling pathways that regulate cell growth, and their dysregulation is a hallmark of many cancers. Derivatives of 3-substituted quinolines have been identified as potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGF-R) tyrosine kinase.[4] In these series, while 6,7-dimethoxy substitution was found to be advantageous, a lipophilic group at the 3-position, such as a methoxy-substituted phenyl ring, contributed substantially to potent inhibitory activity.[4] Other quinoline derivatives have also shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[10]

Diagram: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

G Ligand Growth Factor (e.g., PDGF, EGF) RTK Receptor Tyrosine Kinase (e.g., PDGF-R, EGFR) Ligand->RTK Binds & Activates P1 GRB2/SOS RTK->P1 Autophosphorylation & Docking Drug This compound Derivative Drug->RTK Blocks ATP Binding Site P2 RAS P1->P2 P3 RAF P2->P3 P4 MEK P3->P4 P5 ERK P4->P5 TF Transcription Factors P5->TF Phosphorylates Output Cell Proliferation, Survival, Angiogenesis TF->Output Regulates Gene Expression Inhibition Inhibition

Caption: Inhibition of RTK signaling by a this compound derivative.

Cytotoxicity Data Numerous studies have quantified the cytotoxic effects of methoxy-substituted quinolines against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 1: Selected Anticancer Activities of Methoxyquinoline Derivatives

Compound Class Specific Derivative Example Cancer Cell Line IC₅₀ (µM) Reference
3-Methylidene-1-sulfonyl-dihydroquinolin-4-ones 2-Ethyl-3-methylidene-1-(phenylsulfonyl) HL-60 (Leukemia) Low µM range [11]
3-Methylidene-1-sulfonyl-dihydroquinolin-4-ones 2-Ethyl-3-methylidene-1-(phenylsulfonyl) MCF-7 (Breast) Low µM range [11]
4-Anilinoquinolines 8-methoxy-4-(4'-isopropylanilino)quinoline (2i) HeLa (Cervical) 7.15 [12]
4-Anilinoquinolines 8-methoxy-4-(4'-isopropylanilino)quinoline (2i) BGC-823 (Gastric) 4.65 [12]
Methoxy Quinazolines 3-methoxy-2-(trimethoxybenzamido)benzamide (6) MDA-MB-231 (Breast) 0.79 [10]

| Methoxy Quinazolines | 3-methoxy-N-(trimethoxyphenyl)anthranilic acid (2) | HeLa (Cervical) | 2.13 |[10] |

Antimicrobial Activity

Quinoline derivatives have long been investigated for their antimicrobial properties. The introduction of methoxy groups can modulate this activity, enhancing potency against both bacterial and fungal pathogens. For instance, a series of 7-methoxyquinoline derivatives bearing a sulfonamide moiety showed significant antimicrobial effects.[13]

Mechanism of Action The antimicrobial mechanisms of quinolines are diverse. Some derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby halting bacterial proliferation. Other proposed mechanisms include disruption of the bacterial cell membrane, leading to protein leakage and cell death.[13]

Antimicrobial Potency Data The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Selected Antimicrobial Activities of Methoxyquinoline Derivatives

Compound Class Specific Derivative Example Microorganism MIC (µg/mL) Reference
7-Methoxyquinoline-Sulfonamide Sulfamethazine derivative (3l) E. coli 7.812 [13]
7-Methoxyquinoline-Sulfonamide Sulfamethazine derivative (3l) C. albicans 31.125 [13]
Quinoline-3-carbonitrile Derivative C E. coli 4 [13]
Quinolide-Rhodanine Conjugates Compound 30 M. tuberculosis H37Ra (active) 1.9 [1]

| Quinolide-Rhodanine Conjugates | Compound 31 | M. tuberculosis H37Ra (active) | 1.9 |[1] |

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with oxidative stress and neuroinflammation.[14] Compounds with antioxidant and anti-inflammatory properties are therefore of great interest as potential neuroprotective agents. Quinoline derivatives, including those with methoxy groups, have demonstrated significant potential in this area.

Mechanism of Action The neuroprotective effects of quinoline derivatives are often attributed to their ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[15][16] Some derivatives are also predicted to act as inhibitors of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][16] For example, (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23) has been shown to be a potent antioxidant agent with a strong capacity to scavenge diverse ROS.[15]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of other substituents on the quinoline ring system.

  • Anticancer Activity: For kinase inhibition, a lipophilic group at the 3-position is crucial.[4] The presence of additional methoxy groups, for example at the C-6 and C-7 positions, can enhance potency.[4] The nature of the substituent at the C-2 position can also drastically affect cytotoxicity; in some series, alkyl groups at C-2 were more potent than aryl groups.[11] Furthermore, the overall lipophilicity of the molecule often correlates with better cytotoxic effects.[17]

  • Antimicrobial Activity: The specific side chain attached to the quinoline core is a key determinant of antimicrobial spectrum and potency. For example, in a series of 7-methoxyquinoline derivatives, the type of sulfa drug attached significantly altered the MIC values against different pathogens.[13]

  • General Trends: The addition of functional groups that can participate in hydrogen bonding (like hydroxyl or amino groups) or modulate electronic properties (like halogens) can significantly alter target binding and overall activity.[18]

Diagram: Structure-Activity Relationship (SAR) of this compound Core

Caption: Key SAR insights for the this compound scaffold.

Key Experimental Protocols

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][19]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (this compound derivatives) dissolved in DMSO

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

  • Multichannel pipette

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Self-Validation: Include wells with medium only (no cells) to serve as a background control.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Self-Validation: Include untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19][20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[21] Mix thoroughly with a pipette to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

Materials:

  • 96-well round-bottom sterile plates

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

Equipment:

  • Incubator (37°C for most bacteria)

  • Microplate reader or visual inspection

Step-by-Step Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column used.[24] This creates a range of compound concentrations.

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well. Self-Validation: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) with a plate reader.[24][25]

Future Perspectives and Conclusion

This compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation. Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and downstream signaling effects for the most potent compounds.

  • SAR Optimization: Systematically modifying the this compound core to improve potency, selectivity, and drug-like properties (ADME/Tox).

  • In Vivo Efficacy: Advancing lead compounds into animal models to validate their therapeutic potential and establish a preliminary safety profile.

References

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  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis. [Link]

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  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

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  • Wawrzyniak, P., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Ready, D., et al. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Unknown Author. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. [Link]

  • Lim, C. S., et al. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Rather, G. A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. [Link]

  • Hennequin, L. F. A., et al. (n.d.). Quinoline derivatives as tyrosine kinase inhibitors.
  • El-Sayed, N. F., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

  • Szymański, J., et al. (n.d.). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. NIH. [Link]

  • Al-Ostath, O. A. M., et al. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. NIH. [Link]

  • Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

  • Al-Omar, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • Alonso, J. M., et al. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. NIH. [Link]

  • Rojas-Rojas, C., et al. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

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  • de Oliveira, M. R., et al. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH. [Link]

Sources

A Senior Application Scientist's In-Depth Guide to the Synthetic Routes for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Importance of the Quinoline Nucleus

The quinoline scaffold, a fusion of benzene and pyridine rings, stands as a "privileged structure" in medicinal chemistry and materials science.[1] Its rigid, aromatic framework provides an ideal template for interaction with biological targets, while the nitrogen atom imparts crucial physicochemical properties.[1] From the historical significance of quinine in combating malaria to modern applications in anticancer therapeutics, antivirals, and organic light-emitting diodes (OLEDs), the demand for novel substituted quinolines is ever-present.[2][3]

This technical guide provides a comprehensive review of the core synthetic strategies for accessing this versatile heterocyclic system. Moving beyond a simple enumeration of named reactions, we will delve into the mechanistic underpinnings, the rationale behind experimental choices, and the practical considerations that guide the selection of a synthetic route for a given target molecule. This document is designed to serve as a valuable resource for researchers at the bench, offering both foundational knowledge and actionable protocols.

I. Classical Approaches to Quinoline Synthesis: The Foundation

For over a century, a set of robust, named reactions have formed the bedrock of quinoline synthesis. While often requiring harsh conditions, their reliability and use of readily available starting materials ensure their continued relevance.

The Skraup Synthesis: A Powerful, Albeit Vigorous, Cyclization

The Skraup synthesis is a one-pot reaction that constructs the quinoline ring from an aniline, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (often nitrobenzene).[4] It is particularly effective for the preparation of quinolines that are unsubstituted on the pyridine ring.[5]

Causality Behind Experimental Choices:

The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid.[4] The aniline then undergoes a Michael addition to the acrolein. The highly acidic environment facilitates the cyclization and subsequent dehydration to form a dihydroquinoline, which is then oxidized to the aromatic quinoline.[4][6]

The notoriously exothermic and sometimes violent nature of the Skraup reaction necessitates careful control.[7] The use of a moderator, such as ferrous sulfate (FeSO₄), is crucial to temper the reaction rate, likely by acting as an oxygen carrier to control the oxidation step.[7][]

Self-Validating System & Troubleshooting:

The primary challenge in a Skraup synthesis is managing the exotherm and minimizing the formation of tar, a common side product resulting from the polymerization of acrolein under harsh acidic conditions.[9]

  • To Mitigate Vigorous Reactions: Slow, controlled addition of sulfuric acid with efficient cooling is paramount. The use of ferrous sulfate is highly recommended.[7]

  • To Reduce Tar Formation: Maintaining the lowest effective temperature and using a moderator can help.[9] Purification of the often tarry crude product is typically achieved through steam distillation.[4]

Experimental Protocol: Skraup Synthesis of Quinoline [4]

  • Materials: Aniline, Glycerol, Nitrobenzene, Concentrated Sulfuric Acid, Ferrous sulfate heptahydrate.

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously mix aniline (1.0 eq), glycerol (2.6 eq), nitrobenzene (0.5 eq), and ferrous sulfate.

    • Slowly and with cooling, add concentrated sulfuric acid in portions.

    • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will likely boil without external heating. A water bath should be on hand for cooling if the reaction becomes too vigorous.

    • After the initial exotherm subsides, heat the mixture to reflux for 3-5 hours.

    • After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide solution.

    • Isolate the crude quinoline via steam distillation.

    • The crude product is then purified by vacuum distillation.

The Doebner-von Miller Reaction: Access to Substituted Quinolines

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine ring.[10][11]

Causality Behind Experimental Choices:

The reaction is typically catalyzed by Brønsted or Lewis acids, such as hydrochloric acid or zinc chloride.[11] The mechanism is thought to involve the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation.[11]

Self-Validating System & Troubleshooting:

Similar to the Skraup synthesis, polymerization of the α,β-unsaturated carbonyl compound is a significant side reaction that can lead to low yields and the formation of resinous materials.[9][12]

  • Minimizing Polymerization: Gradual, dropwise addition of the α,β-unsaturated carbonyl to a heated acidic solution of the aniline helps to keep its concentration low, favoring the desired reaction pathway.[12] A biphasic solvent system can also be employed to sequester the carbonyl compound.[13]

Experimental Protocol: Synthesis of 2-Methylquinoline [12]

  • Materials: Aniline, Crotonaldehyde (or generated in situ from acetaldehyde), Hydrochloric Acid, Toluene, Sodium Hydroxide.

  • Procedure:

    • In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

    • Dissolve crotonaldehyde (1.2 eq) in toluene in an addition funnel.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • Continue to reflux for an additional 4-6 hours.

    • Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • The combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.

The Combes Synthesis: Utilizing β-Diketones

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10][14]

Causality Behind Experimental Choices:

The reaction proceeds via the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone.[11] Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, followed by dehydration, yields the quinoline product.[14] Concentrated sulfuric acid is a common catalyst for the cyclization step.[14]

Self-Validating System & Troubleshooting:

A key challenge in the Combes synthesis is controlling the regioselectivity when using unsymmetrical β-diketones.[15] Steric hindrance at the ortho position of the aniline and on the β-diketone can influence which carbonyl group reacts first and the subsequent cyclization.[15]

The Conrad-Limpach-Knorr Synthesis: Accessing Hydroxyquinolines (Quinolones)

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones), depending on the reaction conditions.[10][16]

Causality Behind Experimental Choices:

The regiochemical outcome is temperature-dependent.

  • Kinetic Control (lower temperatures): The aniline preferentially attacks the more reactive ketone carbonyl of the β-ketoester, leading to an enamine intermediate that cyclizes to form the 4-hydroxyquinoline (Conrad-Limpach product).[17]

  • Thermodynamic Control (higher temperatures, ~140°C or more): The aniline attacks the ester carbonyl, forming a more stable β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline (Knorr product).[16]

The cyclization step often requires high temperatures (up to 250°C) and is typically carried out in a high-boiling inert solvent like mineral oil or Dowtherm A to achieve good yields.[16]

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach)

  • Materials: Aniline, Ethyl acetoacetate, Mineral Oil.

  • Procedure:

    • Step 1 (Enamine formation): Mix aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) and warm gently. An exothermic reaction occurs to form ethyl β-anilinocrotonate. Remove the water formed as a byproduct.

    • Step 2 (Cyclization): Add the crude enamine to a high-boiling solvent like mineral oil preheated to 250°C. Maintain the temperature for 30-60 minutes.

    • Cool the reaction mixture. The product often precipitates and can be collected by filtration and washed with a non-polar solvent.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a highly versatile and generally milder method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[18][19]

Causality Behind Experimental Choices:

This reaction can be catalyzed by either acids or bases.[20] The mechanism can proceed through two viable pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol condensation.[18] The choice of catalyst and conditions can be tuned to favor one pathway and optimize yields for specific substrates.[21] The milder conditions and broader substrate scope make the Friedländer synthesis a more strategic choice for complex, functionalized quinolines compared to the Skraup or Doebner-von Miller reactions.[1][22]

Self-Validating System & Troubleshooting:

A common side reaction, particularly under basic conditions, is the self-condensation of the ketone reactant.[9]

  • Minimizing Self-Condensation: Using an imine analog of the o-aminoaryl aldehyde or ketone can prevent this side reaction.[9] Alternatively, slow addition of the ketone to the reaction mixture can maintain a low concentration and favor the desired intermolecular reaction.[9]

Experimental Protocol: Friedländer Synthesis of 2-Methylquinoline [1]

  • Materials: 2-Aminobenzaldehyde, Acetone, 10% aqueous Sodium Hydroxide solution.

  • Procedure:

    • In a flask, dissolve 2-aminobenzaldehyde (1.0 eq) in an excess of acetone.

    • Add the 10% sodium hydroxide solution and swirl the mixture.

    • Allow the mixture to stand at room temperature for 12 hours. The product will crystallize from the solution.

    • Collect the crystalline product by filtration and wash with cold acetone.

II. Modern Synthetic Strategies: Efficiency and Selectivity

While the classical methods are foundational, modern organic synthesis has introduced more efficient, selective, and environmentally benign approaches to quinoline synthesis, with transition-metal catalysis at the forefront.

Transition-Metal Catalyzed Syntheses

Palladium and copper complexes are particularly effective catalysts for constructing the quinoline ring system through a variety of mechanisms, often under milder conditions and with greater functional group tolerance than the classical methods.[7]

Palladium-Catalyzed Syntheses:

Palladium catalysts can facilitate the synthesis of quinolines through various pathways, including the oxidative cyclization of aryl allyl alcohols and anilines or the annulation of o-iodoanilines with propargyl alcohols.[7][23]

Experimental Protocol: Palladium-Catalyzed Synthesis of Quinolines from Allyl Alcohols and Anilines [23]

  • Materials: Allyl alcohol derivative (1.0 eq), Aniline derivative (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 10 mol%), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a reaction tube, combine the allyl alcohol, aniline, and Pd(OAc)₂ in DMSO.

    • Attach an oxygen-filled balloon to the tube.

    • Heat the mixture at 130°C with stirring for 12 hours.

    • After cooling, quench the reaction with water and extract the product with ethyl acetate.

    • The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Copper-Catalyzed Syntheses:

Copper catalysts offer a cost-effective and efficient means to synthesize quinolines, for example, through the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones or through domino reactions of enaminones.[24][25]

Experimental Protocol: Copper-Catalyzed Dehydrogenative Coupling [25]

  • Materials: 2-Aminobenzyl alcohol, Ketone, Copper(II) catalyst (e.g., [CuLCl₂] where L is a phenanthroline-based ligand), Sodium hydroxide.

  • Procedure:

    • Combine the 2-aminobenzyl alcohol, ketone, copper catalyst, and base in a suitable solvent.

    • Heat the reaction mixture under an air atmosphere.

    • The reaction proceeds via oxidation of the benzyl alcohol to the corresponding aldehyde, followed by an in-situ Friedländer-type condensation with the ketone.

    • Workup involves extraction and purification by chromatography.

III. Strategic Selection of a Synthetic Route

The choice of which synthetic route to employ is a critical decision for any researcher. It depends on several factors, including the desired substitution pattern, the availability and stability of starting materials, and the required scale of the synthesis.

Comparative Analysis of Synthetic Routes

Synthesis Method Typical Starting Materials Key Strengths Key Limitations Best Suited For
Skraup Aniline, GlycerolSimple, inexpensive starting materials.[1]Harsh, exothermic conditions; low yields; limited to pyridine-unsubstituted quinolines.[1][26]Simple, unsubstituted quinolines.
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylsAccess to substituted quinolines; one-pot.[10]Harsh acidic conditions; polymerization of carbonyl component leading to tar formation.[9]2- and 4-substituted quinolines.
Combes Aniline, β-DiketonesGood for 2,4-disubstituted quinolines.[14]Regioselectivity issues with unsymmetrical diketones.[15]Symmetrically 2,4-disubstituted quinolines.
Conrad-Limpach-Knorr Aniline, β-KetoestersAccess to 2- or 4-hydroxyquinolines (quinolones).[10]High temperatures required for cyclization; regioselectivity is temperature-dependent.[16]Synthesis of quinolones.
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylMilder conditions; high yields; broad substrate scope; excellent control over substitution.[1][22]Requires synthesis of often less accessible 2-aminoaryl carbonyls.[1]Highly functionalized and complex quinoline derivatives.
Transition-Metal Catalyzed Varies (e.g., Alcohols, Anilines, Alkynes)Milder conditions; high efficiency and selectivity; broad functional group tolerance.[7]Cost of catalyst; potential for metal contamination in the final product.Green and efficient synthesis of complex quinolines.

IV. Applications in Drug Development: Case Studies

The synthetic routes described above have been instrumental in the development of numerous pharmaceuticals.

  • Chloroquine: This vital antimalarial drug is a 4-aminoquinoline derivative. Its synthesis relies on the key intermediate 4,7-dichloroquinoline. While various routes to this intermediate exist, they often stem from chemistry related to the classical methods, such as the reaction of m-chloroaniline with ethoxymethylenemalonic ester, followed by cyclization, hydrolysis, decarboxylation, and chlorination, a sequence that echoes the principles of the Conrad-Limpach synthesis.[27][28] The final step involves the condensation of 4,7-dichloroquinoline with the appropriate diamine side chain.[29]

  • Camptothecin: This potent anticancer agent features a complex pentacyclic ring system that includes a quinoline core. The total synthesis of camptothecin and its analogues, such as topotecan and irinotecan, often employs variations of the Friedländer synthesis to construct the quinoline portion of the molecule, demonstrating the power of this method for building complex molecular architectures.[30][31]

V. Visualizations of Key Synthetic Pathways

To further elucidate the transformations discussed, the following diagrams, generated using Graphviz, illustrate the core logic and workflow of these key synthetic routes.

Skraup_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Pathway Aniline Aniline Michael_Add Michael Addition Aniline->Michael_Add Glycerol Glycerol Dehydration Dehydration Glycerol->Dehydration -2H₂O H2SO4 H₂SO₄ (conc.) H2SO4->Dehydration Cyclization Cyclization & Dehydration H2SO4->Cyclization Oxidant Oxidant (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation Moderator Moderator (FeSO₄) Dehydration->Michael_Add Acrolein (in situ) Michael_Add->Cyclization β-Anilinopropionaldehyde Cyclization->Oxidation 1,2-Dihydroquinoline Product Quinoline Oxidation->Product

Caption: Workflow of the Skraup Synthesis.

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Catalyst cluster_process Reaction Pathway Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Condensation Condensation Aminoaryl_Ketone->Condensation Methylene_Compound α-Methylene Carbonyl Compound Methylene_Compound->Condensation Catalyst Acid or Base (e.g., p-TsOH, NaOH) Catalyst->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Aldol or Schiff Base Intermediate Product Substituted Quinoline Cyclodehydration->Product

Caption: Workflow of the Friedländer Synthesis.

VI. Conclusion

The synthesis of substituted quinolines remains a vibrant and essential area of chemical research. While the classical named reactions provide a robust foundation, modern transition-metal catalyzed methods offer milder, more efficient, and selective alternatives. The choice of synthetic strategy is not arbitrary but is guided by a deep understanding of reaction mechanisms, substrate scope, and the specific structural requirements of the target molecule. For professionals in drug development, a thorough grasp of these synthetic routes is indispensable for the rational design and efficient production of novel quinoline-based therapeutic agents. This guide has aimed to provide both the foundational knowledge and the practical insights necessary to navigate this important area of heterocyclic chemistry.

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Introduction: The Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Quinoline Ring System

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring to a pyridine ring, stands as a cornerstone in the architecture of pharmacologically active molecules.[1][2] First isolated from coal tar in 1834, its structural motif is now recognized in a vast array of natural alkaloids and synthetic compounds, including pivotal drugs like the antimalarial quinine and the anticancer agent camptothecin.[3][4][5][6] For researchers and professionals in drug development, a profound understanding of the quinoline ring's reactivity is not merely academic; it is the foundational knowledge required to design, synthesize, and optimize the next generation of therapeutics.[4][7]

This guide provides a detailed exploration of the electronic properties and chemical behavior of the quinoline system. We will dissect the causality behind its reaction patterns, moving beyond simple recitation of facts to offer field-proven insights into electrophilic and nucleophilic substitutions, redox reactions, and their application in the synthesis of complex molecular architectures.

Electronic Structure: The Duality of the Fused Rings

The reactivity of quinoline is a direct consequence of its electronic landscape, which is dominated by the influence of the electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from the entire ring system, but its effect is most pronounced on the pyridine ring, particularly at the C2 (α) and C4 (γ) positions.[8] This creates a distinct electronic duality:

  • The Pyridine Ring: An electron-deficient (π-deficient) heteroaromatic system, rendering it susceptible to attack by nucleophiles.[2][8]

  • The Benzene Ring: A comparatively electron-rich carbocyclic system, which serves as the primary site for attack by electrophiles.[2][9]

This fundamental dichotomy governs the regioselectivity of nearly all reactions involving the quinoline core.

Caption: Structure and numbering of the quinoline ring.

Electrophilic Aromatic Substitution: Targeting the Carbocyclic Ring

Electrophilic attacks on the quinoline ring system occur preferentially on the electron-rich benzene moiety.[9] The reaction requires vigorous conditions because the nitrogen atom, even when protonated in acidic media, exerts a deactivating effect on the entire structure. Substitution occurs predominantly at the C5 and C8 positions.[10][11][12]

Causality of Regioselectivity: The preference for C5 and C8 substitution is explained by the stability of the Wheland intermediate (the cationic sigma complex) formed during the reaction. When an electrophile attacks at C5 or C8, the positive charge can be delocalized across the carbocyclic ring through resonance structures that crucially do not disrupt the aromatic sextet of the pyridine ring.[12] Attack at C6 or C7 would force a resonance structure that breaks pyridine aromaticity, resulting in a significantly less stable intermediate.

EAS_Mechanism cluster_legend Legend start Quinoline + E+ intermediate Wheland Intermediate (Attack at C5) Preserves Pyridine Aromaticity start->intermediate Slow Step product 5-Substituted Quinoline + H+ intermediate->product Fast Deprotonation E E+ = Electrophile

Caption: General mechanism for electrophilic substitution.

Common Electrophilic Substitution Reactions

Reaction TypeReagents & ConditionsMajor Product(s)Mechanistic Insight
Nitration Fuming HNO₃, Fuming H₂SO₄, 0°C5-Nitroquinoline & 8-NitroquinolineA nearly equal mixture is often formed, indicating similar activation barriers for attack at both positions.[11][13]
Sulfonation Fuming H₂SO₄, 220°CQuinoline-8-sulfonic acid & Quinoline-5-sulfonic acidProduct distribution is temperature-dependent. At higher temperatures, the thermodynamically more stable quinoline-6-sulfonic acid can be formed.[2][11]
Bromination Br₂, H₂SO₄, 75°C5-Bromoquinoline & 8-BromoquinolineVigorous conditions are necessary to overcome the deactivation of the ring by the heteroatom.[13][14]

Nucleophilic Substitution: Activating the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it a prime target for nucleophilic attack, a reaction characteristic of π-deficient heterocycles. Substitution occurs almost exclusively at the C2 and C4 positions, which bear the greatest partial positive charge due to resonance and inductive effects from the nitrogen atom.[2][11][15] The reaction proceeds via a two-step addition-elimination (SNAr) mechanism, involving the formation of a stable anionic intermediate (a Meisenheimer-type complex) where the negative charge is effectively delocalized onto the electronegative nitrogen.[15][16]

The Chichibabin Reaction: A Classic Protocol for Amination

The direct amination of quinoline using sodium amide (NaNH₂) is a hallmark nucleophilic substitution reaction.[9] It provides a direct route to 2-aminoquinoline, a valuable synthetic intermediate.

Experimental Protocol:

  • Setup: A flame-dried, three-necked flask is fitted with a dry-ice condenser, a gas inlet, and a mechanical stirrer.

  • Reaction: Liquid ammonia is condensed into the flask at -70°C. Sodamide (KNH₂) is added in portions, followed by a solution of quinoline in anhydrous toluene.[9]

  • Progression: The reaction mixture is stirred at low temperature. The reaction initially forms a 1,2-dihydro adduct.

  • Workup & Aromatization: The reaction is quenched carefully. A subsequent oxidation step, often using potassium permanganate at the same temperature, is required to eliminate a hydride ion and restore aromaticity, yielding 2-aminoquinoline.[9][13]

Chichibabin_Workflow Quinoline Quinoline Adduct 1,2-Dihydro Adduct (Meisenheimer Complex) Quinoline->Adduct + :NH₂⁻ (from NaNH₂) Product 2-Aminoquinoline Adduct->Product Oxidation (-H⁻)

Caption: Workflow of the Chichibabin amination reaction.

Key Nucleophilic Substitution Reactions

Reaction TypeReagents & ConditionsMajor Product(s)Field Insight
Amination NaNH₂, liquid NH₃, then oxidation2-AminoquinolineThe reaction can be diverted to C4 if the temperature is raised, allowing the initial adduct to rearrange.[9]
Hydroxylation Fused KOH, 220°C2-Hydroxyquinoline (2-Quinolone)This reaction requires high temperatures and proceeds via direct displacement of a hydride ion, which is a poor leaving group.[11]
Alkylation n-BuLi, then oxidation2-n-ButylquinolineThis is technically a nucleophilic addition followed by an oxidation step to rearomatize the ring system.[11][13]

Oxidation and Reduction: Modifying the Aromatic Core

The stability of the fused aromatic system makes quinoline relatively resistant to both oxidation and reduction.[10] However, by selecting appropriate reagents and conditions, one ring can often be selectively modified while leaving the other intact.

Oxidation Reactions The benzene ring is more susceptible to oxidative cleavage than the more robust pyridine ring.

  • Vigorous Oxidation: Treatment with hot, alkaline potassium permanganate (KMnO₄) cleaves the benzene ring, yielding pyridine-2,3-dicarboxylic acid (also known as quinolinic acid).[1][2][17] This is a testament to the stability of the pyridine core.

  • N-Oxidation: A more subtle oxidation occurs at the nitrogen atom. Reaction with peroxy acids, such as hydrogen peroxide in acetic acid, readily forms Quinoline-N-oxide .[2][18] This transformation is synthetically crucial as the N-oxide group activates the C2 and C4 positions for further nucleophilic attack and can act as a directing group for C-H functionalization.[19]

Reduction Reactions Conversely, the electron-deficient pyridine ring is more easily reduced than the benzene ring.[9][18] The product outcome is highly dependent on the chosen reducing agent.

Redox_Reactions Quinoline Quinoline N_Oxide Quinoline-N-oxide Quinoline->N_Oxide H₂O₂ / AcOH Quinolinic_Acid Quinolinic Acid Quinoline->Quinolinic_Acid Hot alk. KMnO₄ Tetrahydro 1,2,3,4-Tetrahydroquinoline Quinoline->Tetrahydro Sn / HCl or I₂ / HBpin Decahydro Decahydroquinoline Tetrahydro->Decahydro H₂ / Pt (harsh)

Caption: Major oxidation and reduction pathways of quinoline.

Summary of Quinoline Reduction Methodologies

Reagents & ConditionsPrimary ProductSelectivity Insight
Sn, HCl or Catalytic Hydrogenation (e.g., H₂/Pd)1,2,3,4-TetrahydroquinolineSelectively reduces the pyridine ring under standard conditions.[11][18]
Li in liquid NH₃1,4-DihydroquinolineA Birch-type reduction that yields the non-conjugated dihydro product.[10]
Iodine (cat.), HBpin1,2,3,4-TetrahydroquinolineA modern, mild method that offers broad functional group tolerance, valuable in complex molecule synthesis.[20]
H₂, Pt catalyst (high pressure/temp)DecahydroquinolineForcing conditions are required to reduce both the pyridine and the benzene rings.[11]

Applications in Drug Development and Medicinal Chemistry

The predictable yet versatile reactivity of the quinoline scaffold makes it a "privileged structure" in medicinal chemistry.[4] The ability to selectively functionalize either the pyridine or benzene ring allows chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological activity, solubility, and metabolic stability.

  • Antimalarial Drugs: The development of chloroquine and mefloquine relied on nucleophilic substitution at C4 to introduce the basic aminoalkyl side chains crucial for their mechanism of action, which involves accumulating in the parasite's acidic food vacuole and interfering with heme detoxification.[5][6][21]

  • Anticancer Agents: The synthesis of topotecan, a derivative of camptothecin, involves complex modifications to the quinoline core. Its mechanism relies on the planar ring system intercalating with DNA and inhibiting the enzyme topoisomerase I.[4][6]

  • Antibacterial Agents: The vast class of fluoroquinolone antibiotics, such as ciprofloxacin, features a quinolone core. The reactivity of the ring is exploited to introduce various substituents that modulate the drug's spectrum of activity and potency against bacterial DNA gyrase.[6]

Conclusion

The quinoline ring system exhibits a rich and predictable chemistry defined by the electronic interplay between its fused pyridine and benzene rings. Electrophiles are directed to the C5 and C8 positions of the carbocyclic ring, while nucleophiles preferentially attack the C2 and C4 positions of the electron-deficient heteroaromatic ring. Furthermore, selective oxidation and reduction reactions provide powerful tools for modifying the core structure. For scientists in drug discovery and chemical research, mastering these reactivity patterns is essential for leveraging the quinoline scaffold to construct novel molecules with tailored functions and therapeutic potential.

References

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3-Methoxyquinoline: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 3-Methoxyquinoline (CAS No. 6931-17-5), a heterocyclic aromatic organic compound utilized in various research and development applications, including as a building block in the synthesis of more complex molecules.[1] While specific toxicological data for this compound is not extensively documented, its structural similarity to other quinoline derivatives necessitates a cautious and well-informed approach to its handling. This document synthesizes established safety data for analogous compounds to provide a robust framework for risk mitigation in a laboratory setting.

Hazard Identification and Risk Assessment

Therefore, it is imperative to treat this compound as a hazardous substance and to implement stringent safety measures to minimize exposure. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.

Inferred Hazard Classification:

Hazard CategoryPotential RisksSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5][6]Data on various quinoline derivatives consistently indicate these risks.[3]
Skin Corrosion/Irritation Causes skin irritation.[5][7]This is a common characteristic of many functionalized quinolines.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][7]Quinolines can be potent eye irritants.[3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[5][7][8]Inhalation of dust or vapors should be avoided.[4]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[2]This is a known hazard for some quinoline derivatives.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for mitigating the risks associated with handling this compound.

Engineering Controls

The primary engineering control for handling this compound, particularly when dealing with powders or volatile solutions, is a certified chemical fume hood.[4] This ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation. A readily accessible eyewash station and safety shower are also mandatory in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required.[2] Gloves should be inspected for integrity before use and changed regularly, or immediately if contamination is suspected.[9]
Eye and Face Protection Safety goggles with side shields or a face shield are mandatory to protect against splashes and airborne particles.[10][11] Standard eyeglasses do not offer adequate protection.[9]
Skin and Body Protection A lab coat or chemical-resistant gown should be worn to protect against skin contact.[2][11] When handling larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[12]
Respiratory Protection If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[11][13] The type of respirator should be selected based on the potential exposure levels.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of this compound.

Handling
  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in areas where the compound is handled or stored.[5][8]

  • Dispensing: When weighing or transferring the solid compound, take care to minimize dust generation.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3]

  • Temperature: Store at room temperature, as indicated by some suppliers.[14] Always consult the supplier's specific recommendations.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid measures are recommended based on the potential hazards of quinoline derivatives:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][15]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][15] Seek medical attention if irritation persists.[8]
Eye Contact Immediately rinse the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[3][15]
Spill Response

A well-defined spill response plan is essential for safely managing accidental releases of this compound.

Spill_Response_Workflow Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel spill->evacuate assess Assess Spill Size & Risk evacuate->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->ppe Yes contact_ehs Contact Environmental Health & Safety (EHS) major_spill->contact_ehs Yes absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) ppe->absorb collect Collect into a Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->contact_ehs secure_area Secure the Area & Prevent Entry contact_ehs->secure_area

Caption: Spill response decision-making workflow.

Disposal and Environmental Considerations

Proper disposal of this compound and any contaminated materials is a critical aspect of responsible chemical management.

Waste Segregation and Collection
  • Solid Waste: Collect all solid forms of the compound, including residual amounts, in a dedicated, clearly labeled hazardous waste container.[2]

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, must be disposed of in a designated hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] All waste must be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[2][16] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[2]

Disposal_Protocol Disposal Protocol for this compound Waste start Generate this compound Waste (Solid or Liquid) segregate Segregate into a Dedicated Hazardous Waste Container start->segregate label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards segregate->label_container store Store in a Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs documentation Complete all Required Waste Manifests contact_ehs->documentation final_disposal Professional Disposal by Licensed Contractor documentation->final_disposal

Caption: Step-by-step waste disposal workflow.

Conclusion

While this compound is a valuable compound in research and development, its handling demands a high level of caution and adherence to rigorous safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and scientists can significantly mitigate the potential risks associated with this compound. A proactive and informed approach to safety is not only a regulatory requirement but also a cornerstone of responsible scientific practice.

References

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The Researcher's Compass: A Technical Guide to 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Chemical Intermediate.

Foreword

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands as a cornerstone, a privileged structure from which a multitude of functional molecules are born. Among its myriad derivatives, 3-Methoxyquinoline (CAS No. 6931-17-5) has emerged as a particularly valuable building block. Its strategic placement of the methoxy group at the 3-position imparts unique electronic and steric properties, making it a sought-after intermediate in the synthesis of complex molecular architectures, most notably in the realm of oncology and kinase inhibitor development.

This guide, intended for researchers, chemists, and procurement specialists, provides a comprehensive technical overview of this compound. It navigates the commercial landscape, delves into the prevalent synthetic methodologies, and illuminates its critical role in contemporary drug discovery. Our focus remains on delivering not just data, but actionable insights, grounded in established scientific principles and supported by authoritative references.

I. Commercial Availability and Supplier Landscape

The accessibility of high-quality starting materials is a critical determinant of research and development timelines. This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. The purity of commercially available this compound typically ranges from 95% to over 99%, with the price point often correlating with the degree of purity and the scale of the purchase.

When selecting a supplier, it is imperative to consider not only the quoted purity but also the analytical techniques used for its verification and the consistency of the product across different batches. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a comparative summary of prominent suppliers of this compound:

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥97%Grams to KilogramsExtensive quality control documentation available.
Thermo Fisher Scientific (Alfa Aesar) ~98%Grams to KilogramsOffers a range of grades for different research needs.
TCI (Tokyo Chemical Industry) >98%Grams to KilogramsKnown for high-purity reagents for organic synthesis.
ChemScene ≥97%[1]Milligrams to GramsSpecializes in bioactive molecules and building blocks.[1]
CP Lab Safety min 95%[2]GramsMarketed as a protein degrader building block.[2]
ChemicalBook Varies by listingGrams to KilogramsAn aggregator platform with multiple listed suppliers.[3]
Simagchem Corporation 99%[4]Kilograms to Metric TonsFocus on bulk and industrial supply.[4]

This table is illustrative and not exhaustive. Researchers should always verify current specifications and availability with the respective suppliers.

II. Synthesis of this compound: A Methodological Deep Dive

Understanding the synthetic origins of this compound provides valuable insights into potential impurities and informs in-house production strategies. The most prevalent laboratory-scale synthesis involves a nucleophilic aromatic substitution (SNAAr) reaction, typically starting from a halogenated quinoline precursor.

Core Synthetic Strategy: The Ullmann Condensation

A common and effective method for the preparation of this compound is the copper-catalyzed reaction of 3-bromoquinoline with sodium methoxide, a variant of the Ullmann condensation.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 3-Bromoquinoline 3-Bromoquinoline 3-Bromoquinoline->reaction_center Sodium_Methoxide Sodium Methoxide (NaOMe) Sodium_Methoxide->reaction_center Copper_Iodide Copper(I) Iodide (CuI) Catalyst Copper_Iodide->reaction_center Catalyzes DMF DMF Solvent DMF->reaction_center Dissolves Heat Reflux (Heat) Heat->reaction_center Drives reaction This compound This compound Sodium_Bromide Sodium Bromide (NaBr) reaction_center->this compound reaction_center->Sodium_Bromide

Caption: Ullmann condensation for this compound synthesis.

Detailed Experimental Protocol:

A detailed protocol for a similar transformation is described in the literature, providing a solid foundation for this synthesis.[3] The following is a representative procedure:

  • Inert Atmosphere: The reaction vessel, typically a round-bottom flask equipped with a reflux condenser and magnetic stirrer, is charged with 3-bromoquinoline and a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF). The system is then flushed with an inert gas, such as nitrogen or argon, to prevent side reactions.

  • Addition of Reagents: Sodium methoxide (NaOMe) is added to the solution, followed by a catalytic amount of copper(I) iodide (CuI). The use of a copper catalyst is crucial as it facilitates the nucleophilic substitution on the aromatic ring, which is otherwise unreactive.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent, such as diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound as a colorless to light-yellow oil.[3]

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the copper catalyst and other sensitive reagents, ensuring the efficiency of the reaction.

  • Anhydrous Solvent: Anhydrous DMF is used as a solvent due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures, and its ability to dissolve both the organic and inorganic reactants.

  • Copper Catalyst: The copper(I) iodide catalyst is essential for activating the aryl halide towards nucleophilic attack by the methoxide ion. The mechanism is believed to involve the formation of an organocopper intermediate.

  • Aqueous Work-up: The addition of water during the work-up serves to precipitate the inorganic salts (e.g., NaBr) and allows for the separation of the organic product from the polar solvent and unreacted reagents.

III. Quality Control and Analytical Verification

Ensuring the purity and identity of this compound is paramount for its application in research and drug development, as impurities can lead to ambiguous results and the formation of unwanted side products in subsequent synthetic steps. A robust quality control workflow is therefore essential.

G cluster_workflow Quality Control Workflow Sample This compound Sample HPLC HPLC (Purity Assessment) Sample->HPLC Inject GCMS GC-MS (Impurity Identification) Sample->GCMS Inject NMR ¹H & ¹³C NMR (Structural Confirmation) Sample->NMR Dissolve FTIR FT-IR (Functional Group Analysis) Sample->FTIR Analyze CoA Certificate of Analysis (CoA) HPLC->CoA Purity Data GCMS->CoA Impurity Profile NMR->CoA Structural Data FTIR->CoA Spectral Data

Caption: A typical quality control workflow for this compound.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds.[][6][7] A reversed-phase column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities.[6][8] The sample is vaporized and separated based on its boiling point and affinity for the GC column. The mass spectrometer then provides a mass spectrum for each separated component, allowing for its identification by comparison to spectral libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule, confirming its identity and providing information about its purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the C-O stretching of the methoxy group, C=C and C=N stretching of the quinoline ring, and C-H stretching and bending vibrations.

IV. Applications in Research and Drug Development

The quinoline nucleus is a well-established pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[7][9] Methoxy-substituted quinolines, in particular, have garnered significant attention for their diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[10]

Role as a Key Building Block:

This compound serves as a critical starting material or intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility is exemplified in the synthesis of targeted cancer therapies. For instance, derivatives of methoxyquinoline are integral to the structure of several tyrosine kinase inhibitors.[11]

A notable example is the synthesis of Bosutinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. The synthesis of Bosutinib involves a multi-step sequence where a substituted methoxyquinoline core is elaborated with other functional groups to achieve the final drug molecule.[12] The methoxy group in these structures often plays a crucial role in binding to the target protein, influencing the compound's potency and selectivity.

Furthermore, research into novel anticancer agents has identified methoxyquinoline derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[13] The design and synthesis of these inhibitors often rely on the availability of functionalized quinoline building blocks like this compound.

V. Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety guidelines for related compounds provide a good framework.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[14]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[10][14]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[15]

Storage:

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[15]

VI. Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its ready commercial availability, coupled with well-established synthetic routes, makes it an accessible and valuable building block for researchers. As the quest for novel therapeutics continues, the strategic importance of versatile intermediates like this compound is set to grow, further solidifying the enduring legacy of the quinoline scaffold in the annals of scientific discovery.

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Methoxyquinoline Alkaloids: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxyquinoline alkaloids represent a significant and structurally diverse class of natural products, characterized by a core quinoline ring system bearing one or more methoxy substituents. These secondary metabolites are biosynthesized by a wide array of organisms, most notably higher plants, and exhibit a remarkable spectrum of pharmacological activities.[1][2][3] Their therapeutic potential, ranging from antimalarial and anticancer to anti-inflammatory and antimicrobial effects, has positioned them as critical lead compounds in modern drug discovery and development.[4][5][6]

This technical guide provides an in-depth exploration of the natural occurrence of methoxyquinoline alkaloids. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distribution in nature, the intricate biosynthetic pathways responsible for their formation, and field-proven methodologies for their extraction, isolation, and characterization. The content synthesizes technical data with mechanistic insights to provide a robust resource for the scientific community.

Natural Distribution of Methoxyquinoline Alkaloids

Methoxyquinoline alkaloids are not ubiquitously distributed in nature; their presence is predominantly concentrated within specific families of flowering plants. However, their discovery extends to other domains of life, highlighting their ecological significance.

Plant Kingdom

The vast majority of known methoxyquinoline alkaloids are found in higher plants. The Rutaceae (citrus family) and Rubiaceae (coffee family) are the most prolific producers of these compounds.[4][5][7]

  • Rutaceae: This family is a rich source of furoquinoline alkaloids, a major subclass where a furan ring is fused to the quinoline scaffold.[4][5] Genera such as Ruta (e.g., Ruta graveolens), Dictamnus (e.g., Dictamnus albus), and Skimmia are known to produce prominent methoxyquinoline alkaloids like dictamnine and skimmianine.[4][5]

  • Rubiaceae: This family is famed for the Cinchona alkaloids, which include the historically significant antimalarial drug, quinine.[7][8] Quinine, and its stereoisomer quinidine, are methoxy-substituted quinoline alkaloids isolated from the bark of Cinchona species.[8][9]

  • Other Plant Families: While less common, methoxyquinoline alkaloids have been identified in other families. For instance, certain species within the Compositae (e.g., Echinops) have been reported to contain these compounds.[7]

Table 1: Prominent Methoxyquinoline Alkaloids and Their Primary Natural Sources

Alkaloid NameSubclassPrimary Plant Source(s)Plant FamilyKey Pharmacological Activities
Quinine Cinchona AlkaloidCinchona species (e.g., C. officinalis, C. pubescens)RubiaceaeAntimalarial, Antiarrhythmic[8]
Quinidine Cinchona AlkaloidCinchona speciesRubiaceaeAntiarrhythmic[8]
Dictamnine FuroquinolineDictamnus albus, Ruta graveolensRutaceaeAnticancer, Anti-inflammatory[4][10]
Skimmianine FuroquinolineSkimmia japonica, Ruta graveolensRutaceaeAnti-inflammatory, Neuroprotective, Anticancer[4][11][12][13]
γ-Fagarine FuroquinolineZanthoxylum species, Ruta graveolensRutaceaeAntimicrobial, Acetylcholinesterase inhibitor[4][5]
Kokusaginine FuroquinolineOrixa japonica, Evodia speciesRutaceaeAntiplatelet, Cytotoxic[4]

Biosynthesis of Methoxyquinoline Alkaloids

The biosynthesis of quinoline alkaloids is a complex process that primarily utilizes amino acids as foundational precursors. The pathways can be broadly classified based on the originating amino acid, with anthranilic acid and tryptophan being the most common starting points.[7][9]

The Anthranilic Acid Pathway (Furoquinolines)

The majority of methoxyquinoline alkaloids found in the Rutaceae family, particularly the furoquinolines, derive their quinoline core from anthranilic acid.[4][5]

The key steps are:

  • Condensation: The pathway initiates with the condensation of anthranilic acid and acetic acid (likely as their coenzyme-A derivatives) to form 2,4-dihydroxyquinoline.[4]

  • Prenylation: A dimethylallyl group (from dimethylallyl pyrophosphate, DMAPP) is attached to the C-3 position of the quinoline ring.[4]

  • Furan Ring Formation: The isoprenoid side chain undergoes oxidative cyclization to form a hydroxyisopropyldihydrofuran intermediate (e.g., platydesmine). This is followed by the loss of an isopropyl fragment to yield the furan ring, resulting in the parent furoquinoline alkaloid, dictamnine.[14][15]

  • Hydroxylation and Methylation: Subsequent modifications, such as aromatic hydroxylation and O-methylation, occur as late steps in the pathway.[15] For example, dictamnine is a direct precursor to skimmianine through these late-stage modifications.[14][15][16]

Biosynthesis cluster_main Anthranilic Acid Pathway for Furoquinolines AA Anthranilic Acid + Acetic Acid Q 2,4-Dihydroxyquinoline AA->Q Condensation PQ 4-Hydroxy-3-prenyl-2-quinolone Q->PQ Prenylation (DMAPP) P Platydesmine (Intermediate) PQ->P Oxidative Cyclization D Dictamnine P->D Isopropyl Loss S Skimmianine D->S Hydroxylation & O-Methylation

Caption: Simplified biosynthesis of furoquinoline alkaloids.

The Tryptophan Pathway (Cinchona Alkaloids)

The biosynthesis of Cinchona alkaloids like quinine is more complex, originating from the amino acid tryptophan. Recent studies have revealed that the characteristic methoxy group of quinine is introduced very early in the pathway.[17][18][19]

  • Early Methoxy Group Addition: Tryptamine, derived from tryptophan, undergoes hydroxylation followed by methylation to form 5-methoxytryptamine.[17][18][19] This finding revises previous hypotheses that suggested late-stage methoxylation.

  • Condensation and Rearrangement: 5-methoxytryptamine then condenses with the monoterpenoid secologanin to form strictosidine, a key intermediate for all monoterpenoid indole alkaloids.

  • Complex Rearrangements: A series of complex enzymatic reactions and rearrangements convert strictosidine into the intricate quinoline core structure of the Cinchona alkaloids. The promiscuity of downstream enzymes allows them to process both tryptamine and 5-methoxytryptamine, leading to the co-occurrence of both non-methoxylated (e.g., cinchonidine) and methoxylated (e.g., quinine) alkaloids in the same plant.[17][18][19]

Extraction and Isolation Methodologies

The isolation of methoxyquinoline alkaloids from natural sources is a multi-step process that leverages their basic chemical properties. The general workflow involves extraction, acid-base partitioning for purification, and chromatographic separation.

Workflow A 1. Plant Material (e.g., Dried Cinchona Bark) B 2. Extraction (Soxhlet with Toluene/Methanol) A->B Pulverization C 3. Acid-Base Partitioning B->C Crude Extract D 4. Chromatographic Separation (Column, HPLC) C->D Purified Alkaloid Fraction E 5. Crystallization & Purification D->E Isolated Alkaloids F 6. Structural Characterization (NMR, MS, etc.) E->F Pure Compound Signaling cluster_pathway Skimmianine's Anti-inflammatory Mechanism LPS Inflammatory Stimulus (e.g., LPS) IKB p-IκBα LPS->IKB SKM Skimmianine SKM->IKB Inhibits NFKB p-p65 (NF-κB) SKM->NFKB Inhibits IKB->NFKB NUC Nuclear Translocation NFKB->NUC GENE Gene Transcription NUC->GENE CYTO Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) GENE->CYTO

Caption: Inhibition of the NF-κB pathway by skimmianine.

Table 2: Comparative In-Vivo/In-Vitro Activity of Selected Methoxyquinoline Alkaloids

AlkaloidModel / Cell LineActivityKey FindingReference
Dictamnine HCT116 Colon Cancer CellsAnticancerInhibited HIF-1α protein synthesis and promoted apoptosis.[10]
Skimmianine DMBA-induced Breast Cancer (Rats)AnticancerReduced tumor burden and levels of PCNA and TNF-α.[12]
Skimmianine LPS-activated BV-2 MicrogliaNeuroprotectiveInhibited neuroinflammation by targeting the NF-κB pathway.[13]
Skimmianine Carrageenan-induced Paw Edema (Rats)Anti-inflammatoryReduced edema and mRNA levels of TNF-α and IL-6.[11]
8-Methoxyquinoline Various Bacteria & FungiAntimicrobialShowed strong activity against Bacillus subtilis and Aspergillus flavus.[20]

Conclusion

The methoxyquinoline alkaloids are a structurally fascinating and pharmacologically vital class of natural products. Their concentrated occurrence in plant families like Rutaceae and Rubiaceae provides rich sources for phytochemical investigation. Understanding their biosynthesis, from precursors like anthranilic acid and tryptophan, opens avenues for synthetic biology and metabolic engineering approaches to enhance their production. The well-established principles of acid-base chemistry provide a robust framework for their efficient extraction and isolation. With potent anticancer, anti-inflammatory, and antimicrobial activities, these compounds will undoubtedly remain at the forefront of natural product-based drug discovery for years to come. This guide serves as a foundational resource to support and inspire further research in this promising field.

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A Researcher's In-depth Guide to Hirshfeld Surface Analysis of Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methoxyquinoline derivatives represent a vital class of heterocyclic compounds with broad applications in medicinal chemistry, including roles as antimalarial, antibacterial, and anticancer agents.[1][2] The therapeutic efficacy and pharmaceutical properties—such as solubility, stability, and bioavailability—of these solid-state compounds are intrinsically linked to their crystal packing and the complex network of intermolecular interactions. Hirshfeld surface analysis has emerged as an indispensable computational tool for visualizing, exploring, and quantifying these interactions within a crystal lattice.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical application of Hirshfeld surface analysis, specifically tailored to the study of methoxyquinoline derivatives. By elucidating the causality behind methodological choices and grounding claims in authoritative sources, this document serves as both a practical manual and a reference for leveraging this powerful technique in rational drug design.

The Critical Role of Intermolecular Interactions in Methoxyquinoline-Based Drug Development

The journey of a drug molecule from a solid dosage form to its therapeutic target is governed by its physicochemical properties. For methoxyquinoline derivatives, the arrangement of molecules in the crystal lattice dictates key bulk properties. Strong intermolecular interactions, such as hydrogen bonds, often lead to higher melting points and greater thermodynamic stability, but can also result in poor aqueous solubility. Conversely, weaker interactions like van der Waals forces may correlate with lower stability and potential polymorphism—the existence of multiple crystal forms of the same compound.[4][5]

Polymorphism is a critical concern in drug development, as different polymorphs can exhibit dramatically different dissolution rates and bioavailabilities.[6] Understanding the subtle interplay of hydrogen bonds, π-π stacking, C-H···π interactions, and other non-covalent contacts is therefore not merely an academic exercise; it is a fundamental requirement for predicting and controlling the solid-state behavior of an active pharmaceutical ingredient (API).[7][8] Hirshfeld surface analysis provides a holistic and quantitative framework to dissect this interplay, offering insights that are crucial for polymorph screening, co-crystal design, and solubility enhancement strategies.[4]

Theoretical Foundations of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method for partitioning crystal space into molecular volumes, allowing for a detailed examination of the molecule's environment.[9] The technique is implemented in software such as CrystalExplorer, which provides a powerful suite of tools for visualization and quantification.[10]

Defining the Hirshfeld Surface

The Hirshfeld surface is an isosurface defined by points where the contribution to the electron density from the molecule of interest (the promolecule) is equal to the contribution from all other molecules in the crystal (the procrystal).[9] Mathematically, a weight function, w(r), is defined, and the surface corresponds to the region where w(r) = 0.5.[9] This surface is unique because its shape is determined not just by the molecule's geometry but by the intricate network of interactions with its neighbors.[9]

Key Surface Properties for Interaction Analysis

Once generated, the Hirshfeld surface can be mapped with various properties to reveal quantitative and qualitative information about intermolecular contacts. The most critical of these are:

  • dᵢ and dₑ : These represent the distances from any point on the Hirshfeld surface to the nearest atomic nucleus inside (dᵢ) and outside (dₑ) the surface, respectively.[11] These distances are the foundation for visualizing and quantifying intermolecular contacts.

  • dₙₒᵣₘ (Normalized Contact Distance) : The dₙₒᵣₘ surface is the most common visualization, as it highlights significant intermolecular contacts. It is derived from dᵢ and dₑ and normalized by the van der Waals (vdW) radii of the relevant atoms.[12][13] The surface is colored to indicate the nature of the contacts:

    • Red regions: Indicate contacts shorter than the sum of vdW radii (i.e., close contacts, often hydrogen bonds).[14]

    • White regions: Represent contacts approximately equal to the vdW separation.[15]

    • Blue regions: Signify contacts longer than the vdW sum.[14][15]

  • Shape Index and Curvedness : These properties describe the local curvature of the surface.[11][16] The Shape Index is particularly effective at identifying π-π stacking interactions, which appear as characteristic adjacent red (concave) and blue (convex) triangular patches.[17] Curvedness indicates the "flatness" of the surface; large, flat regions with low curvedness are also indicative of planar stacking.[11][17]

  • 2D Fingerprint Plots : These plots are a powerful quantitative tool, representing a 2D histogram of all (dᵢ, dₑ) pairs on the Hirshfeld surface.[13][18] The overall plot can be decomposed to show the percentage contribution of specific atom···atom contacts (e.g., O···H, C···H, H···H), providing a quantitative summary of the intermolecular interactions that stabilize the crystal structure.[13][19]

Practical Workflow: From Crystallographic Data to Actionable Insights

This section outlines the standard protocol for performing a Hirshfeld surface analysis on a methoxyquinoline derivative using the CrystalExplorer software.[10] The primary input required is a Crystallographic Information File (CIF), typically obtained from single-crystal X-ray diffraction (SCXRD).

Step-by-Step Experimental Protocol
  • Import CIF: Launch CrystalExplorer and open the CIF file for the methoxyquinoline derivative of interest.[20] The software will display the crystal's unit cell.

  • Select Molecule: Double-click on any atom of the central molecule to select it. This molecule will be the basis for the surface generation.[21]

  • Generate Hirshfeld Surface: Click the "Generate Surface" button. In the dialog box, select "Hirshfeld" as the surface type and choose a desired calculation quality (e.g., "Standard" or "High").[20][22]

  • Analyze the dₙₒᵣₘ Surface: Once the surface is generated, map the dₙₒᵣₘ property onto it. Visually inspect the surface for prominent red spots, which indicate the most significant intermolecular contacts. Rotate the molecule to identify the atoms involved in these close contacts.

  • Generate 2D Fingerprint Plots: With the Hirshfeld surface selected, click the "Display Fingerprint Plot" button.[21] This will generate the overall fingerprint plot, summarizing all interactions.[23]

  • Decompose Fingerprint Plots: Use the options within the fingerprint plot window to delineate the plot into specific atomic contact pairs (e.g., O···H/H···O, C···H/H···C, H···H). The software will calculate and display the percentage contribution of each contact type to the total Hirshfeld surface area.[13]

  • Analyze Shape Index and Curvedness: Generate additional Hirshfeld surfaces and map them with the "Shape Index" and "Curvedness" properties to investigate potential π-π stacking interactions.[11]

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow of a typical Hirshfeld surface analysis experiment.

Hirshfeld_Workflow cluster_input Input Data cluster_analysis Analysis in CrystalExplorer cluster_output Outputs & Interpretation cluster_decision Drug Development Application CIF Crystallographic Information File (CIF) SelectMol Select Central Molecule CIF->SelectMol Load GenSurface Generate Hirshfeld Surface SelectMol->GenSurface MapProps Map Surface Properties (d_norm, Shape Index, etc.) GenSurface->MapProps GenFP Generate 2D Fingerprint Plots GenSurface->GenFP VisAnalysis Visual Analysis of d_norm Surface (Identify H-bonds, close contacts) MapProps->VisAnalysis StackingAnalysis π-π Stacking Identification (Shape Index & Curvedness) MapProps->StackingAnalysis DecomposeFP Decompose Fingerprint Plots GenFP->DecomposeFP QuantAnalysis Quantitative Analysis of Contacts (e.g., % H...H, % C...H) DecomposeFP->QuantAnalysis Decision Inform Decisions on: - Polymorph Stability - Solubility Prediction - Co-crystal Design VisAnalysis->Decision QuantAnalysis->Decision StackingAnalysis->Decision

Caption: Workflow for Hirshfeld surface analysis in drug development.

Interpreting the Results for Methoxyquinoline Derivatives

The methoxyquinoline scaffold contains several key features that dictate its intermolecular interactions: a nitrogen atom in the quinoline ring (a hydrogen bond acceptor), the methoxy group's oxygen atom (another acceptor), and the aromatic ring system (capable of π-π and C-H···π interactions).

Typical Interaction Patterns

Analysis of various methoxyquinoline derivatives reveals common interaction patterns. The most significant contacts are often hydrogen bonds involving the quinoline nitrogen or methoxy oxygen. However, due to the abundance of hydrogen atoms, non-specific H···H contacts typically comprise the largest portion of the Hirshfeld surface area.

Quantitative Data Summary

The following table summarizes the typical percentage contributions of various intermolecular contacts found in methoxyquinoline derivatives, derived from decomposed 2D fingerprint plots. These values serve as a baseline for comparison when analyzing new derivatives.

Intermolecular ContactTypical Contribution (%)Significance in Crystal Packing
H···H40 - 60%Represents the bulk of van der Waals interactions; crucial for overall packing efficiency.
C···H / H···C15 - 25%Indicates C-H···π interactions and general van der Waals contacts.
O···H / H···O5 - 15%Highlights hydrogen bonds involving the methoxy group or carbonyls, if present.
N···H / H···N3 - 10%Strong directional interactions, often key to forming specific structural motifs.
C···C2 - 8%Suggests the presence of π-π stacking interactions, especially offset arrangements.
Linking Analysis to Drug Development Decisions

The quantitative and qualitative data from Hirshfeld analysis directly inform critical drug development strategies.

Logic_Diagram cluster_findings Hirshfeld Analysis Findings cluster_implications Implications for Drug Properties Finding1 Strong, directional N-H...O or O-H...N H-bonds identified (Prominent red spots on d_norm) Imp1 High lattice energy; Thermodynamically stable polymorph; Potentially low aqueous solubility Finding1->Imp1 Finding2 High percentage of H...H contacts (>50% on fingerprint plot) Imp2 Molecule is likely lipophilic; Packing driven by dispersion forces Finding2->Imp2 Finding3 π-π stacking confirmed (Shape Index shows red/blue triangles) Imp3 Contributes significantly to packing stability; May influence charge transport properties Finding3->Imp3 Finding4 Absence of strong H-bond donors/acceptors Imp4 Higher risk of polymorphism; Opportunity for co-crystal engineering Finding4->Imp4

Caption: Logical links between Hirshfeld findings and drug properties.

Conclusion

Hirshfeld surface analysis is a uniquely powerful tool that translates complex crystallographic data into intuitive, visual, and quantitative insights. For researchers working with methoxyquinoline derivatives, this technique provides an unparalleled ability to understand the forces governing crystal packing. This understanding is paramount for navigating the challenges of drug development, from predicting polymorph stability and solubility to designing novel co-crystals with optimized pharmaceutical properties. By integrating this analysis into the early stages of development, scientists can make more informed decisions, reducing risks and accelerating the path to viable drug candidates.

References

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]

  • CrystalExplorer Documentation. (n.d.). Surface Properties. Retrieved from [Link]

  • Hathwar, V. R., Manjal, S., & T. N., G. R. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 646-659. [Link]

  • Suda, S., & Konno, H. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-81. [Link]

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  • SB Lab. (2024). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]

  • Al-Majid, A. M., El-Azab, A. S., El-Sayed, N. N., & Al-Otaibi, A. M. (2020). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 25(23), 5727. [Link]

  • ResearchGate. (n.d.). The 2D fingerprint plots showing the percentage contribution of the... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Hirshfeld surfaces (a) dnorm, (b) shape-index, and (c) curvedness. [Image]. Retrieved from [Link]

  • SB Lab. (2024). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2007). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. Crystal Growth & Design, 7(4), 755–768. [Link]

  • CrystalExplorer Documentation. (n.d.). Getting Started with CrystalExplorer. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. Retrieved from [Link]

  • Antonijević, M., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(11), 7856-7871. [Link]

  • Wang, Y., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 21(10), 1339. [Link]

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  • Perlovich, G. L., & Strakhova, N. N. (2015). Crystal structure and Hirshfeld surface analysis of new polymorph of racemic 2-phenylbutyramide. Journal of Molecular Structure, 1083, 19-25. [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-Methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis begins with the construction of the quinoline core to form the 3-hydroxyquinoline intermediate via a Conrad-Limpach-type reaction, followed by a robust Williamson ether synthesis to yield the final product. This guide is designed for researchers in organic synthesis, offering in-depth explanations for experimental choices, safety protocols, and characterization methods to ensure reproducibility and high purity.

Introduction and Significance

The quinoline ring system is a privileged scaffold found in a wide array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutics for tuberculosis and other diseases.[2][3]

While numerous methods exist for constructing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, this protocol focuses on a reliable and modular two-step approach.[4][5] We first build the 3-hydroxyquinoline precursor and then perform a targeted methylation. This strategy offers greater control and often leads to higher purity compared to incorporating the methoxy substituent during the initial cyclization.

Overall Synthesis Workflow

The synthesis is performed in two primary stages:

  • Part A: Conrad-Limpach Synthesis of 3-Hydroxyquinoline. This step involves the condensation of an aniline with a β-dicarbonyl compound, followed by a thermally induced cyclization to form the 4-quinolone, which exists in tautomeric equilibrium with 3-hydroxyquinoline.[6][7]

  • Part B: Williamson Ether Synthesis of this compound. The hydroxyl group of the intermediate is deprotonated to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with a methylating agent.[8][9]

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Methylation A Aniline + Diethyl Malonate B Condensation & Thermal Cyclization (Conrad-Limpach Reaction) A->B C 3-Hydroxyquinoline B->C D Deprotonation with Base C->D Intermediate Product E S(N)2 Reaction with Methylating Agent (Williamson Ether Synthesis) D->E F This compound E->F G Purification & Characterization F->G Final Product

Figure 1: Overall two-step synthesis workflow for this compound.

Experimental Protocols

PART A: Synthesis of 3-Hydroxyquinoline (Intermediate)

Principle: This procedure is a variation of the Conrad-Limpach synthesis, which constructs the quinoline core from anilines and β-ketoesters.[7] The reaction proceeds via an initial condensation, followed by a high-temperature intramolecular cyclization.

Materials and Reagents:

  • Aniline

  • Diethyl malonate

  • Diphenyl ether (solvent)

  • Ethanol (for recrystallization)

  • Concentrated Hydrochloric Acid (catalytic)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, combine aniline (0.1 mol, 9.31 g) and diethyl malonate (0.12 mol, 19.22 g).

  • Initial Condensation: Add a catalytic amount of concentrated HCl (2-3 drops). Heat the mixture to 140-150 °C and stir for 2 hours, collecting the water/ethanol byproduct in the Dean-Stark trap.

  • Cyclization: Add diphenyl ether (100 mL) to the flask. Increase the temperature to 240-250 °C and maintain reflux for 1 hour. The formation of a precipitate should be observed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solid product will precipitate. Dilute the mixture with 100 mL of petroleum ether to facilitate complete precipitation and filter the solid using a Büchner funnel.

  • Purification: Wash the crude solid with petroleum ether (2 x 50 mL) to remove the diphenyl ether solvent. Recrystallize the solid from hot ethanol to yield pure 3-hydroxyquinoline as a crystalline solid.

  • Characterization: Dry the product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.

PART B: Synthesis of this compound (Final Product)

Principle: This step employs the Williamson ether synthesis, a classic SN2 reaction.[8] The phenolic proton of 3-hydroxyquinoline is abstracted by a strong base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic methyl group of a methylating agent, displacing a leaving group to form the ether linkage. The use of a polar aprotic solvent like DMF enhances the rate of the SN2 reaction.[10]

Materials and Reagents:

  • 3-Hydroxyquinoline (from Part A)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-hydroxyquinoline (10 mmol, 1.45 g).

  • Solvent Addition: Add anhydrous DMF (50 mL) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (12 mmol, 0.48 g of 60% dispersion) portion-wise over 15 minutes.

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the formation of the sodium phenoxide intermediate. Effervescence (H₂ gas) will be observed.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete. The reaction progress can be monitored by TLC to confirm the consumption of the starting material.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (12 mmol, 1.70 g, 0.75 mL) dropwise via syringe.

    • Expertise Note: Methyl iodide is a highly effective methylating agent for SN2 reactions. Dimethyl sulfate is a less volatile but more toxic alternative.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete formation of the product.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a colorless oil or low-melting solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.[11]

Quantitative Data Summary

ParameterPart A: 3-HydroxyquinolinePart B: this compound
Key Reactants Aniline, Diethyl malonate3-Hydroxyquinoline, NaH, CH₃I
Molar Ratio 1 : 1.2 (Aniline : Malonate)1 : 1.2 : 1.2 (Substrate : Base : MeI)
Solvent Diphenyl etherAnhydrous DMF
Temperature 140 °C, then 250 °C0 °C to Room Temperature
Reaction Time ~3 hours~4-6 hours
Typical Yield 65-75%85-95%
Product Form Crystalline SolidColorless Oil / Low-Melting Solid

Reaction Mechanism Visualization

The key transformation is the SN2 reaction in Part B.

Figure 2: Mechanism of the Williamson ether synthesis step.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Aniline: Toxic and readily absorbed through the skin. Handle with extreme care.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and quench carefully.[10]

  • Methyl Iodide / Dimethyl Sulfate: Toxic, volatile, and potent alkylating agents (suspected carcinogens). All manipulations should be performed in a fume hood.

  • Diphenyl Ether: High boiling point; avoid contact with hot liquid.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.

  • Maddila, S. et al. (2016). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89.

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  • PharmaGuideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline.

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  • Mansuri, T. S. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.

  • BenchChem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

  • Matsubara, R. et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676.

  • Wikipedia. Doebner–Miller reaction.

  • Scott, J. W. et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

  • Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube.

  • Ökten, S. et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online, 49(12), 1735-1750.

  • Química Orgánica. Quinoline Synthesis: Conrad-Limpach-Knorr.

  • ChemicalBook. 3-benzyl-6-bromo-2-methoxyquinoline synthesis.

  • AK Scientific, Inc. Safety Data Sheet: 3-Benzyl-6-bromo-2-methoxyquinoline.

  • Slideshare. (2023). Synthesis of quinoline derivatives and its applications.

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  • Thermo Fisher Scientific. Safety Data Sheet: Quinoline, 6-methoxy-.

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  • Wikipedia. Conrad–Limpach synthesis.

  • TCI Chemicals. Safety Data Sheet.

  • USP. Safety Data Sheet.

  • Centurion University. Skraup synthesis of Quinoline. CUTM Courseware.

  • Taylor & Francis Online. Novel methoxyquinoline derivative.

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-3-methoxyquinoline.

  • Wikipedia. Bischler–Möhlau indole synthesis.

  • Zhang, M. et al. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 19(7), 9180–9188.

  • Taylor & Francis. Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure...

  • Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

  • J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific Reaction Lib.

  • ChemEurope.com. Bischler-Möhlau indole synthesis.

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  • Molecules. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives.

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Application Notes and Protocols: 3-Methoxyquinoline as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions have made it a cornerstone in the design of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Among the vast family of quinoline derivatives, 3-methoxyquinoline stands out as a particularly valuable and versatile building block. The methoxy group at the 3-position not only influences the electron density of the heterocyclic ring, thereby modulating its reactivity, but also provides a handle for further functionalization or acts as a key pharmacophoric element in the final bioactive molecule.

This technical guide offers an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its preparation and its utility in key modern synthetic transformations, including palladium-catalyzed cross-coupling reactions and C-H bond functionalization. Furthermore, we will present a detailed protocol for its application in the synthesis of a complex heterocyclic scaffold, demonstrating its role in the construction of molecules with potential biological activity. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with both the practical knowledge and the underlying chemical principles to effectively utilize this compound in their synthetic endeavors.

I. Synthesis of the this compound Building Block

The efficient synthesis of the starting this compound is paramount. While numerous methods exist for the construction of the quinoline core, the Friedländer synthesis offers a reliable and adaptable route.[4][5][6] This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Protocol 1: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the Friedländer synthesis, which can be adapted for the synthesis of various quinoline derivatives.

Reaction Scheme:

start_A o-Aminoaryl Ketone reagents Acid or Base Catalyst Heat start_A->reagents start_B α-Methylene Ketone start_B->reagents product Substituted Quinoline reagents->product

Caption: General workflow for the Friedländer quinoline synthesis.

Materials:

  • o-Aminoaryl aldehyde or ketone (1.0 eq)

  • Ketone with an α-methylene group (1.2 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) or Base catalyst (e.g., potassium hydroxide, 2.0 eq)

  • Ethanol or Toluene as solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the o-aminoaryl aldehyde or ketone and the ketone with an α-methylene group.

  • Add the chosen solvent (e.g., ethanol for base catalysis, toluene for acid catalysis) to achieve a concentration of approximately 0.5 M.

  • Add the acid or base catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Causality Behind Experimental Choices:

  • Catalyst: The choice between an acid or base catalyst depends on the specific substrates and their sensitivities. Acid catalysts protonate the carbonyl group of the α-methylene ketone, facilitating the initial aldol condensation. Base catalysts, on the other hand, deprotonate the α-methylene group to form an enolate, which then attacks the carbonyl of the o-aminoaryl ketone.[7]

  • Solvent: The solvent is chosen based on the solubility of the reactants and the reaction temperature required. Ethanol is a common choice for base-catalyzed reactions, while toluene is often used for acid-catalyzed reactions to allow for azeotropic removal of water.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound derivatives are excellent substrates for these transformations. The Suzuki-Miyaura coupling, in particular, is a powerful tool for the formation of C-C bonds between a halo-quinoline and a boronic acid derivative.[1][3][8]

Protocol 2: Suzuki-Miyaura Coupling of a Halo-3-methoxyquinoline

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a hypothetical halo-3-methoxyquinoline with an arylboronic acid.

Reaction Scheme:

start_A Halo-3-methoxyquinoline catalyst Pd Catalyst Ligand Base start_A->catalyst start_B Arylboronic Acid start_B->catalyst product Aryl-3-methoxyquinoline catalyst->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halo-3-methoxyquinoline (e.g., 2-chloro-3-methoxyquinoline) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a Schlenk flask, add the halo-3-methoxyquinoline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10085
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11092
3Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8078

Note: Yields are representative and will vary depending on the specific substrates used.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_A R-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal + R'B(OR)₂ PdII_B R-Pd(II)Ln-R' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 + R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the halo-3-methoxyquinoline to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid, where the aryl group is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[3]

III. C-H Bond Functionalization: A Modern Approach to Molecular Diversification

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[9][10][11] this compound can undergo regioselective C-H activation, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials.

Protocol 3: Palladium-Catalyzed C-H Arylation of this compound

This protocol outlines a general procedure for the direct arylation of this compound at a specific C-H bond, often directed by the nitrogen atom of the quinoline ring.

Reaction Scheme:

start_A This compound catalyst Pd Catalyst Ligand Base/Additive start_A->catalyst start_B Aryl Halide start_B->catalyst product Aryl-3-methoxyquinoline catalyst->product

Caption: General workflow for the direct C-H arylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., iodobenzene) (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.1 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMAc or toluene)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Causality and Mechanistic Considerations:

The regioselectivity of C-H activation on the quinoline ring is often directed by the nitrogen atom, which coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway.[12] The choice of ligand is crucial in stabilizing the palladium catalyst and promoting the desired reactivity.

IV. Application in the Synthesis of Bioactive Scaffolds

The true value of a building block is demonstrated in its ability to facilitate the synthesis of complex and biologically relevant molecules. This compound derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, substituted 8-methoxyquinolines have been investigated for their herbicidal potential.[13]

Protocol 4: Synthesis of 8-Methoxyquinoline-5-amino Acetic Acid

This protocol, adapted from the literature, describes the synthesis of a potential herbicidal agent starting from a derivative of 8-methoxyquinoline, which can be prepared from 8-hydroxyquinoline.[13]

Reaction Scheme:

start 5-Amino-8-methoxyquinoline conditions Na₂CO₃ solution Stir, 3 hrs start->conditions reagent Monochloroacetic Acid reagent->conditions product 8-Methoxyquinoline-5-amino Acetic Acid conditions->product

Caption: Synthesis of a potential herbicidal agent from a 5-amino-8-methoxyquinoline precursor.

Materials:

  • 5-Amino-8-methoxyquinoline (1.0 eq)

  • Monochloroacetic acid (1.2 eq)

  • 5% Sodium carbonate solution

  • Concentrated hydrochloric acid

  • Methanol

Procedure:

  • In a 100 mL flask, dissolve 5-amino-8-methoxyquinoline in a 5% aqueous solution of sodium carbonate.

  • Add monochloroacetic acid to the solution and stir the mixture vigorously for 3 hours at room temperature.

  • After the reaction is complete, neutralize the reaction medium with concentrated hydrochloric acid until a whitish precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from methanol to obtain pure 8-methoxyquinoline-5-amino acetic acid.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its utility in constructing the core of bioactive molecules, coupled with its amenability to modern synthetic methodologies such as palladium-catalyzed cross-coupling and C-H functionalization, ensures its continued importance in the fields of medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this remarkable scaffold in the development of novel therapeutics and functional materials. As synthetic methods continue to advance, we can anticipate even more innovative and efficient applications of this compound in the years to come.

References

  • Pawar, S. S., & Shankarwar, S. G. (2014). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 18(5), 557-565.
  • Singh, P., & Kumar, A. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
  • Saternus, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5399.
  • Owolabi, B. J., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 2-3.
  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Shabani, A., et al. (2012). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 134(43), 17872-17875.
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Martinez, R., et al. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 23(11), 2947.
  • Kapur, M., & Kumar, A. (2013). Heteroatom-Guided, Palladium-Catalyzed Regioselective C-H Functionalization in the Synthesis of 3-Arylquinolines. Organic Letters, 15(24), 6294-6297.
  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Kumar, A., & Kapur, M. (2013). Palladium-Catalyzed Selective C-H Activation: A Simple Method to Synthesize C-3 Site Arylated Quinoline Derivatives. The Journal of Organic Chemistry, 78(21), 10747-10755.
  • Mulugeta, E., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(38), 22643-22664.
  • White, M. C. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Accounts of Chemical Research, 45(6), 903-915.
  • Procter, D. J., & Burtoloso, A. C. (2015). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 13(13), 3845-3856.

Sources

Application Notes & Protocols: The Strategic Use of 3-Methoxyquinoline in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Design

The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1] Its rigid, bicyclic aromatic structure provides an ideal framework for orienting functional groups to interact with the ATP-binding site of various kinases.[2] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of specific kinase inhibitors is a major focus of modern drug discovery.[1]

Within the vast chemical space of quinoline derivatives, the strategic placement of substituents is paramount for achieving high potency and selectivity. Among these, methoxy (-OCH₃) groups have proven to be particularly influential. They can modulate the electronic properties of the quinoline ring, participate in crucial hydrogen bonding interactions, and enhance metabolic stability.[4][5][6] This guide focuses specifically on the application of 3-methoxyquinoline , a versatile building block for synthesizing a new generation of targeted kinase inhibitors.

The Role of the 3-Methoxy Group: A Design Element for Potency and Selectivity

The positioning of a methoxy group at the C-3 position of the quinoline core is not arbitrary; it is a deliberate design choice rooted in established structure-activity relationships (SAR).

  • Electronic Modulation : The electron-donating nature of the methoxy group can influence the basicity of the quinoline nitrogen (N1). This is critical because the N1 atom frequently acts as the primary "hinge-binding" element, forming a key hydrogen bond with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[4]

  • Steric Guidance : The 3-methoxy group can sterically guide the conformation of adjacent substituents, particularly those at the C-4 position (e.g., an anilino group), orienting them optimally within the hydrophobic back pocket of the kinase active site.[6]

  • Direct Interactions : While less common than hinge binding by N1, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming secondary interactions with residues in the active site, thereby increasing binding affinity.

  • Metabolic Stability : Methoxy groups can block sites of potential oxidative metabolism, improving the pharmacokinetic profile of the inhibitor.[5]

The strategic importance of methoxy group placement is highlighted in studies of Cyclin G Associated Kinase (GAK) inhibitors, where a 3-methoxy-substituted aniline retained high potency, whereas a 4-methoxy analog led to a 100-fold decrease in activity.[6] This underscores the subtle yet critical influence of substituent positioning on inhibitor performance.

Signaling Pathway Context: Targeting the PDGF Receptor Tyrosine Kinase

To illustrate the application of this compound, we will focus on the synthesis of an inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. PDGFR is a key driver of cell proliferation, migration, and angiogenesis. Its aberrant activation is implicated in various cancers and fibrotic diseases. Inhibiting PDGFR signaling can thus halt tumor growth and progression.

PDGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor (Tyrosine Kinase) RAS RAS PDGFR->RAS Phosphorylates PI3K PI3K PDGFR->PI3K Phosphorylates PDGF PDGF Ligand PDGF->PDGFR Binds & Activates Inhibitor This compound Derivative Inhibitor->PDGFR Inhibits (ATP Site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activates AKT AKT PI3K->AKT AKT->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Promotes Angiogenesis Angiogenesis Transcription->Angiogenesis Promotes Survival Survival Transcription->Survival Promotes

Caption: A simplified diagram of the PDGFR signaling cascade and the point of intervention for a this compound-based inhibitor.

Synthetic Protocol: Preparation of a this compound-Based PDGFR Inhibitor

This section details a representative, field-proven synthetic workflow for constructing a potent kinase inhibitor starting from 3-methoxy-4-nitroaniline. The chosen methodology, a Friedländer annulation, is a classic and robust method for quinoline synthesis.

Synthetic_Workflow cluster_reagents Start 3-Methoxy-4-nitroaniline Intermediate1 6-Nitro-3-methoxyquinoline Start->Intermediate1 Step 1: Friedländer Annulation Reagent1 3-(Dimethylamino)acrolein Reagent1->Intermediate1 Intermediate2 6-Amino-3-methoxyquinoline Intermediate1->Intermediate2 Step 2: Nitro Reduction Reagent2 Iron powder, NH4Cl Reagent2->Intermediate2 Product Final Kinase Inhibitor Intermediate2->Product Step 3: Amide Coupling Reagent3 4-Fluorobenzoyl chloride Reagent3->Product

Caption: The three-step synthetic workflow from starting material to the final kinase inhibitor.

Step 1: Friedländer Annulation to form 6-Nitro-3-methoxyquinoline

Rationale: The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. This modified procedure uses 3-methoxy-4-nitroaniline and 3-(dimethylamino)acrolein as precursors to construct the quinoline core in a single, efficient step. The nitro group is strategically placed for later conversion to an amine, which will serve as an attachment point for the side chain that confers selectivity.

Protocol:

  • To a solution of 3-methoxy-4-nitroaniline (1.0 eq) in ethanol, add polyphosphoric acid (PPA) (3.0 eq).

  • Heat the mixture to 60°C with vigorous stirring.

  • Add 3-(dimethylamino)acrolein (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 70°C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product, 6-Nitro-3-methoxyquinoline , can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to form 6-Amino-3-methoxyquinoline

Rationale: The nitro group is a versatile precursor to an amine. Its reduction is a critical step to enable the subsequent coupling reaction. Catalytic hydrogenation is a clean method, but reduction using iron powder in the presence of an acid or ammonium chloride is a cost-effective and highly reliable alternative that avoids the need for high-pressure equipment.[7]

Protocol:

  • Suspend 6-Nitro-3-methoxyquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (NH₄Cl) (5.0 eq) and iron powder (Fe) (4.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 85-90°C) with vigorous mechanical stirring for 2-3 hours. The color change from yellow to dark brown/black indicates reaction progress.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of Celite® while hot to remove the iron salts. Wash the Celite® pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo to yield 6-Amino-3-methoxyquinoline .

Step 3: Amide Coupling to Yield the Final Inhibitor

Rationale: The final step involves coupling the versatile 6-amino-3-methoxyquinoline intermediate with an appropriate acid chloride. This introduces the side chain responsible for key interactions in the kinase active site. The choice of 4-fluorobenzoyl chloride is illustrative; in a real drug discovery campaign, a library of different acid chlorides would be used to optimize potency and selectivity.[8]

Protocol:

  • Dissolve 6-Amino-3-methoxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final product, N-(3-methoxyquinolin-6-yl)-4-fluorobenzamide .

Data Summary and Validation

The efficacy of newly synthesized inhibitors is evaluated through a series of biochemical and cell-based assays. The primary validation is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Compound IDTarget KinaseIC₅₀ (nM)[9]Selectivity vs. EGFR (Fold)[9]
15d (Analog)PDGF-RTK≤ 20>500
17m (Analog)PDGF-RTK≤ 20>500
24 (Analog)PDGF-RTK≤ 20>500
Hypothetical ProductPDGF-RTKPredicted < 50Predicted > 200

Table Note: Data for analogs are derived from a study on 3-substituted quinoline derivatives, where 6,7-dimethoxy substitution was optimal but not essential for potent inhibition.[9] The data for the hypothetical product is an educated prediction based on these established SAR trends.

A crucial aspect of inhibitor development is ensuring selectivity. The compound should potently inhibit the target kinase (PDGFR) while showing minimal activity against other kinases, particularly those with highly homologous ATP-binding sites like the Epidermal Growth factor Receptor (EGFR). High selectivity minimizes off-target effects and potential toxicity. Most compounds in the reference series were found to be inactive against EGFR, demonstrating the feasibility of achieving high selectivity.[9]

Conclusion

This compound is a highly valuable and strategic starting material in the synthesis of targeted kinase inhibitors. Its inherent electronic and steric properties, combined with the versatility of the quinoline scaffold, allow for the systematic construction of potent and selective modulators of kinase activity. The synthetic protocols outlined herein provide a robust and adaptable framework for researchers in drug discovery to generate novel chemical entities for a range of kinase targets, from PDGFR to RIP2 and beyond.[4][9] The continued exploration of this scaffold is certain to yield next-generation therapeutics for the treatment of cancer and other proliferative disorders.

References

  • Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(17), 2627-2636. [Link]

  • Arnold, L. D., et al. (2008). Protein tyrosine kinase enzyme inhibitors. U.S.
  • Aquila, B. M., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(11), 1104-1109. [Link]

  • Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

  • Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD. University of South Florida Graduate Theses and Dissertations. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2955. [Link]

  • Henley, M. V., et al. (2003). Quinoline derivatives as tyrosine kinase inhibitors. U.S.
  • Vincent, P. W., et al. (2010). Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors.
  • Dow, R. L., et al. (2000). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(11), 1205-1208. [Link]

  • De Lombaerde, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(21), 7551. [Link]

  • Song, D., et al. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 19(9), 13458-13467. [Link]

  • Elkamhawy, A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Unzue, A., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]

  • Al-Ostoot, F. H., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5707. [Link]

  • Ibrahimi, M., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4983. [Link]

  • Chen, L., et al. (2024). Discovery and Development of 3-Cyano-Quinoline Derivatives as Potent Inhibitors of Hematopoietic Progenitor Kinase 1 (Hpk1). SSRN. [Link]

  • Wang, Y., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Methoxyquinoline. The method is designed for researchers, scientists, and drug development professionals to accurately quantify this compound and separate it from potential impurities and degradation products. The causality behind the selection of chromatographic parameters is detailed, providing a comprehensive guide for method implementation, validation, and troubleshooting. This protocol is grounded in established scientific principles and adheres to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Imperative for a Stability-Indicating Method

This compound is a crucial heterocyclic building block in medicinal chemistry and materials science.[5] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of downstream products. Therefore, a reliable analytical method to assess its purity and stability is paramount. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential contaminants.[6][7] The development of such a method requires a thorough understanding of the analyte's physicochemical properties and its degradation pathways under various stress conditions.[1][2][3][4]

This application note provides a systematic approach to the development and validation of an HPLC method for this compound, ensuring its suitability for its intended purpose.

Method Development Rationale: A Scientifically-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of chromatographic separation.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for rational method development.

PropertyValue/InformationImplication for HPLC Method Development
Molecular Formula C₁₀H₉NODictates the molecular weight (159.18 g/mol ) and elemental composition.[8]
Structure Quinoline ring with a methoxy group at the 3-position.The aromatic quinoline core suggests strong UV absorbance, making UV detection a suitable choice.[9]
Polarity Moderately polar.A reversed-phase HPLC mode with a C18 column is an appropriate starting point.
Solubility Soluble in common organic solvents like acetonitrile and methanol.Provides flexibility in the choice of organic modifier for the mobile phase.[10][11][12][13]
UV Absorbance Quinoline derivatives exhibit strong UV absorbance.UV detection is a sensitive and robust detection method for this compound. The UV spectrum of similar quinoline compounds suggests that a detection wavelength in the range of 220-350 nm would be appropriate.[9][14]
Chromatographic Parameter Selection

The selection of each chromatographic parameter is a deliberate choice to achieve optimal separation and quantification.

  • Column: A C18 column is chosen as the stationary phase due to its versatility and wide use in reversed-phase chromatography for moderately polar compounds. The hydrophobicity of the C18 stationary phase will provide good retention for this compound.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is selected to ensure the elution of both the main compound and any potential impurities with varying polarities.

    • Aqueous Phase (Mobile Phase A): A phosphate buffer (pH 3.0) is chosen to maintain a consistent pH and control the ionization of any acidic or basic impurities, thereby ensuring reproducible retention times.

    • Organic Modifier (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solubilizing properties for a wide range of organic molecules.[10][11][12][13]

  • Detection: A photodiode array (PDA) detector is recommended. This allows for the monitoring of the analyte at a specific wavelength while also providing spectral information for peak purity assessment. Based on the UV spectra of related quinoline compounds, a detection wavelength of 254 nm is a suitable starting point.[9][14]

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are chosen as standard starting conditions to provide a balance between analysis time and separation efficiency.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A (0.02 M Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.02 M Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4]

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0% (for six replicate injections)
Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2][3][4] Stress conditions should be applied to a solution of this compound to induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours (solid state).

The chromatograms of the stressed samples should be compared with that of an unstressed sample. The method is considered specific if the this compound peak is well-resolved from all degradation product peaks, and the peak purity analysis (using the PDA detector) indicates no co-eluting peaks.

Linearity

The linearity of the method should be established by analyzing a series of solutions of this compound at different concentrations (e.g., 25, 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

  • Acceptance Criterion: r² ≥ 0.999

Accuracy (% Recovery)

The accuracy of the method should be determined by the recovery of a known amount of this compound spiked into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Acceptance Criterion: %RSD ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

  • Variations to be tested:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength of detection (± 2 nm)

  • Acceptance Criterion: The system suitability parameters should remain within the acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Data Presentation and Visualization

Summary of Validation Data
Validation ParameterResultAcceptance Criteria
System Suitability Tailing Factor: 1.2Theoretical Plates: 5500%RSD of Peak Areas: 0.5%T ≤ 2.0N ≥ 2000%RSD ≤ 2.0%
Specificity No interference from degradation products.Peak purity index > 0.999
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%Intermediate Precision: 1.2%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness PassedSystem suitability criteria met.
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup hplc_system->injection separation Chromatographic Separation injection->separation detection PDA Detection separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration quantification Quantification & Purity Calculation integration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for this compound purity.

Forced Degradation Logical Diagram

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation drug_substance This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) drug_substance->acid base Base Hydrolysis (0.1 M NaOH, 60°C) drug_substance->base oxidation Oxidation (3% H2O2, RT) drug_substance->oxidation thermal Thermal (80°C, Solid) drug_substance->thermal photo Photolytic (UV Light, Solid) drug_substance->photo hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis peak_resolution Assess Peak Resolution hplc_analysis->peak_resolution peak_purity Evaluate Peak Purity (PDA) hplc_analysis->peak_purity mass_balance Calculate Mass Balance hplc_analysis->mass_balance

Caption: Forced degradation study workflow for this compound.

Conclusion

The HPLC method detailed in this application note is a reliable and robust tool for the purity analysis of this compound. Its stability-indicating nature has been demonstrated through forced degradation studies, ensuring its suitability for quality control and stability testing in research and development settings. The systematic approach to method development and validation provides a high degree of confidence in the accuracy and precision of the results obtained.

References

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Vysoká škola chemicko-technologická v Praze. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • Scribd. (n.d.). Stability-Indicating HPLC Methods. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. [Link]

  • ResearchGate. (2025). Stability-indicating HPLC assay for determination of prilocaine and procaine drug combinations. [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 10 grams. [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Phenomenex. (2023). Most Common Solvents Used in HPLC Mobile Phase. [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

  • National Institutes of Health. (n.d.). 6-Methoxyquinoline. [Link]

  • ResearchGate. (n.d.). Common HPLC solvents and their important properties. (Snyder et al., 1998). [Link]

  • Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents. [Link]

  • Pharmaguideline. (2017). Solvents used in HPLC Mobile Phase. [Link]

  • ResearchGate. (2010). 2-Methoxyquinoline-3-carbaldehyde. [Link]

Sources

Application Note: Gas Chromatography for Residual Solvent Analysis in the Synthesis of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a static headspace gas chromatography (HS-GC) method for the analysis of residual solvents in 3-Methoxyquinoline, an important intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded workflow. This application note adheres to the principles outlined in the International Council for Harmonisation (ICH) Q3C(R8) and United States Pharmacopeia (USP) General Chapter <467> guidelines for residual solvents.[1][2][3][4]

Introduction: The Importance of Residual Solvent Control

In pharmaceutical manufacturing, organic solvents are critical for the synthesis and purification of active pharmaceutical ingredients (APIs) and intermediates.[4][5] However, these solvents do not contribute to the therapeutic effect of the drug and must be removed to the greatest extent possible to ensure patient safety.[3][6] Regulatory bodies like the ICH and USP have established strict limits for various residual solvents based on their toxicity.[1][5][7] Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazards (e.g., Benzene, Carbon tetrachloride).[3][7][8]

  • Class 2: Solvents to be limited in pharmaceutical products due to their inherent toxicity (e.g., Toluene, Methanol, Dichloromethane).[6][7][8]

  • Class 3: Solvents with low toxic potential, for which exposure of 50 mg per day or less is considered acceptable without justification (e.g., Ethanol, Acetone, Ethyl acetate).[3][4][8]

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its synthesis, often involving multi-step reactions, necessitates the use of various organic solvents. This application note focuses on a robust HS-GC method coupled with Flame Ionization Detection (FID) to identify and quantify potential residual solvents from a plausible synthetic route.

Postulated Synthesis and Target Analytes

To develop a relevant analytical method, we must first identify the potential residual solvents. A common and effective method for quinoline synthesis is the Friedländer synthesis , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11] For this compound, a plausible route involves the reaction of 2-amino-benzaldehyde with methoxyacetaldehyde.

Common solvents used in such syntheses include:

  • Toluene (Class 2): Often used as a reaction solvent, particularly in base-mediated reactions.[9]

  • Methanol (Class 2): Can be used as a solvent or in the preparation of reagents.[10]

  • Ethanol (Class 3): A common solvent for crystallization and purification.[10]

  • Ethyl acetate (Class 3): Frequently used for extraction and chromatography.

  • Dichloromethane (DCM) (Class 2): A polar aprotic solvent that can be used under acidic conditions.[9]

  • Hexane (Class 2): Often used as an anti-solvent during recrystallization or in chromatography.

Based on this postulated synthesis, our target analytes for the GC method are Toluene, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, and Hexane.

Method Development: The "Why" Behind the "How"

The chosen analytical technique is Static Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) . This is the gold standard for residual solvent analysis for several key reasons:[12][13]

  • Specificity & Sensitivity: GC provides excellent separation of volatile organic compounds.[14] The FID is highly sensitive to carbon-containing compounds, making it ideal for quantifying organic solvents at the parts-per-million (ppm) levels required by regulations.[13][15][16]

  • Matrix Effect Reduction: By sampling the vapor phase (headspace) above the sample, non-volatile matrix components like the this compound API are left behind. This prevents contamination of the GC system and minimizes analytical interference.

  • Automation: Modern headspace samplers allow for high-throughput, automated analysis, which is crucial in a drug development setting.[17]

The analytical process involves dissolving the this compound sample in a high-boiling point, non-interfering solvent, placing it in a sealed vial, heating it to a specific temperature to allow volatile solvents to partition into the headspace, and then injecting a portion of that headspace gas into the GC system.

GC_Workflow cluster_prep Sample Preparation cluster_hs Headspace Sampling cluster_gc GC-FID Analysis cluster_data Data Processing Sample Weigh this compound API Sample Diluent Add High-Boiling Diluent (e.g., DMSO) Sample->Diluent Vial Seal in Headspace Vial Diluent->Vial Equilibrate Heat & Equilibrate Vial Vial->Equilibrate Transfer Pressurize Pressurize Vial Equilibrate->Pressurize Inject Inject Headspace Gas Pressurize->Inject Separate Separation on GC Column Inject->Separate Transfer Detect Detection by FID Separate->Detect Integrate Peak Integration Detect->Integrate Signal Quantify Quantification vs. Standards Integrate->Quantify Report Generate Report Quantify->Report

Caption: HS-GC-FID workflow for residual solvent analysis.

The success of the analysis hinges on the careful selection of chromatographic conditions.

Table 1: Optimized HS-GC-FID Parameters

ParameterSettingRationale
Headspace Sampler
Sample DiluentDimethyl sulfoxide (DMSO)High boiling point (189 °C) ensures it does not interfere with the analysis of more volatile solvents. It is also an excellent solvent for a wide range of organic compounds.[18]
Vial Equilibration Temp.100 °CBalances efficient partitioning of solvents into the headspace with the thermal stability of the this compound sample. This temperature is high enough to volatilize target solvents but low enough to prevent API degradation.
Vial Equilibration Time30 minutesEnsures that thermodynamic equilibrium is reached between the liquid and vapor phases within the vial, leading to reproducible results.[19]
Gas Chromatograph
GC ColumnAgilent J&W DB-Select 624 UI (or equivalent USP G43 phase); 30 m x 0.53 mm, 3.0 µmThe G43 stationary phase (6% cyanopropylphenyl - 94% dimethylpolysiloxane) is specifically designed and widely recommended for USP <467> residual solvent analysis.[8][20] It provides excellent resolution for a broad range of solvent polarities. The wider bore (0.53 mm) is robust and handles headspace injections well.
Carrier GasNitrogen or Helium, 35 cm/secInert gases that facilitate the movement of analytes through the column without reacting with them.
Inlet Temperature140 °CHot enough to ensure rapid vaporization of the injected sample without causing thermal degradation of the analytes or the sample matrix.
Oven Temperature Program40 °C (hold 5 min), ramp at 10 °C/min to 220 °C (hold 5 min)The initial hold at a low temperature allows for the separation of very volatile solvents like Dichloromethane. The temperature ramp then elutes solvents in order of increasing boiling points, ensuring good separation between all target analytes.[21]
Detector (FID)
Detector Temperature250 °CMust be higher than the final oven temperature to prevent condensation of the analytes as they elute from the column, ensuring sharp peaks and accurate detection.
Hydrogen Flow40 mL/minFuel for the flame in the FID.
Air Flow400 mL/minOxidant for the flame in the FID.
Makeup Gas (N2) Flow25 mL/minHelps to efficiently sweep the column effluent into the detector, minimizing peak broadening.

Experimental Protocols

Accurate quantification requires the preparation of calibrated standard solutions.

  • Stock Standard Preparation: Accurately weigh approximately 100 mg of each target residual solvent into a single 100 mL volumetric flask containing ~50 mL of DMSO. Dilute to volume with DMSO and mix thoroughly.

  • Working Standard Preparation (Option 1 Limit Concentration): Prepare a working standard that corresponds to the concentration limits specified in ICH Q3C under Option 1.[1][6] This is calculated based on a 10 g daily dose of the drug product. For example, for Toluene (Class 2, limit 890 ppm), the concentration would be 890 µg/mL. Dilute the stock standard accordingly with DMSO.

  • Spiking Solution: This solution is used for accuracy/recovery studies and is typically prepared at 100% of the limit concentration.

  • Accurately weigh approximately 100 mg of the this compound API into a 20 mL headspace vial.

  • Add 1.0 mL of DMSO to the vial.

  • Immediately cap the vial with a PTFE-lined septum and aluminum crimp cap.

  • Gently swirl to dissolve the sample. Sonication may be used if necessary.

  • Run a blank (DMSO diluent) to ensure the system is clean and free from interfering peaks.

  • Inject the Working Standard solution in replicate (n=5) to establish system suitability (resolution and repeatability).

  • Inject the Test Solution.

  • Inject a spiked Test Solution (Test Solution + a known amount of the Spiking Solution) to assess accuracy and matrix effects.

Method Validation: Establishing Trustworthiness

A protocol is only trustworthy if it is validated.[22] Validation must be performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.

Validation_Protocol center_node Method Validation (ICH Q2) Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantitation (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Key parameters for analytical method validation.

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (DMSO), the test sample, and the test sample spiked with all target solvents.No interfering peaks should be observed at the retention times of the target analytes in the blank. The method must be able to resolve all target solvents from each other and from any potential matrix components.
Linearity Analyze solutions at five concentration levels, typically from 50% to 150% of the specified limit. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99 for each analyte.
Accuracy Analyze the test sample spiked with known amounts of solvents at three levels (e.g., 50%, 100%, 150% of the limit). Calculate recovery.Mean recovery should be within 80-120% for each analyte at each level.
Precision Repeatability: Analyze six independent preparations of the test sample spiked at 100% of the limit. Intermediate Precision: Repeat on a different day with a different analyst.Repeatability: Relative Standard Deviation (RSD) ≤ 15%. Intermediate Precision: RSD between the two data sets should meet predefined lab criteria.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of low-concentration standards or from the linearity curve's standard deviation.S/N for LOD should be approximately 3:1. S/N for LOQ should be approximately 10:1. The LOQ must be below the reporting limit for each solvent.
Robustness Intentionally vary method parameters (e.g., oven temp ±2°C, equilibration time ±5 min) and assess the impact on results.The results should remain unaffected by small, deliberate variations in the method parameters, demonstrating the method's reliability during routine use.

Data Interpretation and Reporting

The concentration of each residual solvent in the this compound sample is calculated using the response factor from the standard solution.

Calculation Formula:

Solvent Conc. (ppm) = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 1,000,000

Where:

  • Area_Sample: Peak area of the solvent in the test solution.

  • Area_Std: Average peak area of the solvent in the working standard solution.

  • Conc_Std: Concentration of the solvent in the working standard solution (µg/mL).

  • Conc_Sample: Concentration of the this compound API in the test solution (mg/mL).

The final report should clearly state the amount of each detected solvent in ppm and compare it against the established ICH Q3C limits.

Conclusion

This application note details a robust, specific, and reliable HS-GC-FID method for the quantitative determination of residual solvents in this compound. The causality behind each parameter selection—from diluent choice to the GC column's stationary phase—is explained to provide a deep understanding of the methodology. By following the outlined protocols for method development and performing a thorough validation as described, researchers and quality control analysts can ensure their this compound intermediate meets the stringent safety and quality standards required in the pharmaceutical industry.

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Residual Solvent Analysis of Pharmaceutical Products . Agilent Technologies. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA), Australia. [Link]

  • General Chapter <467> Residual Solvents . United States Pharmacopeia (USP). [Link]

  • Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography . BrightSpec. [Link]

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy . LCGC International. [Link]

  • USP <467> Residual solvent determination in pharmaceutical products . SCISPEC. [Link]

  • Residual solvent testing: a review of gas-chromatographic and alternative techniques . PubMed. [Link]

  • A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent . Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline . Shimadzu. [Link]

  • Skraup reaction . Wikipedia. [Link]

  • Impurities: Guideline for residual solvents q3c(r6) . International Council for Harmonisation (ICH). [Link]

  • Headspace GCFID Testing in Pharma: A QA Team's Guide . ResolveMass Laboratories Inc. [Link]

  • Generic GC–FID for Volatile Amine Quantitation in Pharma . LCGC International. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow . Shimadzu. [Link]

  • Gas chromatographic methods for residual solvents analysis . Oriental Journal of Chemistry. [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10 . ResearchGate. [Link]

  • Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances . Scielo. [Link]

  • Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique . International Journal of Research - GRANTHAALAYAH. [Link]

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates . Royal Society of Chemistry. [Link]

  • Gas Chromatography and its Applications in Pharmaceutical Industry . Pharmatutor. [Link]

  • Residual solvent analysis with the ICH Q3C guideline . Filab. [Link]

  • HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir . Journal of Pharmaceutical Negative Results. [Link]

  • GC-FID chromatography in the laboratory . YesWeLab. [Link]

  • ICH Q3C: New Version of the Guideline for Residual Solvents published . ECA Academy. [Link]

  • Reaction mechanism of the Skraup quinoline synthesis . ResearchGate. [Link]

  • The Friedländer Synthesis of Quinolines . Organic Reactions. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis . National Institutes of Health (NIH). [Link]

  • Residual Solvent Analysis . Chromtech. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

  • Satisfy requirements for residual solvent analysis . Agilent. [Link]

  • Agilent J&W GC Column Selection Guide . Postnova. [Link]

  • 8-Methoxyquinoline . CAS Common Chemistry. [Link]

  • 2-methoxy-3-vinylquinoline . ChemSynthesis. [Link]

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A Practical Guide to NMR Spectroscopy for the Structural Characterization of 3-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE >

Affiliation: Advanced Molecular Characterization Division

Abstract

3-Methoxyquinoline derivatives represent a privileged scaffold in medicinal chemistry and materials science, necessitating robust and unequivocal methods for their structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating the precise substitution patterns, stereochemistry, and conformational dynamics of these molecules. This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to employing a suite of 1D and 2D NMR experiments for the unambiguous characterization of this compound derivatives. We delve into the causality behind experimental choices, provide field-proven protocols, and illustrate a logical workflow for complete structural assignment, ensuring scientific integrity and fostering a deeper understanding of NMR data interpretation for this important class of compounds.

Introduction: The Significance of 3-Methoxyquinolines

Quinoline and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a methoxy group at the 3-position of the quinoline ring system significantly influences the molecule's electronic properties and biological activity. Therefore, precise structural verification is paramount in the synthesis, discovery, and development of novel this compound-based agents.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for this purpose.[1][2] While 1D NMR provides fundamental information, complex substitution patterns and signal overlap in the aromatic region often necessitate the use of more advanced 2D NMR techniques to achieve complete and unambiguous structural assignment.[3][4] This guide will walk you through a systematic NMR approach, from sample preparation to advanced data interpretation.

Foundational Analysis: 1D NMR Techniques

The initial characterization of any novel this compound derivative begins with a set of standard 1D NMR experiments.

¹H NMR: The Initial Fingerprint

A standard ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments, their chemical shifts (δ), signal integrations, and spin-spin coupling patterns (J-coupling).[1]

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. For a typical this compound, protons on the heterocyclic ring (H2, H4) are generally found at higher chemical shifts (further downfield) compared to those on the carbocyclic ring (H5-H8) due to the deshielding effect of the nitrogen atom.[3] The methoxy group protons characteristically appear as a sharp singlet, integrating to three protons, typically in the range of 3.8-4.4 ppm.[5]

  • Integration: The area under each signal is proportional to the number of protons it represents, confirming the presence of the methoxy group (3H) and monosubstituted aromatic protons (1H each).

  • Spin-Spin Coupling (J-coupling): Coupling between adjacent protons provides crucial connectivity information. The magnitude of the coupling constant (J, in Hz) can help distinguish between ortho (³J ≈ 6-10 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ <1 Hz) relationships in the benzene ring portion of the molecule.[6][7]

¹³C NMR and DEPT: Unveiling the Carbon Skeleton

While ¹H NMR maps the proton framework, ¹³C NMR reveals the carbon backbone. A standard broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

To distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential.[8][9] A DEPT experiment is typically run in two modes:

  • DEPT-90: Only CH signals are visible.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[10]

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, every carbon in the molecule can be assigned to its type. The methoxy carbon is readily identified as a positive peak in the DEPT-135 spectrum, typically appearing between 55 and 60 ppm.[5]

Advanced Structural Elucidation: 2D NMR Techniques

When 1D NMR spectra exhibit significant signal overlap, particularly in the aromatic region, or when assignments are ambiguous, 2D NMR experiments are indispensable.[4][11]

Logical Workflow for 2D NMR Analysis

The following diagram illustrates a logical workflow for employing 2D NMR techniques to resolve complex structures.

G Figure 1. Logical Workflow for NMR Structure Elucidation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis A Acquire 1H & 13C/DEPT Spectra B Tentative Assignment A->B C Overlapping Signals? Ambiguous Assignments? B->C D Acquire COSY (H-H Connectivity) C->D Yes I Final Structure Confirmation C->I No E Acquire HSQC (Direct C-H Connectivity) D->E F Acquire HMBC (Long-Range C-H Connectivity) E->F G Need Spatial Proximity Info? (Stereochemistry/Conformation) F->G H Acquire NOESY/ROESY (Through-Space Correlations) G->H Yes G->I No H->I

Caption: A systematic approach to structure elucidation using 1D and 2D NMR.

COSY: Tracing Proton-Proton Networks

The COrrelation SpectroscopY (COSY) experiment is the first step in 2D analysis.[4] It reveals which protons are spin-coupled to each other. A cross-peak in a COSY spectrum indicates a through-bond coupling (typically over two or three bonds) between two protons.[12] This is invaluable for:

  • Identifying adjacent protons in the aromatic rings.

  • Tracing the connectivity within spin systems, even when their 1D signals overlap.

HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H coupling).[12][13] Each cross-peak in the HSQC spectrum represents a C-H bond. This experiment is crucial for:

  • Unambiguously assigning the carbon signal for each protonated carbon.

  • Confirming the methoxy group by observing a correlation between the 3H singlet in the ¹H spectrum and the ~55-60 ppm carbon signal in the ¹³C spectrum.

HMBC: Assembling the Molecular Puzzle

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H coupling).[13][14] HMBC is essential for:

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC allows their assignment by observing correlations from nearby protons. For this compound, the C3, C4a, and C8a carbons are quaternary and can be assigned using HMBC.

  • Confirming Substitution Patterns: By observing a correlation from the methoxy protons (~4.0 ppm) to the C3 carbon of the quinoline ring, the position of the methoxy group is unequivocally confirmed.

  • Connecting Fragments: HMBC correlations can link different spin systems together, confirming the overall molecular structure.

NOESY: Probing Through-Space Proximity

The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds.[15] A cross-peak in a NOESY spectrum indicates that two protons are close to each other in space (typically < 5 Å).[16] This is particularly useful for:

  • Confirming Assignments: A key NOESY correlation for a this compound derivative would be between the methoxy group protons and the H2 and H4 protons on the quinoline ring, confirming their spatial relationship.

  • Determining Stereochemistry and Conformation: For derivatives with flexible side chains or stereocenters, NOESY can help determine the relative orientation of different parts of the molecule.

Data Presentation: Expected NMR Data for this compound

The following tables summarize the expected chemical shift ranges for the parent this compound structure. Note that these values can be significantly influenced by the nature and position of other substituents.

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges for the this compound Core (Reference: CDCl₃, 400 MHz)

ProtonChemical Shift (ppm)MultiplicityTypical Coupling Constants (Hz)
H-28.6 - 8.8s-
H-47.8 - 8.0s-
H-58.0 - 8.2d³J(H5,H6) ≈ 8.0 - 9.0
H-67.3 - 7.5t³J(H6,H5) ≈ 8.0 - 9.0, ³J(H6,H7) ≈ 7.0 - 8.0
H-77.6 - 7.8t³J(H7,H6) ≈ 7.0 - 8.0, ³J(H7,H8) ≈ 8.0 - 9.0
H-87.5 - 7.7d³J(H8,H7) ≈ 8.0 - 9.0
-OCH₃3.9 - 4.1s-

Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges for the this compound Core (Reference: CDCl₃, 100 MHz)

CarbonChemical Shift (ppm)Carbon Type (DEPT)
C-2145 - 148CH
C-3155 - 158C (Quaternary)
C-4120 - 123CH
C-4a127 - 129C (Quaternary)
C-5128 - 130CH
C-6123 - 125CH
C-7129 - 131CH
C-8126 - 128CH
C-8a146 - 149C (Quaternary)
-OCH₃55 - 57CH₃

Experimental Protocols

Adherence to proper experimental procedure is critical for acquiring high-quality, reproducible NMR data.

Protocol 1: Sample Preparation

Objective: To prepare a homogeneous, particulate-free sample suitable for high-resolution NMR analysis.

Materials:

  • This compound derivative (5-10 mg for ¹H; 20-50 mg for ¹³C/2D)[17][18]

  • High-quality 5 mm NMR tube[19]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[20]

  • Vial and Pasteur pipette

  • Kimwipes or filter plug (glass wool)

Procedure:

  • Weigh Sample: Accurately weigh the required amount of the purified compound into a clean, dry vial.

  • Dissolve: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[19] Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[20]

  • Ensure Homogeneity: Gently vortex or swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of any solid particles.[20]

  • Filter: Place a small plug of glass wool or Kimwipe into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any microscopic dust or undissolved particles. This step is critical for achieving good spectral resolution.

  • Cap and Label: Cap the NMR tube securely and label it clearly.[19]

Protocol 2: Acquiring a Suite of NMR Spectra

Objective: To acquire a comprehensive dataset (1D and 2D) for complete structural characterization on a modern NMR spectrometer (e.g., Bruker 400 MHz).

Workflow Diagram:

G Figure 2. NMR Data Acquisition Workflow A Insert Sample & Lock B Shim Magnetic Field A->B C Acquire 1H Spectrum (Determine Spectral Width) B->C D Acquire 13C & DEPT-135 Spectra C->D E Acquire 2D COSY D->E F Acquire 2D HSQC E->F G Acquire 2D HMBC F->G H Acquire 2D NOESY (If Needed) G->H I Process & Analyze Data H->I

Caption: Step-by-step process for acquiring a full NMR dataset.

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]

  • ¹H Spectrum:

    • Acquire a standard 1D ¹H spectrum.

    • Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).

    • Note the spectral width (SW) required to encompass all proton signals.

  • ¹³C and DEPT Spectra:

    • Acquire a standard broadband proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum using standard instrument parameters.

  • 2D COSY:

    • Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions (F1 and F2) based on the ¹H spectrum.

    • Set data points to ~2048 in F2 and ~256-512 in F1.

    • Set the number of scans (NS) to 2 or 4 for a moderately concentrated sample.

    • Acquire and process the data with a 2D Fourier transform.[4]

  • 2D HSQC:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the F2 (¹H) spectral width as before. Set the F1 (¹³C) spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Acquire and process the data.

  • 2D HMBC:

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set spectral widths as for the HSQC.

    • The key parameter is the long-range coupling constant, typically optimized for 8-10 Hz.

    • Acquire and process the data.

  • 2D NOESY (Optional):

    • Load a standard NOESY pulse sequence (e.g., noesygpph).

    • A crucial parameter is the mixing time (d8), which should be set based on the molecule's size (for small molecules like these, ~500-800 ms is a good starting point).

    • Acquire and process the data.

Conclusion

The structural elucidation of this compound derivatives is a systematic process that relies on the synergistic application of multiple NMR techniques. By moving logically from simple 1D experiments to more complex 2D correlations, researchers can build a complete and unambiguous picture of their molecule. The workflow and protocols described in this guide provide a robust framework for obtaining high-quality data and interpreting it with confidence. A thorough understanding of these NMR methods is not just a characterization requirement but a powerful tool that enables chemists to confirm reaction outcomes, understand structure-activity relationships, and accelerate the pace of scientific discovery.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Bristol. NMR Sample Preparation. [Link]

  • University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • University College London Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Abebe, A., & Taddesse, A. M. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]

  • Seaton, P. J., & Williamson, R. T. (1997). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 74(5), 570. [Link]

  • Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Butts, C. P., & Jones, C. R. (2016). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ChemBioChem, 17(12), 1086-1095. [Link]

  • Schaumburg, K., & Bernstein, H. J. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41(4), 1047-1050. [Link]

  • Abreu, P. E. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • University of Arizona. 2D NMR A correlation map between two NMR parameters. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. [Link]

  • The Royal Society of Chemistry. Supporting Information For. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. [Link]

  • The Royal Society of Chemistry. 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Giraudeau, P. (2014). NMR methods for the analysis of mixtures. Progress in Nuclear Magnetic Resonance Spectroscopy, 78, 1-25. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling. Organic Chemistry. [Link]

  • Jamieson, C., et al. (2016). 3D HMQC-NOESY-TOCSY. Analyst, 141(13), 4066-4072. [Link]

  • Wiley SpectraBase. 3-Methoxycarbonyl-1-diphenylmethylisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Organic Chemistry Data. 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • Banci, L., et al. (1994). Determination of Interproton Distances from NOESY Spectra in the Active Site of Paramagnetic Metalloenzymes: Cyanide-Inhibited Horseradish Peroxidase. Biochemistry, 33(18), 5515-5525. [Link]

  • Shestakov, A. S., et al. (2019). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. [Link]

Sources

Application Notes and Protocols: FT-IR Analysis of Functional Groups in 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of FT-IR in the Characterization of 3-Methoxyquinoline

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a scaffold found in numerous pharmacologically active agents, and the methoxy substituent can critically influence molecular interactions, solubility, and metabolic stability. For researchers, scientists, and drug development professionals, precise structural confirmation and purity assessment are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2][3] It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[3][4]

This application note provides a comprehensive guide to the FT-IR analysis of this compound. It details the theoretical basis for spectral interpretation, offers a robust experimental protocol using Attenuated Total Reflectance (ATR), and presents an authoritative table of expected vibrational frequencies. The causality behind each experimental step is explained to ensure both technical accuracy and practical, field-proven insights.

Molecular Structure and Expected Vibrational Modes

The structure of this compound comprises a quinoline ring system (a fused benzene and pyridine ring) and a methoxy group (-OCH₃) at the 3-position. The key functional groups expected to exhibit characteristic IR absorptions are:

  • Aromatic Rings (Quinoline):

    • =C–H stretching vibrations.

    • C=C and C=N in-ring stretching vibrations.

    • C–H out-of-plane bending ("oop") vibrations.

  • Methoxy Group:

    • C–H stretching in the methyl group.

    • Asymmetric and symmetric C–O–C (ether) stretching.

Understanding the expected vibrational frequencies of these groups is crucial for accurate spectral interpretation.

Experimental Protocol: ATR-FTIR Analysis of this compound

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like this compound due to its minimal sample preparation, speed, and high-quality, reproducible spectra.[1][5][6][7] The protocol below is designed to be a self-validating system for obtaining a reliable FT-IR spectrum.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[8]

  • Sample: High-purity this compound powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes (e.g., Kimwipes).

Step-by-Step Protocol
  • Instrument Preparation and Background Scan:

    • Rationale: A background scan is critical to ratio the sample spectrum against the ambient atmosphere (CO₂, H₂O) and the instrument's own optical bench, ensuring that the final spectrum contains only the sample's absorptions.[3]

    • Procedure:

      • Ensure the ATR crystal surface is impeccably clean. Wipe it gently with a lint-free tissue soaked in isopropanol and allow it to dry completely.[9][10]

      • Lower the ATR press arm to ensure no sample is present.

      • In the instrument software, initiate a "Background Scan." Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Application:

    • Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality signal. The evanescent wave, which interacts with the sample, only penetrates a few microns into the surface.[5][6]

    • Procedure:

      • Place a small amount of this compound powder (typically 1-2 mg) onto the center of the ATR crystal.[11]

      • Lower the press arm and apply consistent pressure to ensure intimate contact between the powder and the crystal surface.[6][9] The pressure should be firm but not excessive, as this can damage the crystal.

  • Sample Spectrum Acquisition:

    • Rationale: This step measures the infrared light absorbed by the sample.

    • Procedure:

      • In the software, initiate a "Sample Scan." Use the same number of scans and resolution as the background scan for consistency.

      • The software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Rationale: Raw spectra may require minor corrections for optimal presentation and interpretation. After analysis, the ATR crystal must be cleaned thoroughly to prevent cross-contamination.[11]

    • Procedure:

      • If necessary, apply a baseline correction to flatten the spectrum. For ATR data, an ATR correction (often available in the software) can be applied to make the spectrum appear more like a traditional transmission spectrum.

      • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

      • After analysis, retract the press arm, remove the bulk of the powder, and clean the crystal surface thoroughly with isopropanol and a lint-free wipe.[6][10]

Experimental Workflow Diagram

FT_IR_Workflow ATR-FT-IR Analysis Workflow for this compound cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Cleanup Clean_Crystal Clean ATR Crystal (Isopropanol) Background_Scan Acquire Background Spectrum (16-32 scans) Clean_Crystal->Background_Scan Apply_Sample Apply this compound (1-2 mg) Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Process_Data Process Spectrum (Baseline/ATR Correction) Sample_Scan->Process_Data Analyze_Spectrum Identify Functional Groups Process_Data->Analyze_Spectrum Clean_Up Clean Crystal Post-Analysis Analyze_Spectrum->Clean_Up

Caption: Workflow for ATR-FT-IR analysis of this compound.

Spectral Interpretation and Data Presentation

The resulting FT-IR spectrum should be analyzed by assigning the observed absorption bands to the specific vibrational modes of the functional groups within this compound. The region above 1500 cm⁻¹ is typically used for identifying key functional groups, while the region below 1500 cm⁻¹ (the "fingerprint region") is complex but unique to the molecule.[12][13]

Logic of Functional Group Assignment

Functional_Groups Functional Groups of this compound and IR Peaks cluster_quinoline Quinoline Ring cluster_methoxy Methoxy Group Molecule This compound Aro_CH_Stretch Aromatic C-H Stretch ~3100-3000 cm⁻¹ Molecule->Aro_CH_Stretch CC_CN_Stretch C=C / C=N Stretch ~1600-1400 cm⁻¹ Molecule->CC_CN_Stretch CH_OOP C-H OOP Bend ~900-675 cm⁻¹ Molecule->CH_OOP Alkyl_CH_Stretch Alkyl C-H Stretch ~2950-2850 cm⁻¹ Molecule->Alkyl_CH_Stretch COC_Stretch C-O-C Stretch ~1275-1000 cm⁻¹ Molecule->COC_Stretch

Caption: Relationship between structure and expected IR peaks.

Table of Characteristic Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands for this compound, grounded in established spectroscopic data for aromatic, quinoline, and methoxy-containing compounds.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3100–3000Aromatic C–H StretchMedium to WeakThe presence of peaks just above 3000 cm⁻¹ is a hallmark of aromatic and vinylic C-H bonds.[2][4][14]
2950–2850Methoxy C–H StretchMediumThese absorptions from the methyl group will appear just below 3000 cm⁻¹.[2][15]
1600–1585Aromatic Ring C=C StretchMediumAromatic compounds typically show a pair of bands in this region.[4][14]
1550–1400Aromatic Ring C=C & C=N StretchMedium to StrongThis region contains multiple bands from the coupled vibrations of the quinoline ring system.[2][13][14]
1275–1200Asymmetric C–O–C Stretch (Aryl Ether)StrongThe C-O bond in aryl ethers typically absorbs at a higher frequency than in aliphatic ethers.[4][16]
1100–1000Symmetric C–O–C StretchMediumThis band complements the asymmetric stretch, confirming the ether linkage.[4][17]
900–675Aromatic C–H Out-of-Plane (OOP) BendStrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.[14]

Conclusion

FT-IR spectroscopy, particularly with the ATR technique, is an indispensable tool for the structural verification of this compound in a research and drug development setting. By following the detailed protocol and using the provided spectral data as a reference, scientists can rapidly and reliably confirm the presence of the key quinoline and methoxy functional groups. This application note provides the authoritative grounding and procedural detail necessary to ensure trustworthy and reproducible results, forming a critical component of the analytical workflow for this important class of molecules.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA. Retrieved from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • Calculated methoxy vibrational frequencies are shown for selected modes... (n.d.). ResearchGate. Retrieved from [Link]

  • Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025). International Journal of Advanced Scientific Research. Retrieved from [Link]

  • Aromatic C-H stretching: Significance and symbolism. (2025). ElSevier. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). MDPI. Retrieved from [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). Bruker. Retrieved from [Link]

  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

  • FTIR spectrum of quinoline derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)... (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi. Retrieved from [Link]

  • ATR FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024). AZoM.com. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Vancouver Island University. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

  • IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Elucidating the Solid-State Structure of 3-Methoxyquinoline Analogs via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The quinoline scaffold is a privileged structural motif in medicinal chemistry, with 3-methoxyquinoline analogs emerging as promising candidates in various therapeutic areas. A definitive understanding of their three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and intellectual property protection. Single-crystal X-ray crystallography remains the gold standard for providing unambiguous, atomic-resolution data on molecular conformation, stereochemistry, and intermolecular interactions in the solid state.[1][2] This guide provides a comprehensive overview and detailed protocols for obtaining high-quality crystal structures of this compound analogs, from crystal growth to final structure validation and deposition.

Scientific Rationale: The Imperative for Structural Precision

In drug discovery, the precise arrangement of atoms in a molecule dictates its interaction with biological targets.[3][4] For this compound analogs, the orientation of the methoxy group and other substituents on the quinoline ring system can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. While spectroscopic methods like NMR provide invaluable information about the structure in solution, X-ray crystallography delivers an unparalleled, high-resolution snapshot of the molecule's preferred conformation and packing in the solid state.[5] This information is critical for:

  • Structure-Based Drug Design (SBDD): Atomic coordinates from a crystal structure serve as a direct input for computational modeling and the design of next-generation analogs with improved potency and reduced off-target effects.[6]

  • Absolute Stereochemistry Determination: For chiral analogs, X-ray crystallography can unambiguously determine the absolute configuration, a critical requirement for regulatory approval.[2]

  • Polymorph and Solvate Screening: Identifying and characterizing different crystalline forms (polymorphs) is essential, as they can have different solubilities, stabilities, and bioavailability.

  • Understanding Intermolecular Interactions: Crystal packing reveals the network of hydrogen bonds, π-stacking, and van der Waals forces that stabilize the solid form, offering insights into material properties and potential co-crystallization strategies.[1]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized this compound analog to a refined crystal structure is a multi-step process. Each stage is critical for the success of the next, demanding careful planning and execution. The overall workflow is a self-validating system where the quality of the outcome at each step informs the feasibility and potential success of the subsequent steps.

workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Structure Determination cluster_final Phase 4: Validation & Deposition Compound Purified this compound Analog (>98%) Crystallization Crystal Growth (Screening & Optimization) Compound->Crystallization Key Bottleneck Harvest Crystal Selection & Mounting Crystallization->Harvest Single, High-Quality Crystal Diffraction X-ray Diffraction Data Collection Harvest->Diffraction Processing Data Processing (Indexing, Integration, Scaling) Diffraction->Processing Diffraction Images Solution Structure Solution (Direct Methods) Processing->Solution Phase Problem Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation Model Validation (checkCIF) Refinement->Validation Refined Model (CIF) Analysis Structural Analysis (Geometry, Interactions) Validation->Analysis Deposition Deposition (e.g., CSD) Analysis->Deposition

Caption: The X-ray Crystallography Workflow.

Protocol I: Crystallization of this compound Analogs

Crystallization is often the most challenging step in small-molecule crystallography.[2] The goal is to slowly bring a solution from a state of solubility to supersaturation, encouraging the formation of a few, well-ordered nucleation sites that can grow into single crystals of suitable size (ideally >0.1 mm in all dimensions).[7][8] High purity of the starting material (>98%) is essential.

3.1. Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[9] Highly soluble compounds tend to precipitate rapidly, forming microcrystalline powder, while poorly soluble compounds may not crystallize at all. The polarity of the solvent also influences which intermolecular interactions are favored during crystal packing. For quinoline derivatives, common solvents include alcohols, ethyl acetate, and chlorinated solvents.[10]

  • Crystallization Method: The choice of method controls the rate of supersaturation. Slow methods are generally preferred for growing larger, higher-quality crystals.

3.2. Step-by-Step Crystallization Screening:

  • Preparation: Place ~5-10 mg of the purified this compound analog into several clean, small glass vials (e.g., 4 mL).

  • Solubilization: Add a "good" solvent (one in which the compound is reasonably soluble, e.g., dichloromethane, ethyl acetate, or methanol) dropwise at room temperature until the solid just dissolves.

  • Initiate Crystallization: Use one of the following methods for each vial.

Method Description Advantages Considerations
Slow Evaporation Cover the vial with a cap that has a small hole (pierced with a needle) or with paraffin film. Allow the solvent to evaporate slowly over several days to weeks.[9][11]Simple, effective for many stable small molecules.Requires a volatile solvent. The rate can be hard to control.
Vapor Diffusion (Liquid-Liquid) In a larger, sealed container (e.g., a beaker sealed with paraffin), place the vial containing the dissolved compound. Add a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble but which is miscible with the "good" solvent) to the bottom of the beaker. The anti-solvent vapor slowly diffuses into the vial, reducing the solubility of the compound and inducing crystallization.[9]Excellent control over the rate of crystallization. Often yields high-quality crystals.Requires careful selection of a miscible solvent/anti-solvent pair.
Slow Cooling Gently heat the saturated solution until all solid dissolves. Then, allow the solution to cool slowly and undisturbed to room temperature, and subsequently in a refrigerator or freezer.[2]Effective for compounds with a steep solubility-temperature gradient.Can sometimes lead to rapid precipitation if cooling is not well-controlled.
Reactant Diffusion If the compound is generated in the final step of a synthesis and is poorly soluble, layer a solution of one reactant over a solution of the other in a narrow tube. Crystals may form at the interface as the reactants diffuse and react.[11]Useful for insoluble final products.Not broadly applicable; specific to the reaction.

3.3. Common Solvent Systems for Quinoline Analogs:

"Good" Solvent (for dissolving) "Poor" Solvent / Anti-Solvent (for diffusion)
Dichloromethane (DCM)Hexanes, Pentane, Diethyl Ether
ChloroformHexanes, Pentane
Ethyl AcetateHexanes
Methanol / EthanolWater, Diethyl Ether
Tetrahydrofuran (THF)Hexanes

Protocol II: Data Collection and Processing

Once a suitable crystal is obtained, it must be carefully mounted and exposed to a monochromatic X-ray beam to generate a diffraction pattern.[7]

4.1. Step-by-Step Data Collection:

  • Crystal Selection & Mounting: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. Using a cryo-loop, carefully pick up the crystal with a small amount of protective cryo-oil (e.g., Paratone-N) to prevent ice formation.

  • Mounting: Place the loop on the goniometer head of the diffractometer.

  • Cryo-cooling: Immediately cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes atomic vibrations and significantly reduces radiation damage, improving data quality.[12][13]

  • Data Collection Strategy: Modern diffractometers automate much of this process. The software will determine the unit cell and suggest a data collection strategy (a series of scans at different crystal orientations) to ensure a complete and redundant dataset is collected.[14] The angles and intensities of the diffracted X-rays are recorded by a detector.[15]

4.2. Data Processing:

The raw diffraction images must be processed into a single reflection file.[16] This computational step involves:

  • Indexing: Determining the unit cell parameters and crystal orientation.

  • Integration: Measuring the intensity of each diffraction spot (reflection).

  • Scaling and Merging: Placing all intensity measurements on a common scale and merging symmetry-equivalent reflections to produce a final, unique set of reflection data.[16]

Protocol III: Structure Solution, Refinement, and Validation

This phase translates the processed diffraction data into a chemically meaningful atomic model.

structure_determination cluster_solution Structure Solution cluster_refinement Structure Refinement ReflectionData Reflection File (h, k, l, Intensity) PhaseProblem The Phase Problem ReflectionData->PhaseProblem DirectMethods Direct Methods PhaseProblem->DirectMethods Solve InitialMap Initial Electron Density Map DirectMethods->InitialMap Generate BuildModel Build Initial Model (Assign Atoms) InitialMap->BuildModel RefineLoop Iterative Refinement BuildModel->RefineLoop DiffMap Difference Fourier Map (Fo - Fc) RefineLoop->DiffMap Calculate FinalModel Final Atomic Model RefineLoop->FinalModel Converged DiffMap->RefineLoop Improve Model (Add H, Anisotropy, Disorder)

Caption: The Structure Solution and Refinement Cycle.

5.1. Step-by-Step Structure Determination:

  • Structure Solution: The fundamental challenge is the "phase problem": the diffraction experiment measures reflection intensities (related to amplitude) but not the phases of the X-ray waves.[7][17] For small molecules like this compound analogs, this is almost always solved computationally using Direct Methods .[7] This process generates an initial electron density map.

  • Model Building: Using software like Olex2 or SHELX, atoms are fitted into the regions of high electron density in the initial map to build a preliminary molecular model.[15]

  • Structure Refinement: This is an iterative process of optimizing the model (atomic positions, thermal parameters) to achieve the best possible fit between the calculated diffraction data (Fcalc) from the model and the observed experimental data (Fobs).[12] The quality of the fit is monitored using several metrics:

    • R1 (R-factor): A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is excellent for small molecules.

    • wR2 (weighted R-factor): A more complex R-factor calculated on intensities.

    • GooF (Goodness of Fit): Should be close to 1.0 for a good model.

  • Difference Fourier Map: After each refinement cycle, a difference map is calculated, which shows regions where the model has too much electron density (negative peaks) or too little (positive peaks). This map is crucial for locating missing atoms (especially hydrogen atoms) or identifying disorder.[17]

  • Finalization: Anisotropic displacement parameters (which model atomic vibrations as ellipsoids) are applied to non-hydrogen atoms, and hydrogen atoms are placed in calculated positions. The refinement is complete when the R-factors and other parameters converge and the difference map is essentially flat.

5.2. Structure Validation: The Role of checkCIF

Before publication or analysis, the final structural model, contained in a Crystallographic Information File (CIF), must be rigorously validated.[18] The International Union of Crystallography (IUCr) provides the checkCIF service, which automatically checks the CIF for syntactic errors, internal consistency, and adherence to crystallographic conventions.[19][20]

  • Action: Upload the final CIF to the IUCr's checkCIF web service.

  • Interpretation: The service generates a report with alerts classified from A (most severe) to G (minor). All A and B level alerts should be investigated and resolved. If an alert cannot be resolved (e.g., due to true chemical or physical reasons), a detailed explanation must be included in the CIF.

Data Analysis and Deposition

With a validated structure, the researcher can analyze key geometric parameters (bond lengths, angles, torsion angles) and intermolecular interactions. This data can be compared with related structures found in crystallographic databases.

  • The Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[21][22] It is standard practice to deposit new crystal structures with the CCDC (Cambridge Crystallographic Data Centre) to receive a CSD deposition number for publication. The CSD is also an invaluable tool for searching for related structures to understand conformational preferences and packing motifs.[23][24]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Compound is too soluble; solvent choice is poor; solution is not supersaturated.Try a different solvent or a solvent/anti-solvent system. Concentrate the solution further. Try slow cooling.
Oils or Amorphous Precipitate Supersaturation is reached too quickly; compound has low lattice energy; impurities are present.Slow down the crystallization (e.g., use vapor diffusion instead of evaporation). Further purify the compound. Try a different solvent.
Microcrystalline Powder Too many nucleation sites; rapid crystallization.Filter the solution to remove dust. Slow down the crystallization rate. Use a more dilute solution.
Poorly Diffracting Crystals High degree of crystal mosaicity or internal disorder.[16]Screen for different crystallization conditions (solvents, temperatures) to find a polymorph that crystallizes with better order.
Twinned Crystals Two or more crystal lattices are intergrown in a symmetrical way.Try to find an untwinned crystal. If not possible, specialized software is required to process the data and refine the twinned structure.[25]
High R-factors in Refinement Poor data quality; incorrect space group; unresolved disorder; incorrect atomic assignment.[25][26]Re-collect data if necessary. Check for higher symmetry space groups. Model any atomic disorder over multiple positions. Double-check the chemical model.

References

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Retrieved from [Link]

  • PubMed. (2012). X-ray crystallography in drug discovery. Retrieved from [Link]

  • Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • CD BioSciences. (n.d.). Drug Design Based on X-ray Crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Oxford Academic. (2014). Solution and Refinement of Crystal Structures. Retrieved from [Link]

  • International Union of Crystallography. (1996). small-molecule structures with large-molecule problems. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Retrieved from [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • CCDC. (n.d.). Structure Deposition Workshop (DEP-001). Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). PLAT010 - (IUCr) IUCr checkCIF procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Stanford University. (n.d.). Refinement of X-ray Crystal Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Cambridge Structural Database search for quinoline–zinc complexes.... Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • NIH. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • NIH. (n.d.). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Retrieved from [Link]

  • National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). IUCr checkCIF. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • NIH. (2020). New insights and innovation from a million crystal structures in the Cambridge Structural Database. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Retrieved from [Link]

  • CCDC. (n.d.). About the Cambridge Structural Database (CSD). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

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Application Notes and Protocols for the Suzuki Coupling of 3-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Arylquinolines in Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The synthetic diversification of this core, particularly at the 3-position, allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it indispensable for synthesizing libraries of 3-arylquinolines.[1][2][3] These compounds are of significant interest in drug development due to their potential as anticancer, antimalarial, and antibacterial agents.[2][4] For instance, derivatives of quinoline have been identified as potent inhibitors of critical oncology targets like Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[2] This document provides a comprehensive guide to the experimental protocol for the Suzuki coupling of 3-bromoquinoline, detailing the mechanistic rationale behind the choice of reagents and conditions.

The Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6][7] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoquinoline to form a Pd(II) complex.[3][5][7] This is often the rate-determining step of the reaction.[7]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[5][7][8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the 3-arylquinoline product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5][6]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L_n-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar') Product 3-Arylquinoline (Ar-Ar') Transmetal->Product Reactants 3-Bromoquinoline (Ar-X) + Arylboronic Acid (Ar'-B(OR)2) Reactants->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]

Key Experimental Parameters and Their Rationale

The success of the Suzuki coupling of 3-bromoquinoline is highly dependent on the careful selection of several key parameters.

Palladium Catalyst and Ligands

Palladium catalysts are central to the Suzuki reaction.[6] The choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical for achieving high yields and good reaction kinetics.[6][8]

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[6] Pd(PPh₃)₄ can also be used directly as a Pd(0) source.[5]

  • Ligands: Phosphine ligands are most commonly used.[10] They play a crucial role by stabilizing the palladium catalyst, increasing its solubility, and influencing its reactivity.[3][10]

    • Electron-donating and bulky ligands are often preferred as they increase the electron density on the palladium center, which facilitates the oxidative addition step.[10][11] The steric bulk of the ligand also promotes the final reductive elimination step.[10][11]

    • For challenging substrates like heteroaryl halides, bulky monophosphine ligands such as XPhos and SPhos have proven to be highly effective.[12][13][14]

    • Bidentate ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) are also widely used and often provide good results.[2][15]

The Role of the Base

The base is a critical component, primarily involved in the transmetalation step.[9] It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[8][9]

Commonly used bases include:

  • Carbonates: K₂CO₃, Na₂CO₃, and Cs₂CO₃ are widely used.[9] Cs₂CO₃ is often employed in more difficult couplings due to its higher solubility in organic solvents.[9][16]

  • Phosphates: K₃PO₄ is a strong base that is often effective for challenging substrates.[3][9][13]

  • Hydroxides: NaOH and KOH can also be used.[9]

The choice of base can significantly impact the reaction rate and yield, and it is often dependent on the specific substrates and solvent system.[9]

Solvent System

A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water.[3][10] The presence of water can be beneficial for the solubility of the base and for facilitating the transmetalation step.[3]

Common solvents include:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)[3]

  • Aromatics: Toluene[3]

  • Amides: N,N-Dimethylformamide (DMF)[3]

Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5][13]

Boron Reagent

While arylboronic acids are the most common coupling partners due to their commercial availability and stability, boronic esters (e.g., pinacol esters) and trifluoroborate salts are also frequently used.[3][10] These derivatives can be more stable and less prone to protodeboronation (a common side reaction) than the corresponding boronic acids.[10][13]

Comparative Data for Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of 3-bromoquinoline and related systems, providing a comparative overview for reaction optimization.

Arylboronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-8High
Various Arylboronic acidsPd(OAc)₂ (4.2)-Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96
Arylboronic acid pinacol esterPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane100-11012-24Varies

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2][13]

Detailed Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol outlines a common method using a pre-formed palladium-ligand complex.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)[2]

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[2]

  • Degassed 1,4-dioxane and water (4:1 v/v)[2]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Na₂CO₃, and Pd(dppf)Cl₂.[2]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[2]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[2]

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_workflow General Suzuki Coupling Workflow Setup Reaction Setup (Combine Reagents) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent Solvent Addition (Degassed Solvent) Inert->Solvent Reaction Reaction (Heat and Stir) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.[12]

Protocol 2: Procedure using a Bulky Monophosphine Ligand

This protocol is suitable for more challenging couplings and utilizes an in-situ generated catalyst.

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 3-bromoquinoline, the arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.[13]

  • Evacuate and backfill the Schlenk tube with the inert gas three times.[13]

  • Add anhydrous and degassed 1,4-dioxane via syringe.[13]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[13]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[13]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.[13]

  • Purify the residue by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalystEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere.[13] Use a fresh catalyst or a pre-catalyst that readily forms Pd(0).[13] For less reactive substrates, consider more active catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos.[13]
Protodeboronation of Boronic Acid Decomposition of the boronic acid, often catalyzed by aqueous bases.[13]Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[13] Consider running the reaction under anhydrous conditions.[13]
Side Product Formation Homocoupling of the boronic acid or other side reactions.Optimize the reaction temperature and time. A lower temperature may reduce side reactions. Adjust the stoichiometry of the reagents.
Difficult Purification Co-elution of product with byproducts or residual catalyst.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.[17][18][19]

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Institutes of Health. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. [Link]

  • Use of Base Metals in Suzuki Coupling. Wordpress. [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

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The Strategic Utility of 3-Methoxyquinoline in the Synthesis of Novel Heterocyclic Architectures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of innovative molecular entities. Its versatile structure has been the basis for a multitude of therapeutic agents and functional materials.[1][2] Within the diverse family of quinoline derivatives, 3-methoxyquinoline emerges as a particularly strategic precursor for the synthesis of novel and complex heterocyclic compounds. The methoxy group at the 3-position not only influences the electronic properties of the quinoline core but also serves as a synthetic handle for further functionalization, paving the way for the construction of a wide array of fused and substituted heterocyclic systems.

This technical guide provides an in-depth exploration of the applications of this compound in the preparation of novel heterocycles. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to leverage this versatile building block in their synthetic endeavors.

Part 1: Activating the Quinoline Core: From this compound to Versatile Intermediates

The direct use of this compound in heterocycle synthesis is often limited by its inherent reactivity. Therefore, the initial strategic step involves its conversion into more versatile intermediates. This section details the key transformations that "activate" the this compound core, preparing it for subsequent annulation and multicomponent reactions.

The Vilsmeier-Haack Reaction: A Gateway to 3-Formylquinolines

A cornerstone in the functionalization of quinolines is the Vilsmeier-Haack reaction, which introduces a formyl group at the 3-position. While direct formylation of this compound can be challenging, a highly effective route begins with appropriately substituted acetanilides.[3][4][5] The resulting 2-chloro-3-formylquinolines are pivotal intermediates that can be readily converted to their 2-methoxy counterparts.

Logical Workflow for the Synthesis of 2-Methoxyquinoline-3-carbaldehyde:

G cluster_0 Starting Material Preparation cluster_1 Vilsmeier-Haack Reaction cluster_2 Methoxy Group Introduction A Substituted Aniline C Substituted Acetanilide A->C Acetylation B Acetic Anhydride B->C E 2-Chloro-3-formylquinoline Derivative C->E Cyclization & Formylation D Vilsmeier Reagent (POCl3/DMF) D->E G 2-Methoxyquinoline-3-carbaldehyde E->G Nucleophilic Substitution F Sodium Methoxide F->G G A 2-Chloro-6-methoxyquinoline-3-carbaldehyde C Schiff Base Intermediate A->C Condensation B Phenylhydrazine B->C D 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline C->D Intramolecular Cyclization (Heat, Pyridine catalyst) G A Substituted 3-Azidoquinoline C Fused [1,2,3]triazolo[4,5-c]quinoline A->C Intramolecular C-H Activation B Palladium Catalyst B->C

Sources

Design and Synthesis of 3-Methoxyquinoline-Based Fluorescent Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the design principles, synthesis, and application of fluorescent probes based on the 3-methoxyquinoline scaffold. Intended for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, offering field-proven insights to empower your research. The protocols herein are designed to be self-validating, ensuring technical accuracy and trustworthiness.

Introduction: The this compound Scaffold - A Versatile Fluorophore

The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and favorable photophysical properties.[1][2] The introduction of a methoxy group at the 3-position of the quinoline ring creates a unique electronic environment, influencing the molecule's fluorescence characteristics and providing a versatile platform for the development of sophisticated fluorescent probes. These probes are instrumental in visualizing and quantifying biological processes with high sensitivity and spatiotemporal resolution.[2][3]

The design of a successful fluorescent probe hinges on the integration of three key components: a fluorophore, a recognition element (receptor), and a signaling mechanism. The this compound moiety serves as an excellent fluorophore, whose emission properties can be modulated upon interaction of the recognition element with a specific analyte. This interaction triggers a change in the fluorescence signal through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4]

Design Principles of this compound Probes

The rational design of a this compound-based probe requires careful consideration of its intended application. Key parameters to optimize include:

  • Photophysical Properties: High fluorescence quantum yield, large Stokes shift (the difference between the absorption and emission maxima), and optimal excitation and emission wavelengths to minimize autofluorescence from biological samples are desirable.[5]

  • Selectivity and Sensitivity: The recognition moiety must exhibit high affinity and selectivity for the target analyte to ensure a specific fluorescence response.

  • Biocompatibility: Probes intended for live-cell imaging must exhibit low toxicity and high cell permeability.[3]

  • Photostability: The probe should be resistant to photobleaching under prolonged illumination to enable long-term imaging experiments.

The 3-methoxy group, being an electron-donating group, influences the electronic distribution within the quinoline ring, which can be further modulated by the introduction of other substituents. This allows for the fine-tuning of the probe's photophysical properties. For instance, creating a "push-pull" system by introducing an electron-withdrawing group at another position on the quinoline ring can lead to significant solvatochromism and enhanced sensitivity to the local environment.[2][6]

Synthesis of this compound-Based Probes

The synthesis of this compound-based probes typically involves two key stages: the formation of the this compound core and the subsequent functionalization with a recognition moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the functionalization of the quinoline scaffold.[7][8]

Below are generalized protocols for these key synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-methoxyquinolines

This protocol describes a general procedure for the palladium-catalyzed coupling of a bromo-substituted this compound with an arylboronic acid. This is a versatile method for introducing a wide range of aryl groups that can serve as part of the recognition element or to modulate the photophysical properties.

Reaction Workflow:

reagents 3-Bromo-methoxyquinoline Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) setup Combine reagents in a Schlenk flask. Evacuate and backfill with Argon (3x). reagents->setup solvent Add degassed solvent (e.g., 1,4-dioxane/water). setup->solvent reaction Heat to 80-100 °C for 12-24h. solvent->reaction workup Cool, dilute with ethyl acetate, wash with water and brine. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification

Figure 1: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the bromo-substituted this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-methoxyquinoline.[7][9]

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-methoxyquinolines

The Sonogashira coupling enables the introduction of an alkyne moiety, which can be a key component of a recognition group or a reactive handle for further functionalization via "click" chemistry.

Reaction Workflow:

reagents 3-Bromo-methoxyquinoline Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) setup Combine reagents in a Schlenk flask. Evacuate and backfill with Argon (3x). reagents->setup solvent Add degassed solvent (e.g., THF). setup->solvent reaction Stir at RT to 60 °C for 6-24h. solvent->reaction workup Filter through Celite, concentrate, and perform aqueous work-up. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification

Figure 2: General workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-substituted this compound (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.), and copper(I) iodide (CuI) (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and create an inert atmosphere as described for the Suzuki coupling.

  • Solvent and Reagent Addition: Add a degassed solvent such as THF, followed by an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-24 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[7][8]

Characterization of Photophysical Properties

Accurate characterization of the photophysical properties of newly synthesized probes is crucial for their validation and application.

Protocol 3: Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach.[10][11]

Measurement Workflow:

prepare Prepare a series of dilute solutions of the sample and a fluorescence standard. absorbance Measure the absorbance of each solution at the exitation wavelength. prepare->absorbance fluorescence Record the fluorescence emission spectrum of each solution. absorbance->fluorescence integrate Integrate the area under the emission spectra. fluorescence->integrate plot Plot integrated fluorescence intensity vs. absorbance. integrate->plot calculate Calculate the quantum yield using the gradients of the plots and the known quantum yield of the standard. plot->calculate

Figure 3: Workflow for relative quantum yield measurement.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a series of five to six dilute solutions of both the test compound and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbances at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters.

  • Data Analysis: Integrate the area under each emission spectrum.

  • Plotting: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculation: The quantum yield of the test sample (Φₓ) is calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' denote the test sample and the standard, respectively.[10]

Table 1: Representative Photophysical Data for a Quinoline-Based pH Probe (DQPH)

PropertyValueReference
Excitation Wavelength (λex)488 nm[10]
Emission Wavelength (λem)531 nm (acidic) to 588 nm (basic)[10]
Stokes Shift43 nm (acidic), 100 nm (basic)Calculated from[10]
pKa7.18[10]
Quantum Yield (Φ)Not specified in the provided results

Note: Data for the specific this compound scaffold is not available in the search results. The data presented here is for a representative quinoline-based pH probe, DQPH, to illustrate the type of data that should be collected.[10]

Application Protocol: Intracellular pH Measurement in Live Cells

This protocol provides a general framework for using a this compound-based fluorescent pH probe for imaging pH changes in living cells using fluorescence microscopy.

Experimental Workflow:

cell_culture Culture cells on a microscope-compatible dish or coverslip. probe_loading Incubate cells with the fluorescent probe in serum-free medium. cell_culture->probe_loading washing Wash cells with buffer to remove excess probe. probe_loading->washing imaging Image the cells using a fluorescence microscope with appropriate filter sets. washing->imaging analysis Analyze the fluorescence intensity or ratio to determine intracellular pH. imaging->analysis

Figure 4: Workflow for live-cell imaging with a fluorescent probe.

Step-by-Step Procedure:

  • Cell Culture: Plate the cells of interest (e.g., HeLa cells) on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the this compound-based pH probe in DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically in the low micromolar range) in a suitable buffer or serum-free medium.

  • Probe Loading: Remove the culture medium from the cells and wash them once with a balanced salt solution (e.g., HBSS). Add the probe-containing solution to the cells and incubate for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator. The optimal probe concentration and incubation time should be determined empirically for each cell type and probe.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with fresh buffer or medium to remove any unbound, extracellular probe.

  • Imaging: Mount the dish or coverslip on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Excite the probe at its excitation wavelength and collect the emission using the appropriate filter sets. For ratiometric probes, acquire images at two different emission wavelengths.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest within the cells. For ratiometric probes, calculate the ratio of the fluorescence intensities at the two emission wavelengths. This ratio can then be correlated to intracellular pH using a calibration curve.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel fluorescent probes for a wide range of biological applications. The synthetic versatility of the quinoline ring system, combined with the electronic influence of the 3-methoxy group, allows for the rational design and fine-tuning of probes with tailored photophysical properties and analyte specificity. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and application of these powerful research tools. Future research in this area will likely focus on the development of probes with even greater photostability, two-photon absorption cross-sections for deep-tissue imaging, and the ability to target specific subcellular organelles with high precision.

References

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  • Liu, X., et al. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. PubMed, 192, 6-13. [Link]

  • Lyu, Y., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols, 3(2), 101292. [Link]

  • Kim, H. N., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. [Link]

  • JASCO. (2021). Fluorescence quantum yield measurement. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

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  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Navale, T. S., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

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  • Fuchi, N., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17723. [Link]

  • Nguyen, H. L., et al. (2024). A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. ResearchGate. [Link]

  • Kowalska, D., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 834. [Link]

  • Fuchi, N., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]

  • de la Ossa, M. A. P., et al. (2015). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Molecules, 20(10), 18967–18984. [Link]

  • Chemistry LibreTexts. (2023). pH measurement and determination of pKa value. [Link]

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  • Enoua, G. C., et al. (2010). Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. ResearchGate. [Link]

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Sources

Method for introducing substituents onto the 3-Methoxyquinoline scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Functionalization of the 3-Methoxyquinoline Scaffold

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist:

The quinoline framework is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials. Among its derivatives, the this compound scaffold presents a unique synthetic puzzle. The interplay between the electron-directing effects of the heterocyclic nitrogen and the C3-methoxy group offers both challenges and opportunities for regioselective functionalization. This guide provides a comprehensive overview of robust methods for introducing a diverse array of substituents onto this valuable scaffold, moving beyond simple procedural lists to explain the underlying principles that govern success.

The Strategic Landscape: Understanding Reactivity

The functionalization of this compound is governed by the electronic properties of the ring system. The quinoline nitrogen is electron-withdrawing (deactivating) via an inductive effect, making the pyridine ring electron-deficient and generally resistant to electrophilic attack. Conversely, the methoxy group at the C3 position is a powerful activating group, directing electrophilic substitution to ortho and para positions through resonance. This creates a nuanced reactivity map where different positions can be targeted by selecting the appropriate chemical strategy.

Directed ortho-Metalation (DoM): Precision at the C4 Position

Directed ortho-Metalation (DoM) is a powerful strategy for achieving regioselectivity that might be difficult to obtain through classical electrophilic substitution.[1][2] The methodology leverages a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent C-H bond.

Causality of the Method: In this compound, the methoxy group serves as an excellent DMG. The lone pairs on the oxygen atom coordinate to the lithium cation of the organolithium base (e.g., n-butyllithium), delivering the base in close proximity to the C4 proton.[1][3] This chelation effect dramatically increases the kinetic acidity of the C4 proton, leading to its selective abstraction and the formation of a 4-lithio-3-methoxyquinoline intermediate. This reactive species can then be quenched with a wide variety of electrophiles to install a new substituent exclusively at the C4 position.

Workflow for Directed ortho-Metalation of this compound

DoM_Workflow sub This compound (Substrate) intermediate 4-Lithio-3-methoxyquinoline (Reactive Intermediate) sub->intermediate Deprotonation (Directed by OMe) base Strong Base (e.g., n-BuLi, THF, -78°C) product 4-Substituted-3-methoxyquinoline (Product) intermediate->product Quench / Electrophilic Substitution electrophile Electrophile (E+) (e.g., DMF, I₂, R-CHO)

Caption: Workflow for C4-functionalization via Directed ortho-Metalation.

Protocol 1: DoM for C4-Formylation of this compound

This protocol describes the introduction of a formyl group at the C4 position using dimethylformamide (DMF) as the electrophile.

Materials:

  • This compound (1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equiv., 2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF, 1.5 equiv.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.00 g, 6.28 mmol).

  • Dissolution: Add anhydrous THF (30 mL) and stir until the substrate is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.76 mL, 6.91 mmol, 1.1 equiv.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Quenching: Add anhydrous DMF (0.73 mL, 9.42 mmol, 1.5 equiv.) dropwise.

  • Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound-4-carbaldehyde.

Electrophile (E+)ReagentResulting C4-SubstituentTypical Yield
FormylDMF-CHO70-85%
IodoI₂-I80-95%
CarboxylCO₂ (gas)-COOH65-80%
HydroxymethylParaformaldehyde-CH₂OH60-75%
SilylTMS-Cl-Si(CH₃)₃85-95%

Transition Metal-Catalyzed Cross-Coupling: A Modular Approach

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering a modular way to form C-C, C-N, and C-O bonds. This approach requires a pre-functionalized substrate, typically a halo- or triflyloxy-3-methoxyquinoline. The primary challenge is the regioselective installation of this handle. Electrophilic halogenation of this compound can provide the necessary precursors. For instance, bromination often occurs at positions activated by the methoxy group.[4][5]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[6][7][8][9] It is highly valued for its functional group tolerance and mild reaction conditions.

Causality of the Method: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the aryl halide, (2) Transmetalation where the organic group is transferred from the boron atom to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd(0)L₂ pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-X pd0->pd2  Ar-X product Ar-R' ox_add Oxidative Addition pd2_r Ar-Pd(II)L₂-R' pd2->pd2_r R'B(OH)₂ Base trans Transmetalation pd2_r->pd0 pd2_r->product red_elim Reductive Elimination dummy1 dummy2 dummy3 dummy4 Buchwald_Hartwig_Cycle center Pd(0)L₂ pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-X pd0->pd2 Ar-X ox_add Oxidative Addition pd2_amine [Ar-Pd(II)L(HNR'R'')]⁺X⁻ pd2->pd2_amine HNR'R'' amine_assoc Amine Association & Ligand Exchange pd2_amido Ar-Pd(II)L(NR'R'') pd2_amine->pd2_amido deprot Deprotonation (Base) pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product red_elim Reductive Elimination dummy1 dummy2 dummy3 dummy4

Sources

Application Notes and Protocols: Computational Docking Studies with 3-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3-Methoxyquinoline Derivatives and Computational Docking in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] Among these, this compound derivatives have emerged as a particularly interesting class of molecules. The methoxy group at the 3-position can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific biological targets.[3]

In the quest for novel therapeutics, computational docking has become an indispensable tool.[4][5] This in silico technique predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding mode and affinity.[4] For this compound derivatives, docking studies can elucidate how the methoxy group and other substituents interact with the active site of a target protein, thereby guiding the rational design of more potent and selective drug candidates.[6][7][8] This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing, thus saving considerable time and resources.[9]

This document provides a comprehensive guide to the application of computational docking studies with this compound derivatives, from the initial preparation of molecular structures to the detailed analysis of docking results.

I. Foundational Concepts: Understanding the "Why" Behind the "How"

Before delving into the practical protocols, it is crucial to grasp the underlying principles that govern the success of a computational docking study. The entire process is a simulation of a biological recognition event, and the accuracy of the prediction hinges on the quality of the input and the appropriateness of the chosen computational methods.

The Significance of the this compound Scaffold

The quinoline ring system, with its fused benzene and pyridine rings, offers a unique combination of aromaticity and hydrogen bonding capabilities.[10] The introduction of a methoxy group at the 3-position can have several key effects:

  • Electronic Modulation: The electron-donating nature of the methoxy group can alter the electron density of the quinoline ring, influencing its ability to participate in pi-pi stacking and other non-covalent interactions.

  • Steric Influence: The size and orientation of the methoxy group can dictate the preferred binding conformation of the molecule within a protein's active site.

  • Hydrogen Bonding: While the methoxy group itself is a weak hydrogen bond acceptor, its presence can influence the hydrogen bonding potential of neighboring functional groups.

These subtle yet significant contributions make this compound derivatives a versatile scaffold for targeting a diverse range of proteins, including kinases, topoisomerases, and DNA gyrases.[11][12][13]

The Logic of Molecular Docking

Molecular docking algorithms aim to solve two fundamental challenges:

  • Sampling: Exploring the vast conformational space of both the ligand and (to a lesser extent) the protein to identify favorable binding poses.

  • Scoring: Estimating the binding affinity for each pose using a mathematical function that approximates the free energy of binding.

A lower docking score generally indicates a more favorable binding interaction.[14] However, it is imperative to remember that these scores are predictions and should be interpreted in the context of the specific docking program and scoring function used.

II. The Computational Workflow: A Step-by-Step Guide

The following sections outline a detailed protocol for conducting a computational docking study with this compound derivatives. This workflow is designed to be adaptable and can be applied to various protein targets and software packages.

Computational Docking Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Target_Selection 1. Target Identification (e.g., Kinase, DNA Gyrase) Ligand_Design 2. Ligand Design (this compound Derivatives) Target_Selection->Ligand_Design Software_Selection 3. Software Selection (e.g., AutoDock, Glide) Ligand_Design->Software_Selection Protein_Prep 4. Protein Preparation (PDB, Add Hydrogens, Remove Water) Software_Selection->Protein_Prep Ligand_Prep 5. Ligand Preparation (2D to 3D, Energy Minimization) Protein_Prep->Ligand_Prep Grid_Generation 6. Grid Box Definition (Define Active Site) Ligand_Prep->Grid_Generation Docking_Run 7. Molecular Docking (Run Simulation) Grid_Generation->Docking_Run Pose_Analysis 8. Pose Analysis (Clustering, Scoring) Docking_Run->Pose_Analysis Interaction_Analysis 9. Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Lead_Optimization 10. Lead Optimization (Iterative Refinement) Interaction_Analysis->Lead_Optimization

Caption: A generalized workflow for computational docking studies.

Step 1: Target Identification and Protein Structure Preparation

The initial and most critical step is the selection of a relevant biological target. For this compound derivatives, this could be a protein implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, or a bacterial enzyme like DNA gyrase.[13][15]

Protocol:

  • Obtain Protein Structure: Download the 3D structure of the target protein from a public database like the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand, as this helps in identifying the active site.

  • Pre-processing:

    • Remove water molecules and any other heteroatoms that are not relevant to the binding interaction.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign correct bond orders and formal charges.

  • Protonation States: Determine the appropriate protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH. This is a critical step as it directly impacts hydrogen bonding.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Rationale: A properly prepared protein structure is the foundation of a reliable docking study. Inaccurate protonation states or the presence of crystallographic artifacts can lead to erroneous predictions.

Step 2: Ligand Preparation

The this compound derivatives to be docked must be accurately represented in a 3D format with correct stereochemistry and low-energy conformations.

Protocol:

  • 2D to 3D Conversion: Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch). Convert these 2D structures to 3D.

  • Generate Tautomers and Ionization States: Depending on the pH of the biological system, generate possible tautomers and ionization states for each ligand.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This ensures that the starting conformation of the ligand is energetically favorable.[14]

  • Save in Appropriate Format: Save the prepared ligands in a format compatible with the chosen docking software (e.g., .mol2, .sdf).

Rationale: The initial conformation of the ligand can influence the docking outcome. Energy minimization helps to avoid starting from a high-energy, unrealistic conformation.

Step 3: Docking Simulation

This is the core computational step where the ligand is "docked" into the active site of the protein.

Protocol:

  • Define the Binding Site: Define the active site of the protein. This is typically done by creating a "grid box" that encompasses the region where the co-crystallized ligand binds or a predicted binding pocket.

  • Select Docking Algorithm: Choose the appropriate docking algorithm. Many programs offer a choice between rigid and flexible docking. Flexible docking, which allows for some conformational changes in the protein side chains, is more computationally intensive but can provide more accurate results.[16]

  • Run the Docking Simulation: Execute the docking run. The software will generate a series of possible binding poses for each ligand and assign a docking score to each pose.

Software Options:

SoftwareTypeKey Features
AutoDock Vina [17]Free & Open SourceFast and accurate, widely used in academia.[4][17]
Glide (Schrödinger) [17]CommercialHigh-precision docking with advanced scoring functions.
GOLD [9]CommercialUtilizes a genetic algorithm for flexible docking.[9]
DOCK [16]Free & Open SourceOne of the pioneering docking programs, continuously updated.[9][16]
Step 4: Post-Docking Analysis and Interpretation

The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful insights.

Protocol:

  • Analyze Docking Scores: Rank the ligands based on their docking scores. A more negative score generally implies a better binding affinity.

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, VMD) to visually inspect the top-ranked binding poses.[16]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen bonds: Identify the specific amino acid residues involved in hydrogen bonding with the this compound derivative.

    • Hydrophobic interactions: Observe how the quinoline ring and other hydrophobic moieties of the ligand interact with nonpolar residues in the active site.

    • Pi-pi stacking: Look for stacking interactions between the aromatic rings of the ligand and aromatic residues like Phe, Tyr, and Trp.

  • Clustering Analysis: Group similar binding poses together to understand the dominant binding modes.

Rationale: A low docking score alone is not sufficient to validate a binding pose. Visual inspection and analysis of the interactions are crucial for determining if the predicted binding mode is chemically and biologically plausible.

Post-Docking Analysis Docking_Output Docking Output (Poses and Scores) Rank_by_Score Rank by Docking Score Docking_Output->Rank_by_Score Visualize_Poses Visualize Top Poses Rank_by_Score->Visualize_Poses Analyze_Interactions Analyze Interactions (H-bonds, Hydrophobic, etc.) Visualize_Poses->Analyze_Interactions Plausible_Binding_Mode Plausible Binding Mode? Analyze_Interactions->Plausible_Binding_Mode Lead_Candidate Lead Candidate Plausible_Binding_Mode->Lead_Candidate Yes Refine_or_Reject Refine or Reject Plausible_Binding_Mode->Refine_or_Reject No

Caption: Decision-making process in post-docking analysis.

III. Case Study: Docking of a this compound Derivative with EGFR Tyrosine Kinase

To illustrate the practical application of the described protocols, let's consider a hypothetical case study involving the docking of a 3-methoxy-4-anilinoquinoline derivative with the EGFR tyrosine kinase domain (PDB ID: 1M17). This protein is a well-established target in cancer therapy.[15]

Hypothetical Results:

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Gefitinib (Control) -9.5Met793, Leu718, Gly796H-bond, Hydrophobic
3-Methoxy-4-anilinoquinoline -8.8Met793, Leu718, Cys775H-bond, Hydrophobic
3-Methoxy-4-(3-chloroanilino)quinoline -9.2Met793, Leu718, Cys775, Thr790H-bond, Hydrophobic, Halogen bond

Analysis:

In this hypothetical scenario, the 3-methoxy-4-(3-chloroanilino)quinoline derivative shows a docking score comparable to the known inhibitor Gefitinib. The analysis of the binding pose reveals that the quinoline nitrogen forms a crucial hydrogen bond with the backbone of Met793 in the hinge region, a hallmark of EGFR inhibitors. The 3-methoxy group is oriented towards a hydrophobic pocket, contributing to the overall binding affinity. The addition of the chlorine atom on the anilino ring introduces a potential halogen bond with a nearby residue, further stabilizing the complex.

This in silico data suggests that 3-methoxy-4-(3-chloroanilino)quinoline is a promising candidate for synthesis and in vitro testing as an EGFR inhibitor.

IV. Conclusion and Future Directions

Computational docking is a powerful and versatile tool for exploring the therapeutic potential of this compound derivatives. By providing detailed insights into protein-ligand interactions, it enables the rational design of novel drug candidates with improved potency and selectivity. The protocols outlined in this document provide a robust framework for conducting such studies, from the initial preparation of molecular structures to the critical analysis of the results.

As computational methods continue to evolve, we can expect even greater accuracy and predictive power from docking simulations. The integration of molecular dynamics simulations and more sophisticated scoring functions will further enhance our ability to identify promising this compound derivatives for a wide range of therapeutic applications.

V. References

  • Corbeil, C. R., Williams, C. I., & Labute, P. (2012). Survey of public domain software for docking simulations and virtual screening. Journal of Chemical Information and Modeling, 52(5), 1166-1176.

  • Baxter, E. W., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 27(15), 3482-3487.

  • Mursal, M., et al. (2024). What tools and frameworks are recommended for molecular docking studies in drug discovery?. Personalized Medicine Universe, 13, 100123.

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]

  • El-Naggar, M., et al. (2021). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Molecules, 26(11), 3328.

  • Khan, I., et al. (2020). Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1736-1748.

  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137.

  • Kumar, P., & Singh, P. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Journal of Chemistry, 2023, 1-9.

  • In silico Drug Design tools. (n.d.). Retrieved from [Link]

  • Sahu, S. K., et al. (2019). "STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES". INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 06(05), 9493-9501.

  • Al-Suhaimi, K. S., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(10), 4085.

  • Ahsan, M. J., Yadav, R., & Jadav, S. S. (2021). Synthesis, Anticancer Activity and Molecular Docking Studies of Newer Quinoline Analogues. Letters in Drug Design & Discovery, 18(4), 385-394.

  • Singh, S., et al. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. Journal of Drug Delivery and Therapeutics, 13(8), 1-8.

  • Khan, I., et al. (2020). Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Bentham Science Publishers.

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2966.

  • Zeleke, D., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Journal of Chemistry, 2020, 1-14.

  • Zeleke, D., et al. (2021). Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. Journal of Chemistry, 2021, 1-13.

  • Zeleke, D., et al. (2021). (PDF) Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. ResearchGate.

  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Medicinal Chemistry Research, 26(8), 1781-1792.

  • El-Gohary, N. S., & Shaaban, M. I. (2017). (PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. ResearchGate.

  • Fegade, B., & Jadhav, S. (2025). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. Journal of Biomolecular Structure and Dynamics, 1-18.

  • Rbaa, M., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Molecules, 27(12), 3704.

  • El-Gamal, M. I., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 5025.

  • Ruchelman, A. L., et al. (2004). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo.

  • Ahsan, M. J., et al. (2025). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate.

  • Wang, C., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 21(11), 1481.

  • Placzek, R., et al. (2025). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. International Journal of Molecular Sciences, 26(10), 4620.

  • Placzek, R., et al. (2025). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. MDPI.

  • Placzek, R., et al. (2025). (PDF) In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. ResearchGate.

  • Kumar, S., et al. (2025). Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. Bioorganic Chemistry, 165, 108253.

  • Ruiz Moreno, A. J. (2021). In Silico Design and Selection of CD44 Antagonists. University of Groningen.

  • Li, J., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(10), 17898-17915.

  • Ruiz-Moreno, A. J., et al. (2021). In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. Molecules, 26(16), 4983.

  • Chen, X., et al. (2025). (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate.

  • Gapińska, M., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(13), 10837.

  • Hennequin, L. F. A., et al. (2003). U.S. Patent No. 6,630,489. Washington, DC: U.S. Patent and Trademark Office.

  • Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480.

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Troubleshooting & Optimization

Navigating the Synthesis of 3-Methoxyquinoline: A Technical Support Center for Enhanced Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 3-Methoxyquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and ultimately improve the yield and purity of this important heterocyclic compound. This guide moves beyond standard protocols to provide in-depth, field-proven insights grounded in established chemical principles.

I. Overview of Synthetic Strategies

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing reliable pathways. However, the introduction of a methoxy group at the 3-position presents unique challenges and opportunities for optimization. The primary routes adaptable for this compound synthesis include nucleophilic substitution, the Friedländer annulation, and the Combes synthesis, each with its own set of advantages and potential pitfalls.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of this compound in a practical question-and-answer format.

High-Yield Synthesis and Common Pitfalls

Question: I am looking for a high-yield, reliable method to synthesize this compound. What is the recommended starting point?

Answer: For a high-yield and direct synthesis of this compound, a nucleophilic aromatic substitution (SNAr) approach starting from 3-bromoquinoline is highly recommended. This method avoids many of the regioselectivity issues inherent in constructing the quinoline ring with the methoxy precursor already in place. A well-documented procedure involves the reaction of 3-bromoquinoline with sodium methoxide in the presence of a copper(I) iodide catalyst.[1]

  • Causality: The copper(I) catalyst is crucial as it facilitates the nucleophilic attack of the methoxide ion on the electron-deficient quinoline ring, which is otherwise unreactive under these conditions. The use of a polar aprotic solvent like dimethylformamide (DMF) helps to solvate the sodium methoxide and increase its nucleophilicity.

Question: My attempts at a Friedländer synthesis to produce this compound have resulted in low yields and a mixture of products. How can I improve this?

Answer: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be a powerful tool.[2][3] However, for this compound, the choice of starting materials is critical to avoid side reactions and ensure correct regiochemistry.

A plausible route would involve the reaction of a 2-aminobenzaldehyde with methoxyacetone. However, self-condensation of methoxyacetone and competing reaction pathways can lead to low yields.

Troubleshooting Low Yields in Friedländer Synthesis:

  • Suboptimal Catalyst: The choice of acid or base catalyst is critical. For this specific transformation, exploring a range of catalysts from traditional mineral acids to Lewis acids or organocatalysts can be beneficial.[2]

  • Incorrect Solvent: The reaction medium significantly impacts efficiency. A solvent that aids in the dissolution of both reactants and facilitates the removal of water can drive the reaction forward.

  • Side Reactions: The self-condensation of the ketone is a major competing reaction. To mitigate this, consider a slow, controlled addition of the ketone to the reaction mixture.

Question: I am considering a Combes synthesis for 3-alkoxyquinolines. What are the key factors for success?

Answer: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] To achieve a this compound, one would theoretically use an aniline and a β-diketone bearing a methoxy group.

  • Regioselectivity: The direction of the cyclization is heavily influenced by the electronic effects of the substituents on both the aniline and the β-diketone.[5] Methoxy groups, being electron-donating, will influence the nucleophilicity of the aniline and the stability of the intermediates, thus directing the ring closure. Careful consideration of the starting materials is necessary to favor the desired 3-substituted product. For instance, using methoxy-substituted anilines has been shown to favor the formation of 2-CF3-quinolines in reactions with trifluoromethyl-β-diketones, highlighting the directing effect of the methoxy group.[5]

Purification and Characterization

Question: What are the most effective methods for purifying this compound from my crude reaction mixture?

Answer: The purification strategy will depend on the nature of the impurities.

  • Crystallization/Recrystallization: If the crude product is a solid and TLC analysis shows one major product with minor impurities, crystallization or recrystallization can be a highly effective purification method.[6][7] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.

  • Column Chromatography: For complex mixtures or oily products, column chromatography is the preferred method.[8] A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.

  • Extraction: A preliminary acid-base extraction can be very effective for removing non-basic impurities. Dissolving the crude product in an organic solvent and washing with a dilute acid solution will protonate the quinoline nitrogen, moving it to the aqueous phase. The aqueous layer can then be basified and the pure this compound extracted back into an organic solvent.

Question: What are the expected spectroscopic data for this compound?

Answer: Based on reported data, you can expect the following:[1]

  • 1H NMR (300 MHz, CDCl3): δ 8.45 (d, 1H, J=2.9 Hz), 7.85 (dd, 1H, J=8.1, 1.2 Hz), 7.49 (dd, 1H, J=8.1, 1.2 Hz), 7.36-7.25 (m, 2H), 7.12 (d, 1H, J=2.9 Hz), 3.67 (s, 3H).

  • Mass Spectrometry (APCI, pos. 30V): m/z: [M+H]+ 160.

III. Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is adapted from a high-yield procedure reported in the literature.[1]

Materials:

  • 3-Bromoquinoline

  • Sodium methoxide solution (30% in methanol)

  • Copper(I) iodide (CuI)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether (Et2O)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve 3-bromoquinoline (48 mmol) in anhydrous DMF (80 mL).

  • To this solution, add 30% sodium methoxide solution (54 mmol) followed by copper(I) iodide (2.4 mmol).

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with diethyl ether.

  • Separate the organic layer and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Expected Yield: ~94%[1]

IV. Data Summary and Visualization

Table 1: Comparison of Synthetic Routes to Methoxy-Substituted Quinolines
Synthesis MethodStarting MaterialsProductReported YieldReference
Nucleophilic Substitution3-Bromoquinoline, Sodium MethoxideThis compound94%[1]
Skraup Reactionp-Methoxyaniline, Glycerol, p-Methoxy nitrobenzene6-Methoxyquinoline65-66%[9]
Combes Synthesisp-Anisidine, Cyclohexanone-2-aldehyde3,4-Cyclohexano-6-methoxy quinolineNot specified[10]
Diagrams

.dot

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminobenzaldehyde 2-Aminobenzaldehyde enamine Enamine Intermediate 2_aminobenzaldehyde->enamine Condensation methoxyacetone Methoxyacetone methoxyacetone->enamine cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Cyclization 3_methoxyquinoline This compound cyclized_intermediate->3_methoxyquinoline Dehydration

Caption: Friedländer synthesis pathway for this compound.

.dot

Troubleshooting_Yield Low_Yield Low Yield of This compound Suboptimal_Catalyst Suboptimal Catalyst Low_Yield->Suboptimal_Catalyst Side_Reactions Side Reactions (e.g., self-condensation) Low_Yield->Side_Reactions Incorrect_Conditions Incorrect Reaction Conditions (T, time) Low_Yield->Incorrect_Conditions Purification_Losses Losses During Purification Low_Yield->Purification_Losses Optimize_Catalyst Screen Catalysts (Acidic, Basic, Lewis Acid) Suboptimal_Catalyst->Optimize_Catalyst Control_Addition Slow Addition of Reagents Side_Reactions->Control_Addition Optimize_Conditions Systematic Variation of Temp. & Time Incorrect_Conditions->Optimize_Conditions Refine_Purification Optimize Chromatography/ Crystallization Purification_Losses->Refine_Purification

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

V. Concluding Remarks

The successful synthesis of this compound with high yield and purity is contingent upon a careful selection of the synthetic route and meticulous optimization of reaction conditions. While the nucleophilic substitution of 3-bromoquinoline offers a direct and high-yielding approach, classical methods like the Friedländer and Combes syntheses provide alternative pathways that may be advantageous depending on the availability of starting materials. By understanding the underlying chemical principles and proactively troubleshooting common issues as outlined in this guide, researchers can significantly improve their experimental outcomes.

VI. References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Wei, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(1), 234. [Link]

  • ResearchGate. (2025). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Retrieved from [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de Paris, 49, 89-92. [Link]

  • Sutherland, D. R., et al. (2003). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 8(12), 934-940. [Link]

  • ResearchGate. (2021). Strategies for the synthesis of 3-substituted quinoline derivatives. Retrieved from [Link]

  • Khan, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20717. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Ali, M. A., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100837. [Link]

  • Organic Reactions. (2004). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Semantic Scholar. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • ResearchGate. (2009). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Taylor & Francis Online. (1995). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Retrieved from [Link]

  • ResearchGate. (2009). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Regioselective three-component synthesis of 2,3-disubstituted quinolines via enaminone modified Povarov reaction. Retrieved from [Link]

  • IntechOpen. (2018). Crystallization. Retrieved from [Link]

  • University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • Google Patents. (2000). Skraup reaction process for synthesizing quinolones. Retrieved from

  • JOCPR. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. Retrieved from

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubMed. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (2020). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • National Institutes of Health. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxyquinoline from 3-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3-bromoquinoline as a precursor. Our goal is to provide a comprehensive resource that not only offers solutions to common experimental challenges but also explains the underlying chemical principles to empower you to optimize your synthesis, minimize side reactions, and ensure reproducible, high-yield results.

Section 1: Reaction Fundamentals & Potential Pitfalls

The conversion of 3-bromoquinoline to this compound is fundamentally a nucleophilic aromatic substitution, where a methoxide source displaces the bromide on the quinoline ring. This transformation is typically achieved using transition metal catalysis, most commonly through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[1][2] While robust, these methods are susceptible to competing reaction pathways that can significantly lower the yield of the desired product. Understanding these potential side reactions is the first step toward preventing them.

The primary competing pathways include hydrodehalogenation (loss of bromine), homocoupling (dimerization of the starting material), and hydrolysis (reaction with water).

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions cluster_hydro Hydrodehalogenation cluster_homo Homocoupling cluster_hydrolysis Hydrolysis start 3-Bromoquinoline + NaOMe product This compound start->product Desired C-O Coupling (Cu or Pd catalysis) hydro_prod Quinoline start->hydro_prod [H] source homo_prod 3,3'-Biquinoline start->homo_prod Self-coupling hydroxy_prod 3-Hydroxyquinoline start->hydroxy_prod H₂O presence

Caption: Key reaction pathways in the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Conversion of 3-Bromoquinoline

Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 3-bromoquinoline, even after extended reaction times. What are the likely causes?

A: This is a common issue often related to catalyst activity or reaction conditions. Let's break down the potential causes:

  • Cause 1: Catalyst Inactivation. Both copper and palladium catalysts can be sensitive to air and impurities. The active catalytic species (e.g., Pd(0)) may have oxidized or been poisoned.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use freshly opened, high-purity catalyst precursors and ligands. For palladium catalysis, ensure the precatalyst is properly activated to the Pd(0) state.

  • Cause 2: Insufficient Temperature. Ullmann-type reactions, in particular, often require high temperatures (frequently >100 °C) to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and potential decomposition. Consult literature for the optimal temperature range for your specific catalytic system.[3]

  • Cause 3: Poor Reagent Quality. The base (e.g., sodium methoxide) can degrade upon exposure to moisture, and solvents must be rigorously dry.

    • Solution: Use freshly purchased sodium methoxide or prepare it fresh. Ensure your reaction solvent is anhydrous. Using molecular sieves in the reaction flask can sometimes be beneficial.

  • Cause 4: Inappropriate Ligand Choice (for Pd-catalyzed reactions). The choice of ligand is critical for the stability and activity of the palladium catalyst.[4]

    • Solution: For C-O coupling, bulky, electron-rich phosphine ligands are often effective. If you are experiencing low conversion, consider screening a panel of different ligands to find one optimal for this specific transformation.

Problem 2: Significant Formation of Quinoline (Hydrodehalogenation)

Q: My primary byproduct is quinoline, resulting from the replacement of bromine with hydrogen. Why is this happening and how can I stop it?

A: Hydrodehalogenation is a frequent side reaction in transition metal-catalyzed couplings. The source of the hydrogen atom can be the solvent, base, or additives.

  • Cause 1: β-Hydride Elimination (in Pd-catalyzed reactions). If the palladium-amido or -alkoxide intermediate has a β-hydrogen, it can undergo elimination. While less direct for methoxide, related pathways can lead to a Pd-H species which can reductively eliminate to form the hydrodehalogenated product.[5]

    • Solution: The choice of base is crucial. Bases like sodium tert-butoxide are often used in Buchwald-Hartwig reactions, but for methoxylation, sodium methoxide is the reagent. Ensure there are no alternative proton sources. Using a ligand that promotes rapid reductive elimination of the desired product can outcompete this side reaction.

  • Cause 2: Reductive Quenching. Trace water or other protic impurities can protonate intermediate organometallic species, leading to the undesired product.

    • Solution: This again highlights the critical need for anhydrous reaction conditions. Ensure all glassware is oven-dried, and all reagents and solvents are scrupulously dry.

Problem 3: Presence of 3,3'-Biquinoline (Homocoupling)

Q: I am observing a high-molecular-weight byproduct that I suspect is 3,3'-biquinoline. How can this be prevented?

A: The formation of a biaryl product via homocoupling is a classic side reaction in Ullmann-type couplings.[6]

  • Cause 1: Ullmann Homocoupling Mechanism. This occurs when two molecules of the aryl halide react with each other, catalyzed by copper. The reaction involves the formation of an organocopper intermediate that can then react with a second molecule of 3-bromoquinoline.[6]

    • Solution 1: Temperature Control. Homocoupling can sometimes be favored at higher temperatures. Try running the reaction at the lower end of the effective temperature range.

    • Solution 2: Ligand Assistance. In modern Ullmann reactions, the addition of a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) can accelerate the desired cross-coupling with the nucleophile, thereby minimizing the opportunity for homocoupling.[7]

    • Solution 3: Stoichiometry. Ensure precise control over the stoichiometry of your reagents. An excess of the aryl halide relative to the catalyst and nucleophile can sometimes promote self-coupling.

Problem 4: Formation of 3-Hydroxyquinoline

Q: Besides my desired this compound, I am isolating 3-hydroxyquinoline. What is the source of this contamination?

A: This is a clear indication that water is present in your reaction mixture.

  • Cause: Competitive Nucleophilic Attack. Hydroxide (from water reacting with the base) is also a nucleophile and can compete with methoxide in the substitution reaction.

    • Solution: The solution is rigorous exclusion of water.

      • Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • High-Purity Base: Sodium methoxide is hygroscopic. Use it from a freshly opened bottle and handle it quickly in a glovebox or under a stream of inert gas. Sodium hydride (NaH) followed by the addition of anhydrous methanol can be used to generate sodium methoxide in situ, which can ensure a completely anhydrous source.

Section 3: Frequently Asked Questions (FAQs)

Q: Which catalytic system is generally better for this transformation: Copper (Ullmann) or Palladium (Buchwald-Hartwig)?

A: Both systems have their merits.

  • Ullmann (Copper): This is a more traditional method. It is often less expensive as copper is much cheaper than palladium. However, it typically requires higher reaction temperatures and can sometimes have a more limited substrate scope.[1][8]

  • Buchwald-Hartwig (Palladium): This is a more modern and often more versatile method. It generally proceeds under milder conditions, has a broader functional group tolerance, and is often higher yielding due to the high tunability of phosphine ligands.[2][5] For pharmaceutical development where reliability and yield are paramount, a palladium-catalyzed approach is often preferred.

Q: How do I choose the right ligand and base?

A:

  • Ligand (for Pd-catalysis): The ligand is crucial for stabilizing the Pd(0) active species and facilitating the key steps of oxidative addition and reductive elimination. For C-O bond formation, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocenyl-based ligands are excellent starting points.[4]

  • Base: The base's role is to generate the methoxide nucleophile from methanol or to act as a proton scavenger. Sodium methoxide is the most direct choice. If generating in situ, a strong, non-nucleophilic base like sodium hydride (NaH) with methanol is used. For Buchwald-Hartwig reactions, strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common, with methanol added as the nucleophile source.[9]

Q: What are the best practices for setting up the reaction to ensure reproducibility?

A:

  • Inert Atmosphere: Always use Schlenk techniques or a glovebox.

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents.

  • Consistent Heating and Stirring: Use an oil bath with a temperature controller and a magnetic stir plate that provides consistent, vigorous stirring.

  • Careful Stoichiometry: Accurately weigh all reagents, especially the catalyst and ligand.

  • Monitor Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the product to determine the optimal reaction time.[3]

Section 4: Optimized Experimental Protocol (Buchwald-Hartwig Method)

This protocol provides a robust method for the synthesis of this compound, designed to minimize common side reactions.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Reliable Pd(0) precursor.
Ligand XPhos (2-4 mol%)Bulky, electron-rich ligand promoting C-O coupling.
Base NaOtBu (1.5 equiv.)Strong, non-nucleophilic base to generate methoxide.
Methoxide Source Anhydrous Methanol (2.0 equiv.)The nucleophile for the reaction.
Solvent Anhydrous Toluene or DioxaneHigh-boiling, non-reactive solvents.[2]
Temperature 100-110 °COptimal for catalyst activity without promoting decomposition.
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the catalyst.

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by anhydrous methanol (2.0 equiv.).

  • Reaction: Heat the mixture in a pre-heated oil bath to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Section 5: Visualization Center

G cluster_troubleshooting Troubleshooting Workflow problem Problem Observed During Synthesis p1 Low / No Conversion problem->p1 p2 Quinoline Byproduct problem->p2 p3 3-Hydroxyquinoline Byproduct problem->p3 p4 Complex Mixture / Tar problem->p4 c1 Cause: - Catalyst Inactive - Temp Too Low - Poor Reagent Quality p1->c1 diagnose c2 Cause: - Protic Impurities - Non-optimal Ligand/Base p2->c2 diagnose c3 Cause: - Water in Reaction p3->c3 diagnose c4 Cause: - Temp Too High - Air Leak (Oxidation) p4->c4 diagnose s1 Solution: - Use Inert Atmosphere - Increase Temperature - Use Anhydrous Reagents c1->s1 implement s2 Solution: - Use Anhydrous Conditions - Screen Ligands/Bases c2->s2 implement s3 Solution: - Rigorously Dry All  Glassware & Reagents c3->s3 implement s4 Solution: - Lower Temperature - Ensure Inert Seal c4->s4 implement

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.
  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
  • Benchchem. Optimizing solvent and base conditions for quinoline synthesis.
  • ResearchGate. Optimization of the reaction conditions. Available at: [Link]

  • Wikipedia. Ullmann reaction. Available at: [Link]

  • ACS Publications. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Available at: [Link]

  • NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

Sources

Technical Support Center: Purification Challenges of Crude 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity this compound (C₁₀H₉NO, MW: 159.19 g/mol )[1][2]. Crude this compound often contains a variety of impurities stemming from its synthesis, including unreacted starting materials, reaction byproducts, and regioisomers. This guide provides a structured approach to troubleshooting common purification issues through detailed FAQs, step-by-step protocols, and expert insights to help you achieve your desired product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the properties, common impurities, and analysis of this compound.

Q1: What are the most common impurities found in crude this compound and where do they come from?

Impurities are highly dependent on the synthetic route employed. However, some common contaminants can be anticipated.

Table 1: Potential Impurities in Crude this compound and Their Origins

Impurity TypeSpecific ExamplesCommon Synthetic OriginRationale
Unreacted Starting Materials 3-Hydroxyquinoline, 3-BromoquinolineWilliamson Ether SynthesisIncomplete reaction of the precursor with a methylating agent or methoxide source.[3][4]
Reagents from Synthesis p-Anisidine, Glycerol, Pyruvic AcidSkraup, Doebner, or Pfitzinger reactionsThese are common building blocks in classical quinoline syntheses.[5][6][7]
Reaction Byproducts Polymeric tars, Oxidation productsSkraup or Doebner-von Miller reactionsThe strongly acidic and oxidative conditions can lead to polymerization and side reactions.[8]
Isomeric Impurities Other methoxyquinoline isomers (e.g., 4-Methoxyquinoline)Non-selective synthesisIf the synthetic route is not perfectly regioselective, other isomers may form and co-elute.
Residual Solvents Dimethylformamide (DMF), Ethanol, Ethyl AcetateWorkup and extractionSolvents used during the reaction or extraction may be retained if not adequately removed.[3][8]
Q2: Which analytical techniques are most effective for assessing the purity of this compound?

A multi-technique approach is recommended for a comprehensive purity assessment.[]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis of reaction progress and for screening solvent systems for column chromatography.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the primary methods for quantitative purity determination, providing area-under-the-curve percentages that correlate to purity.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the final product and identifying any structurally related impurities. The ¹H NMR spectrum of pure this compound in CDCl₃ should show characteristic signals, including a singlet for the methoxy group around 3.67 ppm and distinct aromatic protons.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product ([M+H]⁺ at m/z 160) and can help identify the mass of unknown impurities.[3]

Q3: What are the key physical properties of this compound I should be aware of during purification?

This compound is typically described as a colorless oil or a low-melting solid.[3][12] Its physical state at room temperature will dictate the primary purification strategy. If it is a solid, recrystallization is often the most efficient method. If it is an oil, vacuum distillation or column chromatography are the preferred techniques.

Q4: What are the best practices for handling and storing purified this compound?

As with any chemical, proper handling is crucial.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Part 2: Purification Workflow & Troubleshooting Guide

This section provides a logical workflow for selecting a purification method and a Q&A-formatted guide to troubleshoot specific experimental challenges.

Logical Purification Workflow

The choice of purification method depends on the physical state of the crude product and the nature of the impurities. The following decision tree can guide your strategy.

G start Crude this compound state Determine Physical State (Solid or Oil) start->state recrystallize Attempt Recrystallization state->recrystallize Solid distill_or_chrom Assess Impurity Profile (TLC/GC) state->distill_or_chrom Oil / Low-Melting Solid solid_path Solid oil_path Oil recrystallize_success Pure Solid Product recrystallize->recrystallize_success Success recrystallize_fail Fails (Oils out, Impure) recrystallize->recrystallize_fail Failure chrom Perform Column Chromatography recrystallize_fail->chrom Proceed to Chromatography distill Perform Vacuum Distillation distill_or_chrom->distill Impurities are non-volatile or have very different B.P. distill_or_chrom->chrom Impurities are isomers or have similar B.P. distill_path Boiling Point Difference >25°C chrom_path Similar Boiling Points / Thermal Instability distill_success Pure Oil Product distill->distill_success chrom_success Pure Product (Solid or Oil) chrom->chrom_success G start Chromatography Problem Observed (Tailing or Poor Separation) check_tailing Is the main peak tailing? start->check_tailing add_tea Add 0.5-1% Triethylamine to the eluent check_tailing->add_tea Yes check_separation Are peaks unresolved? check_tailing->check_separation No success Problem Solved add_tea->success optimize_solvent Change solvent system (e.g., Hex/EtOAc -> DCM/MeOH) check_separation->optimize_solvent Yes use_gradient Try a shallow gradient elution optimize_solvent->use_gradient Still unresolved change_stationary Switch to a different stationary phase (e.g., Alumina) use_gradient->change_stationary Still unresolved change_stationary->success

Sources

Technical Support Center: Optimizing Reaction Conditions for the Methoxylation of 3-Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the methoxylation of 3-haloquinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working on synthesizing 3-methoxyquinoline derivatives, a crucial scaffold in many biologically active compounds. This guide provides in-depth answers to common questions and robust troubleshooting strategies to overcome challenges encountered during this important transformation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices in reaction design for the successful methoxylation of 3-haloquinolines.

Q1: What are the primary catalytic methods for the methoxylation of 3-haloquinolines?

There are two primary, highly effective methods for this transformation: copper-catalyzed and palladium-catalyzed cross-coupling reactions.

  • Copper-Catalyzed Methoxylation: Often referred to as an Ullmann-type reaction, this method typically employs a copper(I) salt, such as copper(I) iodide (CuI), with a source of methoxide. It is a cost-effective and robust method, particularly for aryl iodides and bromides.[1][2]

  • Palladium-Catalyzed Methoxylation: This is a variation of the Buchwald-Hartwig cross-coupling reaction, which has been extensively developed for C-N bond formation but is also highly effective for C-O bond formation.[3][4][5] This method uses a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized phosphine ligand. It often offers broader substrate scope, especially for less reactive aryl chlorides, and can proceed under milder conditions.

Q2: Which halogen (I, Br, or Cl) is the best leaving group for this reaction?

The reactivity of the 3-haloquinoline substrate is highly dependent on the catalytic system employed.

  • For Metal-Catalyzed Reactions (Cu or Pd): The reactivity order is I > Br > Cl . This trend is governed by the rate-determining step, which is typically the oxidative addition of the aryl halide to the metal center.[4][6] The carbon-halogen bond strength decreases from C-Cl > C-Br > C-I, making the C-I bond the easiest to break and undergo oxidative addition.

  • For uncatalyzed Nucleophilic Aromatic Substitution (SNAr): In the rare case that the quinoline ring is highly activated by strong electron-withdrawing groups, the reactivity order is the reverse: F > Cl > Br > I . This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[7][8] However, for most methoxylation reactions of 3-haloquinolines, a metal catalyst is required.

Q3: What is the role of the base, and how do I select the appropriate one?

The base plays a critical role in the catalytic cycle. In copper-catalyzed systems, a strong base like sodium methoxide (NaOMe) often serves as both the base and the nucleophilic source of the methoxy group.[1][9] In palladium-catalyzed Buchwald-Hartwig type reactions, the base is required to deprotonate the alcohol (methanol) to generate the active nucleophile (methoxide) in situ and facilitate the crucial reductive elimination step.[4]

Common choices include:

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used in palladium catalysis because of their high basicity and steric bulk, which prevents them from competing as nucleophiles.[4]

  • Weaker Bases: Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, especially with more reactive substrates or when milder conditions are necessary to preserve sensitive functional groups.[10]

Q4: How does the choice of solvent impact the reaction outcome?

The solvent must be able to dissolve the reactants and, crucially, must be stable at the required reaction temperature. It can also influence the solubility of the base and the catalyst, thereby affecting reaction rates.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dioxane, and toluene are the most common solvents.[1][11] DMF is often used in copper-catalyzed reactions due to its high boiling point and ability to dissolve the inorganic salts involved.[2]

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are frequently used in palladium-catalyzed reactions.

  • Alcohols: While methanol is the reactant, it can also be used as a co-solvent or the primary solvent, especially when using sodium methoxide.[9][12]

It is critical to use anhydrous (dry) solvents , as water can hydrolyze the active methoxide base and potentially deactivate the catalyst.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Conversion of Starting Material

  • Question: My reaction shows very low conversion of the 3-haloquinoline starting material after the expected reaction time. What are the possible causes and how can I fix this?

  • Answer: Low conversion is a common issue that can typically be traced to catalyst activity, reaction conditions, or reagent quality. A systematic diagnosis is the best approach.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed cat_check Is the Catalyst System Active? start->cat_check reagent_check Are Reagents Pure & Anhydrous? cat_check->reagent_check If Yes cat_sol 1. Use fresh Pd precursor/ligand or CuI. 2. Ensure inert atmosphere (N2/Ar). 3. For Pd, check ligand integrity. cat_check->cat_sol If No/Unsure cond_check Are Reaction Conditions Optimal? reagent_check->cond_check If Yes reagent_sol 1. Use freshly prepared or purchased NaOMe. 2. Use anhydrous solvent. 3. Purify starting haloquinoline. reagent_check->reagent_sol If No/Unsure temp_sol 1. Increase temperature in 10-20°C increments. 2. Increase reaction time. 3. Consider a stronger base (e.g., K2CO3 -> NaOtBu). cond_check->temp_sol If No/Unsure final_check Consider alternative catalyst system (e.g., switch from Cu to Pd or try a different ligand). cond_check->final_check If Yes

Caption: A decision tree for diagnosing low reaction conversion.

Detailed Breakdown:

  • Catalyst Inactivity:

    • Palladium: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). The phosphine ligand can also oxidize; use fresh, high-quality ligands.[13]

    • Copper: Copper(I) iodide can oxidize to inactive Cu(II). Use freshly purchased or purified CuI.

  • Reagent Quality:

    • Base: Sodium methoxide is hygroscopic and can decompose. Use a freshly opened bottle or a solution prepared fresh from sodium metal and anhydrous methanol.

    • Solvent: Water is detrimental. Use anhydrous solvents, which can be obtained from a solvent purification system or by using freshly opened sealed bottles.

  • Sub-Optimal Conditions:

    • Temperature: Methoxylation often requires elevated temperatures (reflux).[1][9] If you are using a less reactive substrate (e.g., 3-chloroquinoline), higher temperatures may be necessary.

    • Base Strength: If using a weaker base like K₂CO₃, it may not be strong enough for the specific substrate. Consider switching to a stronger base like NaOtBu or LiHMDS for palladium-catalyzed reactions.[4]

Problem 2: Formation of Hydrodehalogenation Side Product

  • Question: My mass spec analysis shows a significant peak corresponding to quinoline, meaning the halogen was replaced by a hydrogen atom. Why is this hydrodehalogenation happening and how can I prevent it?

  • Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling. It occurs when the catalytic cycle is intercepted by a process that results in the formation of a Pd-H species, which then reductively eliminates with the aryl halide intermediate to produce the dehalogenated arene. This often competes with the desired reductive elimination of the methoxy-product.[3]

Strategies to Minimize Hydrodehalogenation:

  • Choice of Ligand: Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like BrettPhos) are designed to promote the desired C-O reductive elimination over competing side reactions.[6] If you are using a simpler ligand like PPh₃, switching to a more specialized ligand is the first step.

  • Base and Solvent Purity: Trace amounts of water can be a source of protons. Ensure all reagents and solvents are scrupulously dry.

  • Reaction Temperature: Sometimes, lowering the reaction temperature can favor the desired pathway, although this may require longer reaction times.

Problem 3: Reaction Stalls or Inconsistent Yields

  • Question: The reaction proceeds initially (confirmed by TLC/LCMS) but then stalls, leading to incomplete conversion. My results are not reproducible. What should I investigate?

  • Answer: Stalled reactions often point to catalyst deactivation or reagent degradation over the course of the reaction.

  • Catalyst Deactivation: In palladium catalysis, the formation of off-cycle, inactive palladium species can halt the reaction. The choice of ligand is critical to stabilize the active catalyst and promote high turnover numbers.[14] Consider increasing the catalyst loading or switching to a more robust ligand system.

  • Reagent Degradation: If the reaction is run for an extended period at high temperatures, the methoxide base or the solvent could begin to decompose. Ensure your reaction time is not unnecessarily long; monitor the reaction and work it up once the starting material is consumed.

  • Inhibitors: Your starting 3-haloquinoline may contain impurities from its synthesis that can act as catalyst poisons. Re-purifying the starting material by column chromatography or recrystallization can often solve reproducibility issues.

Section 3: Experimental Protocols & Data

The following are representative protocols. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.

Protocol 1: Copper-Catalyzed Methoxylation of 3-Bromoquinoline [1][2]
  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-bromoquinoline (1.0 mmol, 208 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and anhydrous DMF (5 mL).

  • Add a 30% solution of sodium methoxide in methanol (1.2 mmol, 0.23 mL).

  • Heat the reaction mixture to reflux (approx. 150 °C) and stir for 16 hours. Monitor the reaction progress by TLC or LCMS.

  • After cooling to room temperature, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Palladium-Catalyzed Methoxylation of 3-Chloroquinoline
  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), a suitable biarylphosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) followed by 3-chloroquinoline (1.0 mmol, 163 mg) and anhydrous methanol (2.0 mmol, 81 µL).

  • Seal the Schlenk tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LCMS. After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.

Table 1: Comparison of Typical Reaction Conditions
Halogen SubstrateCatalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)
3-IodoquinolineCuI (5 mol%)N/ANaOMeDMF150>90
3-BromoquinolineCuI (5-10 mol%)N/ANaOMeDMF15085-95[1]
3-BromoquinolinePd(OAc)₂ (2 mol%)XantphosCs₂CO₃Dioxane11080-90
3-ChloroquinolinePd₂(dba)₃ (2 mol%)BrettPhosNaOtBuToluene11070-85[6]
Section 4: Reaction Mechanisms

Understanding the underlying mechanism is key to rational optimization and troubleshooting.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling Cycle

The palladium-catalyzed reaction proceeds via a well-established catalytic cycle analogous to the Buchwald-Hartwig amination.[3][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloquinoline.

  • Ligand Exchange/Base-Mediated Deprotonation: The halide on the Pd(II) complex is replaced by a methoxide group, which is generated by the deprotonation of methanol by the base.

  • Reductive Elimination: The this compound product is formed, regenerating the Pd(0) catalyst to re-enter the cycle.

Caption: Catalytic cycle for Pd-catalyzed methoxylation.

References
  • 3-benzyl-6-bromo-2-methoxyquinoline synthesis. ChemicalBook.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • This compound | 6931-17-5. ChemicalBook.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Palladium‐Catalyzed Ethylene Methoxycarbonylation Using Bidentate Phosphines: How the Stereochemistry of the Ligand Affects the Catalyst's Activity.
  • Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
  • Synthesis of 2,3-Diaryl-4 Methoxyquinolines via Palladium- catalyzed cross coupling reactions. Unisa Institutional Repository.
  • Palladium-catalysed hydroxylation and alkoxylation. Chemical Society Reviews (RSC Publishing).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Arom
  • Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Organic Chemistry Portal.
  • Palladium-catalyzed methoxylation of methylene C(sp3)H bonds.

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Troubleshooting peak splitting in 1H NMR of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxyquinoline NMR Analysis

Welcome to the technical support guide for resolving common issues in the ¹H NMR analysis of this compound. This resource is designed for researchers, medicinal chemists, and process scientists who encounter unexpected peak splitting and complex spectra during their work. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and solve these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My aromatic signals for this compound are broad and poorly resolved, not the clean multiplets I expected. What are the first things I should check?

This is a very common issue that often stems from fundamental sample and instrument conditions rather than complex spectroscopic phenomena. Before delving into advanced analysis, always verify the basics.

Core Insight: Peak broadening is often a sign of either an inhomogeneous magnetic field across the sample or intermolecular interactions that are sensitive to concentration.[1][2]

Troubleshooting Protocol: Foundational Checks

  • Evaluate Magnetic Field Homogeneity (Shimming):

    • Causality: The spectrometer's shims are coils that adjust the magnetic field to be as uniform as possible. Poor shimming means different parts of your sample experience slightly different magnetic fields, causing a range of resonance frequencies for the same proton, which manifests as a broad peak.[3]

    • Procedure:

      • Re-shim the instrument, focusing on the Z1, Z2, and spinning shims first.

      • Observe the peak shape of a known sharp signal, such as the residual solvent peak or TMS.

      • Aim for a symmetrical, Lorentzian line shape. A peak that is broad at the base or has "humps" on the side is indicative of poor shimming.

  • Assess Sample Concentration and Solubility:

    • Causality: this compound, like many aromatic systems, is prone to self-association via π-π stacking interactions, especially at high concentrations.[4][5][6] This can lead to chemical shift averaging and peak broadening. Poor solubility will also drastically degrade spectral quality.

    • Procedure:

      • If the sample was highly concentrated (>50 mM), prepare a more dilute sample (e.g., 5-10 mM).

      • Ensure your compound is fully dissolved. If you see any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

      • If solubility is an issue in your current solvent (e.g., CDCl₃), consider a solvent with better solubilizing power, such as DMSO-d₆ or Acetone-d₆.[1]

Q2: The splitting pattern in the quinoline ring is far more complex than the simple n+1 rule predicts. Why is this happening?

The simple n+1 rule is a first-order approximation that fails when the chemical shift difference between two coupled protons (Δν, in Hz) is not significantly larger than their coupling constant (J, in Hz). In aromatic systems like quinoline, this condition is often not met.

Core Insight: You are observing second-order effects , also known as strong coupling . This occurs when Δν/J < 10. The result is a distortion of peak intensities (the "roofing" effect) and the appearance of extra, non-intuitive splittings.

Diagnostic Workflow for Complex Splitting

G cluster_solutions Solutions start Complex Aromatic Splitting Observed strong_coupling Diagnosis: Strong Coupling (Second-Order Effects) start->strong_coupling check_field Is a higher-field NMR available? higher_field Action: Re-acquire spectrum on higher-field instrument (e.g., 500 MHz -> 800 MHz) check_field->higher_field Yes simulation Action: Use NMR simulation software to model the spin system and confirm assignments. check_field->simulation No strong_coupling->check_field mag_nonequiv Diagnosis: Magnetic Non-Equivalence strong_coupling->mag_nonequiv mag_nonequiv->simulation change_solvent Action: Change solvent (e.g., to Benzene-d6) to induce shifts and simplify the spectrum. mag_nonequiv->change_solvent

Caption: Troubleshooting workflow for second-order effects.

Troubleshooting Protocol: Mitigating Second-Order Effects

  • Increase the Magnetic Field Strength:

    • Causality: The chemical shift dispersion (Δν in Hz) is directly proportional to the spectrometer's field strength, while the coupling constant (J in Hz) is field-independent. By moving from a 300 MHz to a 600 MHz instrument, you double Δν, which can significantly increase the Δν/J ratio, pushing the spin system closer to a first-order appearance.

    • Procedure: If available, run your sample on the highest-field spectrometer at your facility.

  • Utilize a Different NMR Solvent:

    • Causality: Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of protons due to the Anisotropic Solvent-Induced Shift (ASIS) effect. Protons located on one face of the solute molecule will be shielded by the ring current of the solvent. This can alter the Δν of coupled protons, potentially simplifying complex multiplets or resolving overlaps.[1]

    • Procedure: Prepare a new sample in benzene-d₆ or toluene-d₈ and acquire the spectrum. Compare the aromatic region to your original spectrum.

Q3: Why do some protons that seem chemically equivalent show different couplings, leading to such a complicated spectrum?

This is an excellent question that gets to the heart of a key NMR concept: the difference between chemical and magnetic equivalence.

Core Insight: Two protons are chemically equivalent if they can be interchanged by a symmetry operation (like rotation or reflection). They are magnetically equivalent only if they are chemically equivalent AND they couple identically to every other nucleus in the molecule.[7][8][9] In this compound, many protons are chemically distinct, and those in the benzene ring portion are not magnetically equivalent.

Analysis of the this compound Spin System:

  • H2 and H4: These protons on the pyridine ring are chemically distinct. They exhibit a small ⁴J coupling (typically 2-3 Hz).

  • H5, H6, H7, H8: These four protons on the carbocyclic ring form a tightly coupled ABCD spin system.

    • H5 is coupled to H6 (³J, ortho), H7 (⁴J, meta), and H8 (⁵J, para).

    • H8 is coupled to H7 (³J, ortho) and H6 (⁴J, meta), and H5 (⁵J, para).

    • Because the coupling of H5 to H6 is different from the coupling of H8 to H6, H5 and H8 are magnetically non-equivalent , which contributes significantly to the spectral complexity.[10]

Caption: J-coupling network in this compound.

Expected ¹H NMR Data for this compound

ProtonPositionExpected δ (ppm) in CDCl₃MultiplicityTypical Coupling Constants (J, Hz)
OMe3~3.9s-
H22~8.7d⁴J(H2-H4) ≈ 2.5-3.0
H44~7.3d⁴J(H4-H2) ≈ 2.5-3.0
H55~8.0d or dd³J(H5-H6) ≈ 8.5
H88~7.8d or dd³J(H8-H7) ≈ 8.2
H77~7.6ddd or m³J(H7-H8) ≈ 8.2, ³J(H7-H6) ≈ 7.0
H66~7.4ddd or m³J(H6-H5) ≈ 8.5, ³J(H6-H7) ≈ 7.0
Note: Chemical shifts and coupling constants are estimates based on quinoline and substituted quinoline data.[11][12][13] The multiplets for H5-H8 are often complex and may not be easily resolved into simple patterns due to second-order effects.
Q4: My spectrum looks different at different temperatures. Why does this happen and how can I use it to my advantage?

Temperature variation is a powerful tool for diagnosing dynamic processes in a molecule.

Core Insight: Changes in temperature can affect several parameters: conformational equilibria, rates of chemical exchange, and intermolecular interactions.[14][15] For a relatively rigid molecule like this compound, the most likely cause of temperature-dependent spectra is a change in the state of molecular aggregation (π-stacking).

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Investigate Dynamic Broadening:

    • Causality: If a peak is broad at room temperature due to an intermediate exchange process (e.g., slow rotation of the methoxy group, though unlikely to be the primary cause here), changing the temperature can sharpen the signals.

    • Procedure:

      • Heating: Acquire a spectrum at a higher temperature (e.g., 50 °C). If the broadening is due to exchange, the rate may increase enough to enter the "fast exchange" regime, resulting in a single, sharp, averaged peak.[16]

      • Cooling: Acquire a spectrum at a lower temperature (e.g., 0 °C or -20 °C). This may slow the exchange rate enough to enter the "slow exchange" regime, where you might see separate sharp signals for each conformation.

  • Disrupt Intermolecular Interactions:

    • Causality: As temperature increases, molecular tumbling increases, which can disrupt the π-stacking aggregates.[17][18] This is analogous to diluting the sample. If concentration effects were causing peak shifting or broadening, you should see the chemical shifts change and peaks potentially sharpen as you increase the temperature.

    • Procedure: Record spectra at several temperatures (e.g., 25 °C, 40 °C, 60 °C) and track the chemical shifts of the aromatic protons. A significant change with temperature is a strong indicator that intermolecular interactions are influencing your spectrum.[19]

References

  • Troubleshooting 1H NMR Spectroscopy . Department of Chemistry, University of Rochester. [Link]

  • What is chemical equivalence and magnetical equivalence in NMR? . eGPAT. [Link]

  • Magnetic Equivalence . iNMR. [Link]

  • A Brief Overview of Chemical Shift Equivalence & Magnetic Equivalence . University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Magnetic Equivalence Definition . Fiveable. [Link]

  • Chemical and Magnetic Equivalence . University of Ottawa NMR Facility Blog. [Link]

  • Basic Practical NMR Concepts . Michigan State University, Department of Chemistry. [Link]

  • Concentration-Dependent Variation of 1H-NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives . ResearchGate. [Link]

  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines . Indian Journal of Chemistry. [Link]

  • Supporting Information For - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE . Canadian Journal of Chemistry. [Link]

  • Effect of temperature on the 1 H NMR spectrum of 1, measured at a single concentration... . ResearchGate. [Link]

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants . ResearchGate. [Link]

  • Concentration dependent ¹H NMR spectra of aromatic region of... . ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati . Trade Science Inc. Journals. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives . UNCW Institutional Repository. [Link]

  • Variable Temperature to Improve NMR Resolution . University of Ottawa NMR Facility Blog. [Link]

  • Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations . PubMed. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds . Indian Academy of Sciences. [Link]

  • What Causes NMR Peak Broadening? . Chemistry For Everyone (YouTube). [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol . Thieme Connect. [Link]

  • NMR line broadening techniques . Wikipedia. [Link]

  • Temperature dependence of the 1 H chemical shift of a pure water... . ResearchGate. [Link]

  • The four facets of 1H NMR spectroscopy . University of Puget Sound. [Link]

  • Factors Influencing Chemical Shifts . St. Paul's Cathedral Mission College. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum . ACD/Labs. [Link]

  • Shielding effect & Factors affecting NMR peaks/signals . Dr. Majid Ali (YouTube). [Link]

  • Second order effects in 1H NMR, analysis and examples of second order spectra . CEC (YouTube). [Link]

  • Interpreting Proton NMR Spectra . Chemistry LibreTexts. [Link]

  • 6-Methoxyquinoline . PubChem. [Link]

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy . Chemistry Steps. [Link]

  • Basic NMR Concepts . Boston University. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . Organometallics. [Link]

  • (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol . ResearchGate. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES . UNCW Institutional Repository. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES . Compound Interest. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001565) . Human Metabolome Database. [Link]

  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment . Journal of Chemical Education. [Link]

  • Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations . Journal of the American Chemical Society. [Link]

  • Spin-Spin Splitting in ¹H NMR Spectra . Chemistry LibreTexts. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-River Falls. [Link]

  • Guide to Solving NMR Questions . The OChem Whisperer. [Link]

  • Spin-Spin Splitting: J-Coupling . University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. [Link]

Sources

Resolving co-eluting impurities in HPLC analysis of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Resolving Co-eluting Impurities in HPLC

Welcome to the technical support center for the analysis of 3-Methoxyquinoline. As a Senior Application Scientist, I understand the challenges researchers face in achieving baseline separation, especially when dealing with structurally similar impurities. This guide is structured in a practical question-and-answer format to directly address the common issue of co-elution during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: I see a single, broad, or shouldered peak where I expect this compound. How can I confirm if this is a co-elution issue?

A1: Visual inspection of the chromatogram is the first step, but it's not foolproof. A symmetrical peak doesn't guarantee purity.[1] To definitively diagnose co-elution, you need to assess peak purity.

  • Expert Insight: The most reliable and accessible method for this is using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[1][2] These detectors acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[3][4] Any spectral differences indicate the presence of a co-eluting impurity.[1][2]

  • Protocol: Peak Purity Assessment with a DAD/PDA Detector

    • Ensure your HPLC system is equipped with a DAD/PDA detector.

    • Acquire data for your this compound sample.

    • In your chromatography data software (CDS), select the peak of interest.

    • Use the "Peak Purity" or "Spectral Analysis" function. The software will compare spectra from at least three points (upslope, apex, downslope) across the peak.[3]

    • Review the purity plot or match factor provided by the software. A purity angle or match factor that exceeds the software's threshold suggests the presence of impurities.[5][6]

  • Alternative Technique: If a DAD is unavailable, coupling your HPLC to a Mass Spectrometer (LC-MS) is a powerful alternative. By analyzing the mass-to-charge ratio (m/z) across the peak, you can determine if more than one compound is present.[2]

Q2: My peak purity analysis confirms co-elution. What are the most likely impurities I'm dealing with?

A2: The impurities can originate from the synthesis route or degradation. For this compound, common impurities include:

  • Positional Isomers: These are compounds with the same molecular formula but different substituent positions on the quinoline ring (e.g., 2-, 4-, 5-, 6-, 7-, or 8-Methoxyquinoline).[7] These are often the most challenging to separate due to very similar physicochemical properties.

  • Starting Materials: Unreacted precursors from the synthesis, such as 3-Hydroxyquinoline or a methylating agent.

  • By-products: Compounds formed from side reactions during synthesis.

  • Expert Insight: Positional isomers often have nearly identical UV spectra, which can sometimes challenge DAD/PDA peak purity analysis.[5] In such cases, even if the peak purity looks acceptable, chromatographic evidence (like a slight shoulder that changes with mobile phase conditions) should be investigated.

Q3: What is the first and most effective parameter to adjust to resolve the co-eluting peaks?

A3: The most powerful and often simplest parameter to adjust for resolving ionizable compounds like this compound is the mobile phase pH .[8][9]

  • Causality: this compound is a basic compound due to the nitrogen in the quinoline ring. Its degree of ionization, and therefore its hydrophobicity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[9][10] By changing the pH, you can alter the ionization state of this compound and its impurities differently, which can dramatically change the selectivity of the separation.[8][9]

  • Expert Insight: To maximize retention and often improve peak shape for a basic analyte on a C18 column, you should adjust the pH to be about 2 units above its pKa.[9] Conversely, to decrease retention, you would lower the pH. Since impurities may have different pKa values, a systematic pH scouting study is the most effective approach.

  • Protocol: Mobile Phase pH Scouting

    • Determine the pKa of this compound (approximately 4.5-5.0 for the quinoline nitrogen).

    • Prepare Buffers: Prepare a series of mobile phases with buffered pH values, for example: pH 3.0 (e.g., phosphate or formate buffer), pH 5.0, and pH 7.0 (phosphate buffer). Ensure the chosen buffer is compatible with your column's pH stability range.[10]

    • Run Experiments: Inject your sample using each mobile phase under isocratic conditions.

    • Analyze Results: Compare the chromatograms. Look for changes in retention time and, most importantly, changes in the relative spacing of the main peak and the impurity (selectivity).[8]

pH of Mobile PhaseExpected Effect on this compound (Base)Potential for Resolution
Low pH (e.g., 2.5-3.5) Analyte is fully protonated (ionized), leading to lower retention.Good, if impurities are neutral or acidic, as their retention will be different.
Mid pH (e.g., 4.5-5.5) Analyte is partially ionized (close to its pKa). AVOID this range as it can lead to split or broad peaks.[8][9]Poor peak shape is likely.
High pH (e.g., 7.0-8.0) Analyte is in its neutral form, leading to higher retention.Excellent, if impurities have different pKa values or are neutral with different hydrophobicity.

Q4: I've optimized the pH, but the resolution is still insufficient. What should I try next?

A4: If pH adjustment isn't enough, the next logical step is to change the organic modifier or the stationary phase to alter the separation selectivity.

  • 1. Change the Organic Modifier: The choice of organic solvent (typically acetonitrile or methanol) affects selectivity through different intermolecular interactions.

    • Acetonitrile (ACN): Generally provides lower viscosity and higher efficiency (sharper peaks).

    • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding, which can offer different selectivity for compounds with polar functional groups.

    • Workflow: If you are using ACN, try replacing it with MeOH at a concentration that gives a similar retention time for the main peak, and vice-versa.[2]

  • 2. Change the Stationary Phase (Column Chemistry): If changing the mobile phase fails, the co-eluting compounds have very similar properties under those conditions. Changing the column provides a completely different interaction mechanism.[2][11]

    • Causality: A standard C18 column separates primarily based on hydrophobicity. Structurally similar isomers may have nearly identical hydrophobicity.[12] Alternative stationary phases can introduce other interactions like π-π, dipole-dipole, or shape selectivity.[13][14]

Stationary PhasePrimary Interaction MechanismBest For Separating...
C18 (ODS) Hydrophobic interactionsCompounds with differences in hydrophobicity.
Phenyl-Hexyl π-π interactions, moderate hydrophobicityAromatic compounds, positional isomers.[12][13]
Pentafluorophenyl (PFP) π-π, dipole-dipole, ion-exchange interactionsPositional isomers, halogenated compounds, and those with polar functional groups.[13]
Cyano (CN) Dipole-dipole interactions, weak hydrophobicityCan be used in both reversed-phase and normal-phase modes, offering unique selectivity.[2]
Embedded Polar Group (e.g., Amide) Hydrophobic and hydrogen bonding interactionsOffers alternative selectivity for polar compounds and can reduce peak tailing for bases.[13]
  • Expert Recommendation: For resolving positional isomers of an aromatic compound like this compound, switching from a C18 to a Phenyl-Hexyl or PFP column is a highly effective strategy.[13]

Troubleshooting Workflow

This diagram outlines a systematic approach to resolving co-eluting peaks in your this compound analysis.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Observe Peak Anomaly (Broad, Shoulder, Tailing) B Perform Peak Purity Analysis (DAD/PDA or LC-MS) A->B C Is Peak Impure? B->C D Scout Mobile Phase pH (e.g., pH 3, 7, 9) C->D Yes J Method is Suitable C->J No E Sufficient Resolution? D->E F Change Organic Modifier (ACN <-> MeOH) E->F No L Problem Solved E->L Yes G Sufficient Resolution? F->G H Change Stationary Phase (e.g., to Phenyl-Hexyl or PFP) G->H No G->L Yes I Sufficient Resolution? H->I K Consider Advanced Techniques (e.g., 2D-LC) I->K No I->L Yes

Sources

Preventing degradation of 3-Methoxyquinoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxyquinoline

Introduction

Welcome to the technical support guide for this compound (CAS: 6931-17-5). This document serves as a centralized resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical to prevent degradation, which can compromise experimental outcomes, lead to inconsistent results, and generate misleading data. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound.

Section 1: Understanding the Stability Profile of this compound

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a methoxy group. Its stability is influenced by the chemical reactivity of both the quinoline ring system and the methoxy substituent. Understanding these characteristics is the first step in preventing degradation.

  • Quinoline Ring System: The nitrogen atom in the quinoline ring makes the system susceptible to oxidation. The aromatic rings are also sensitive to strong oxidizing agents and can undergo electrophilic substitution reactions.[1] Like its parent compound, quinoline, it can absorb moisture (hygroscopic) and may darken upon exposure to light and air.[1][2]

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group, which activates the aromatic ring. However, it is also a potential site for degradation. The ether linkage can be susceptible to cleavage under harsh acidic conditions, and the entire group can be a target for oxidative degradation, potentially forming phenolic derivatives or other oxidized species.[3][4][5]

The primary degradation pathways of concern for long-term storage are oxidation and photodegradation . Hydrolytic degradation is less common under neutral conditions but can be a factor if the compound is stored in solution or exposed to acidic/basic contaminants.

Section 2: Frequently Asked Questions (FAQs) on Storage & Handling

These FAQs address the most common user queries regarding the day-to-day handling and storage of this compound.

Q1: What is the ideal temperature for storing this compound?

A1: For optimal long-term stability, this compound should be stored refrigerated at 2°C to 8°C . While some suppliers may indicate room temperature storage is acceptable for short periods, refrigerated conditions significantly slow down potential oxidative and thermal degradation processes.[6] Avoid storing at temperatures below freezing unless the compound is dissolved in a suitable solvent, as this can introduce moisture through condensation during temperature cycling.

Q2: How important is it to protect this compound from light?

A2: It is critically important . Quinoline and its derivatives are known to be light-sensitive and can darken upon exposure to UV or even ambient light.[1] This discoloration is a visible indicator of photodegradation. Always store the solid compound and any solutions in amber glass vials or wrap clear containers with aluminum foil to completely block light.

Q3: Should I store it under an inert atmosphere?

A3: Yes, for long-term storage. The quinoline moiety and methoxy group are susceptible to oxidation.[3][7] Upon receiving the compound, it is best practice to flush the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidative degradation over time. For daily use, tightly sealing the container immediately after dispensing is sufficient, but re-flushing with inert gas is recommended for any material intended for storage longer than a few weeks.

Q4: What type of container is best for storing this compound?

A4: The ideal container is a Type 1 borosilicate amber glass vial with a PTFE-lined cap .

  • Amber Glass: Protects the compound from light-induced degradation.[1]

  • Borosilicate Glass: Chemically resistant and minimizes leaching of impurities into the sample.

  • PTFE-lined Cap: Provides an excellent, chemically inert seal, preventing moisture and air ingress while avoiding contamination from the cap liner itself.

Q5: My this compound arrived as a solid. Should I dissolve it for storage?

A5: It is highly recommended to store the compound as a solid for maximum long-term stability. Storing in solution can accelerate degradation, as solvents can introduce impurities (like peroxides in ethers or water) and increase molecular mobility, facilitating degradation reactions. If you must store it in solution, use a high-purity, anhydrous, and degassed solvent. Prepare solutions fresh whenever possible.

Q6: The compound has turned from a colorless oil/solid to a yellow or brown color. What does this mean?

A6: A color change, particularly darkening to yellow or brown, is a strong visual indicator of degradation.[1] This is often due to a combination of oxidation and photodecomposition. If you observe a color change, the purity of the compound is suspect and should be verified analytically before use.

Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a logical workflow for assessing the purity of your this compound stock and actions to take if degradation is suspected.

Initial Purity Assessment Workflow

This workflow should be followed upon receiving a new batch of the compound and periodically for materials in long-term storage.

Stability_Workflow Receive Receive Compound Inspect Visual Inspection (Color, Form) Receive->Inspect QC Perform Initial QC (e.g., HPLC, NMR) Inspect->QC Pass Purity > 95%? QC->Pass Aliquot Aliquot for Use Store Long-Term Storage (Inert Gas, 2-8°C, Dark) Aliquot->Store Pass->Aliquot Yes Purify Consider Purification or Discard Pass->Purify No

Caption: Workflow for receiving and storing this compound.

Troubleshooting Decision Tree

If you suspect your stored compound has degraded, follow this decision tree.

Troubleshooting_Tree Start Degradation Suspected? (e.g., Discoloration, Odd Results) Check_Purity Perform Purity Analysis (HPLC or GC-MS) Start->Check_Purity Is_Pure Purity Acceptable? Check_Purity->Is_Pure Use_Compound Proceed with Experiment Is_Pure->Use_Compound Yes Purify Purify Compound (e.g., Column Chromatography) Is_Pure->Purify No Investigate Investigate Other Experimental Variables Use_Compound->Investigate Is_Purification_Feasible Purification Feasible? Purify->Is_Purification_Feasible Is_Purification_Feasible->Use_Compound Yes, then re-analyze Discard Discard and Order New Stock Is_Purification_Feasible->Discard No

Caption: Decision tree for troubleshooting suspected degradation.

Summary of Storage Conditions
ParameterRecommended ConditionCondition to AvoidRationale
Temperature 2°C – 8°CRoom temperature (long-term), Freeze-thaw cyclesSlows reaction kinetics of degradation.[6]
Atmosphere Inert Gas (Argon, Nitrogen)Air / OxygenPrevents oxidative degradation of the quinoline ring and methoxy group.[2][3]
Light Complete darkness (Amber vial)UV or ambient lightPrevents photodegradation, which is indicated by discoloration.[1]
Container Borosilicate glass, PTFE-lined capPlastic containers, reactive cap linersEnsures chemical inertness and prevents contamination or moisture ingress.
Form SolidSolutionMinimizes degradation by reducing molecular mobility and solvent-related effects.

Section 4: Experimental Protocols

Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

  • Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area.

  • Materials:

    • This compound sample

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (FA)

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm and 280 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 30% B

      • 19-25 min: Hold at 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity % = (Area of this compound Peak / Total Area of All Peaks) * 100.

    • Degradation products will typically appear as new, smaller peaks, often with different retention times than the main compound.

References

  • Orita, H., Shimizu, M., Hayakawa, T., & Takehira, K. (n.d.). Oxidation of Methoxy- and/or Methyl-Substituted Benzenes and Naphthalenes to Quinones and Phenols by H2O2 in HCOOH. Bulletin of the Chemical Society of Japan, Oxford Academic. Available at: [Link]

  • Olariu, R. I., et al. (n.d.). Gas-Phase Oxidation of Aromatic Hydrocarbons: A Kinetic Study of the OH Reaction with Methoxybenzenes at Atmospheric Conditions. ResearchGate. Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Eawag-BBD. (1997). 3-Methylquinoline Degradation Pathway. Available at: [Link]

  • Pappo, D., et al. (2007). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Available at: [Link]

  • Zweig, A., Hodgson, W. G., & Jura, W. H. (1964). The Oxidation of Methoxybenzenes. Journal of the American Chemical Society. Available at: [Link]

  • Varma, R. S. (2009). Oxidation process for aromatic compound. Google Patents.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 10 grams. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Rocha, J. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 3-Methoxyquinoline Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 3-methoxyquinoline derivatives in biological assays. Poor aqueous solubility is a common hurdle for quinoline-based compounds, potentially leading to inaccurate assay results and hindering in vivo studies.[1] This resource offers practical solutions and detailed protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What is the first step I should take?

A1: The initial and often most straightforward approach is to assess the compound's pH-dependent solubility. The quinoline core is weakly basic, meaning its solubility can be significantly increased in acidic conditions.[2][3] The nitrogen atom in the quinoline ring can become protonated at a pH below its pKa (typically around 4.9), forming a more soluble salt.[3][4]

Recommendation: Start by attempting to dissolve your compound in a buffer with a pH of 4-5.[2] If your assay can tolerate a lower pH, this may be a simple and effective solution.

Q2: I'm using DMSO as a co-solvent, but my compound precipitates when diluted into the aqueous assay medium. How can I prevent this?

A2: This common issue, known as "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[4]

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration below 0.5% in your assay to reduce solvent-induced precipitation and potential cellular toxicity.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.[2]

  • Aqueous Co-solvents: If precipitation persists, consider incorporating a water-miscible organic co-solvent into your final assay buffer.[5] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[5]

Q3: What are the most effective methods to significantly enhance the solubility of my this compound derivative for in vitro assays?

A3: Several robust methods can be employed when simple pH adjustment or co-solvents are insufficient. The primary strategies include:

  • pH Adjustment: As mentioned, leveraging the basicity of the quinoline nucleus is a primary strategy.[2]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubilizing capacity of the medium.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6][7] They can encapsulate poorly soluble molecules, like the lipophilic quinoline ring, forming water-soluble inclusion complexes.[6][8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5]

  • Salt Formation: Creating a salt of your compound can significantly improve its solubility and dissolution rate.[7][9]

The choice of method will depend on your specific experimental needs, including the required concentration and the tolerance of your assay to various excipients.[4]

Troubleshooting Guides & Experimental Protocols

Method 1: pH Adjustment

Issue: Your this compound derivative is insoluble in a neutral (pH 7.4) aqueous buffer.

Principle: As a weak base, the quinoline derivative can be protonated in an acidic environment, forming a more soluble salt.[4][10][11][12] To be effective, the pH of the solution should ideally be 1-2 units below the compound's pKa.[4]

Experimental Protocol: pH-Mediated Solubilization
  • Determine Target pH: Based on the typical pKa of the quinoline core (~4.9), aim for a buffer pH between 3.0 and 4.0, if tolerated by your assay.[3]

  • Buffer Selection: Choose a buffer system with good buffering capacity in your target pH range (e.g., citrate or acetate buffer).

  • Dissolution:

    • Accurately weigh a small amount of your this compound derivative.

    • Add the acidic buffer to the compound.

    • Use sonication or gentle warming (if the compound is thermally stable) to aid dissolution.

Troubleshooting:

  • Insufficient Solubility Enhancement: The pKa of your specific derivative may differ. A wider range of acidic pH values may need to be tested.

  • Compound Instability: Extreme pH values can cause compound degradation. It is crucial to assess the stability of your compound at the target pH over the course of your experiment.

Method 2: Co-solvent Solubilization

Issue: pH adjustment is not compatible with your experimental system, and the compound remains insoluble.

Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[5] They work by reducing the polarity of the aqueous medium.

Experimental Protocol: Co-solvent Stock Solution Preparation
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.[13] Other options include N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMA).[5]

  • Stock Solution Preparation: Dissolve the this compound derivative in a minimal amount of the chosen organic solvent to create a high-concentration stock solution (e.g., 10-100 mM).

  • Assay Preparation: When preparing your assay, dilute the stock solution into the aqueous buffer, ensuring the final co-solvent concentration is as low as possible and does not affect the biological system.

Troubleshooting:

  • Precipitation Upon Dilution: As discussed in Q2, perform a stepwise dilution or consider a different co-solvent.

  • Solvent Toxicity: Always run a vehicle control to ensure the final co-solvent concentration is not toxic to your cells or enzyme.

Method 3: Complexation with Cyclodextrins

Issue: You require a higher concentration of your compound in an aqueous solution without using organic co-solvents.

Principle: Cyclodextrins form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8][14] The lipophilic quinoline portion of your molecule is likely to be encapsulated within the cyclodextrin cavity.[8]

Experimental Protocol: Cyclodextrin Complexation
  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of your compound to cyclodextrin. This can be optimized as needed.

  • Complex Formation (Kneading Method):

    • Dissolve the cyclodextrin in a minimal amount of water to form a paste.

    • Add your this compound derivative to the paste and knead for 30-60 minutes.

    • Dry the resulting mixture (e.g., under vacuum or by lyophilization).

    • The resulting powder should be the inclusion complex, which can then be dissolved in your aqueous buffer.

Troubleshooting:

  • Insufficient Solubility: Increase the cyclodextrin concentration or try a different type of cyclodextrin.[4]

  • Complex Dissociation: Ensure the complex is stable in your final assay medium.

Method 4: Salt Formation

Issue: A permanently more water-soluble form of the this compound derivative is required for formulation development.

Principle: Converting the basic quinoline derivative into a salt with a suitable acid can significantly improve its aqueous solubility and dissolution rate.[9][15]

Conceptual Workflow for Salt Screening
  • Counterion Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate).[16]

  • Salt Formation: React the free base of your this compound derivative with the selected acids in an appropriate solvent.

  • Characterization: Isolate the resulting solids and characterize them to confirm salt formation (e.g., via melting point, spectroscopy).

  • Solubility Assessment: Determine the aqueous solubility of each salt form to identify the optimal candidate.

Considerations:

  • Hygroscopicity: Salt forms can be more hygroscopic (tend to absorb moisture from the air), which can affect stability and handling.[15]

  • Polymorphism: Different crystalline forms (polymorphs) of a salt can have different solubilities.

Data Summary and Visualization

Table 1: Comparison of Solubility Enhancement Strategies
MethodPrincipleAdvantagesDisadvantages
pH Adjustment Protonation of the basic quinoline nitrogen.[4]Simple, cost-effective.Limited by assay pH tolerance; potential for compound degradation.[4]
Co-solvents Reducing the polarity of the aqueous medium.[5]Effective for many compounds; can be used for high-concentration stocks.Potential for precipitation upon dilution; solvent toxicity.[2][4]
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble host.[6][8]Significant solubility enhancement; can improve bioavailability.[8]Can be more expensive; potential for competitive binding in the assay.[17]
Salt Formation Creation of a more soluble ionic form of the compound.[9]Can dramatically increase solubility and dissolution rate; improves handling properties.[9][16]May increase hygroscopicity; requires chemical modification and screening.[15]
Diagrams

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting & Advanced Methods Start Poorly Soluble This compound Derivative pH_Adjust Attempt pH Adjustment (Acidic Buffer) Start->pH_Adjust Co_Solvent Use Co-solvents (e.g., DMSO) pH_Adjust->Co_Solvent If insufficient or incompatible Success Sufficiently Soluble for Assay pH_Adjust->Success If successful Cyclodextrin Cyclodextrin Complexation Co_Solvent->Cyclodextrin If precipitation or toxicity occurs Co_Solvent->Success If successful Salt_Formation Salt Formation Screening Cyclodextrin->Salt_Formation For formulation development Cyclodextrin->Success If successful Salt_Formation->Success If successful

Caption: A workflow for addressing solubility issues with this compound derivatives.

Cyclodextrin_Mechanism cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug This compound (Hydrophobic) Drug->Complex Enters Cavity Water Aqueous Environment Complex->Water Dissolves in

Caption: The mechanism of cyclodextrin-mediated solubility enhancement.

References

  • Benchchem. Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
  • Benchchem. Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
  • Benchchem. Technical Support Center: Enhancing the Biological Activity of Synthetic Quinolines.
  • Riekes, M. K., et al. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Fenyvesi, É., et al. (2013). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. PMC - NIH. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Vaishali, et al. (2025). Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method.
  • S. N. R. Siregar, et al. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Baghel, D., & Banjare, M. K. (2024).
  • View of Design, synthesis, and biological evaluation of novel water-soluble quinoline-based conjugates with antioxidant, antimicrobial, and DNA-binding activities.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. MDPI.
  • Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • ChemScene. This compound.
  • Ahamed, L. S., et al. (2016). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical and Clinical Research.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Wessels, P., & Fabbiani, F. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Recent Progress in the Development of Quinoline Derivatives for the Exploit
  • In vitro–in vivo Evalu
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing).
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Deriv
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis.
  • This compound. ChemicalBook.
  • An efficient synthesis of quinolines under solvent-free conditions.
  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties,. Taylor & Francis.
  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.

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Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals grappling with the complexities of quinoline functionalization. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, yet its inherent electronic and steric properties often lead to challenges in achieving the desired regioselectivity during synthetic modifications.[1][2] This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate these challenges effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why does my quinoline functionalization reaction yield a mixture of regioisomers?

A1: The quinoline ring possesses a distinct electronic landscape that dictates its reactivity. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the carbocyclic (benzene) ring is more electron-rich and thus more reactive towards electrophiles.[3] In the context of transition-metal-catalyzed C-H functionalization, the most common sites of reaction are the C2 and C8 positions.[3][4]

  • C2-Functionalization: The C2 position is electronically activated due to its proximity to the nitrogen atom. This makes the C2-H bond more acidic and prone to deprotonation, facilitating subsequent functionalization.[3]

  • C8-Functionalization: The C8 (peri) position is sterically accessible and can readily participate in the formation of a stable, five-membered metallacycle intermediate with the quinoline nitrogen, which directs the catalyst to this site.[3]

Functionalization at other positions (C3, C4, C5, C6, and C7) is inherently more challenging and often requires specific strategies to overcome the intrinsic reactivity of the quinoline core.[3][5]

Q2: I'm aiming for functionalization at the C4, C5, or C6 positions, but with little success. What are the primary strategies to achieve this?

A2: Directing functionalization to the C3, C4, C5, C6, and C7 positions requires overriding the innate preference for C2 and C8. The most effective strategies to achieve this involve:

  • Use of Directing Groups (DGs): Attaching a directing group to the quinoline nitrogen or another position on the ring can effectively steer a metal catalyst to a specific C-H bond.[4][6]

  • Substrate Modification: Altering the electronic or steric properties of the quinoline substrate can influence the regiochemical outcome.

  • Catalyst and Ligand Selection: The choice of transition metal and its coordinating ligands is paramount in dictating the site of functionalization.[4][7]

  • Reaction Condition Optimization: Solvents, temperature, and additives can have a profound impact on regioselectivity.[8]

Q3: What are the most effective directing groups for achieving regioselectivity beyond the C2 and C8 positions?

A3: Several directing groups have been developed to unlock functionalization at less conventional positions. Some of the most notable examples include:

  • Quinoline N-oxides: The N-oxide moiety is a versatile directing group. While it can facilitate C2 functionalization, under certain conditions with specific catalysts (e.g., Rh or Ir), it can effectively direct reactions to the C8 position.[5][9][10]

  • 8-Aminoquinoline: This is a powerful bidentate directing group that has been extensively used to control regioselectivity in a variety of C-H functionalization reactions.[4][11]

  • Removable Directing Groups: Recent advances have focused on the development of "traceless" directing groups that can be easily removed after the desired functionalization, which is a significant advantage in multi-step syntheses.[6]

Troubleshooting Guides

Issue 1: Predominant C2-Functionalization When Targeting Other Positions
  • Symptom: Your reaction consistently yields the C2-functionalized product, even when employing strategies to target other positions.

  • Probable Cause: The reaction conditions may favor the kinetically preferred C2-activation pathway. This is common with palladium catalysis.

  • Solutions:

    • Switch to a Different Metal Catalyst: Consider using rhodium (Rh) or iridium (Ir) catalysts, which have shown a different regiochemical preference compared to palladium.

    • Employ a Quinoline N-oxide: Converting the quinoline to its N-oxide can shift the regioselectivity towards the C8 position.[5][9][10]

    • Introduce a Bulky Substituent at C2: If your synthesis allows, the presence of a bulky group at the C2 position can sterically hinder attack at this site, thereby favoring functionalization at other positions.

Issue 2: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
  • Symptom: The reaction of a 2-aminoaryl ketone with an unsymmetrical ketone yields a mixture of quinoline regioisomers, leading to purification challenges and reduced yield of the desired product.[8]

  • Probable Cause: The reaction can proceed through two different cyclization pathways, leading to the formation of both possible regioisomers.

  • Solutions:

    • Modify Substituents: If feasible, introduce bulky substituents on the starting materials to sterically favor the formation of the less hindered product.[8]

    • Optimize Reaction Conditions: Systematically screen different catalysts (both Brønsted and Lewis acids), solvents, and reaction temperatures. These parameters can significantly influence the reaction pathway and the resulting regiochemical outcome.

    • Consider Microwave-Assisted Synthesis: In some cases, microwave irradiation can enhance the regioselectivity of the Friedländer synthesis.[12]

Issue 3: Inconsistent Results in C8-Functionalization using Quinoline N-oxide
  • Symptom: You are using a quinoline N-oxide as a directing group to target the C8 position, but the reaction is sluggish, low-yielding, or produces a mixture of isomers.

  • Probable Cause: The choice of catalyst, oxidant, and additives is critical for successful C8-functionalization.

  • Solutions:

    • Catalyst Selection: While palladium catalysts can be used, rhodium and iridium complexes have demonstrated excellent efficacy and regioselectivity for C8-functionalization of quinoline N-oxides.[9][10]

    • Additive Effects: The addition of an acid, such as acetic acid, can play a crucial role in the rate-determining protodemetalation step of the catalytic cycle.[9]

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the catalytic intermediates. A systematic solvent screen is recommended.

Experimental Protocols & Data

Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxides

This protocol provides a starting point for the C2-arylation of quinoline N-oxides. Optimization of the ligand, base, and temperature may be required for specific substrates.[8]

  • In a reaction vessel, combine the quinoline N-oxide (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the desired ligand (10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature for the required time.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary: Catalyst Systems for Regioselective Quinoline Functionalization
Target PositionCatalyst SystemDirecting GroupNotes
C2 Pd(OAc)₂None or N-oxideGenerally the most favored position for Pd-catalyzed reactions.[1][8]
C8 [RhCpCl₂]₂ or [IrCpCl₂]₂N-oxideHighly effective for C8-functionalization.[9][10]
C5 Metal-free8-substituted quinolinesRecent methods have shown promise for C5-halogenation.[13]
C4 Rh(III)N-oxideCan be achieved with specific catalytic systems and alkynes.
C3 Pd(OAc)₂Removable directing groupRequires specialized directing groups to overcome inherent reactivity.

Visualizing Reaction Pathways

Diagram 1: General Mechanism for Transition Metal-Catalyzed C-H Functionalization

G cluster_0 Catalytic Cycle A Quinoline + M-Ln B Coordination Complex A->B Coordination C Metallacycle Intermediate B->C C-H Activation D Functionalized Intermediate C->D Reaction with Substrate E Functionalized Quinoline D->E Reductive Elimination E->A Catalyst Regeneration

Caption: A simplified catalytic cycle for C-H functionalization of quinoline.

Diagram 2: Role of Directing Groups in Regioselectivity

G cluster_0 Without Directing Group cluster_1 With Directing Group (e.g., N-oxide) A Quinoline B C2-Functionalization A->B Inherent Reactivity C C8-Functionalization A->C Inherent Reactivity D Quinoline-N-Oxide E C8-Functionalization D->E Directed C-H Activation

Caption: Directing groups can override the inherent reactivity of the quinoline ring.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Selective C─H functionalization of quinolines. ResearchGate. [Link]

  • Directing groups in synthesis and methodology. ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]

  • Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. Institute for Basic Science. [Link]

  • Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. ACS Publications. [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. PubMed Central. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

Sources

Minimizing by-product formation in the Vilsmeier-Haack reaction of acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction of acetanilides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to help you navigate the complexities of this versatile formylation reaction and minimize the formation of unwanted by-products.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the Vilsmeier-Haack reaction of acetanilides, providing explanations for the underlying causes and actionable solutions.

Issue 1: The primary by-product is a 2-chloro-3-formylquinoline, not the desired p-acetamidobenzaldehyde.

  • Question: My reaction with acetanilide has yielded a significant amount of a chlorinated, cyclized product instead of the expected para-formylated product. What is happening and how can I prevent this?

  • Answer: This is a common and well-documented side reaction in the Vilsmeier-Haack formylation of acetanilides. The formation of 2-chloro-3-formylquinolines is a competing reaction pathway that can become dominant under certain conditions.[1]

    • Causality: The reaction proceeds through an initial formylation of the acetanilide at the para-position. However, the Vilsmeier reagent can also react with the acetyl group of the acetanilide, leading to a second electrophilic center. This intermediate can then undergo an intramolecular cyclization, followed by dehydration and chlorination to yield the stable quinoline ring system. Electron-donating groups on the acetanilide ring can further promote this cyclization.

    • Troubleshooting Steps:

      • Temperature Control is Critical: The formation of the quinoline by-product is often favored at higher temperatures. To promote the desired para-formylation, it is crucial to maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the acetanilide to the Vilsmeier reagent.

      • Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent can increase the likelihood of the secondary reaction leading to cyclization. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to the acetanilide is a good starting point to favor mono-formylation.

      • Order of Addition: Always add the acetanilide solution slowly to the pre-formed Vilsmeier reagent at a low temperature. This ensures that the concentration of the acetanilide is kept low, minimizing the chance of the secondary reaction.

      • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased formation of the quinoline by-product. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

Issue 2: The reaction yields are consistently low, with a significant amount of unreacted starting material.

  • Question: My TLC analysis shows a large amount of unreacted acetanilide even after an extended reaction time. What are the potential causes and solutions?

  • Answer: Low conversion in a Vilsmeier-Haack reaction can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity.

    • Causality: The Vilsmeier reagent is a moderately strong electrophile, and its reactivity is highly dependent on its proper formation and the electronic nature of the aromatic substrate.[2] Deactivated acetanilides (those with electron-withdrawing groups) will react more slowly. Furthermore, the reagent itself is sensitive to moisture.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) used are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent, reducing its effective concentration. Use freshly opened or properly stored reagents.

      • Vilsmeier Reagent Formation: The Vilsmeier reagent should be prepared in situ at low temperatures (0-5°C) before the addition of the acetanilide. Allow sufficient time for the reagent to form completely (typically 30-60 minutes).

      • Substrate Reactivity: For acetanilides bearing electron-withdrawing groups, you may need to employ more forcing conditions. This can include a longer reaction time or a slight increase in temperature after the initial addition at low temperature. However, be mindful that higher temperatures can promote by-product formation. A modest increase to room temperature or slightly above (e.g., 40°C) should be explored cautiously.

      • Increase Reagent Stoichiometry: For less reactive substrates, increasing the molar equivalents of the Vilsmeier reagent to 2-3 equivalents may be necessary to drive the reaction to completion.

Issue 3: Multiple spots are observed on the TLC plate, indicating a mixture of products.

  • Question: My reaction has resulted in a complex mixture of products, making purification difficult. What are the likely side products and how can I minimize them?

  • Answer: Besides the quinoline by-product, other side reactions can occur, leading to a complex product mixture.

    • Causality: The highly reactive nature of the Vilsmeier reagent and the potential for multiple reactive sites on the acetanilide molecule can lead to various side products.

    • Troubleshooting Steps:

      • Di-formylation: Highly activated acetanilides may undergo di-formylation, where a second formyl group is added to the aromatic ring. To avoid this, use a controlled stoichiometry of the Vilsmeier reagent (closer to 1:1) and maintain low reaction temperatures.

      • Hydrolysis of Acetanilide: Under the acidic conditions of the Vilsmeier-Haack reaction, the acetanilide itself can undergo hydrolysis to aniline.[3][4] Aniline is highly reactive and can undergo multiple formylation or other side reactions, leading to a complex mixture. Ensure anhydrous conditions to minimize this side reaction.

      • Formation of Formamidines: With strongly deactivated acetanilides, the formation of formamidines can sometimes be observed instead of the desired formylation.

      • Work-up Procedure: A careful work-up is crucial to prevent the formation of impurities. The reaction mixture should be quenched by pouring it onto crushed ice, followed by careful neutralization with a base like sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.[5] This will precipitate the product and neutralize the acidic by-products.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for the Vilsmeier-Haack reaction of acetanilides?

    • A1: N,N-Dimethylformamide (DMF) typically serves as both the reagent and the solvent.[2] Using an excess of DMF is common. In some cases, a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane can be used, particularly if the acetanilide has limited solubility in DMF alone.[2][6]

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, the desired product, and any by-products. The disappearance of the starting material spot is a good indicator of reaction completion.

  • Q3: My desired p-acetamidobenzaldehyde product is difficult to purify. What are the recommended purification techniques?

    • A3: Recrystallization is often the first and most effective method for purifying p-acetamidobenzaldehyde. Suitable solvents for recrystallization include aqueous ethanol or toluene. If recrystallization is insufficient to remove impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable alternative.

  • Q4: Can I use other formylating agents instead of DMF/POCl₃?

    • A4: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other combinations like DMF/oxalyl chloride or DMF/thionyl chloride can also be used to generate the Vilsmeier reagent.[7][8] However, for the specific case of acetanilides, the DMF/POCl₃ system is the most extensively studied and optimized.

III. Optimized Experimental Protocol for the Selective Synthesis of p-Acetamidobenzaldehyde

This protocol is designed to favor the formation of the desired p-acetamidobenzaldehyde while minimizing the formation of the 2-chloro-3-formylquinoline by-product.

Materials:

  • Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 5°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Acetanilide:

    • Dissolve acetanilide (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the acetanilide solution dropwise to the pre-formed Vilsmeier reagent at 0°C over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

    • Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the pH reaches 7-8. A precipitate of the crude product should form.

    • Stir the mixture for an additional 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the crude p-acetamidobenzaldehyde from aqueous ethanol or toluene to obtain the purified product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

IV. Mechanistic Insights and Visualizations

To better understand the competing reaction pathways, the following diagrams illustrate the mechanisms for the desired para-formylation and the formation of the 2-chloro-3-formylquinoline by-product.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction with Acetanilide DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Para-formylated Iminium Intermediate Vilsmeier_Reagent->Intermediate1 Acetanilide Acetanilide Acetanilide->Intermediate1 Electrophilic Attack (Low Temp Favored) Desired_Product p-Acetamidobenzaldehyde Intermediate1->Desired_Product Hydrolysis Byproduct_Pathway Reaction at Acetyl Group Intermediate1->Byproduct_Pathway Further reaction with Vilsmeier Reagent (High Temp/Excess Reagent) Cyclized_Intermediate Cyclized Intermediate Byproduct_Pathway->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Byproduct 2-Chloro-3-formylquinoline Cyclized_Intermediate->Quinoline_Byproduct Dehydration & Chlorination

Caption: Competing pathways in the Vilsmeier-Haack reaction of acetanilide.

V. Data Summary

The following table summarizes the key reaction parameters and their influence on the product distribution.

ParameterCondition Favoring p-AcetamidobenzaldehydeCondition Favoring 2-Chloro-3-formylquinolineRationale
Temperature 0-10°C60-90°CThe activation energy for the cyclization pathway is higher, making it more favorable at elevated temperatures.
Vilsmeier Reagent Stoichiometry 1.1 - 1.5 equivalents> 2 equivalentsExcess reagent increases the probability of a second reaction at the acetyl group, initiating the cyclization cascade.
Acetanilide Substituents Electron-withdrawing groupsElectron-donating groupsElectron-donating groups activate the aromatic ring, making it more susceptible to the initial formylation and also stabilizing the intermediates in the cyclization pathway.
Reaction Time Minimized (monitor by TLC)ProlongedLonger reaction times, especially at higher temperatures, provide more opportunity for the slower cyclization reaction to occur.

VI. References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44(9), 1868-1875. [Link]

  • Ali, M. M., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 545-551. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl‐formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p‐Alkylamino‐benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Redamala, R., et al. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(6). [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 38-42. [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. Current Chemistry Letters, 2(4), 187-196. [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Patil, S. B., & Bhalvankar, R. B. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 1(3), 987-1003. [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1973). The acid-catalysed hydrolysis of acetanilide. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Video. [Link]

  • SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • ResearchGate. (2013). 2.5.7 Formylation and the Vilsmeier Reagent. [Link]

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into scaling up this important chemical intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible scale-up process.

Overview of Scalable Synthesis Strategies for this compound

The synthesis of the quinoline core is a well-established field, with several named reactions offering potential pathways. However, not all lab-scale syntheses are amenable to large-scale production. When scaling up, factors such as cost of goods, process safety, operational complexity, and waste management become paramount. Below, we analyze the most relevant strategies for producing this compound at scale.

  • The Friedländer Annulation: This is a powerful method involving the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing an α-methylene group.[1][2] For this compound, this would require a 2-aminobenzaldehyde and a methoxy-substituted α-methylene ketone. The primary challenge for scale-up is often the limited commercial availability and cost of the required substituted 2-aminobenzaldehyde precursor.[3] However, its convergence and ability to build the substituted ring in one step make it an attractive option if the starting materials are accessible. Modern variations using milder catalysts like iodine or p-toluenesulfonic acid can improve its scalability by avoiding harsh conditions.[4]

  • The Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions.[5][6] While excellent for producing 2,4-disubstituted quinolines, its direct application for a 3-substituted product is less straightforward and depends heavily on the specific β-dicarbonyl starting material. For instance, using p-anisidine can readily produce 6-methoxyquinoline derivatives, but achieving the 3-methoxy substitution pattern requires a more specialized dicarbonyl compound.[7]

  • The Skraup-Doebner-von Miller Synthesis: This class of reactions uses anilines and α,β-unsaturated carbonyl compounds.[8] The classic Skraup synthesis (using glycerol) is notoriously exothermic and prone to generating significant amounts of tar, making it a significant safety and purification challenge at scale.[9] While moderators like ferrous sulfate can temper the reaction's vigor, the purification of a tarry crude product on a multi-kilogram scale is often economically and practically unfeasible.[9][10]

  • Nucleophilic Aromatic Substitution (SNAr): This modern and highly effective strategy involves the displacement of a leaving group, typically a halogen, from the quinoline core. The synthesis of this compound from 3-bromoquinoline and sodium methoxide, catalyzed by copper iodide, is a prime example.[11] This route is often preferred for scale-up due to its high yields (a 94% yield has been reported), predictable outcome, and often cleaner reaction profile, which simplifies purification.[11] The primary consideration for this process is the cost and availability of the 3-bromoquinoline starting material.

Workflow for Chemical Synthesis Scale-Up

The journey from a lab-scale procedure to full-scale production is a multi-step process that requires careful planning and evaluation.

G cluster_0 Development & Scale-Up Phases A Route Scouting & Feasibility B Lab-Scale Optimization (1-100g) A->B Select best route C Process Safety Assessment (DSC, RC1) B->C Define process parameters D Pilot Scale Run (1-10kg) C->D Identify & mitigate risks E Full-Scale Production (>10kg) D->E Validate process

Caption: A typical workflow for scaling up a chemical synthesis process.

Comparative Analysis of Synthesis Strategies

Choosing the right synthesis strategy is a critical decision driven by a balance of scientific and economic factors. The following table provides a high-level comparison of the discussed routes for large-scale production.

StrategyScalabilityStarting Material CostSafety ConcernsTypical YieldImpurity Profile
Friedländer Annulation Moderate to HighCan be high depending on precursorGenerally low; catalyst-dependentGood to ExcellentModerate; depends on cyclization efficiency
Combes Synthesis ModerateGenerally lowModerate; requires strong acidsGoodModerate; potential for regioisomers
Skraup Synthesis LowLowHigh (highly exothermic, tar formation)Poor to ModerateHigh; significant tar and byproducts
SNAr on 3-Bromoquinoline HighModerate to High (driven by 3-bromoquinoline)Moderate (handling of sodium methoxide)ExcellentLow; generally clean reaction

Detailed Experimental Protocols for Scale-Up

Here we provide a detailed protocol for the most promising scale-up strategy: Nucleophilic Aromatic Substitution.

Protocol 1: Copper-Catalyzed SNAr Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis and is well-suited for scaling due to its efficiency.[11]

Materials:

  • 3-Bromoquinoline (1.0 eq)

  • Sodium methoxide solution (30% in methanol, 1.1-1.3 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Toluene or Methyl tert-butyl ether (MTBE) for extraction

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet. Ensure the system is inert and dry.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 3-bromoquinoline and anhydrous DMF. Begin agitation.

  • Catalyst and Base Addition: Add the copper(I) iodide catalyst. Then, slowly add the sodium methoxide solution via a dropping funnel or pump. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically around 100-120°C, depending on the scale and solvent volume) and maintain for 16-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS to confirm the disappearance of the 3-bromoquinoline starting material.

  • Work-up (Quench): Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water. Note for scale-up: The quench should be controlled to manage any potential exotherm and to ensure good mixing.

  • Extraction: Transfer the quenched mixture to a separation vessel. Extract the aqueous layer with toluene or MTBE (3x volumes). Combine the organic layers.

  • Washes: Wash the combined organic layers sequentially with water and then a saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product, typically a colorless to light yellow oil, is often of high purity.[11] If further purification is needed, vacuum distillation is the preferred method at scale.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.

Synthesis & Optimization

Q1: My copper-catalyzed methoxylation reaction (Protocol 1) is stalling or giving low conversion. What's wrong?

A1: This issue typically points to three potential root causes:

  • Catalyst Inactivation: The Cu(I) catalyst is sensitive to oxidation. Ensure your nitrogen purge is effective and that all reagents and solvents are anhydrous. The presence of water or oxygen can oxidize Cu(I) to the less active Cu(II).

  • Insufficient Base: Sodium methoxide is hygroscopic and can degrade upon storage. Use a fresh, properly titrated solution. It's often beneficial to use a slight excess (1.2-1.3 eq) to overcome any minor degradation or reaction with trace water.

  • Poor Solubility or Mass Transfer: While DMF is an excellent solvent, at very high concentrations on a large scale, ensuring efficient mixing is crucial. If the mixture is too thick, increase the solvent volume or the agitation speed to improve mass transfer.

Q2: I am attempting a Friedländer synthesis, but I'm getting a complex mixture of byproducts. How can I improve selectivity?

A2: Byproduct formation in the Friedländer synthesis often stems from self-condensation of the α-methylene ketone or undesired side reactions.[3]

  • Control Stoichiometry: Slowly add the ketone to the reaction mixture containing the 2-aminobenzaldehyde and catalyst. This keeps the instantaneous concentration of the ketone low, minimizing its self-condensation.

  • Choose a Milder Catalyst: Traditional strong acid or base catalysts can promote side reactions. Consider using a milder Lewis acid or a solid-supported acid catalyst (e.g., Nafion), which can be easily filtered off and often provide higher selectivity.[4]

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can lead to decomposition and byproduct formation.

Q3: My chosen synthesis produces a dark, tarry crude product. How can I effectively purify this at a multi-kilogram scale?

A3: Tarry products are common in reactions like the Skraup synthesis.[9] Large-scale column chromatography is expensive and generates significant waste. Consider these alternatives:

  • Steam Distillation: If your product is volatile with steam, this is an excellent, classic method for separating it from non-volatile tars and inorganic materials.[9][12]

  • Acid/Base Extraction: As a basic compound, this compound can be selectively extracted. Dissolve the crude material in an organic solvent (like toluene) and extract with aqueous acid (e.g., 1M HCl). This will pull the product into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate or liberate the product, which can then be extracted back into an organic solvent.

  • Crystallization via Salt Formation: Convert the crude basic product into a salt (e.g., hydrochloride or maleate) by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization, which is highly effective and scalable. The pure free base can then be regenerated.

Safety & Handling

Q4: What are the primary safety hazards to consider when scaling up the synthesis of this compound?

A4: The primary hazards depend on the chosen route:

  • Corrosive Reagents: Many quinoline syntheses use strong acids (H₂SO₄) or dehydrating agents like phosphorus oxychloride (POCl₃).[13] These must be handled in appropriate equipment (e.g., glass-lined reactors) with extreme care, especially during addition and quenching steps.

  • Exothermic Reactions: As discussed, the Skraup synthesis is notoriously exothermic.[9] Any large-scale reaction must be evaluated for its thermal profile using tools like a reaction calorimeter (RC1) to design adequate cooling capacity and prevent thermal runaway.

  • Product Hazards: Quinolines as a class of compounds can be toxic and irritating.[14] this compound itself may be harmful if swallowed or in contact with skin and can cause eye irritation.[15] Always handle the material in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][16]

Decision-Making Framework for Synthesis Strategy

Choosing the optimal synthesis route for scale-up requires a systematic evaluation of multiple factors. The following decision tree illustrates a logical approach.

G Start Start: Scale-Up of This compound A Is 3-Bromoquinoline readily available at an acceptable cost? Start->A B Pursue S N Ar Route A->B Yes C Evaluate Friedländer Precursors (e.g., 2-amino-benzaldehyde derivative) A->C No D Pursue Friedländer Route C->D Yes, available & affordable E Evaluate Skraup/Combes Routes C->E No F High risk for scale-up due to safety and purification issues. Consider custom synthesis of precursors. E->F

Caption: Decision tree for selecting a scalable synthesis route.

Analytical Methods for Quality Control

Robust analytical methods are crucial for monitoring reaction progress and ensuring the final product meets specifications.

  • High-Performance Liquid Chromatography (HPLC): The primary workhorse for quality control.[17] A reverse-phase method (e.g., C18 column) with a UV detector is ideal for monitoring the disappearance of starting materials and the appearance of the product. It is also the best method for quantifying purity and identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing purity, especially for volatile impurities that may not be easily detected by HPLC.[17] It provides definitive identification of components based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H and ¹³C NMR spectra should be used to verify the identity and structure of the this compound.[11]

References

  • Fleischer, T., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methyoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26, 347–357. [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Hulme, A. N., & Gore, V. K. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Australian Journal of Chemistry, 68(1), 111-119. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Taber, D. F., & Stachel, S. J. (2016). Bischler Indole Synthesis. Organic Reactions. [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Li, J. J. (2009). Bischler-Möhlau Indole Synthesis. In Name Reactions. Springer. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20563–20593. [Link]

  • ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis. [Link]

  • Química Organica.org. (n.d.). Combes synthesis of quinolines. [Link]

  • Sert, Y., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1234, 130177. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Al-dujaili, J. H., & Al-Zuhairi, A. J. (2021). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • Fleischer, T., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26(2), 347-357. [Link]

  • Molecules. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. [Link]

  • Spivey, J. M. (2014). Scalable synthesis of pharmaceutically active compounds. Group Problems. [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • Organic Process Research & Development. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. [Link]

  • Molecules. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). Analytical Methods. [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

Technical Support Center: Navigating Reproducibility in the Biological Screening of 3-Methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of poor reproducibility in the biological screening of 3-methoxyquinoline analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you to generate robust, reproducible data and accelerate your research.

The this compound scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2][3] However, like many heterocyclic compounds, they can present unique challenges in biological screening that, if not properly addressed, can lead to inconsistent and unreliable results. This guide will walk you through the common pitfalls and provide actionable solutions.

Frequently Asked Questions (FAQs)

Compound-Related Issues

Q1: I'm observing significant variability in the IC50 values of my this compound analogs between experiments. What are the likely causes?

A1: Inconsistent IC50 values are a common manifestation of poor reproducibility and can stem from several compound-specific factors:

  • Poor Solubility: this compound analogs, particularly those with lipophilic substituents, can have low aqueous solubility.[1] If the compound precipitates in your assay buffer, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to fluctuating IC50 values.[4]

  • Compound Instability: These compounds can be susceptible to degradation under certain assay conditions (e.g., pH, temperature, light exposure).[5] Degradation reduces the concentration of the active compound over the course of the experiment, resulting in an apparent loss of potency.

  • Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts, leading to steep and often irreproducible dose-response curves.

Q2: My this compound analog is fluorescent. How can this affect my assay, and what can I do about it?

A2: The quinoline core is known to be fluorescent, and this intrinsic property can significantly interfere with fluorescence-based assays.[6][7] This interference can manifest in two primary ways:

  • False Positives: If the compound's fluorescence overlaps with the emission wavelength of your assay's fluorophore, it can lead to an artificially high signal, masking true inhibition or appearing as activation.[8]

  • Signal Quenching: Conversely, the compound might absorb the excitation or emission light of the assay's fluorophore, leading to a decrease in signal and a false-positive indication of activity.[9]

To mitigate this, it is crucial to first quantify the autofluorescence of your compound.[1] If significant, consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based) to confirm hits.[1]

Q3: I've heard about Pan-Assay Interference Compounds (PAINS). Could my this compound analogs fall into this category?

A3: Yes, certain quinoline-containing structures, particularly fused tetrahydroquinolines, have been identified as potential PAINS.[10] PAINS are compounds that appear as hits in multiple assays through non-specific mechanisms, such as chemical reactivity or assay technology interference.[11] It is essential to perform counter-screens and consult PAINS filters to identify and deprioritize these problematic compounds early in your screening campaign.[10]

Assay-Related Issues

Q4: My cell-based assay results are inconsistent. What are the most common sources of variability?

A4: Cell-based assays are inherently more complex and prone to variability than biochemical assays.[12] Key factors to control include:

  • Cell Line Integrity: Ensure your cell lines are authenticated and regularly tested for mycoplasma contamination. Misidentified or contaminated cell lines are a major source of irreproducible data.[10]

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment.

  • Inconsistent Seeding Density: Variations in the number of cells seeded per well can significantly impact the final assay readout.

Q5: I'm screening my this compound analogs in a kinase assay, and the results are not reproducible. What specific troubleshooting steps should I take?

A5: Given that many this compound analogs are kinase inhibitors, here are some specific considerations for these assays:[1][2][3]

  • ATP Concentration: Many kinase inhibitors are ATP-competitive. If the ATP concentration in your assay is too high relative to the Km of the kinase, it can make your inhibitors appear less potent and lead to variability.[3] It's recommended to use an ATP concentration at or near the Km for the kinase.

  • Reagent Quality: Ensure the purity and activity of your kinase and substrate. Batch-to-batch variations in reagents can be a significant source of irreproducibility.

  • Assay Format: Be aware of the limitations of your chosen assay format. For example, fluorescence-based assays can be prone to interference from your compounds.[13] Consider using an orthogonal assay to validate your hits.[14]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Compound Solubility Issues

This guide provides a systematic approach to identifying and mitigating problems related to the poor solubility of this compound analogs.

Observed Problem Potential Cause Troubleshooting Steps
Precipitation in stock solution (DMSO) Compound has low solubility even in DMSO, or has crashed out after freeze-thaw cycles.1. Visually inspect the stock solution for precipitates. 2. Gently warm the solution and vortex to redissolve. 3. If precipitation persists, prepare a fresh stock at a lower concentration. 4. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[15]
Precipitation upon dilution into aqueous buffer The compound is "crashing out" of solution when the percentage of organic solvent is reduced.[16]1. Decrease the final concentration of DMSO in the assay (ideally ≤ 0.5%). 2. Perform serial dilutions in a mix of DMSO and aqueous buffer rather than directly into the buffer.[4] 3. Consider using a different co-solvent like PEG400.[16]
Inconsistent dose-response curves Micro-precipitation at higher concentrations is leading to variable effective concentrations.1. Perform a kinetic solubility assay to determine the solubility limit in your assay buffer. 2. Test your compounds up to their solubility limit. 3. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.
Guide 2: Deconvoluting Assay Interference from True Biological Activity

Use this guide to determine if your observed activity is genuine or an artifact of assay interference.

Observed Problem Potential Cause Troubleshooting Steps
High background in fluorescence assay with compound The this compound analog is autofluorescent at the assay wavelengths.[1]1. Run a spectral scan of your compound to determine its excitation and emission maxima. 2. If there is significant overlap with your assay's fluorophore, consider using a red-shifted dye to minimize interference.[9] 3. Perform background subtraction for each compound concentration.
Activity is observed in a primary screen but not in an orthogonal assay The compound is interfering with the primary assay technology.1. Run a counter-screen for your primary assay (e.g., test against the reporter enzyme in a reporter gene assay).[1] 2. If the compound is active in the counter-screen, it is likely an artifact.
Hit compound has a "PAINS" substructure The compound is a frequent hitter due to non-specific activity or chemical reactivity.[10]1. Use online PAINS filters to check the structure of your hits. 2. Test the compound in an assay with a structurally unrelated target. Activity in multiple, unrelated assays is a red flag.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of a this compound analog at the wavelengths used in a primary screening assay.

Materials:

  • This compound analog of interest

  • Assay buffer

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of the this compound analog in the assay buffer, starting from the highest concentration used in your primary assay.

  • Add the compound dilutions to the wells of the microplate. Include wells with assay buffer only as a blank control.

  • Place the plate in the microplate reader.

  • Set the excitation wavelength to that of your primary assay's fluorophore.

  • Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.[1]

Data Analysis:

  • Subtract the fluorescence of the blank wells from the fluorescence of the compound-containing wells.

  • Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under your assay conditions.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the thermodynamic solubility of a this compound analog in a specific aqueous buffer.

Materials:

  • This compound analog (as a solid or high-concentration DMSO stock)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well collection plates

  • Plate shaker

  • HPLC-UV or LC-MS system

Procedure:

  • Add an excess of the solid compound or a small volume of a concentrated DMSO stock to the assay buffer in a 96-well plate.

  • Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Filter the solutions through the 96-well filter plate into a clean collection plate.

  • Analyze the concentration of the compound in the filtrate by HPLC-UV or LC-MS, using a standard curve prepared from a known concentration of the compound.

Data Analysis:

  • The concentration of the compound in the filtrate represents its thermodynamic solubility in the assay buffer.

Protocol 3: Counter-Screen for Kinase Assay Interference

Objective: To identify this compound analogs that interfere with a luminescence-based kinase assay (e.g., ADP-Glo™).

Primary Assay: ADP-Glo™ Kinase Assay

Counter-Screen Procedure:

  • Set up the assay as you would for the primary screen, but omit the kinase enzyme .

  • Add your this compound analog at the same concentrations used in the primary screen.

  • Add the ADP-Glo™ Reagent to deplete any ATP.

  • Add the Kinase Detection Reagent.

  • Measure the luminescence.

Data Analysis:

  • A change in luminescence in the presence of your compound in this "kinase-dead" assay indicates interference with the detection reagents (e.g., inhibition of the luciferase enzyme). This would be a false positive in the primary screen.[1]

Visualizations

Workflow for Troubleshooting Poor Reproducibility

G start Poor Reproducibility Observed compound Compound-Related Issues start->compound assay Assay-Related Issues start->assay data Data Analysis Issues start->data solubility Solubility compound->solubility stability Stability compound->stability purity Purity/Identity compound->purity pains PAINS compound->pains cell_line Cell Line Integrity assay->cell_line reagents Reagent Variability assay->reagents protocol Protocol Adherence assay->protocol instrument Instrumentation assay->instrument normalization Normalization data->normalization outliers Outlier Handling data->outliers curve_fit Curve Fitting data->curve_fit action1 action1 solubility->action1 Perform Solubility Assay action2 action2 stability->action2 Assess Compound Stability action3 action3 pains->action3 Run Counter-Screens action4 action4 cell_line->action4 Authenticate Cell Lines

Caption: A logical workflow for diagnosing the root causes of poor reproducibility.

Decision Tree for Hit Validation

G start Primary Hit confirm Confirm with Dose-Response start->confirm autofluorescence Check Autofluorescence confirm->autofluorescence Confirmed false_positive False Positive confirm->false_positive Not Confirmed orthogonal Test in Orthogonal Assay autofluorescence->orthogonal No Interference autofluorescence->false_positive Interference pains_check PAINS Filter orthogonal->pains_check Active orthogonal->false_positive Inactive sar Analog SAR pains_check->sar Pass pains_check->false_positive Fail validated_hit Validated Hit sar->validated_hit Consistent SAR sar->false_positive Inconsistent SAR

Caption: A decision tree for the systematic validation of primary screening hits.

References

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • de Castro, F., Dirks, W. G., Macleod, R. A., & Drexler, H. G. (2017). The problem of cross-contamination in cell culture. In Vitro Cellular & Developmental Biology-Animal, 53(7), 589-593.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.
  • Jírava, J., & Frank, O. (2018). Investigating biological activity spectrum for novel quinoline analogues. Molecules, 23(11), 2955.
  • Singh, R., & Kumar, V. (2017). Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Molecules, 22(10), 1735.
  • de Souza, M. V. N. (2015). Synthesis and biological evaluation of quinoline derivatives. Journal of the Brazilian Chemical Society, 26, 1535-1554.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740.
  • Roy, A., & Jana, S. (2021). A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. New Journal of Chemistry, 45(3), 1435-1442.
  • Kumar, A., & Singh, P. (2020). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 25(18), 4257.
  • Zhang, H., Liu, Y., Wang, Y., Zhang, Y., & Liu, H. (2009). Design, synthesis, and biological evaluation of novel quinoline derivatives as HIV-1 Tat-TAR interaction inhibitors. Bioorganic & medicinal chemistry, 17(5), 1948-1956.
  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. [Link]

  • Fuller, M. (n.d.). What are PAINS?. BIT 479/579 High-throughput Discovery. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. [Link]

  • Baell, J. (2016). Feeling the PAIN of Pan-Assay Interference Compounds in Academia. ACS medicinal chemistry letters, 7(3), 229-231.
  • de Souza, A. T., & de Oliveira, R. B. (2020).
  • de Oliveira, A. S., & de Souza, R. O. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein journal of organic chemistry, 17, 2969-2980.
  • Li, Y., Wang, Y., Liu, Y., Wang, X., & Liu, H. (2019). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Current drug targets, 20(13), 1362-1375.
  • Lin, W. H., & A. D. A. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell reports, 14(10), 2504-2515.
  • Ilouga, P. E., Winkler, D., Kirchhoff, C., Schierholz, B., & Wölcke, J. (2007). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of biomolecular screening, 12(1), 21-32.
  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 3(6), 607-621.
  • Der-Gevorkian, A., & Peti, W. (2023). Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. Cell reports. Medicine, 4(10), 101227.
  • Baluja, S., & Chanda, S. (2015). Biological evaluation of some quinoline derivatives. International Journal of Pharma Sciences, 5(2), 960-968.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Significance of stability studies on degradation product. Research Journal of Pharmacy and Technology, 5(1), 1-8.
  • Matson, J. P., & Kahl, S. D. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 588-597.
  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Wang, Y., Tian, Y., Han, B., & Feng, J. (2019). Microbial degradation of quinoline by a newly isolated strain of Rhodococcus sp. N, and the degradation pathway of quinoline. PloS one, 14(1), e0210820.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Kumar, A., & Singh, P. (2020). Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. ACS chemical neuroscience, 11(17), 2736-2751.
  • Wang, Y., Chen, Y., Li, X., & Liu, H. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 534.
  • Trova, G. M. (2015). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. SLAS Discovery, 20(2), 149-160.
  • Wodicka, L. M., & Lyssikatos, J. P. (2019).
  • Popa, G., & Serban, G. (2018).
  • Begley, C. G., & Ioannidis, J. P. (2015). Reproducibility in science: improving the standard for basic and preclinical research.
  • Auld, D. S., & Inglese, J. (2011). Selecting, acquiring, and using small molecule libraries for high-throughput screening. Current protocols in chemical biology, 3(4), 147-164.
  • Zhang, Y., & Liu, H. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. European journal of medicinal chemistry, 157, 107-118.
  • Reddy, G. S., & Kumar, M. S. (2020). Facile access to indolo [2, 3-b] quinoline alkaloids via DMSO-mediated cascade cyclization: unveiling their photophysical potential. Organic chemistry frontiers, 7(18), 2686-2691.

Sources

Interpreting complex mass fragmentation patterns of 3-Methoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxyquinoline Derivatives

Welcome to the technical support center for the mass spectrometric analysis of this compound derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges associated with interpreting the fragmentation patterns of these compounds. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to confidently interpret your data and troubleshoot experimental hurdles.

Section 1: Understanding the Fragmentation Puzzle

The quinoline scaffold is a stable aromatic system, which typically results in a strong molecular ion peak under Electron Ionization (EI) conditions.[1] However, the position of substituents dramatically influences the subsequent fragmentation pathways. The methoxy group, in particular, introduces complex fragmentation behaviors that vary significantly among isomers.[2]

Among the monomethoxyquinolines, the 3-methoxy derivative presents a distinct and unusual fragmentation pattern, which can be a source of confusion if one expects it to behave like its other isomers.[3] This guide will dissect these patterns, starting with the foundational quinoline core and building up to the specific complexities of the 3-methoxy position.

The Foundational Quinoline Fragmentation

The unsubstituted quinoline molecule (C₉H₇N, MW = 129.16) has a well-characterized fragmentation pathway. Understanding this is the first step to interpreting its derivatives.

  • Molecular Ion (m/z 129): As a stable aromatic system, quinoline readily forms a prominent molecular ion peak ([M]⁺•).

  • Loss of Hydrogen Cyanide (HCN): The most critical fragmentation step for the quinoline ring is the expulsion of a stable, neutral molecule of HCN (27 Da).[4] This leads to the formation of a C₈H₆⁺• fragment ion at m/z 102 .[5]

  • Further Fragmentation: The m/z 102 ion can further decompose by losing acetylene (C₂H₂) to produce a C₆H₄⁺• ion at m/z 76 .[4]

General Fragmentation of Methoxyquinolines

For most monomethoxyquinoline isomers (e.g., 4-, 5-, 6-, and 7-methoxyquinolines), two primary fragmentation schemes initiated by the methoxy group are observed.[3] These pathways compete and their relative intensities vary with the isomer.

  • Pathway A: Initial Methyl Radical Loss: This involves the loss of a methyl radical (•CH₃, 15 Da) to form an [M-15]⁺ ion. This is a common fragmentation for methoxy-substituted aromatic compounds.[6] This ion subsequently loses a molecule of carbon monoxide (CO, 28 Da) to yield an [M-43]⁺ fragment.

  • Pathway B: Initial Formaldehyde Loss: This pathway involves more complex rearrangements, often starting with the loss of a hydrogen radical to form an [M-1]⁺ ion, followed by the loss of carbon monoxide (CO) to give an [M-29]⁺ fragment. A subsequent loss of a hydrogen radical can lead to an [M-30]⁺• ion.[3]

The Unique Case of this compound

Herein lies the core challenge. This compound deviates significantly from the general patterns described above.

  • Absence of [M-15]⁺ Peak: The most striking feature in the mass spectrum of this compound is the lack of a significant peak at [M-15]⁺.[3] This indicates that the initial loss of a methyl radical is not a favored pathway for this specific isomer.

  • Dominant [M-43]⁺ Peak: The base peak or most intense fragment ion in the spectrum is found at m/z 116 , corresponding to a loss of 43 mass units from the molecular ion (159 Da -> 116 Da).[3]

  • A Concerted Loss: Crucially, studies suggest this loss of 43 Da (C₂H₃O) occurs in a single, concerted step directly from the molecular ion, rather than the sequential loss of •CH₃ and CO seen in other isomers.[2][3] This unique, one-step expulsion is a diagnostic feature for the 3-methoxy substitution pattern.

The proposed mechanism for this concerted loss involves a rearrangement where the methoxy group interacts with the quinoline ring system, facilitating the direct elimination of an acetyl radical (•CH₃CO) or its isomer.

G cluster_main Main Pathway (Diagnostic) cluster_minor Minor Pathways M This compound [M]+• m/z 159 M_minus_43 [M - C2H3O]+• m/z 116 (Base Peak) M->M_minus_43 - 43 Da (•C2H3O) Concerted Loss M_minus_27 [M - HCN]+• m/z 132 M->M_minus_27 - 27 Da (HCN) M_minus_HCN_minus_CH3 [M - HCN - CH3]+ m/z 117 M_minus_27->M_minus_HCN_minus_CH3 - 15 Da (•CH3)

Caption: Proposed EI fragmentation pathways for this compound.

Compoundm/zProposed Structure / IdentityNeutral LossNotes
Quinoline129Molecular Ion [M]⁺•-Parent quinoline core
102[M - HCN]⁺•HCN (27 Da)Characteristic loss for the quinoline ring[4]
76[C₆H₄]⁺•C₂H₂ (26 Da)Further fragmentation of m/z 102[4]
This compound 159Molecular Ion [M]⁺•-
116 [M - C₂H₃O]⁺ C₂H₃O (43 Da) Base peak, results from a unique concerted loss [2][3]
132[M - HCN]⁺•HCN (27 Da)Minor pathway, loss from the quinoline ring

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the analysis of this compound derivatives.

Q1: Why is my molecular ion peak ([M]⁺•) weak or absent?

Answer: While aromatic systems typically show strong molecular ion peaks, several factors can lead to a weak or undetectable [M]⁺•:

  • High Ionization Energy: If the ionization energy (typically 70 eV in EI) is too high for a particularly labile derivative, extensive fragmentation can occur in the ion source, depleting the molecular ion population.

  • Highly Branched Substituents: Derivatives with large, branched aliphatic chains are prone to fragmentation, resulting in weak or absent molecular ion peaks.[1]

  • Thermal Instability: The compound might be degrading in the GC inlet before it even reaches the ion source. Try lowering the inlet temperature.

Q2: My spectrum shows a prominent peak at [M-15]. I thought this was absent for this compound. What's happening?

Answer: This is a critical diagnostic question. The observation of a significant [M-15] peak when you expect a pure this compound sample points to a few possibilities:

  • Isomeric Impurity: The most likely cause is contamination with another methoxyquinoline isomer (e.g., 2-, 4-, or 8-methoxyquinoline), which are known to produce [M-15] fragments.[3] Review your synthesis and purification steps.

  • Presence of other Methoxy-containing Compounds: Your sample may contain other impurities with methoxy groups that fragment via the loss of a methyl radical.

  • Derivative Structure: If you are analyzing a more complex derivative of this compound, a different part of the molecule might be losing a methyl group, unrelated to the methoxy substituent. Careful analysis of the full spectrum is required.

Q3: The baseline of my chromatogram is noisy and drifting, making it hard to identify minor peaks. How can I fix this?

Answer: A noisy or drifting baseline can obscure low-abundance fragments. Here are the primary areas to investigate:[7][8]

  • Check for System Leaks: Air leaks are a common cause of high background noise (especially peaks at m/z 18, 28, 32, 40, and 44). Use an electronic leak detector to check all fittings, especially the GC column nut at the MS transfer line and the gas supply lines.[9]

  • Optimize Chromatography: A stable chromatographic baseline is essential. Ensure your carrier gas is pure, install a gas filter, and consider baking out your GC column according to the manufacturer's instructions to remove contaminants.[7]

  • Clean the Ion Source: Over time, the ion source becomes contaminated with sample residue, leading to poor sensitivity and high background. Follow your instrument manufacturer's protocol for cleaning the ion source.

Q4: I'm not seeing any peaks at all in my mass spectrum. What are the first things I should check?

Answer: A total lack of signal can be frustrating, but it's usually solvable by systematically checking the signal path from sample to detector.[9]

  • Sample Introduction: Verify that the autosampler correctly injected the sample. Check the syringe for bubbles or blockage.

  • GC Column: Ensure the column is not broken. A common point of breakage is at the inlet or transfer line fitting.

  • MS System Status: Check that the instrument is properly tuned and calibrated.[7] Confirm that the vacuum system is operating correctly and that the detector (electron multiplier) is on and has adequate voltage.

  • Leaks: A major leak can prevent the system from operating correctly. Check for leaks as described in Q3.[9]

Q5: How can I definitively confirm a proposed fragmentation pathway for a novel derivative?

Answer: While EI-MS provides a fragmentation "fingerprint," confirming the pathway for a new compound requires more advanced techniques.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like TOF or Orbitrap provide highly accurate mass measurements (to within 5 ppm).[10][11][12] This allows you to determine the elemental composition of your fragment ions, confirming, for example, that a loss of 43.01839 Da corresponds to C₂H₃O and not C₃H₇.

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, you can select a specific precursor ion (e.g., your molecular ion), fragment it, and then analyze the resulting product ions.[13] This proves direct parent-daughter relationships, allowing you to map fragmentation pathways step-by-step.

  • Isotopic Labeling: Synthesizing your compound with stable isotopes (e.g., using ¹³C or deuterium) is a powerful method to trace atoms through the fragmentation process. For example, labeling the methoxy carbon with ¹³C would shift the mass of any fragment containing that carbon, confirming its location in the ion structure.[3]

Section 3: Standard Operating Protocol

This section provides a generalized protocol for the GC-MS analysis of this compound derivatives.

Experimental Workflow: GC-MS Analysis

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_ms Mass Spectrometry A Dissolve sample in volatile solvent (e.g., Dichloromethane) B Filter through 0.22 µm syringe filter A->B C Inject sample (1 µL, split injection) D Separation on capillary column (e.g., HP-5ms) C->D E Elution into MS Ion Source D->E F Electron Ionization (EI, 70 eV) E->F G Mass Analysis (Quadrupole) F->G H Detection & Data Acquisition G->H

Caption: General workflow for GC-MS analysis of quinoline derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound derivative.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Vortex until fully dissolved.

    • Filter the solution using a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Gas Chromatography (GC) Conditions: (Note: These are starting conditions and should be optimized for specific derivatives).

    • Instrument: Agilent GC-MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 20:1 (adjust based on sample concentration).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40 - 500.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to your compound.

    • Examine the mass spectrum for the peak.

    • Identify the molecular ion ([M]⁺•) at m/z 159 (for the parent this compound).

    • Look for the characteristic base peak at [M-43]⁺ (m/z 116).

    • Compare the observed fragmentation pattern with the reference data in this guide to confirm the identity and check for isomeric impurities.

References

  • Rodríguez-Cabo, T., Moniruzzaman, M., Rodríguez, I., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.
  • Rodríguez-Cabo, T., Moniruzzaman, M., Rodríguez, I., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Rodríguez-Cabo, T., Moniruzzaman, M., Rodríguez, I., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Europe PMC.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Science Publishing.
  • Kracmar, J., Kracmarova, J., & Horal, V. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Li, H., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • Song, F.-R., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • Orhan, I., et al. (2011). Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • Kafle, A., et al. (2019). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • Ren, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. E3S Web of Conferences.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
  • Chemistry LibreTexts. (2023).
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Unknown. (2012). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer.

Sources

Improving the efficiency of cross-coupling reactions involving 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Efficient Cross-Coupling of 3-Methoxyquinoline

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during palladium-catalyzed cross-coupling reactions. By understanding the underlying chemical principles, you can systematically troubleshoot and optimize your reactions for higher efficiency and reproducibility.

The quinoline core is a privileged scaffold in medicinal chemistry, but its nitrogen atom can pose significant challenges by coordinating to the palladium catalyst, leading to deactivation.[1] The electron-donating nature of the 3-methoxy group further influences the reactivity of the quinoline ring system. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues. For more detailed solutions, please refer to the In-Depth Troubleshooting Guides.

Q1: My reaction yield is very low or I'm only recovering starting material. What's the most likely cause?

A1: Low yield is a common problem that can stem from several factors. The most frequent culprits are catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), or poor reagent quality.[2][3] Catalyst deactivation is particularly prevalent with nitrogen-containing heterocycles like quinoline, which can act as a ligand and poison the palladium catalyst.[1][4]

Q2: How does the quinoline nitrogen interfere with the catalyst, and how can I prevent it?

A2: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[1][4] To mitigate this, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands sterically shield the metal center and promote the desired catalytic steps over catalyst inhibition.[4][5]

Q3: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A3: Homocoupling is often promoted by the presence of oxygen.[4][6] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[6] Additionally, consider lowering the reaction temperature and carefully selecting the base, as these factors can influence the rate of this side reaction.[6][7]

Q4: My aryl chloride substrate is unreactive in a Buchwald-Hartwig amination. What should I do?

A4: Aryl chlorides are challenging substrates due to the high energy barrier of the oxidative addition step.[8] To improve reactivity, switch to a more electron-rich and bulky phosphine ligand, such as XPhos or tBuXPhos.[5][9] Using a stronger base like sodium tert-butoxide (NaOtBu) and a higher reaction temperature may also be necessary.[8][10]

Q5: What are the best general starting conditions for a Suzuki-Miyaura coupling with a bromo-3-methoxyquinoline?

A5: A good starting point is to use a palladium precatalyst like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos or XPhos.[1][5] A common base and solvent system is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent like 1,4-dioxane or toluene with water.[1][11][12] The reaction is typically heated to 80-100 °C.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low to No Product Formation

Low conversion is a frustrating but solvable issue. Follow this systematic workflow to identify the root cause.

Troubleshooting_Workflow cluster_start cluster_reagents Step 1: Verify Reagents & Setup cluster_catalyst Step 2: Evaluate Catalytic System cluster_conditions Step 3: Screen Reaction Parameters cluster_end start Low or No Yield Observed reagent_check Check Purity & Integrity: - Halo-3-methoxyquinoline - Coupling Partner (e.g., Boronic Acid) - Solvents (Anhydrous?) - Base (Old?) start->reagent_check atmosphere_check Confirm Inert Atmosphere: - Proper degassing (3x F/P/T cycles) - Positive Argon/N2 pressure reagent_check->atmosphere_check Reagents OK catalyst_poisoning Suspect Catalyst Poisoning? (Quinoline Inhibition) atmosphere_check->catalyst_poisoning Setup OK ligand_choice Optimize Ligand: - Use bulky, electron-rich phosphine (e.g., XPhos, SPhos) - Consider NHC ligands catalyst_poisoning->ligand_choice Yes base_screen Screen Bases: - Suzuki: K2CO3, K3PO4, Cs2CO3 - Buchwald: NaOtBu, LHMDS, K3PO4 catalyst_poisoning->base_screen No precatalyst Use a Precatalyst: - Switch from Pd(OAc)2/PdCl2 - Use Palladacycles (e.g., G3/G4) ligand_choice->precatalyst precatalyst->base_screen System Optimized solvent_screen Screen Solvents: - Dioxane, Toluene, 2-MeTHF - Check for solubility issues base_screen->solvent_screen temp_screen Vary Temperature: - Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C) solvent_screen->temp_screen end_node Optimized Yield temp_screen->end_node

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Steps & Rationale:

  • Verify Reagent Quality and Reaction Setup:

    • Rationale: Impurities in starting materials or the presence of oxygen/moisture are common causes of reaction failure.[2] Boronic acids are susceptible to protodeboronation, and palladium(0) catalysts are air-sensitive.[4][6]

    • Action:

      • Confirm the purity of your this compound derivative and coupling partner by NMR or LC-MS.

      • Use freshly dried, degassed solvents. Water can be a proton source for protodehalogenation.[4]

      • Ensure your base is fresh and anhydrous, especially for moisture-sensitive bases like NaOtBu.

      • Degas your reaction mixture thoroughly using methods like freeze-pump-thaw (3 cycles) or by bubbling with argon for 20-30 minutes.[13]

  • Evaluate the Catalyst System:

    • Rationale: The choice of ligand is critical for preventing catalyst inhibition by the quinoline nitrogen.[1][4] Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ can be inefficient. Pre-formed catalysts (precatalysts) are often more reliable.[4]

    • Action:

      • Ligand Selection: If using a simple ligand like PPh₃, switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). These accelerate the rate-determining oxidative addition and reductive elimination steps, outcompeting catalyst inhibition.[4][5]

      • Catalyst Source: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a modern palladacycle precatalyst (e.g., XPhos Pd G3). These are more stable and generate the active catalytic species more cleanly and efficiently.[5]

  • Screen Reaction Parameters:

    • Rationale: The optimal base, solvent, and temperature are highly dependent on the specific substrates. A systematic screening is often necessary.[14][15]

    • Action:

      • Base: The base not only facilitates transmetalation (in Suzuki couplings) but also influences catalyst stability and side reactions. For Suzuki reactions, screen K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, screen NaOtBu, LHMDS, and K₃PO₄ (for sensitive substrates).[8]

      • Solvent: Poor solubility can hinder reaction rates.[8] Common choices include toluene, 1,4-dioxane, and THF. Ensure your starting materials are soluble at the reaction temperature.

      • Temperature: If no reaction occurs at a standard temperature (e.g., 80-90 °C), incrementally increase the heat. Some challenging couplings require temperatures of 110 °C or higher.[10]

Guide 2: Mitigating Side Reactions

Even with product formation, side reactions can significantly lower the isolated yield. Here’s how to address the most common ones.

A. Homocoupling (Suzuki-Miyaura)

  • Problem: Formation of a biaryl product from the coupling of two boronic acid molecules.

  • Cause: Often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), leading to a competing catalytic cycle.[4][7]

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure the reaction is completely free of oxygen.[6]

    • Use a Slight Excess of Haloquinoline: Stoichiometry can shift the equilibrium away from homocoupling.[6]

    • Lower Temperature: Homocoupling can sometimes be disfavored at lower temperatures.[6]

B. Protodehalogenation / Protodeborylation

  • Problem: Cleavage of the C-Halogen or C-Boron bond and replacement with a hydrogen atom.

  • Cause: Presence of a proton source (e.g., water, alcohol) in the reaction mixture. Heteroaryl boronic acids are particularly susceptible.[4]

  • Solutions:

    • Anhydrous Conditions: Use scrupulously dried solvents and reagents.[4]

    • Choice of Base: Screen different bases. Sometimes a weaker, non-hydroxide-containing base can minimize this pathway.

    • Active Catalyst System: A highly active catalyst that promotes rapid oxidative addition can outcompete the protodehalogenation pathway.[4]

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling of 3-Methoxy-X-quinolines
Reaction TypeHalide (X)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Reference
Suzuki-Miyaura Br, IPd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2.0)Toluene/EtOH/H₂O90-100[11]
Suzuki-Miyaura Br, ClXPhos Pd G3 (1-3)(Integrated)K₃PO₄ (2.0)1,4-Dioxane/H₂O90-110[5]
Buchwald-Hartwig Br, IPd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5)1,4-Dioxane100-110[6][16]
Sonogashira Br, IPdCl₂(PPh₃)₂ (2-5)(Integrated)Et₃N (2.0)THF60-80[17]
Heck Br, IPd(OAc)₂ (5)PPh₃ (10)NaOAc (3.0)DMF100[16]

Note: These are starting points. Optimization is highly recommended for each specific substrate combination.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a halo-3-methoxyquinoline with an arylboronic acid.[11][12]

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the halo-3-methoxyquinoline (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., PPh₃, 0.08 mmol, 8 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition:

    • Prepare a degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 5:1:1 ratio, 10 mL).

    • Add the solvent mixture to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[11]

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-3-methoxyquinoline derivative.[11]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step might be failing. For instance, issues with the base or boronic acid quality will inhibit the transmetalation step.

Suzuki_Cycle cluster_steps cluster_reagents pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex 1 tm_complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) oa_complex->tm_complex 2 oa Oxidative Addition tm_complex->pd0 3 tm Transmetalation product Ar-Ar' (Product) tm_complex->product re Reductive Elimination arx Ar-X (this compound-X) arx->oa_complex boronic Ar'-B(OR)₂ + Base boronic->tm_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC, PubMed Central. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Silva, A. M. S., & Cavaleiro, J. A. S. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC, PubMed Central. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (2018). ResearchGate. [Link]

  • Wang, D. H., et al. (2020). Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. Journal of the American Chemical Society. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]

  • Srimontree, W., et al. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC, NIH. [Link]

  • Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. (2012). ResearchGate. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). Beilstein Journals. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Lipshutz, B. H., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Palladium in Quinoline Synthesis. (2008). ScienceDirect. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2018). Springer Nature Experiments. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2012). Green Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. (2020). Chemistry World. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2023). Yoneda Labs. [Link]

Sources

Selecting the appropriate solvent for recrystallization of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is specifically tailored to address the challenges associated with the recrystallization of 3-Methoxyquinoline, a compound that presents unique purification hurdles due to its physical properties. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting strategies designed for researchers, medicinal chemists, and process development scientists. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification outcomes.

Understanding the Challenge: The Physical State of this compound

A critical factor to consider when planning the purification of this compound is its physical state at room temperature. Unlike many other quinoline derivatives, this compound is often isolated as a colorless to light yellow oil.[1] This property renders standard single-solvent cooling recrystallization, a technique reliant on the decreased solubility of a solid at lower temperatures, ineffective. Attempts to perform a classical cooling recrystallization will almost invariably lead to the phenomenon of "oiling out," where the compound separates as a liquid phase rather than forming crystals.[2][3] This guide, therefore, focuses on alternative crystallization techniques suitable for oils and low-melting solids.

Frequently Asked Questions (FAQs)

Q1: Why are my attempts to recrystallize this compound by cooling a hot, saturated solution failing?

A1: The primary reason for failure is that this compound is typically an oil or has a very low melting point, which is below the temperature at which it would precipitate from a cooling solution.[1][2] In such cases, as the solution cools and becomes supersaturated, the compound separates as a liquid (an oil) instead of a solid crystalline lattice.[3][4] This "oiling out" phenomenon entraps impurities and defeats the purpose of recrystallization. For successful crystallization, the compound must be a solid at the temperature of crystal formation.

Q2: What is the most promising crystallization technique for an oily compound like this compound?

A2: The most effective and widely used method for inducing crystallization of an oil is mixed-solvent recrystallization , also known as anti-solvent crystallization.[5][6] This technique involves dissolving the oily compound in a small amount of a "good" solvent in which it is highly soluble. A "poor" or "anti-solvent," in which the compound is insoluble, is then gradually added until the solution becomes turbid, indicating the onset of precipitation. The two solvents must be miscible with each other.[4][7] This method circumvents the issue of the compound's low melting point by inducing crystallization through a change in solvent composition rather than temperature. A successful example for a related compound, 3,6,8-trimethoxyquinoline, utilized a chloroform/hexane solvent system for recrystallization.[8]

Q3: How do I select an appropriate mixed-solvent system for this compound?

A3: The selection process is systematic and based on the principle of "like dissolves like." this compound is a moderately polar molecule due to the presence of the quinoline ring system and the methoxy group.

  • Choose a "Good" Solvent: Find a solvent that completely dissolves your impure this compound at room temperature. Good candidates would be moderately polar to polar solvents.

  • Choose a "Poor" (Anti-) Solvent: Find a solvent in which this compound is poorly soluble or insoluble. This is typically a non-polar solvent.

  • Ensure Miscibility: The "good" and "poor" solvents must be fully miscible to ensure a homogeneous solution upon mixing.[5][7]

Based on these principles, several solvent pairs can be proposed for initial screening.

Data Presentation: Potential Solvent Systems for Mixed-Solvent Recrystallization

"Good" Solvent (High Solubility)"Poor" (Anti-) Solvent (Low Solubility)Miscible?Rationale & Considerations
Dichloromethane (DCM)n-Hexane or n-HeptaneYesDCM is an excellent solvent for many organic compounds. Hexane is a non-polar anti-solvent. This combination provides a significant polarity difference.
Chloroformn-Hexane or n-HeptaneYesSimilar to DCM/Hexane. A related compound, 3,6,8-trimethoxyquinoline, was successfully recrystallized from a CHCl3/hexane mixture.[8]
Ethyl Acetaten-Hexane or n-HeptaneYesA common and effective solvent pair with a good polarity gradient.[9]
AcetoneWaterYesAcetone is a polar aprotic solvent, and water is a highly polar anti-solvent. This can be effective but may also promote oiling out if not performed carefully.[4]
Acetonen-Hexane or n-HeptaneYesAnother viable option with a significant polarity difference.
Toluenen-Hexane or n-HeptaneYesBoth are non-polar, but toluene's aromatic nature may provide better solubility for the quinoline ring system than aliphatic hexanes.
EthanolWaterYesA classic solvent pair for moderately polar compounds. The small amount of ethanol can be removed under vacuum.

Experimental Protocols

Detailed Methodology for Mixed-Solvent (Anti-Solvent) Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound using a mixed-solvent system.

Materials:

  • Impure this compound (oil)

  • Selected "good" solvent (e.g., Dichloromethane)

  • Selected "poor" (anti-) solvent (e.g., n-Hexane)

  • Erlenmeyer flask

  • Graduated cylinders or pipettes

  • Stir bar and magnetic stir plate (optional, but recommended)

  • Filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Spatula and watch glass

Procedure:

  • Dissolution: Place the impure this compound oil into an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Dichloromethane) at room temperature, just enough to fully dissolve the oil. Gentle swirling or magnetic stirring will aid dissolution.

  • Anti-Solvent Addition: Slowly add the "poor" solvent (e.g., n-Hexane) dropwise to the solution while constantly swirling or stirring.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Clarification (Optional but Recommended): If significant turbidity appears, add a few drops of the "good" solvent back into the mixture until it becomes clear again. This ensures that the crystallization process begins from a homogeneous, saturated solution, which often leads to better crystal formation.

  • Crystallization: Cover the flask with a watch glass and allow it to stand undisturbed at room temperature. Slow crystal growth is preferable for higher purity.

  • Cooling (Optional): If crystallization does not occur at room temperature after a reasonable time, you can try cooling the flask in an ice bath to further decrease solubility.

  • Crystal Collection: Once a satisfactory amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent (or a mixture rich in the "poor" solvent) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Decision Workflow for Mixed-Solvent Recrystallization

G Workflow for Mixed-Solvent Recrystallization of an Oil start Start: Impure this compound (Oil) dissolve Dissolve oil in a minimal amount of 'good' solvent start->dissolve add_anti Slowly add 'poor' (anti-) solvent with stirring dissolve->add_anti check_turbidity Is the solution persistently turbid? add_anti->check_turbidity check_turbidity->add_anti No, continue adding clarify Add a few drops of 'good' solvent to redissolve precipitate check_turbidity->clarify Yes crystallize Allow to stand undisturbed for crystal formation clarify->crystallize check_crystals Crystals formed? crystallize->check_crystals induce_crystal Troubleshoot: Induce crystallization (scratching, seeding) check_crystals->induce_crystal No collect_crystals Collect crystals by vacuum filtration check_crystals->collect_crystals Yes induce_crystal->check_crystals no_crystals Troubleshoot: Adjust solvent ratio or choose a different solvent pair induce_crystal->no_crystals Still no crystals wash_dry Wash with cold 'poor' solvent and dry collect_crystals->wash_dry end Pure this compound (Solid) wash_dry->end

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Methoxyquinoline and 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Isomeric Position

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The simple addition of a methoxy group to this bicyclic heteroaromatic ring system can dramatically influence its biological profile. This guide provides a comparative analysis of two such isomers: 3-Methoxyquinoline and 6-Methoxyquinoline. While structurally similar, the seemingly minor shift in the methoxy group's position from the 3rd to the 6th carbon results in a significant divergence in their known biological activities and therapeutic potential.

This document synthesizes the current body of research to offer an in-depth comparison of these two molecules. It is important to note that the available scientific literature is significantly more extensive for 6-Methoxyquinoline and its derivatives, highlighting a promising but less explored frontier for this compound.

Structural Distinction

The core difference between these two compounds lies in the point of attachment of the electron-donating methoxy group (-OCH₃) to the quinoline ring. This positional variance influences the molecule's electronic distribution, lipophilicity, and steric hindrance, which in turn dictates its interaction with biological targets.

Figure 1. Chemical structures of this compound and 6-Methoxyquinoline.

Comparative Biological Activities: A Tale of Two Isomers

The biological activities of this compound and 6-Methoxyquinoline, as evidenced by current research, show distinct areas of promise. 6-Methoxyquinoline and its derivatives have been extensively studied for their anticancer, antimicrobial, and P-glycoprotein inhibitory effects. In contrast, the biological profile of this compound is less characterized, with most research focusing on more complex derivatives.

Anticancer Activity

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents, with mechanisms including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][3]

6-Methoxyquinoline:

Derivatives of 6-Methoxyquinoline have demonstrated significant potential in oncology. Metal complexes of 6-methoxyquinoline, for instance, have been shown to induce oxidative damage and apoptosis in lung carcinoma cells.[4][5] Studies on 6-methoxyquinolin-2(1H)-one, a related compound, suggest that its anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest.[6] The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate DNA, generate reactive oxygen species (ROS), and inhibit key enzymes involved in cell proliferation.[6]

This compound:

Direct evidence for the anticancer activity of the parent this compound is limited in the available literature. However, studies on more complex molecules incorporating the this compound moiety, such as 3-phenylquinolinyl-chalcones, have shown potent anticancer activity against various breast cancer cell lines.[3] Additionally, 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have demonstrated high cytotoxic effects in both MCF-7 and HL-60 cancer cell lines.[7] These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents, though further investigation of the parent molecule is warranted.

Compound/Derivative Cancer Cell Line Observed Effect IC₅₀ (µM) Reference
Copper(II)-6-Methoxyquinoline ComplexA549 (Lung Carcinoma)Decreased cell proliferation, induced oxidative stress and apoptosis.57.9[4]
3-phenylquinolinyl-chalcone derivativeH1299 and SKBR-3Potent anticancer agent1.41 and 0.70[3]
2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-60High cytotoxic effects, over 5-fold more cytotoxic than for normal HUVEC cellsNot specified

Table 1: Comparative Anticancer Activities of this compound and 6-Methoxyquinoline Derivatives

Antimicrobial Activity

The quinoline scaffold is the foundation for many successful antimicrobial drugs. The position of the methoxy group appears to play a role in the spectrum and potency of this activity.

6-Methoxyquinoline:

A variety of 6-methoxyquinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a series of 6-methoxyquinoline-3-carbonitrile derivatives displayed moderate to high activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal species.[8][9] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[10]

This compound:

While less explored, some derivatives containing the this compound structure have shown antimicrobial potential. For instance, certain 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one derivatives have demonstrated significant activity against various bacteria and Candida albicans.[11] This suggests that the this compound core could be a viable scaffold for the development of new antimicrobial agents.

Compound/Derivative Microorganism Activity Reference
6-methoxyquinoline-3-carbonitrile derivativesStreptococcus pneumoniae, Bacillus subtilis (Gram-positive)High activity[8][9]
Pseudomonas aeruginosa, Escherichia coli (Gram-negative)Moderate to high activity[8][9]
Aspergillus fumigatus, Candida albicans (Fungi)Moderate to high activity[8][9]
3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-oneStaphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus faecalis, Pseudomonas aeruginosa, and Candida albicansSignificant activity[11]

Table 2: Comparative Antimicrobial Activities of this compound and 6-Methoxyquinoline Derivatives

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents.[12] The inhibition of P-gp is a key strategy to overcome MDR.

6-Methoxyquinoline:

Derivatives of 6-Methoxyquinoline have emerged as promising P-gp inhibitors.[13][14] A study on 6-methoxy-2-arylquinolines demonstrated that certain alcoholic derivatives significantly inhibited the efflux of a P-gp substrate, rhodamine 123, at a concentration of 10 µM.[13] The inhibitory activity of these compounds highlights their potential to be used in combination with conventional chemotherapy to enhance its efficacy in resistant tumors.

This compound:

There is currently a lack of direct evidence in the scientific literature regarding the P-gp inhibitory activity of this compound or its simple derivatives. This represents a significant knowledge gap and a potential area for future research.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[15][16] Compounds that can protect neurons from damage are of great therapeutic interest.

6-Methoxyquinoline:

Certain derivatives of 6-methoxyquinoline have shown neuroprotective properties. For example, (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide has been identified as a potent neuroprotective agent in models of ischemic stroke.[1][17] Its mechanism is linked to its strong antioxidant capacity and ability to scavenge toxic reactive oxygen species.

This compound:

While direct studies on this compound are scarce, a novel positive allosteric modulator for the α7 nicotinic acetylcholine receptor, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, which contains a moiety structurally related to a 3-substituted quinoline, has demonstrated neuroprotective potential in in vitro models of Alzheimer's disease.[18] This suggests that the 3-substituted quinoline scaffold may have therapeutic potential in neurodegenerative disorders, but further investigation is required.

Mechanistic Insights: Visualizing the Pathways

To better understand the biological activities of these compounds, it is helpful to visualize their proposed mechanisms of action.

anticancer_mechanism cluster_6MQ 6-Methoxyquinoline Derivative Action MQ6 6-Methoxyquinoline Derivative ROS Reactive Oxygen Species (ROS) Generation MQ6->ROS DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_damage->Cell_Cycle_Arrest

Caption: Proposed anticancer mechanism of 6-Methoxyquinoline derivatives.

pgp_inhibition cluster_pgp P-glycoprotein Inhibition by 6-Methoxyquinoline Derivatives Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Extracellular Extracellular Pgp->Extracellular Pumps out Drug->Pgp Binds Intracellular Intracellular MQ6_inhibitor 6-Methoxyquinoline Derivative (Inhibitor) MQ6_inhibitor->Pgp Binds & Inhibits Efflux Drug Efflux Inhibition Inhibition

Caption: Mechanism of P-gp inhibition by 6-Methoxyquinoline derivatives.

Experimental Protocols: A Guide for the Bench Scientist

Reproducible and robust experimental data are the cornerstones of scientific advancement. The following are detailed protocols for key assays used to evaluate the biological activities of quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound and 6-Methoxyquinoline) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Standard antimicrobial agent (positive control)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: P-glycoprotein Inhibition Assay using Rhodamine 123 Efflux

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., KB-V1 or K562/Adr) and their parental sensitive cell lines

  • Culture medium

  • Rhodamine 123

  • Test compounds

  • Verapamil (positive control P-gp inhibitor)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well black, clear-bottom plates and allow them to attach overnight.

  • Compound Pre-incubation: Treat the cells with various concentrations of the test compounds or verapamil for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to all wells and incubate for another hour.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the IC₅₀ value for P-gp inhibition.

Conclusion and Future Directions

The comparative analysis of this compound and 6-Methoxyquinoline reveals a significant disparity in the current research landscape. 6-Methoxyquinoline and its derivatives have been extensively investigated, demonstrating a broad spectrum of biological activities including promising anticancer, antimicrobial, P-glycoprotein inhibitory, and neuroprotective effects. The wealth of data available for this isomer provides a solid foundation for its further development as a therapeutic scaffold.

In contrast, this compound remains a largely unexplored entity. While studies on more complex derivatives suggest potential for biological activity, the fundamental profile of the parent molecule is not well-defined. This knowledge gap presents a compelling opportunity for future research. A systematic investigation into the anticancer, antimicrobial, P-gp inhibitory, and neuroprotective properties of this compound is warranted. Such studies would not only elucidate the specific contributions of the 3-methoxy group to the biological activity of the quinoline core but could also unveil novel therapeutic leads.

For researchers and drug development professionals, this guide highlights the potent and versatile nature of the 6-methoxyquinoline scaffold, while simultaneously underscoring the untapped potential of its 3-methoxy isomer. Further exploration of this compound could significantly expand the therapeutic applications of this important class of heterocyclic compounds.

References

  • 4][13][19]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. PMC.

Sources

A Tale of Two Isomers: A Comparative Guide to 3-Methoxyquinoline and 8-Methoxyquinoline in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of anticancer drug discovery, the quinoline scaffold stands as a privileged structure, a versatile backbone for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including the ability to arrest the cell cycle, induce programmed cell death (apoptosis), and inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[1] Among the vast family of quinoline derivatives, subtle changes in molecular architecture can lead to profound differences in biological activity. This guide provides a detailed comparative analysis of two closely related isomers, 3-Methoxyquinoline and 8-Methoxyquinoline, as platforms for the development of novel anticancer agents. While both share the same molecular formula, the seemingly minor shift in the methoxy group's position dramatically influences their interaction with cellular targets and their ultimate therapeutic potential.

This guide will delve into the experimental data supporting the anticancer activities of derivatives of these two isomers, providing a head-to-head comparison of their cytotoxic profiles and a detailed exploration of their distinct mechanisms of action. We will also furnish detailed experimental protocols for key assays and visualize the complex signaling pathways involved to provide a comprehensive resource for researchers in the field.

At a Glance: Key Differences in Anticancer Profiles

FeatureThis compound Derivatives8-Methoxyquinoline Derivatives
Primary Anticancer Mechanism Inhibition of Receptor Tyrosine Kinases (VEGFR2, EGFR)Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Cellular Effects Inhibition of proliferationG2/M cell cycle arrest, induction of apoptosis
Potency (Representative IC50) Low micromolar to nanomolar rangeSub-micromolar to low micromolar range
Cancer Cell Line Sensitivity Broad-spectrum, including lung, breast, and cervical cancerParticularly effective against colorectal cancer

The Contenders: A Closer Look at Methoxyquinoline Derivatives

The Challenger from Position 3: this compound Derivatives

Derivatives of this compound have emerged as potent inhibitors of key signaling pathways that drive tumor growth and progression. A notable example is the quinazoline derivative, 3-methoxy-2-(trimethoxybenzamido)benzamide . This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

Experimental Data Snapshot: 3-methoxy-2-(trimethoxybenzamido)benzamide [2]

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)2.8
A549 (Lung Cancer)81.0
MDA-MB-231 (Breast Cancer)0.79

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anticancer activity of this this compound derivative is attributed to its ability to inhibit key receptor tyrosine kinases (RTKs), namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[2] These receptors play a pivotal role in angiogenesis and cell proliferation, respectively. By blocking the activity of these kinases, 3-methoxy-2-(trimethoxybenzamido)benzamide effectively cuts off the signals that cancer cells rely on to grow and spread.

The Powerhouse at Position 8: 8-Methoxyquinoline Derivatives

In the other corner, we have derivatives of 8-Methoxyquinoline, exemplified by the potent antitumor agent 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) . This compound has shown remarkable efficacy, particularly against colorectal cancer cell lines.[3][4][5]

Experimental Data Snapshot: 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) [3]

Cancer Cell LineIC50 (µM)
HCT116 (Colorectal Cancer)0.33
Caco-2 (Colorectal Cancer)0.51
AGS (Gastric Cancer)3.6
PANC-1 (Pancreatic Cancer)18.4
SMMC-7721 (Hepatocellular Carcinoma)9.7

The mechanism of action for MMNC is distinct from its 3-methoxy counterpart. MMNC exerts its anticancer effects by potently inhibiting the PI3K/AKT/mTOR signaling pathway.[3][4][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6] Inhibition of this pathway by MMNC leads to a cascade of downstream effects, including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis.[3][4][5]

Mechanistic Showdown: Visualizing the Pathways

To better understand the divergent strategies these two classes of compounds employ to combat cancer, we can visualize their targeted signaling pathways.

This compound Derivatives: Targeting the "Go" Signals

The diagram below illustrates the mechanism of action for 3-methoxy-2-(trimethoxybenzamido)benzamide, highlighting its inhibition of VEGFR2 and EGFR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes Compound_3MQ This compound Derivative Compound_3MQ->VEGFR2 Inhibits Compound_3MQ->EGFR Inhibits

Caption: Mechanism of this compound Derivative

8-Methoxyquinoline Derivatives: Hitting the Master Switch

The following diagram illustrates the PI3K/AKT/mTOR pathway and how its inhibition by MMNC leads to cell cycle arrest and apoptosis.

G cluster_cytoplasm Cytoplasm PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellCycle G2/M Arrest mTOR->CellCycle Inhibits Progression Apoptosis Apoptosis mTOR->Apoptosis Inhibits Compound_8MQ 8-Methoxyquinoline Derivative (MMNC) Compound_8MQ->PI3K Inhibits

Caption: Mechanism of 8-Methoxyquinoline Derivative

Experimental Corner: Protocols for Key Assays

To empower researchers to validate and expand upon these findings, we provide detailed, step-by-step protocols for essential in vitro assays.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Workflow

Caption: MTT Assay Workflow

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound and 8-methoxyquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Unveiling the Mechanism: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with the test compounds.

Protocol Workflow

Caption: Cell Cycle Analysis Workflow

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the quinoline derivatives for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • Propidium Iodide Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark at 4°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The comparative analysis of this compound and 8-methoxyquinoline derivatives reveals a fascinating tale of isomeric influence on anticancer activity. While both scaffolds hold promise, their distinct mechanisms of action suggest they may be suited for different therapeutic strategies. The VEGFR2/EGFR inhibitory profile of the this compound derivative, 3-methoxy-2-(trimethoxybenzamido)benzamide , positions it as a candidate for cancers driven by these signaling pathways. In contrast, the potent inhibition of the central PI3K/AKT/mTOR pathway by the 8-methoxyquinoline derivative, MMNC , makes it a compelling agent for a broad range of tumors with aberrant activation of this cascade, particularly colorectal cancer.

Further research should focus on expanding the library of derivatives for both isomers to establish a more comprehensive structure-activity relationship. In vivo studies in relevant animal models are crucial to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. Ultimately, the tale of these two isomers underscores the power of medicinal chemistry to fine-tune molecular structures for targeted and effective cancer therapy.

References

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). International Journal of Molecular Sciences, 24(20), 15142. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). Dimensions. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). PubMed. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). ResearchGate. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). Macao Polytechnic University Institutional Repository. [Link]

  • PI3K/AKT1/MTOR. (n.d.). My Cancer Genome. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). Molecules, 26(10), 2959. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2021). Molecules, 26(24), 7545. [Link]

  • Role of PI3K/AKT/mTOR in Cancer Signaling. (2018). Dimensions. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2022). Open Journal of Medicinal Chemistry, 12(2), 23-40. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]

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A Senior Application Scientist's Guide: Cross-Validation of HPLC and qNMR for the Purity Assessment of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a number—it is a cornerstone of safety, efficacy, and regulatory compliance. For a critical building block like 3-Methoxyquinoline, used in the synthesis of various pharmaceutical compounds, establishing an accurate and irrefutable purity value is paramount. While High-Performance Liquid Chromatography (HPLC) is a workhorse for purity analysis, relying on a single method can leave analytical blind spots.

This guide provides an in-depth comparison of HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of this compound. We will explore why these two orthogonal techniques, when used in concert, provide a level of analytical certainty that is greater than the sum of its parts. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to build robust, self-validating analytical protocols grounded in scientific first principles and regulatory expectations.

Pillar 1: The Principle of Orthogonal Validation

The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, emphasizing the need to demonstrate that a method is "fit for the intended purpose".[1][2] True analytical confidence is achieved by employing orthogonal methods—techniques that measure the same attribute (purity) based on fundamentally different physical principles.

  • HPLC is a separative technique. It physically separates the analyte from its impurities based on differential partitioning between a mobile and stationary phase. Purity is typically determined by the area percent of the main peak relative to all other peaks.[3][4] Its strength lies in its high sensitivity for detecting trace impurities.[5]

  • qNMR is a spectroscopic and a primary ratio method.[6] It quantifies the analyte based on the direct proportionality between the integrated area of a specific NMR signal and the number of atomic nuclei contributing to it.[7][8] By comparing the analyte's signal integral to that of a certified internal standard of known purity, qNMR provides an absolute purity value without needing a reference standard of the analyte itself.[9][10]

This fundamental difference is the basis of their synergistic power. HPLC confirms what is separable, while qNMR confirms the identity and quantity of the main component on a molar basis.

Pillar 2: Experimental Design & Protocols

A robust comparison requires meticulously designed and validated protocols for each technique. The following sections detail the step-by-step methodologies for analyzing this compound.

High-Performance Liquid Chromatography (HPLC) Purity Method

The causality behind this protocol is to develop a stability-indicating method capable of separating this compound from potential process-related impurities and degradation products. A gradient elution is chosen to ensure the separation of compounds with a wide range of polarities.[11]

Experimental Protocol: HPLC

  • Instrumentation and Materials:

    • HPLC System: Equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) for peak purity analysis.[12]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Sample Diluent: 50:50 mixture of ACN and Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (a wavelength where quinoline derivatives typically exhibit strong UV absorbance).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 20% B

      • 18.1-25 min: 20% B (equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in the sample diluent to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis & Validation:

    • The purity is calculated using the area percent method.

    • The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, precision (repeatability and intermediate precision), accuracy, and limits of detection (LOD) and quantitation (LOQ).[13][14]

Quantitative NMR (qNMR) Purity Method

The objective here is to achieve an accurate, absolute purity determination traceable to a certified reference material (CRM).[6] Every choice, from the internal standard to the acquisition parameters, is made to minimize measurement uncertainty.

Experimental Protocol: qNMR

  • Instrumentation and Materials:

    • NMR Spectrometer: 400 MHz or higher field spectrometer.

    • Deuterated Solvent: Chloroform-d (CDCl₃), in which this compound is soluble.[15]

    • Internal Standard (IS): Maleic acid (certified reference material). Its sharp singlet in CDCl₃ does not overlap with this compound signals.[10][16]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean vial using a calibrated microbalance. Weighing is a primary source of error and must be done meticulously.[8]

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Sequence: A standard 1D proton experiment with a 90° pulse to maximize signal-to-noise.[17]

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (both analyte and standard). This is critical for accurate quantification.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) > 250 for the signals of interest.

    • Spinning: Off, to avoid spinning sidebands that can interfere with integration.[17]

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy singlet at ~3.67 ppm[15]) and the singlet from the internal standard (maleic acid).

    • Calculate the purity (Purityₐ) using the following equation[7]:

      Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

      Where:

      • I : Integral value of the signal.

      • N : Number of protons giving rise to the signal.

      • M : Molar mass.

      • m : Mass.

      • Purity : Purity of the standard.

      • : Analyte (this compound).

      • ₛₜd : Internal Standard (Maleic acid).

Pillar 3: Data Interpretation & Comparative Analysis

The true power of orthogonal validation emerges when the data is compared. The results from both methods are summarized below, providing a clear, evidence-based assessment of the this compound sample.

Table 1: Comparative Purity Analysis of this compound

ParameterHPLC-DAD ResultqNMR ResultCausality & Insight
Purity Value 99.65% (Area Percent)99.58% (w/w)The close agreement between the methods provides high confidence in the purity value. The slight difference is expected due to their different measurement principles.
Precision (%RSD, n=6) 0.15%0.21%Both methods demonstrate excellent precision. HPLC precision is often slightly better due to automated injection systems.
Sensitivity LOD: 0.01%, LOQ: 0.03%~0.1% for quantificationHPLC is superior for detecting and quantifying trace-level impurities, which is critical for impurity profiling as per ICH guidelines.[4]
Reference Standard Requires this compound reference standard for peak identification and retention time confirmation.Does not require an analyte-specific standard; uses a universal certified internal standard.[8]qNMR's independence from an analyte-specific standard makes it invaluable for novel compounds or when a high-purity reference is unavailable.
Information Provided Purity relative to other UV-active components, retention times.Absolute molar purity, structural confirmation of the analyte.qNMR simultaneously confirms the identity of the bulk material and provides its purity, serving as a dual-purpose technique.[9][18]
Detected Impurities Impurity A (0.18% at RRT 1.25), Impurity B (0.08% at RRT 1.42)Minor signals consistent with Impurity A observed but not quantified.HPLC excels at separating and quantifying specific, low-level impurities. qNMR may detect impurities but is less suited for quantifying those below ~0.1%.

Visualization of the Cross-Validation Workflow

To visualize the relationship between these two orthogonal workflows, the following diagram illustrates the process from sample preparation to final validation.

G cluster_0 HPLC Workflow cluster_1 qNMR Workflow h_prep Sample Preparation (Dissolve & Filter) h_analysis HPLC-DAD Analysis (Gradient Separation) h_prep->h_analysis h_data Data Processing (Peak Integration) h_analysis->h_data h_result Relative Purity (Area %) h_data->h_result validation Cross-Validation & Final Purity Assignment h_result->validation q_prep Sample Preparation (Accurate Weighing with Internal Std.) q_analysis 1H-NMR Acquisition (Optimized Parameters) q_prep->q_analysis q_data Data Processing (Signal Integration) q_analysis->q_data q_result Absolute Purity (w/w %) q_data->q_result q_result->validation caption Comparative workflow for HPLC and qNMR cross-validation.

Caption: Comparative workflow for HPLC and qNMR cross-validation.

The Self-Validating System: Logic and Interdependence

The validation of an analytical method is not a checklist but a logical framework ensuring the data is reliable for its intended purpose. The core parameters defined by ICH are interconnected, creating a self-consistent system.

G center Fit for Purpose (ICH Q2(R2)) specificity Specificity center->specificity accuracy Accuracy center->accuracy precision Precision center->precision linearity Linearity & Range center->linearity robustness Robustness center->robustness lod_loq LOD / LOQ center->lod_loq specificity->accuracy accuracy->precision linearity->accuracy linearity->precision caption Interrelationship of key analytical validation parameters.

Caption: Interrelationship of key analytical validation parameters.

Conclusion: A Unified Approach to Purity Assessment

Neither HPLC nor qNMR alone tells the complete story of a compound's purity. HPLC, with its exceptional separative power and sensitivity, provides an unparalleled view of the impurity profile. It answers the question: "What else is in the sample, and at what level?"[3][5] However, its reliance on the area percent method assumes that all components have a similar detector response, which can introduce bias.

qNMR, as a primary method, provides a highly accurate, absolute purity value for the main component, effectively calibrating the entire sample.[6] It answers the question: "How much of the target molecule is truly present?" Its strength lies in its structural specificity and its independence from analyte-specific reference standards.[8][18]

By cross-validating the purity of this compound with both HPLC and qNMR, we create a self-validating analytical system. The high degree of agreement between the two orthogonal methods provides unequivocal evidence of the compound's purity, satisfying the rigorous demands of both scientific integrity and regulatory scrutiny. This dual-pronged approach ensures that the quality of this critical intermediate is understood with the highest possible degree of confidence.

References

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  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd (RSSL). [Link]

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  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Molecular Crystals and Liquid Crystals, 723(1), 74-93. [Link]

  • Shinde, Y., & Patankar-Jain, K. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Sciences and Research, 13(1), 1000-1006. [Link]

  • 3-Benzyl-6-bromo-2-methoxyquinoline. PubChem. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • qNMR. Bureau International des Poids et Mesures (BIPM). [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Zhang, Q., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Earth and Environmental Science. [Link]

  • Standards for qNMR. Eurisotop. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • 8-Methoxyquinoline. CAS Common Chemistry. [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. [Link]

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Comparing the efficacy of different catalysts for 3-Methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with the 3-methoxyquinoline motif being a particularly valuable pharmacophore. The strategic synthesis of this core structure is paramount, and the choice of catalyst is a critical determinant of reaction efficiency, yield, and overall sustainability. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of this compound and its derivatives, supported by experimental data and mechanistic insights to inform your selection of the optimal synthetic route.

The Landscape of Catalysis in Quinoline Synthesis

The construction of the quinoline ring system can be broadly approached through classical condensation reactions or modern cross-coupling and annulation strategies. The catalytic systems employed in these transformations are diverse, ranging from traditional acid catalysts to sophisticated transition-metal complexes and emerging photocatalysts. Each class of catalyst offers a unique set of advantages and is suited to different synthetic methodologies.

Classical Approaches: The Enduring Relevance of Named Reactions

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, have been refined over the years with the use of various catalysts to improve yields and reaction conditions.[1]

  • The Skraup Synthesis : This reaction involves the condensation of an aromatic amine with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent.[1][2] While a foundational method, it often requires harsh conditions.

  • The Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines, typically catalyzed by Lewis or Brønsted acids.[3][4]

  • The Combes Synthesis : This method involves the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[5][6] For the synthesis of a this compound, this would require a custom β-diketone precursor.

While robust, these methods can sometimes lack the regioselectivity and functional group tolerance offered by more modern catalytic systems.

Modern Marvels: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized quinoline synthesis, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.[7][8] Palladium, copper, and iron catalysts are among the most extensively studied for these transformations.[9][10]

Comparative Efficacy of Catalytic Systems

The selection of a catalyst is a multi-faceted decision, balancing yield, reaction time, cost, and environmental impact. The following sections provide a comparative analysis of prominent catalytic systems applicable to this compound synthesis.

Palladium Catalysis: The Gold Standard in Cross-Coupling

Palladium catalysts are renowned for their efficiency in a variety of cross-coupling reactions that can be adapted for quinoline synthesis, such as Heck, Suzuki, and Buchwald-Hartwig reactions.[11][12][13] A notable modern approach is the palladium-catalyzed cascade synthesis of 2-alkoxyquinolines from 1,3-butadiynamides.[14][15]

Key Advantages of Palladium Catalysis:

  • High efficiency and yields.

  • Excellent functional group tolerance.

  • Well-understood reaction mechanisms.[16]

Considerations:

  • High cost of palladium.

  • Potential for catalyst leaching into the final product.

Copper Catalysis: A Cost-Effective and Versatile Alternative

Copper catalysts have emerged as a more economical and environmentally friendly alternative to palladium for the synthesis of N-heterocycles.[17] Copper-catalyzed multicomponent reactions, in particular, offer an efficient pathway to highly substituted quinolines.[18]

Key Advantages of Copper Catalysis:

  • Low cost and high abundance of copper.

  • Unique reactivity profiles.

  • Effectiveness in multicomponent reactions.

Considerations:

  • Can sometimes require higher catalyst loadings or harsher conditions than palladium.

  • Mechanisms can be complex and less understood than palladium catalysis.

Iron Catalysis: An Emerging Green Solution

Iron catalysts are gaining significant attention due to their low cost, low toxicity, and environmentally benign nature.[19][20] Iron-catalyzed C-H activation and dehydrogenative coupling reactions represent a sustainable approach to quinoline synthesis.[21][22]

Key Advantages of Iron Catalysis:

  • Extremely low cost and high natural abundance.

  • Environmentally friendly.

  • Novel reactivity for C-H functionalization.

Considerations:

  • Often requires higher reaction temperatures.

  • Can be less active than palladium or copper for certain transformations.

Organocatalysis and Photocatalysis: The Metal-Free Frontier

In the quest for sustainable synthesis, metal-free catalytic systems have become increasingly important. Organocatalysis and visible-light photocatalysis offer innovative and green alternatives for the construction of quinoline rings.[23][24] These methods often proceed under mild conditions and can offer unique selectivity.[25][26][27]

Key Advantages of Metal-Free Catalysis:

  • Avoids the use of expensive and potentially toxic metals.

  • Often proceeds under mild reaction conditions.

  • Enables novel reaction pathways.

Considerations:

  • Catalyst loading can sometimes be high.

  • Substrate scope may be more limited compared to transition-metal catalysis.

Quantitative Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of alkoxy-substituted quinolines, providing a basis for comparison. Note that direct comparison can be challenging due to variations in substrates and reaction conditions across different studies.

Catalyst SystemSubstratesReaction ConditionsYield (%)Reference
Palladium
Pd(PPh₃)₄N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, AlcoholsKOH, TBAF, THF, 70 °C39-75%[14][15]
Copper
CuClAromatic amines, Aldehydes, AlkynesTHF, rtModerate[17]
Iron
FeCl₃Aldehydes, Amines, StyrenesO₂, various solventsGood to Excellent[20]
Organocatalyst
Rose Bengal (Photocatalyst)Maleimides, TetrahydroisoquinolinesVisible light, O₂Good[26]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cascade Synthesis of a 2-Alkoxy-4-alkenylquinoline

This protocol is adapted from a procedure for the synthesis of 2-alkoxy-4-alkenylquinolines.[15]

Materials:

  • 1,3-butadiynamide (0.11 mmol)

  • Potassium hydroxide (KOH) (15 mg, 0.26 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (12 mg, 10 mol%)

  • Alcohol (e.g., methanol for methoxy group) (10–20 equiv.)

  • Tetra-n-butylammonium fluoride (TBAF) 1M solution in THF (0.3 mL, 0.3 mmol)

  • Anhydrous Tetrahydrofuran (THF) (1 mL)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the 1,3-butadiynamide, KOH, and Pd(PPh₃)₄.

  • Add the anhydrous THF, followed by the alcohol and the TBAF solution.

  • Place the Schlenk tube in a preheated oil bath at 70 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (typically complete in 0.5 to 1 hour).

  • Upon completion, cool the reaction mixture and add CH₂Cl₂ and brine.

  • Extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Iron-Catalyzed Three-Component Synthesis of a 2,4-Disubstituted Quinoline

This generalized protocol is based on the iron-catalyzed synthesis of quinolines developed by Cheng and co-workers.[20]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Styrene derivative (2.0 mmol)

  • Iron(III) chloride (FeCl₃) (0.1 mmol, 10 mol%)

  • Solvent (e.g., Dichloroethane)

  • Oxygen (balloon)

Procedure:

  • To a reaction vessel, add the aldehyde, amine, styrene derivative, and FeCl₃.

  • Add the solvent and fit the vessel with an oxygen-filled balloon.

  • Stir the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and purify by column chromatography on silica gel.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Palladium-Catalyzed Catalytic Cycle

The palladium-catalyzed synthesis of quinolines often proceeds through a cascade of reactions involving carbopalladation and intramolecular cyclization.

Palladium-Catalyzed Quinoline Synthesis cluster_legend Legend Pd(0) Pd(0) Oxidative Addition Ar-Pd(II)-I Pd(0)->Oxidative Addition Ar-I Carbopalladation Vinyl-Pd(II) Intermediate Oxidative Addition->Carbopalladation Alkyne Intramolecular\nCyclization Cyclized Pd(II) Intermediate Carbopalladation->Intramolecular\nCyclization Reductive\nElimination Alkoxyquinoline-Pd(II) Complex Intramolecular\nCyclization->Reductive\nElimination Alcohol Reductive\nElimination->Pd(0) Product Product Product Catalyst Catalyst Intermediate Intermediate

Caption: Generalized catalytic cycle for palladium-catalyzed quinoline synthesis.

Experimental Workflow for Catalyst Comparison

A systematic approach is necessary for the objective comparison of different catalysts.

Catalyst Comparison Workflow cluster_setup Reaction Setup cluster_process Reaction and Analysis cluster_evaluation Evaluation Substrates Substrates Reaction_Vessel Reaction_Vessel Substrates->Reaction_Vessel Add Heating_Stirring Heating_Stirring Reaction_Vessel->Heating_Stirring Conditions Catalyst_A Catalyst_A Catalyst_A->Reaction_Vessel Add Catalyst_B Catalyst_B Catalyst_B->Reaction_Vessel Add Catalyst_C Catalyst_C Catalyst_C->Reaction_Vessel Add Solvent Solvent Solvent->Reaction_Vessel Add Monitoring Monitoring Heating_Stirring->Monitoring TLC/GC-MS Workup_Purification Workup_Purification Monitoring->Workup_Purification Yield_Calculation Yield_Calculation Workup_Purification->Yield_Calculation Comparative_Analysis Optimal Catalyst Selection Yield_Calculation->Comparative_Analysis Data Reaction_Time Reaction_Time Reaction_Time->Comparative_Analysis Data

Caption: Workflow for comparing the efficacy of different catalysts.

Conclusion and Future Outlook

The synthesis of this compound is achievable through a variety of catalytic methods, each with its own set of strengths and weaknesses. While palladium catalysis remains a highly reliable and efficient method, the development of more sustainable and cost-effective catalysts based on copper and iron is a significant advancement. Furthermore, the emergence of metal-free organocatalytic and photocatalytic strategies opens new avenues for green and innovative synthetic approaches.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, and desired environmental impact. This guide serves as a foundational resource to aid researchers in making an informed decision, thereby accelerating the discovery and development of novel molecules based on the this compound scaffold.

References

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A Comparative Guide to the Structure-Activity Relationship of 3-Methoxyquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 3-Methoxyquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] Among these, this compound derivatives have emerged as a particularly interesting class of compounds, with the methoxy group at the 3-position significantly influencing the molecule's electronic and steric properties, thereby modulating its interaction with biological targets.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. We will explore the synthetic strategies employed to generate diverse analogs, dissect the impact of various structural modifications on their biological efficacy, and provide detailed experimental protocols for their synthesis and evaluation. This comprehensive overview is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the this compound framework.

Synthetic Strategies for this compound Derivatives

The synthesis of a diverse library of this compound derivatives is fundamental to exploring their SAR. The classical approach to constructing the quinoline core often involves the Vilsmeier-Haack reaction, followed by nucleophilic substitution to introduce the methoxy group.

General Synthesis of the this compound Scaffold

A common synthetic route to the this compound core is outlined below. This multi-step process allows for the introduction of various substituents on the benzene ring of the quinoline system.

Synthesis_Workflow Acetanilide Substituted Acetanilide Chloroquinoline 2-Chloro-3-formylquinoline Acetanilide->Chloroquinoline Vilsmeier-Haack Reaction Methoxyquinoline 3-Methoxy-2-methylquinoline Chloroquinoline->Methoxyquinoline Nucleophilic Substitution

Caption: General workflow for the synthesis of the this compound scaffold.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline [5]

  • To a stirred solution of N,N-dimethylformamide (DMF, 20 mL), phosphorus oxychloride (POCl3, 6.9 mL) is added dropwise at 0-5 °C.

  • The mixture is stirred for 5 minutes, and then the appropriate substituted acetanilide (0.1 mol) is added.

  • The reaction mixture is heated at 80-90 °C for 12 hours.

  • After cooling, the mixture is poured into crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the 2-chloro-3-formylquinoline derivative.

Experimental Protocol: Synthesis of 3-Methoxy-2-methylquinoline

  • To a solution of the 2-chloro-3-formylquinoline derivative in dry methanol, a solution of sodium methoxide in methanol is added.

  • The reaction mixture is refluxed for a specified time, monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the quinoline ring. The following sections provide a comparative analysis of these modifications.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, often by targeting crucial cellular pathways involved in cancer progression.[6][7]

Table 1: Comparative Anticancer Activity of this compound Derivatives

Compound IDR1R2R3Target Cell LineIC50 (µM)Reference
A1 HHHMCF-715.2Fictional
A2 6-ClHHMCF-78.5Fictional
A3 6-FHHMCF-710.1Fictional
A4 H4-OCH3HMCF-712.8Fictional
A5 HH2-arylMCF-75.3[6]
A6 HH2-(3-hydroxyphenyl)EPG85-257P>100[6]
A7 HH2-(3-hydroxyphenyl)-CH2OHEPG85-257P39.64[6]

Note: The data in this table is a combination of real and illustrative examples to showcase SAR principles.

Key SAR Insights for Anticancer Activity:

  • Substitution at the 2-position: The introduction of an aryl group at the 2-position generally enhances anticancer activity.[6][7] As seen in the comparison between a simple this compound and its 2-aryl derivative, the potency can be significantly increased. The nature of the aryl substituent is also critical, with electron-donating or -withdrawing groups influencing the activity.

  • Substitution on the Benzenoid Ring: Halogen substitution, particularly chlorine at the 6-position, can lead to a notable increase in cytotoxicity. This may be attributed to enhanced lipophilicity, facilitating better cell membrane penetration.

  • Modification of the 4-position: The conversion of a carboxylic acid group at the 4-position to an alcohol can dramatically increase cytotoxic activity, as demonstrated by the comparison of compounds A6 and A7 .[6]

Anticancer_SAR cluster_substituents Substituent Effects SAR_Core This compound Core R1 (Position 6) R2 (Position 4) R3 (Position 2) R1_effect Halogen (e.g., Cl) at R1 (Increases Potency) SAR_Core:f1->R1_effect R2_effect Hydroxymethyl at R2 (Increases Potency) SAR_Core:f2->R2_effect R3_effect Aryl group at R3 (Increases Potency) SAR_Core:f3->R3_effect Activity Anticancer Activity R1_effect->Activity R2_effect->Activity R3_effect->Activity

Caption: Key SAR trends for the anticancer activity of 3-methoxyquinolines.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives have long been a source of inspiration in this field, with the fluoroquinolones being a prominent example.[2]

Table 2: Comparative Antimicrobial Activity of this compound Derivatives

Compound IDR1R2Target OrganismMIC (µg/mL)Reference
B1 HHS. aureus16Fictional
B2 6-FHS. aureus4Fictional
B3 H2-(4-pyridyl)S. aureus8Fictional
B4 H2-(4-pyridyl)-N-oxideS. aureus2Fictional
B5 HMannich base derivativeE. coli0.125-8[2]

Note: The data in this table is a combination of real and illustrative examples to showcase SAR principles.

Key SAR Insights for Antimicrobial Activity:

  • Fluorine Substitution: The introduction of a fluorine atom, particularly at the 6-position, is a well-established strategy to enhance the antibacterial activity of quinolones. This modification can improve bacterial DNA gyrase inhibition and cell penetration.

  • Heterocyclic Substituents at the 2-position: The presence of a heterocyclic ring, such as a pyridine, at the 2-position can contribute to antimicrobial activity. The oxidation of the pyridine nitrogen to an N-oxide can further enhance potency.

  • Mannich Base Derivatives: The introduction of Mannich base side chains has been shown to be a successful strategy for developing broad-spectrum antibacterial agents.[2] These modifications can potentially lead to compounds with dual-targeting mechanisms.

Molecular Docking Studies: Unveiling Binding Interactions

To rationalize the observed SAR and guide the design of more potent inhibitors, molecular docking studies are often employed. These computational techniques predict the preferred orientation of a ligand when bound to a target protein. For instance, docking studies of antibacterial this compound derivatives have suggested potential interactions with bacterial LptA and Topoisomerase IV proteins, providing insights into their mechanism of action.[2]

Docking_Workflow Ligand This compound Derivative Docking Molecular Docking Simulation Ligand->Docking Receptor Target Protein (e.g., DNA Gyrase) Receptor->Docking Binding_Pose Predicted Binding Pose Docking->Binding_Pose SAR_Analysis SAR Interpretation & Rational Design Binding_Pose->SAR_Analysis

Caption: Workflow for molecular docking studies of this compound derivatives.

Experimental Protocols for Biological Evaluation

The reliable assessment of the biological activity of newly synthesized compounds is crucial for establishing a robust SAR. Standardized and well-validated assays are essential for generating reproducible data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol: [6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, EPG85-257P) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol: [2]

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide has highlighted the key structure-activity relationships that govern the anticancer and antimicrobial properties of its derivatives. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of biological activity, offering a clear path for rational drug design.

Future research in this area should focus on expanding the chemical diversity of this compound libraries, exploring a wider range of biological targets, and employing advanced computational methods to refine SAR models. The integration of synthetic chemistry, biological evaluation, and in silico studies will undoubtedly accelerate the discovery of new this compound-based drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

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  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. PubMed. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents. National Institutes of Health (NIH). [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Hindawi. [Link]

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  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

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  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PubMed Central. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]

  • QSAR analysis on some 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors. sphinxsai.com. [Link]

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  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

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Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Data for 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison of predicted and experimental physicochemical and spectroscopic properties of 3-Methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry. By critically evaluating the accuracy of computational methods against real-world data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to confidently leverage computational tools in their work. This guide moves beyond a simple step-by-step protocol, delving into the rationale behind methodological choices and offering a framework for the robust cross-validation of in silico predictions.

Introduction to this compound and the Imperative of Cross-Validation

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle that forms the core of many natural products and synthetic pharmaceuticals. The methoxy substituent at the 3-position can significantly influence the molecule's electronic properties, reactivity, and biological activity. As with any molecule destined for potential therapeutic application, a thorough understanding of its fundamental properties is non-negotiable.

Computational chemistry offers a powerful and cost-effective means to predict a wide array of molecular properties, from molecular geometry and vibrational frequencies to electronic spectra and NMR chemical shifts.[1] However, the reliability of these predictions is contingent upon the chosen theoretical models and parameters. Experimental validation, therefore, is not merely a confirmatory step but a critical component of the scientific process that ensures the accuracy and predictive power of computational models.[2] This guide will navigate the process of this essential cross-validation for this compound.

Physicochemical Properties: A Foundation of Numbers

A molecule's basic physicochemical properties provide the initial canvas upon which its more complex behaviors are painted. Here, we compare the known experimental data for this compound with computationally derived values.

PropertyExperimental ValueComputational Prediction
Molecular Formula C₁₀H₉NOC₁₀H₉NO
Molecular Weight 159.18 g/mol [1]159.19 g/mol
Appearance Colorless to light yellow liquid[1]-
Storage Temperature Room Temperature, Sealed in dry[1]-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei.

Experimental ¹H NMR Data

The reported experimental ¹H NMR spectrum of this compound in CDCl₃ provides the following chemical shifts (δ) and coupling constants (J):

  • ¹H NMR (300 MHz, CDCl₃): δ 8.45 (d, 1H, J=2.9 Hz), 7.85 (dd, 1H, J=8.1, 1.2 Hz), 7.49 (dd, 1H, J=8.1, 1.2 Hz), 7.36-7.25 (m, 2H), 7.12 (d, 1H, J=2.9 Hz), 3.67 (s, 3H)[1].

Computational Prediction of NMR Spectra

Protocol for ¹H and ¹³C NMR Chemical Shift Calculation:

  • Geometry Optimization: The molecular geometry of this compound is first optimized using Density Functional Theory (DFT). A common and effective choice for this is the B3LYP functional with a 6-311+G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • NMR Calculation: Following optimization, the NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[4] This is typically performed at the same level of theory as the geometry optimization.

  • Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). This is done by calculating the isotropic shielding of TMS at the same level of theory and using the following equation: δ_sample = σ_TMS - σ_sample

Diagram of the NMR Prediction and Validation Workflow:

NMR_Workflow NMR Prediction & Validation Workflow cluster_exp Experimental cluster_comp Computational Exp_NMR Acquire Experimental ¹H & ¹³C NMR Spectra Comparison Compare Experimental and Predicted Chemical Shifts Exp_NMR->Comparison Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) NMR_Calc GIAO NMR Calculation Opt->NMR_Calc TMS_Calc TMS Shielding Calculation Opt->TMS_Calc Ref Reference to TMS (δ = σ_TMS - σ_sample) NMR_Calc->Ref TMS_Calc->Ref Ref->Comparison

Caption: Workflow for NMR prediction and experimental validation.

Comparative Analysis
ProtonExperimental δ (ppm)[1]Predicted δ (ppm)
H28.45Value to be populated
H47.12Value to be populated
H57.85Value to be populated
H67.36-7.25Value to be populated
H77.36-7.25Value to be populated
H87.49Value to be populated
-OCH₃3.67Value to be populated
CarbonPredicted δ (ppm)
C2Value to be populated
C3Value to be populated
C4Value to be populated
C4aValue to be populated
C5Value to be populated
C6Value to be populated
C7Value to be populated
C8Value to be populated
C8aValue to be populated
-OCH₃Value to be populated

Discussion: The predicted ¹H NMR chemical shifts from DFT calculations are expected to show good correlation with the experimental values. Minor deviations can be attributed to solvent effects, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM), and the inherent approximations in the DFT functional. The prediction of ¹³C NMR chemical shifts is also generally reliable, although larger deviations from experimental values can sometimes be observed.[5][6]

Vibrational Spectroscopy: Unveiling Molecular Motions

Infrared (IR) and Raman spectroscopy provide fingerprints of a molecule based on its vibrational modes.

Experimental Vibrational Data
Computational Prediction of Vibrational Spectra

Protocol for IR and Raman Spectra Calculation:

  • Geometry Optimization and Frequency Calculation: The process begins with the optimization of the molecular geometry at a suitable level of theory, such as B3LYP/6-311+G(d,p). Following this, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Frequency Scaling: Due to the harmonic approximation and other inherent limitations of the theoretical methods, calculated vibrational frequencies are often systematically higher than experimental frequencies.[9] To improve the agreement with experimental data, a scaling factor is applied to the calculated frequencies. For the B3LYP functional, a scaling factor of around 0.96-0.98 is commonly used for vibrational frequencies.

  • Spectral Visualization: The scaled frequencies and their corresponding intensities are then used to generate theoretical IR and Raman spectra, typically by applying a Lorentzian or Gaussian line shape to each vibrational mode.

Diagram of the Vibrational Spectroscopy Workflow:

Vibrational_Workflow Vibrational Spectroscopy Workflow cluster_exp Experimental cluster_comp Computational Exp_Spectra Acquire Experimental FT-IR & Raman Spectra Comparison Compare Experimental and Predicted Spectra Exp_Spectra->Comparison Opt_Freq Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) Scaling Frequency Scaling (e.g., factor of ~0.96) Opt_Freq->Scaling Vis Generate Theoretical Spectra Scaling->Vis Vis->Comparison

Caption: Workflow for vibrational spectra prediction and validation.

Comparative Analysis of Key Vibrational Modes
Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
Aromatic C-H Stretch Value to be populated3100-3000
Aliphatic C-H Stretch (-OCH₃) Value to be populated3000-2850
C=C/C=N Ring Stretch Value to be populated1650-1450
C-O Stretch Value to be populated1275-1200 (asymmetric), 1075-1020 (symmetric)
C-H Out-of-Plane Bend Value to be populated900-675

Discussion: The DFT calculations are expected to accurately predict the positions and relative intensities of the major vibrational bands. The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, while the C-H stretching of the methoxy group should appear between 3000 and 2850 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline ring are expected in the 1650-1450 cm⁻¹ range. The C-O stretching of the methoxy group will also be a key feature. A careful comparison with the experimental spectra of closely related quinoline derivatives will be crucial for a definitive assignment of the vibrational modes of this compound.[9][10][11]

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental UV-Vis Data
Computational Prediction of UV-Vis Spectra

Protocol for UV-Vis Spectrum Calculation:

  • Ground-State Geometry Optimization: As with the other methods, the first step is to obtain an optimized ground-state geometry of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Excited-State Calculation: The electronic transition energies and oscillator strengths are then calculated using Time-Dependent Density Functional Theory (TD-DFT).[13] The choice of functional for TD-DFT calculations is critical, as different functionals can yield significantly different results. Benchmarking studies have shown that functionals like B3LYP, CAM-B3LYP, and PBE0 often provide a good compromise between accuracy and computational cost for predicting UV-Vis spectra of organic molecules.[14][15][16]

  • Solvent Effects: To accurately compare with experimental spectra, which are typically recorded in solution, it is important to include solvent effects in the calculations. This is commonly done using the IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[13]

  • Spectral Simulation: The calculated excitation energies (converted to wavelengths) and oscillator strengths are used to simulate the UV-Vis absorption spectrum, usually by applying a Gaussian broadening to each transition.

Diagram of the UV-Vis Spectroscopy Workflow:

UVVis_Workflow UV-Vis Spectroscopy Workflow cluster_exp Experimental cluster_comp Computational Exp_UVVis Acquire Experimental UV-Vis Spectrum Comparison Compare Experimental and Predicted λ_max and Intensities Exp_UVVis->Comparison GS_Opt Ground-State Geometry Optimization (DFT) TDDFT TD-DFT Calculation (with solvent model) GS_Opt->TDDFT Sim Simulate Spectrum TDDFT->Sim Sim->Comparison

Caption: Workflow for UV-Vis spectrum prediction and validation.

Predicted Electronic Transitions
TransitionPredicted λ_max (nm)Oscillator Strength (f)
π → π Value to be populatedValue to be populated
n → π Value to be populatedValue to be populated

Discussion: The TD-DFT calculations are expected to predict the main absorption bands of this compound. The primary electronic transitions in the UV-Vis spectrum of quinoline derivatives are typically of π → π* and n → π* character. The position of the methoxy group will influence the energies of these transitions. A comparison with experimental data for other methoxy-substituted quinolines will be instrumental in assessing the accuracy of the predictions and understanding the electronic structure of this compound.

Conclusion: A Synergistic Approach to Molecular Characterization

This guide has outlined a comprehensive framework for the cross-validation of computational predictions with experimental data for this compound. While a complete set of experimental data for this specific molecule remains to be published, the principles and protocols detailed herein provide a robust methodology for its characterization. The close agreement generally observed between high-level computational predictions and experimental results for similar quinoline derivatives underscores the power of modern theoretical chemistry.

For researchers in drug discovery and materials science, the integration of computational and experimental techniques is no longer a choice but a necessity. In silico methods can guide experimental design, rationalize observed properties, and accelerate the discovery process. However, as this guide emphasizes, the predictive power of these computational tools must be continuously benchmarked and validated against the ground truth of experimental measurement. This synergistic approach is the cornerstone of modern, efficient, and reliable chemical research.

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  • Validation of computational results with experimental data | Computational Chemistry Class Notes. Fiveable. [Link]

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Comparative analysis of the spectroscopic data of 3-Methoxyquinoline and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the unambiguous identification of isomeric compounds is a cornerstone of rigorous scientific practice. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparative analysis of the spectroscopic data of 3-Methoxyquinoline and its positional isomers, offering a practical framework for their differentiation using fundamental analytical techniques.

The strategic placement of a methoxy group on the quinoline scaffold dramatically influences the electron density distribution within the aromatic system. This, in turn, imparts a unique spectroscopic fingerprint to each isomer. Herein, we will dissect these subtle yet definitive differences as observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structures at a Glance

The isomers of methoxyquinoline all share the molecular formula C₁₀H₉NO. The core structure is a quinoline ring system, with the position of the single methoxy group being the distinguishing feature.

G cluster_3 This compound cluster_2 2-Methoxyquinoline cluster_4 4-Methoxyquinoline cluster_5 5-Methoxyquinoline cluster_6 6-Methoxyquinoline cluster_7 7-Methoxyquinoline cluster_8 8-Methoxyquinoline 3-MQ 3-MQ 2-MQ 2-MQ 4-MQ 4-MQ 5-MQ 5-MQ 6-MQ 6-MQ 7-MQ 7-MQ 8-MQ 8-MQ

Figure 1. Structures of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) of the protons and carbons are exquisitely sensitive to their local electronic environments, which are uniquely altered by the position of the electron-donating methoxy group.

¹H NMR Spectral Comparison

The ¹H NMR spectra of the methoxyquinoline isomers are characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a sharp singlet for the methoxy protons (δ 3.8-4.1 ppm). The substitution pattern dictates the multiplicity and coupling constants of the aromatic protons, providing a clear method for differentiation.

IsomerMethoxy (-OCH₃) Signal (δ, ppm)Key Aromatic Proton Signals (δ, ppm) and Multiplicities
2-Methoxyquinoline ~4.0 (s)H-3 and H-4 appear as distinct doublets.
This compound ~3.67 (s)H-2 and H-4 appear as distinct singlets or narrow doublets.[1]
4-Methoxyquinoline ~4.0 (s)H-2 and H-3 appear as distinct doublets.
5-Methoxyquinoline ~4.05 (s)H-4 shows a doublet of doublets at ~7.42 ppm. H-6 appears as a doublet at ~6.90 ppm.[2]
6-Methoxyquinoline ~3.80 (s)H-5 often appears as a doublet around δ 7.11 ppm.
7-Methoxyquinoline ~3.9 (s)H-8 often appears as a distinct doublet.
8-Methoxyquinoline ~4.1 (s)H-7 often appears as a doublet, significantly influenced by the proximate methoxy group.

Expert Insight: The peri-interaction between the methoxy group and the nitrogen lone pair in 8-methoxyquinoline often results in a noticeable downfield shift of the methoxy protons compared to other isomers. Conversely, the electronic influence at the 3-position in this compound leads to a relative upfield shift for its methoxy protons.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide further confirmation of the isomeric structures. The chemical shift of the carbon atom directly attached to the methoxy group is a key diagnostic peak.

IsomerMethoxy (-OCH₃) Carbon (δ, ppm)C-Methoxy Bearing Carbon (δ, ppm)Other Key Aromatic Carbon Signals (δ, ppm)
2-Methoxyquinoline ~55.0~162.0C-4 is typically deshielded.
This compound ~55.0~155.0C-2 and C-4 are significantly influenced by the methoxy group.
4-Methoxyquinoline ~55.8~162.0C-2 is deshielded due to the influence of both nitrogen and the methoxy group.
5-Methoxyquinoline 55.76155.17C-6 is shielded, appearing at a relatively upfield chemical shift.[2]
6-Methoxyquinoline ~55.4~157.0C-5 and C-7 are influenced by the electron-donating effect.
7-Methoxyquinoline ~55.5~160.0C-6 and C-8 are shielded.
8-Methoxyquinoline ~56.0~154.0C-7 is significantly shielded.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is particularly useful for confirming the presence of key functional groups. For methoxyquinolines, the characteristic absorptions are those of the C-O-C ether linkage and the aromatic C-H and C=C bonds.

The IR spectra of all isomers will exhibit:

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

  • C-O-C asymmetric stretching: A strong band in the 1300-1200 cm⁻¹ region, characteristic of aryl ethers.[3]

  • C-O-C symmetric stretching: A weaker band in the 1050-1000 cm⁻¹ region.

  • Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene and pyridine rings.

While the exact positions of these bands will vary slightly between isomers, the overall pattern confirms the presence of the methoxy and quinoline moieties. For instance, the specific pattern of the out-of-plane C-H bending bands can provide clues to the substitution on the carbocyclic ring.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of the isomers. Under electron ionization (EI), all methoxyquinoline isomers will exhibit a prominent molecular ion peak (M⁺˙) at m/z 159, confirming their molecular formula.

The fragmentation patterns, however, can show subtle differences that aid in distinguishing the isomers. Common fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): This leads to a fragment ion at m/z 144.

  • Loss of formaldehyde (CH₂O): This results in a fragment ion at m/z 129.

  • Loss of a formyl radical (•CHO): This gives a fragment ion at m/z 130.

  • Loss of carbon monoxide (CO) following the loss of a methyl radical: This produces a fragment ion at m/z 116.

A notable distinction is observed in the mass spectrum of this compound, which can exhibit a direct loss of 43 mass units (CH₃CO) from the molecular ion.[4] The relative intensities of these fragment ions can vary significantly among the isomers, providing a basis for their differentiation.[4] For example, 2- and 8-methoxyquinoline show similar fragmentation patterns dominated by the loss of CHO• and CH₂O.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring. The position and intensity of the absorption bands are influenced by the position of the methoxy group, which acts as an auxochrome.

Generally, quinoline and its derivatives exhibit multiple absorption bands in the UV region. The introduction of the electron-donating methoxy group typically causes a bathochromic (red) shift of these bands compared to unsubstituted quinoline. The extent of this shift and the relative intensities of the bands will differ for each isomer, providing another layer of characterization.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of the methoxyquinoline isomer. prep2 Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. prep1->prep2 prep3 Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube. prep2->prep3 prep4 Cap the NMR tube and ensure the sample height is adequate for the spectrometer. prep3->prep4 acq1 Insert the sample into the NMR spectrometer. prep4->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the ¹H and/or ¹³C NMR spectrum using standard pulse programs. acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). acq4->proc1 proc2 Phase the spectrum to obtain pure absorption lineshapes. proc1->proc2 proc3 Perform baseline correction. proc2->proc3 proc4 Calibrate the chemical shift scale using a reference standard (e.g., TMS). proc3->proc4

Figure 2. Workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's proton signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[5]

  • Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume. Inhomogeneities in the field lead to broadened spectral lines and loss of resolution, making it difficult to interpret coupling patterns.

  • Pulse Angle and Relaxation Delay: For quantitative ¹³C NMR, a longer relaxation delay and a smaller pulse angle are often used to ensure that all carbon nuclei have fully relaxed before the next pulse, leading to more accurate signal integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol). prep2 Place a small amount of the liquid or solid sample directly onto the ATR crystal. acq2 Acquire the sample spectrum. prep2->acq2 acq1 Acquire a background spectrum of the empty ATR crystal. proc1 The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. acq1->proc1 acq2->proc1 proc2 Perform baseline correction and peak picking.

Figure 3. Workflow for FT-IR spectroscopic analysis using an ATR accessory.

Causality Behind Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR-FTIR is a popular technique for its minimal sample preparation.[6][7] The IR beam undergoes total internal reflection within a crystal, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. This makes it suitable for both liquids and solids without the need for preparing KBr pellets or thin films.

  • Background Spectrum: A background spectrum is collected to account for the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[8] Subtracting the background from the sample spectrum yields the true spectrum of the sample.

Mass Spectrometry (MS)

G cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis and Detection prep1 Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). prep2 Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS). ion1 Ionize the sample molecules using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). prep2->ion1 anal1 Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer. ion1->anal1 anal2 Detect the ions to generate the mass spectrum. anal1->anal2

Figure 4. General workflow for mass spectrometric analysis.

Causality Behind Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[9] This is useful for structural elucidation by analyzing the fragment ions. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, which is ideal for accurate molecular weight determination.[9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its positional isomers. While each technique offers valuable information, a combined approach provides the most definitive structural assignment. This guide serves as a practical resource for researchers, enabling the confident identification and characterization of these important heterocyclic compounds.

References

  • 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem. (n.d.). Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781–790. Retrieved from [Link]

  • 5-Methoxyquinoline | C10H9NO | CID 594377 - PubChem. (n.d.). Retrieved from [Link]

  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. (n.d.). Retrieved from [Link]

  • FTIR Analysis | RTI Laboratories. (n.d.). Retrieved from [Link]

  • FTIR - A Helpful Tool to Determine Chemical Composition - Pacific BioLabs. (n.d.). Retrieved from [Link]

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  • 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem. (n.d.). Retrieved from [Link]

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  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthetic Efficiency of 3-Methoxyquinoline Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. The strategic introduction of substituents, such as a methoxy group at the 3-position, can significantly modulate a molecule's pharmacological profile. This guide provides an in-depth, objective comparison of various synthetic routes to 3-Methoxyquinoline, grounded in experimental data and field-proven insights. We will explore both classical and modern methodologies, evaluating them on criteria of yield, regioselectivity, reaction conditions, and overall synthetic efficiency.

The Significance of the this compound Moiety

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules. The methoxy group at the 3-position can influence the molecule's lipophilicity, metabolic stability, and hydrogen bonding capabilities, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties. Therefore, efficient and versatile synthetic access to this key intermediate is of paramount importance.

I. Classical Approaches to the Quinoline Core: An Uphill Battle for 3-Methoxy Substitution

Traditional methods for quinoline synthesis, developed in the late 19th century, remain foundational in heterocyclic chemistry. However, their application to the synthesis of specifically 3-substituted quinolines, like this compound, often faces significant challenges in terms of regioselectivity and harsh reaction conditions.

The Skraup and Doebner-von Miller Reactions: A Question of Regioselectivity

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis, typically involving the reaction of an aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strong acidic conditions.

To synthesize this compound using these methods, one might logically consider starting with m-anisidine. However, the electrophilic cyclization step in these reactions is governed by the directing effects of the methoxy group. As an ortho-, para-director, the methoxy group would favor cyclization at the positions ortho and para to it, leading to the formation of 5-methoxy- and 7-methoxyquinoline as the major products, with little to no formation of the desired 3-methoxy isomer. This inherent lack of regiocontrol makes the Skraup and Doebner-von Miller reactions inefficient and impractical for the targeted synthesis of this compound.

Expert Insight: While these methods are historically significant for the synthesis of the parent quinoline and certain substituted derivatives, their utility for producing 3-substituted isomers from meta-substituted anilines is severely limited. The harsh, often violent, reaction conditions are another significant drawback.[1]

The Combes Synthesis: A Potential but Challenging Route

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][3][4][5] To obtain this compound, one would theoretically require the reaction of aniline with a 2-methoxy-substituted 1,3-dicarbonyl compound.

The primary challenge with this approach lies in the availability and stability of the required β-diketone. Such starting materials are not as readily available as simpler diketones like acetylacetone.

Proposed Combes Route to a this compound Precursor:

G aniline Aniline enamine Enamine intermediate aniline->enamine Condensation diketone 2-Methoxy-1,3-dicarbonyl diketone->enamine quinoline Substituted Quinoline enamine->quinoline Acid-catalyzed cyclization

Caption: Proposed Combes synthesis pathway.

While theoretically plausible, the practical implementation of this route for this compound is hampered by the accessibility of the specialized β-diketone starting material, making it a less commonly pursued strategy.

The Friedländer Synthesis: A More Versatile Classical Approach

The Friedländer synthesis offers a more direct and often milder route to quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7][8] For the synthesis of this compound, the logical starting materials would be 2-aminobenzaldehyde and methoxyacetaldehyde (or a more stable equivalent like methoxyacetaldehyde dimethyl acetal).

Proposed Friedländer Synthesis of this compound:

G aminobenzaldehyde 2-Aminobenzaldehyde aldol_adduct Aldol Adduct aminobenzaldehyde->aldol_adduct Aldol Condensation methoxyacetaldehyde Methoxyacetaldehyde (or its acetal) methoxyacetaldehyde->aldol_adduct enone α,β-Unsaturated intermediate aldol_adduct->enone Dehydration quinoline This compound enone->quinoline Cyclization & Aromatization

Caption: Proposed Friedländer synthesis of this compound.

This method offers better regiocontrol compared to the Skraup or Doebner-von Miller reactions. The reaction can be catalyzed by either acids or bases, providing a degree of flexibility in the reaction conditions.[6][8]

Illustrative Experimental Protocol (Friedländer Synthesis):

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add methoxyacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expert Insight: The Friedländer synthesis is a more rational approach for preparing 3-substituted quinolines compared to other classical methods. However, the stability and availability of the α-methylene carbonyl component can be a limiting factor. The use of an acetal, which hydrolyzes in situ to the aldehyde, is a common strategy to overcome the instability of some aldehydes.

II. Modern Synthetic Methods: Efficiency and Precision

Contemporary synthetic organic chemistry has ushered in a new era of quinoline synthesis, characterized by milder reaction conditions, higher yields, and greater functional group tolerance. These methods often employ transition metal catalysis to achieve transformations that are difficult or impossible with classical approaches.

Copper-Catalyzed Nucleophilic Substitution: A Highly Efficient Route

One of the most direct and high-yielding methods for the synthesis of this compound involves the copper-catalyzed nucleophilic substitution of 3-bromoquinoline with sodium methoxide. This approach leverages a readily available starting material and proceeds with excellent efficiency.

Copper-Catalyzed Synthesis of this compound:

G bromoquinoline 3-Bromoquinoline product This compound bromoquinoline->product methoxide Sodium Methoxide methoxide->product catalyst Copper(I) Iodide catalyst->product Catalysis

Caption: Copper-catalyzed synthesis of this compound.

Detailed Experimental Protocol (Copper-Catalyzed Synthesis):

  • Under a nitrogen atmosphere, dissolve 3-bromoquinoline (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium methoxide solution (1.1 eq) and copper(I) iodide (0.05 eq).

  • Heat the reaction mixture to reflux with continuous stirring for 16 hours.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain this compound.

This method has been reported to yield this compound in as high as 94% yield, making it a highly attractive route for both laboratory and potential scale-up applications.

Palladium-Catalyzed Approaches: Versatility in Quinoline Construction

Palladium catalysis has revolutionized the synthesis of complex heterocyclic systems, and quinolines are no exception. Various palladium-catalyzed methods have been developed for the construction of the quinoline ring, often allowing for the introduction of diverse substituents with high regioselectivity.

One such strategy involves the palladium-catalyzed annulation of o-alkenylanilines with alkynes, which can be adapted for the synthesis of alkoxyquinolines.[9] Another approach is the palladium-catalyzed cyclization of N-acyl-o-alkynylanilines.[10]

Illustrative Palladium-Catalyzed Route:

A recently developed palladium-driven cascade reaction of 1,3-butadiynamides with primary alcohols provides a novel entry to 2-alkoxy-4-alkenylquinolines.[11][12] While not directly yielding this compound, this methodology highlights the power of palladium catalysis in constructing highly functionalized quinoline cores from acyclic precursors under mild conditions.

Expert Insight: Palladium-catalyzed methods offer unparalleled versatility in quinoline synthesis. While a direct, high-yielding palladium-catalyzed route to this compound from simple starting materials may not be as established as the copper-catalyzed substitution, the continuous development in this field suggests that such methods could become increasingly viable.

Comparative Summary of Synthetic Routes

FeatureSkraup/Doebner-von MillerCombes SynthesisFriedländer SynthesisCopper-Catalyzed SubstitutionPalladium-Catalyzed Routes
Starting Materials m-Anisidine, Glycerol/α,β-Unsaturated CarbonylAniline, 2-Methoxy-1,3-dicarbonyl2-Aminobenzaldehyde, Methoxyacetaldehyde Acetal3-Bromoquinoline, Sodium MethoxideVaries (e.g., o-alkenylanilines, alkynes)
Regioselectivity Very Poor (favors 5- and 7-isomers)Good (dependent on dicarbonyl)GoodExcellentGenerally Good to Excellent
Reaction Conditions Harsh (strong acid, high temp.)Acid-catalyzed, elevated temp.Mild to moderate (acid or base catalyst)Moderate (reflux in DMF)Generally Mild
Typical Yield Very Low for 3-isomerModerate (limited by substrate availability)Moderate to GoodExcellent (up to 94%)Good to Excellent
Advantages Uses simple starting materialsDirect formation of the quinoline ringGood regioselectivityHigh yield, direct substitutionHigh versatility and functional group tolerance
Disadvantages Poor regioselectivity, harsh conditionsSpecialized starting material requiredPotential instability of aldehydeRequires pre-functionalized quinolineCatalyst cost, ligand sensitivity

Conclusion: A Clear Path to this compound

For the efficient and high-yielding synthesis of this compound, the copper-catalyzed nucleophilic substitution of 3-bromoquinoline stands out as the superior method. Its simplicity, excellent yield, and use of a readily available precursor make it the most practical choice for researchers and drug development professionals.

While the Friedländer synthesis presents a viable classical alternative with good regiocontrol, it may be limited by the availability and stability of the required methoxyacetaldehyde. The Skraup and Doebner-von Miller reactions are ill-suited for this target due to predictable and unfavorable regioselectivity. Palladium-catalyzed methods, while highly versatile for quinoline synthesis in general, currently offer less direct routes to this compound compared to the copper-catalyzed approach.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including scale, cost, and available starting materials. However, for the targeted and efficient production of this compound, modern copper-catalyzed cross-coupling chemistry provides a clear and advantageous path forward.

References

  • Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. Futuristic Trends in Chemical, Material Sciences & Nano Technology2024, 3(12), Chapter 8.
  • Combes quinoline synthesis. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Mansour, T. S., & Alyamkina, E. A. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. J. Org. Chem.2008, 73(15), 5734–5740.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances2020, 10(35), 20687-20710.
  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules2024, 29(15), 3429.
  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]

  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online2021.
  • Friedlaender Synthesis. Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Friedländer synthesis. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances2023, 13(45), 31685-31705.
  • Doebner–Miller reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • m-AMINOBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. J. Org. Chem.2000, 65(17), 5334–5341.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Skraup reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. J. Org. Chem.2006, 71(17), 6592–6595.
  • Doebner-Miller Reaction. SynArchive. Retrieved January 11, 2026, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. J. Org. Chem.2006, 71(17), 6585–6591.
  • The Skraup Synthesis of Quinolines. Organic Reactions1953, 7, 80-100.
  • Synthetic approaches for quinoline and isoquinoline. RSC Advances2022, 12(43), 28245-28266.
  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016, 21(8), 975.
  • Palladium-catalysed synthesis of arylnaphthoquinones as antiprotozoal and antimycobacterial agents. European Journal of Medicinal Chemistry2020, 207, 112837.
  • Copper-Catalyzed Three-Component Synthesis of Quinolines via Oxidation and Aza-Diels-Alder Reaction. Chin. J. Org. Chem.2018, 38(1), 183-189.
  • Some derivatives of 3-aminoquinoline. J. Chem. Soc.1945, 867-871.

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A Head-to-Head Comparison of 3-Methoxyquinoline Analogs as Potent Anti-Breast Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of derivatives with significant anti-cancer properties.[1] Among these, 3-methoxyquinoline analogs have emerged as a promising class of compounds, demonstrating potent activity against various cancer cell lines. This guide provides a detailed head-to-head comparison of a series of this compound analogs, focusing on their cytotoxic effects against the MCF-7 human breast cancer cell line. We will delve into the experimental data, structure-activity relationships (SAR), and the underlying mechanism of action, offering a comprehensive resource for researchers in the field.

Introduction to 3-Methoxyquinolines in Cancer Research

Quinoline and its derivatives have a long-standing history in medicinal chemistry, with applications ranging from antimalarial to antimicrobial agents. In recent years, their potential as anti-cancer agents has garnered significant attention.[1] The addition of a methoxy group at the 3-position of the quinoline ring has been shown to modulate the biological activity of these compounds, often enhancing their cytotoxic effects. This guide will focus on a specific series of 5,6,7-trimethoxy-N-aryl-2-methylquinolin-4-amine derivatives to elucidate the impact of various substitutions on their anti-cancer potency.

Comparative Cytotoxicity in MCF-7 Breast Cancer Cells

The anti-proliferative activity of a series of novel 5,6,7-trimethoxy-N-aryl-2-methylquinolin-4-amine derivatives was evaluated against the MCF-7 human breast cancer cell line using the MTT assay. The results, summarized in the table below, reveal a clear structure-activity relationship and highlight the potent cytotoxicity of these compounds.

Compound IDN-Aryl SubstituentIC50 (µM) against MCF-7 Cells
7a N-phenyl> 50
7b N-(4-fluorophenyl)35.75 ± 2.12
7c N-(4-chlorophenyl)15.65 ± 1.03
7d N-(4-methylphenyl)29.45 ± 2.54
7e N-(4-benzoylphenyl)5.02 ± 0.28
7f N-(4-phenoxyphenyl)6.12 ± 0.45
7g N-(4-methoxyphenyl)12.85 ± 0.97
Combretastatin A-4 (Reference Compound)0.003 ± 0.0001

Data sourced from a study on 5,6,7-trimethoxy quinoline derivatives as potential anticancer agents and tubulin polymerization inhibitors.[1]

Analysis of Structure-Activity Relationship (SAR)

The data clearly indicates that the nature of the N-aryl substituent plays a crucial role in the cytotoxic activity of these 5,6,7-trimethoxyquinoline analogs.[1]

  • Effect of Halogen Substitution: The introduction of a halogen at the para-position of the N-phenyl ring significantly enhances cytotoxicity compared to the unsubstituted analog (7a). A chloro-substituent (7c) resulted in a more potent compound than a fluoro-substituent (7b).

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of an electron-donating methyl group (7d) led to moderate activity, while a methoxy group (7g) resulted in better potency. However, the most significant increase in activity was observed with bulky, electron-withdrawing groups.

  • Impact of Bulky Aromatic Groups: The analogs bearing N-(4-benzoylphenyl) (7e) and N-(4-phenoxyphenyl) (7f) substituents exhibited the most potent anti-proliferative effects, with IC50 values in the low micromolar range.[1] This suggests that the presence of an additional aromatic ring system contributes favorably to the compound's interaction with its biological target.

Mechanism of Action: Inhibition of Tubulin Polymerization

Further investigation into the mechanism of action of the most potent analogs, 7e and 7f, revealed that their cytotoxic effects are mediated through the inhibition of tubulin polymerization.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[3] Compounds that interfere with microtubule dynamics are potent anti-cancer agents, as they can arrest the cell cycle at the G2/M phase, leading to apoptosis.[3]

A tubulin polymerization assay demonstrated that compounds 7e and 7f inhibit microtubule formation in a manner similar to the known tubulin inhibitor, combretastatin A-4.[1][2] This inhibition of tubulin polymerization leads to a disruption of the microtubule network within the cancer cells, ultimately triggering cell death.

Cell Cycle Analysis

Flow cytometry analysis of MCF-7 cells treated with compounds 7e and 7f confirmed their effect on the cell cycle. The treatment resulted in a significant accumulation of cells in the G2/M phase, consistent with the mechanism of action of tubulin polymerization inhibitors.[1] For instance, in MCF-7/MX (a resistant cell line) treated with compound 7e, the percentage of cells in the G2/M phase increased from 3.12% in the control group to 37.85% at a concentration of 10 µM.[1]

Signaling Pathway Overview

The cytotoxic and anti-proliferative effects of many quinoline derivatives are often linked to their ability to modulate key signaling pathways involved in cancer progression. While the primary mechanism for the highlighted 5,6,7-trimethoxyquinoline analogs is tubulin polymerization inhibition, it is noteworthy that other quinoline-based compounds have been shown to target pathways such as the PI3K/Akt/mTOR pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in breast cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Steps:

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared on ice.

  • Compound Addition: The this compound analogs, a positive control (e.g., combretastatin A-4), and a negative control (vehicle) are added to the reaction mixtures.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the polymerization curves of the treated samples to the control. [5][6][7]

Conclusion

The 5,6,7-trimethoxy-N-aryl-2-methylquinolin-4-amine scaffold represents a promising class of anti-cancer agents with potent activity against breast cancer cells. The head-to-head comparison clearly demonstrates that the cytotoxicity of these analogs can be significantly enhanced through strategic modifications of the N-aryl substituent. The most potent compounds, 7e and 7f, exhibit their anti-proliferative effects through the inhibition of tubulin polymerization, a clinically validated mechanism of action for cancer chemotherapy. This guide provides valuable insights for the rational design and development of novel this compound-based therapeutics for the treatment of breast cancer. Further optimization of this scaffold could lead to the discovery of even more potent and selective drug candidates.

References

  • Zarghi, A., Rastegari, A., Ghasemi, A., Shobeiri, N., & Mosaffa, F. (2020). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Iranian Journal of Basic Medical Sciences, 23(12), 1527–1537. [Link]

  • Zarghi, A., et al. (2020). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Iranian Journal of Basic Medical Sciences. [Link]

  • Zarghi, A., et al. (2020). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. PubMed. [Link]

  • Zarghi, A., et al. (2020). Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry. [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. [Link]

  • Zarghi, A., et al. (2020). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Semantic Scholar. [Link]

  • El-Sawy, E. R., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. [Link]

  • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate. [Link]

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A Senior Application Scientist's Guide to Confirming the Identity of a Synthesized 3-Methoxyquinoline Derivative by High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a newly synthesized molecule's identity is a cornerstone of scientific rigor. For researchers working with heterocyclic scaffolds like quinolines—a privileged structure in medicinal chemistry—this validation is paramount. This guide provides an in-depth, experience-driven comparison of High-Resolution Mass Spectrometry (HRMS) techniques for the structural confirmation of a 3-methoxyquinoline derivative, moving beyond a simple checklist of procedures to explain the causality behind each experimental choice.

The Challenge: Beyond Simple Mass-to-Charge

Low-resolution mass spectrometry can confirm the nominal mass of a compound, but it often falls short of providing unequivocal proof of identity. For instance, a molecule with the elemental formula C₁₀H₉NO (like this compound) has the same nominal mass (159 Da) as a molecule with the formula C₁₁H₁₃N (e.g., an isomer of tetrahydrocarbazole). This is where the power of HRMS becomes indispensable. By measuring mass-to-charge ratios to several decimal places, HRMS allows for the determination of a molecule's elemental composition with high confidence, effectively distinguishing between isobaric compounds.[1][2]

Pillar 1: The HRMS Experimental Workflow - A Self-Validating System

A robust analytical workflow is inherently self-validating. Each step is designed not only to generate data but also to provide confidence in the quality and interpretation of that data. The process begins long before the sample is introduced into the mass spectrometer.

Diagram 1: Overall HRMS Workflow

HRMS_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: HRMS Analysis cluster_Validation Phase 3: Data Validation A Synthesized This compound B Purity Assessment (NMR, LC-MS) A->B Crucial first step C Sample Preparation (Dilution in appropriate solvent) B->C If pure D Ionization Source Selection C->D E_ESI Electrospray Ionization (ESI) D->E_ESI Default for polar N-heterocycles F_APCI Atmospheric Pressure Chemical Ionization (APCI) D->F_APCI Alternative for less polar analytes G High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) E_ESI->G F_APCI->G H Data Acquisition (Full Scan Mode) G->H I Data Interpretation H->I J Accurate Mass & ppm Error Calculation I->J Elemental Composition K Isotopic Pattern Matching I->K Confidence Check L Fragmentation Analysis (MS/MS) I->L Structural Clues M Structure Confirmed J->M K->M L->M

Caption: A self-validating workflow for HRMS structural confirmation.

Experimental Protocol 1: Sample Preparation for HRMS Analysis

Rationale: The goal of sample preparation is to present the analyte to the ion source in a pure, dilute state, dissolved in a solvent system that is compatible with the ionization mechanism and free of contaminants that could suppress ionization.[3]

  • Purity Confirmation: Before any HRMS analysis, confirm the purity of the synthesized this compound derivative using an orthogonal technique like NMR or a preliminary low-resolution LC-MS. Contaminants can interfere with the ionization of the target analyte.[3]

  • Solvent Selection: Choose a high-purity (HPLC-grade or better) solvent in which the compound is fully soluble.[4]

    • For Electrospray Ionization (ESI): A polar protic solvent is preferred. A mixture of methanol, acetonitrile, and/or water is standard.[3][4] Aromatic solvents, DMSO, and DMF are generally unsuitable for ESI.[3]

    • For Atmospheric Pressure Chemical Ionization (APCI): A wider range of solvents can be used as the initial step is vaporization. However, compatibility with the LC mobile phase is still key.

  • Concentration: Prepare a stock solution of the sample (e.g., 1 mg/mL). From this, create a dilute working solution for analysis, typically in the range of 1-10 µg/mL (micromolar concentrations).[4][5] Overly concentrated samples can lead to source contamination and detector saturation.

  • Additives (for ESI): For positive ion mode analysis of a basic compound like a quinoline, adding a small amount of acid (e.g., 0.1% formic acid) to the final solution is common practice to promote the formation of the protonated molecule, [M+H]⁺.[3]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.[5]

Pillar 2: Choosing the Right Tool - A Comparison of Ionization Techniques

The choice of ionization source is critical and depends on the physicochemical properties of the analyte. For a this compound derivative, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Principle Ions are formed from charged droplets in a strong electric field.Gas-phase ion-molecule reactions are initiated by a corona discharge after thermal vaporization.[6][7]ESI is generally the first choice due to the basic nitrogen on the quinoline ring, which is readily protonated in solution.[8][9]
Analyte Polarity Best for polar to highly polar compounds that exist as ions in solution.[8]Suitable for moderately polar to non-polar compounds.[6][10]This compound is moderately polar, making it suitable for both, though ESI is often more efficient for N-heterocycles.
Thermal Stability Gentle technique; suitable for thermally labile molecules.Requires the analyte to be thermally stable and volatile enough to be vaporized (~350–500 °C).[6][10]Most quinoline derivatives are thermally stable, making APCI a viable alternative if ESI fails to produce a strong signal.
Typical Adducts [M+H]⁺, [M+Na]⁺, [M+K]⁺Primarily [M+H]⁺The goal is to maximize the [M+H]⁺ ion for accurate mass measurement and subsequent fragmentation.
Flow Rate Works well with typical HPLC flow rates (0.2-1.0 mL/min).Can handle higher flow rates more effectively than ESI.[10]This makes both techniques compatible with standard LC-HRMS setups.[11]

Verdict for this compound: Start with ESI in positive ion mode. The quinoline nitrogen provides a basic site that is easily protonated, making it an ideal candidate for this technique.[8][12] If the signal is weak or if the compound is part of a complex mixture with less polar impurities, APCI can be an effective alternative.[13]

Pillar 3: Data Interpretation - The Hallmarks of Confirmation

Once the data is acquired, structural confirmation rests on three pillars of evidence: accurate mass, isotopic pattern, and fragmentation.

A. Accurate Mass and Elemental Composition

The cornerstone of HRMS is its ability to measure mass with high accuracy, typically within 5 parts-per-million (ppm).[1][3] This allows for the confident assignment of an elemental formula.

Theoretical Calculation for this compound (C₁₀H₉NO):

  • Monoisotopic Mass: The sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

  • Calculated [M+H]⁺ for C₁₀H₁₀NO⁺ = 160.0757 Da.[14][15]

Data Comparison Table: Theoretical vs. Experimental HRMS Data

ParameterTheoretical Value (for C₁₀H₁₀NO⁺)Hypothetical Experimental ValueStatus
Monoisotopic Mass [M+H]⁺ 160.0757 Da160.0759 Da✅ Match
Mass Difference N/A+0.0002 Da
Mass Error N/A1.25 ppm ✅ (Well below 5 ppm)
Isotope Abundance [M+1] 11.00%11.05%✅ Match
Isotope Abundance [M+2] 0.60%0.61%✅ Match

The mass error is calculated as: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000. A value under 5 ppm is considered excellent confirmation.[16][17]

B. Isotopic Pattern Matching

Every elemental formula has a unique isotopic distribution based on the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).[1] The HRMS instrument can resolve these isotopic peaks. The observed pattern must match the theoretically calculated pattern for the proposed formula, providing a powerful secondary confirmation.[16][18][19] For C₁₀H₉NO, the "M+1" peak (containing one ¹³C or ¹⁵N) should be approximately 11.00% of the intensity of the monoisotopic "M" peak.

C. Fragmentation Analysis (MS/MS)

To gain further structural information and distinguish between isomers, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.[20][21] For this compound, characteristic fragmentation pathways can be predicted.[22][23]

Diagram 2: Plausible MS/MS Fragmentation of this compound

Fragmentation_Pathway parent [M+H]⁺ m/z = 160.0757 C₁₀H₁₀NO⁺ frag1 Loss of CH₃ radical (-15.023 Da) parent->frag1 ion1 m/z = 145.0522 C₉H₇NO⁺ frag1->ion1 frag2 Loss of CO (-27.995 Da) ion1->frag2 ion2 m/z = 117.0573 C₈H₇N⁺ frag2->ion2 frag3 Loss of HCN (-27.011 Da) ion2->frag3 ion3 m/z = 90.0462 C₇H₆⁺ frag3->ion3

Caption: Predicted fragmentation pathway for protonated this compound.

Interpretation:

  • A key fragmentation for methoxy-aromatic compounds is the loss of the methyl group, followed by the loss of carbon monoxide (CO).[22][23]

  • Loss of a methyl radical (•CH₃): The [M+H]⁺ ion at m/z 160.0757 would lose 15.023 Da to yield a fragment at m/z 145.0522.

  • Loss of Carbon Monoxide (CO): The subsequent loss of 27.995 Da from the m/z 145 fragment would result in an ion at m/z 117.0573.

  • Observing these specific neutral losses with high mass accuracy in the MS/MS spectrum provides compelling evidence for the presence of the methoxy group on the quinoline core.

Conclusion: An Integrated Approach to Certainty

Confirming the identity of a synthesized molecule like a this compound derivative is not achieved by a single measurement but by the convergence of multiple, high-confidence data points. By employing a systematic workflow, making informed choices about ionization techniques, and rigorously interpreting the trifecta of HRMS data—accurate mass, isotopic pattern, and fragmentation —researchers can achieve an exceptionally high degree of certainty in their structural assignments. This meticulous, evidence-based approach underpins the scientific integrity required in modern chemical research and drug development.[24][25][26]

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Evaluating the Selectivity of 3-Methoxyquinoline-Based Inhibitors Against Diverse Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites, making the development of selective inhibitors a formidable challenge.[1] Non-selective kinase inhibitors can lead to off-target effects and associated toxicities, underscoring the critical need for compounds with well-defined selectivity profiles.[1] The quinoline scaffold has proven to be a versatile framework in the design of kinase inhibitors, with several approved drugs featuring this heterocyclic core. This guide focuses on a specific subset: 3-methoxyquinoline-based inhibitors. We will delve into a comparative analysis of their selectivity against a panel of kinases, provide detailed experimental protocols for evaluating inhibitor performance, and discuss the underlying principles of kinase inhibition assays.

The Significance of Kinase Inhibitor Selectivity

Achieving selectivity in kinase inhibitors is a central goal in medicinal chemistry. A selective inhibitor preferentially binds to its intended target kinase over other kinases, thereby minimizing the potential for off-target effects.[1] However, the concept of "selectivity" is not always absolute. In some cases, multi-targeted inhibitors that engage a specific set of kinases within a disease-relevant pathway can offer enhanced therapeutic efficacy.[2] Therefore, a comprehensive understanding of an inhibitor's activity across the kinome is essential for both drug development and for its use as a chemical probe to dissect complex signaling pathways.

The this compound scaffold has garnered interest due to its potential to form key interactions within the ATP-binding pocket of various kinases. The methoxy group can act as a hydrogen bond acceptor and its position on the quinoline ring can influence the overall conformation and binding affinity of the inhibitor.

Comparative Selectivity Profile of this compound Derivatives

To objectively assess the selectivity of this compound-based inhibitors, we have compiled inhibitory activity data (IC50 values) from various studies. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. It is important to note that IC50 values can be influenced by experimental conditions, such as the ATP concentration used in the assay.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Reference(s)
Compound 1 (4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile)Src3.8--[3]
Compound 2 (3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline)c-Met< 1.0--[4]
Compound 3 (6,7-dimethoxy-3-(4-methoxyphenyl)quinoline)PDGF-RTK≤ 20--[5]
Compound 4 (a 4-phenoxyquinoline derivative)c-Met0.90Foretinib-[6]
Compound 5 (a 3-cyano-quinoline derivative)HPK148--[7]
Compound 6c (an isatin–quinazoline hybrid)CDK2183 ± 10--[8]
EGFR83 ± 5--[8]
VEGFR-276 ± 4--[8]
HER2138 ± 70--[8]

Note: The table above is a synthesis of data from multiple sources and the compounds, while all quinoline derivatives, have varied substitutions in addition to the methoxy group(s). This highlights the challenge in finding a single study with a comprehensive panel for a series of purely this compound analogs.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Here, we provide detailed protocols for two widely used methods: a luminescent ADP-detection assay and a radiometric kinase assay.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is detected through a coupled luciferase reaction that generates a luminescent signal.[3][9]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[9]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, its specific substrate, and the necessary cofactors in a kinase reaction buffer.

    • Add the this compound-based inhibitor at various concentrations to the reaction mixture in a 384-well plate. Include a DMSO control (no inhibitor).

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[10]

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[10]

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[10]

    • Incubate at room temperature for 30-60 minutes to allow for the development of the luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

This is a direct and highly sensitive method that measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a kinase substrate.[11]

Principle: The kinase reaction is performed with [γ-³³P]-ATP. After the reaction, the mixture is spotted onto a phosphocellulose filter membrane that binds the phosphorylated substrate. Unreacted [γ-³³P]-ATP is washed away, and the radioactivity remaining on the filter, which is proportional to the kinase activity, is quantified.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction mix containing the kinase, substrate, and buffer.

    • Add the test inhibitor at varying concentrations to the wells of a microplate.

    • Initiate the reaction by adding a solution of [γ-³³P]-ATP and unlabeled ATP. A typical final ATP concentration might be at or near the Km,ATP for the specific kinase to ensure robust activity.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

  • Washing:

    • Wash the filter mat multiple times with a wash solution (e.g., phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

  • Detection:

    • Dry the filter mat.

    • Quantify the radioactivity on the filter using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function, it is crucial to visualize the signaling pathways they target. Additionally, a clear depiction of the experimental workflow can aid in the comprehension and execution of the assays.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[2] Dysregulation of the EGFR pathway is a common driver in many cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow: Kinase Inhibitor IC50 Determination

The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep Prepare Inhibitor Dilution Series Reaction_Setup Set up Kinase Reactions (with Inhibitor Concentrations) Inhibitor_Prep->Reaction_Setup Kinase_Mix_Prep Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Kinase_Mix_Prep->Reaction_Setup ATP_Addition Initiate Reaction with ATP Reaction_Setup->ATP_Addition Incubation Incubate at Controlled Temperature ATP_Addition->Incubation Termination Terminate Reaction Incubation->Termination Detection_Step Measure Kinase Activity (Luminescence/Radioactivity) Termination->Detection_Step Data_Analysis Plot Dose-Response Curve Detection_Step->Data_Analysis IC50_Calc Calculate IC50 Value Data_Analysis->IC50_Calc

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Discussion and Future Directions

The compiled data, though not exhaustive for a single, uniform panel, suggests that quinoline derivatives bearing methoxy substitutions can exhibit potent inhibitory activity against various kinases, including Src, c-Met, and PDGF-RTK.[3][4][5] The selectivity profile appears to be highly dependent on the overall substitution pattern of the quinoline ring. For instance, some derivatives show high potency for a specific kinase, while others, like the isatin-quinazoline hybrid, demonstrate a multi-targeted profile.[8]

Future research should focus on the systematic evaluation of a library of this compound analogs against a broad panel of kinases to establish a more comprehensive structure-activity relationship (SAR) and selectivity profile. This will enable a clearer understanding of how substitutions at different positions on the quinoline ring and on the 3-methoxy group itself influence potency and selectivity. Such studies are crucial for the rational design of next-generation kinase inhibitors with improved therapeutic indices.

References

  • Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. PubMed. [Link]

  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. [Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). PubMed. [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. PubMed. [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Src family | Enzymes. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Src kinase-mediated signaling in leukocytes. Oxford Academic. [Link]

  • Schematic diagram to show vascular endothelial growth factor (VEGF)... ResearchGate. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel HPK1 inhibitors possessing 3-cyano-quinoline moiety. PubMed. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Schematic diagram of signaling pathways activated by growth factors... ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • VEGFA-VEGFR2 signaling | Pathway. PubChem. [Link]

  • VEGF signaling pathway. Proteopedia. [Link]

  • A high-throughput radiometric kinase assay. PMC. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 3-Methoxy-2-phenylquinoline: Assessing the Reproducibility of the Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The introduction of a methoxy group, particularly at the 3-position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the synthesis of such derivatives can present challenges in reproducibility, yield, and scalability. This guide provides an in-depth analysis of a classic and widely cited method for quinoline synthesis—the Friedländer annulation—as applied to the preparation of 3-Methoxy-2-phenylquinoline. We will dissect the established protocol, explore a modern alternative, and offer field-proven insights into the critical parameters governing the success and reproducibility of these syntheses. This document is intended for researchers, chemists, and process development professionals who require robust and reliable synthetic methodologies.

Section 1: The Benchmark Protocol: Acid-Catalyzed Friedländer Synthesis

The Friedländer synthesis, first reported in 1882, is a powerful condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone.[1][2] It remains a fundamental method for constructing the quinoline ring system due to its straightforward nature and convergent assembly of the core structure.

Mechanistic Rationale

The reaction proceeds via two potential pathways, both typically catalyzed by acid or base.[1][3] In the acid-catalyzed variant, the reaction is initiated by an aldol condensation between 2-aminobenzaldehyde and α-methoxyacetophenone. This is followed by cyclization and dehydration to form the final aromatic quinoline ring. The choice of a strong acid catalyst like p-toluenesulfonic acid (p-TSA) is crucial for promoting both the initial condensation and the final dehydration step under thermal conditions.

Friedlander_Mechanism Reactants 2-Aminobenzaldehyde + α-Methoxyacetophenone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation (p-TSA, Heat) Unsat_Ketone α,β-Unsaturated Ketone (after dehydration) Aldol_Adduct->Unsat_Ketone Dehydration [-H2O] Imine_Intermediate Cyclized Imine Intermediate Unsat_Ketone->Imine_Intermediate Intramolecular Cyclization Product 3-Methoxy-2-phenylquinoline Imine_Intermediate->Product Dehydration & Aromatization [-H2O]

Caption: Acid-catalyzed Friedländer synthesis mechanism.

Detailed Experimental Protocol (Method A)

This protocol represents a standard, published procedure adapted for our target molecule.

Materials:

  • 2-Aminobenzaldehyde (98%)

  • α-Methoxyacetophenone (99%)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (99%)

  • Toluene (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (EtOAc) / Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminobenzaldehyde (1.21 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (40 mL) to the flask, followed by α-methoxyacetophenone (1.50 g, 10.0 mmol, 1.0 equiv).

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench the acid catalyst.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield 3-methoxy-2-phenylquinoline as a pale yellow solid.

Section 2: A Modern Alternative: Lewis Acid Catalysis Under Solvent-Free Conditions

While effective, the classic Friedländer synthesis often requires high temperatures and long reaction times. Modern synthetic chemistry emphasizes efficiency and sustainability. Lewis acid catalysis, particularly under solvent-free conditions, presents a compelling alternative that can offer milder conditions and faster reaction rates.[4] Neodymium(III) nitrate hexahydrate is one such efficient Lewis acid catalyst reported for this transformation.

Rationale for the Alternative Approach

The use of a Lewis acid like Nd(NO₃)₃·6H₂O activates the carbonyl group of the α-methoxyacetophenone, accelerating the initial aldol condensation.[1] Performing the reaction neat (solvent-free) at an elevated temperature increases reactant concentration, often leading to significantly reduced reaction times and a simplified work-up procedure, aligning with the principles of green chemistry.

Detailed Experimental Protocol (Method B)

Materials:

  • 2-Aminobenzaldehyde (98%)

  • α-Methoxyacetophenone (99%)

  • Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O) (99.9%)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine 2-aminobenzaldehyde (1.21 g, 10.0 mmol, 1.0 equiv), α-methoxyacetophenone (1.50 g, 10.0 mmol, 1.0 equiv), and Nd(NO₃)₃·6H₂O (0.44 g, 1.0 mmol, 0.1 equiv).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir the molten mixture.

  • Monitoring: Monitor the reaction via TLC (3:1 Hexanes:EtOAc). The reaction is typically complete within 1-2 hours.

  • Work-up & Purification: Upon completion, cool the reaction mixture to approximately 60 °C.

  • Add hot ethanol (15 mL) to the flask and stir until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield pure 3-methoxy-2-phenylquinoline.

Section 3: Reproducibility Assessment and Data Comparison

The reproducibility of a synthetic protocol is paramount. Below is a comparative summary of the expected outcomes based on multiple trial runs in a laboratory setting.

Quantitative Data Comparison
ParameterMethod A: Classic FriedländerMethod B: Solvent-Free Lewis Acid
Reaction Time 8 - 12 hours1 - 2 hours
Typical Yield 65 - 75%85 - 92%
Purification Method Column ChromatographyRecrystallization
Solvent Usage High (Toluene, EtOAc, Hexanes)Low (Ethanol for recrystallization)
Energy Input High (prolonged reflux)Moderate (short heating period)
Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, 1H), 7.95 (d, 2H), 7.70 (d, 1H), 7.60 (t, 1H), 7.45-7.35 (m, 4H), 4.05 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.2, 147.1, 141.0, 138.5, 130.0, 129.5, 129.0, 128.8, 128.4, 127.3, 126.8, 119.5, 56.1.

  • MS (ESI+): m/z 236.10 [M+H]⁺.

Workflow and Critical Control Points

Assessing reproducibility requires identifying steps where small variations can lead to significant changes in outcome.

Reproducibility_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Reagent Purity Check (Critical for Catalyst) P2 Glassware Setup (Anhydrous Conditions for A) P1->P2 R1 Reagent Addition & Mixing P2->R1 R2 Temperature Control (Reflux vs. 100°C) R1->R2 R3 Reaction Monitoring (TLC) (Endpoint Determination) R2->R3 W1 Quench / Dilution R3->W1 W2 Purification (Chromatography vs. Recrystallization) W1->W2 W3 Isolation & Drying W2->W3 A1 Yield & Purity (NMR, LC-MS) W3->A1

Caption: Key workflow stages impacting reproducibility.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Impure starting materials (especially 2-aminobenzaldehyde, which can oxidize). 3. Insufficient temperature or reaction time.1. Use a fresh, high-purity catalyst. 2. Purify starting materials if necessary. 3. Ensure proper heating and monitor by TLC until completion.
Formation of Multiple Byproducts 1. Self-condensation of 2-aminobenzaldehyde. 2. Reaction temperature too high, causing decomposition.1. Add the catalyst last to the mixture of reactants. 2. Maintain the recommended temperature; do not overheat.
Difficulty in Purification (Method A) Oily product that does not solidify; streaking on TLC plate.1. Ensure the acid catalyst is fully quenched with NaHCO₃ before chromatography. 2. Use a high-quality silica gel for chromatography.
Poor Crystallization (Method B) Product remains in solution or oils out.1. Concentrate the ethanol solution slightly before cooling. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal if available.

Conclusion and Recommendations

Both the classic acid-catalyzed Friedländer synthesis and the modern solvent-free Lewis acid method are viable for producing 3-methoxy-2-phenylquinoline.

  • Method A (Classic Friedländer) is a well-established but resource-intensive protocol. Its reproducibility is highly dependent on careful control of reaction time, temperature, and a meticulous chromatographic purification. It serves as a reliable benchmark but may not be ideal for large-scale synthesis or high-throughput applications.

  • Method B (Solvent-Free Lewis Acid) demonstrates superior performance in terms of reaction time, yield, and operational simplicity. The use of recrystallization for purification is a significant advantage, reducing solvent waste and time. This method is highly reproducible, provided the catalyst and starting materials are of good quality.

Recommendation for Researchers: For laboratory-scale synthesis focused on efficiency, yield, and sustainability, the solvent-free Lewis acid-catalyzed approach (Method B) is strongly recommended. Its robustness and simplified purification make it more amenable to consistent reproduction. The classic Friedländer approach (Method A) remains a valuable tool, particularly when specific Lewis acids may be incompatible with other functional groups on more complex substrates.

References

  • Ökten, S., Demircioğlu, Z., Ersanli, C. C., & Çakmak, O. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1233, 130109. Available at: [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gund, M., & Varma, R. S. (2020). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 10(45), 26853–26877. Available at: [Link]

  • Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20455–20481. Available at: [Link]

  • Singh, S., & Singh, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Li, J. J. (2009). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis. John Wiley & Sons. Available at: [Link]

  • Mansuri, R. M., & Desai, K. R. (2010). Synthetic Routes to Quinoline Derivatives. ChemInform, 41(32). Available at: [Link]

  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

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Comparative study of the photophysical properties of different methoxyquinoline isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photophysical Properties of Methoxyquinoline Isomers

This guide provides an in-depth comparative analysis of the photophysical properties of key methoxyquinoline isomers. Methoxyquinolines, heterocyclic aromatic compounds, are fundamental scaffolds in medicinal chemistry and materials science. Their utility as fluorescent probes, components in organic light-emitting diodes (OLEDs), and pharmacophores is intrinsically linked to how they interact with light. Understanding the nuances of their absorption, emission, and excited-state dynamics is paramount for researchers designing novel molecules with tailored photophysical characteristics. This document moves beyond a simple data sheet, offering a detailed examination of the structure-property relationships that govern the behavior of these versatile molecules, supported by robust experimental protocols.

The Foundational Role of Molecular Structure in Photophysics

The position of the electron-donating methoxy (-OCH₃) group on the quinoline ring system profoundly influences the electronic distribution in both the ground and excited states. This substitution dictates the energy of the π-π* transitions, which are primarily responsible for the UV-Vis absorption and fluorescence emission of these molecules. Consequently, each isomer presents a unique photophysical signature. This guide will focus on a comparative study of the 2-, 4-, 6-, and 8-methoxyquinoline isomers, elucidating how positional changes impact key parameters such as absorption/emission maxima, Stokes shift, fluorescence quantum yield, and excited-state lifetime.

Experimental Characterization: A Methodological Overview

To ensure the integrity and reproducibility of photophysical data, standardized and carefully executed experimental protocols are essential. The following sections detail the methodologies used to acquire the data presented in this guide.

Steady-State Spectroscopy

Steady-state measurements provide time-averaged information about the absorption and emission properties of a fluorophore.[1]

Protocol for Absorption and Fluorescence Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of each methoxyquinoline isomer in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol) at a concentration of 1 mM. Purity of the solvent is critical and should be verified by running a blank scan to check for fluorescent impurities.[2]

    • From the stock solution, prepare a series of dilutions in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.10 in a 1 cm path length cuvette. Maintaining an absorbance below 0.1 is crucial to minimize inner filter effects, which can distort emission spectra and lead to inaccurate quantum yield measurements.[3]

  • UV-Vis Absorption Measurement:

    • Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of each solution from 250 nm to 450 nm using a 1 cm quartz cuvette.

    • Use the pure solvent as a reference. The wavelength of maximum absorbance (λmax) is determined from the peak of the lowest energy absorption band.

  • Fluorescence Emission Measurement:

    • Using a calibrated spectrofluorometer, excite the sample at its λmax.

    • Record the emission spectrum, scanning over a wavelength range that fully captures the emission profile (e.g., 320 nm to 600 nm). The wavelength of maximum emission (λem) is identified from this spectrum.

Relative Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a direct measure of the efficiency of the fluorescence process.[2] The comparative method, which uses a well-characterized fluorescent standard, is the most common and reliable technique.[3][4]

Protocol for Relative Quantum Yield Measurement (Williams Method):

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and whose absorption/emission profile overlaps with the sample. For quinoline derivatives emitting in the UV-A to blue region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.

  • Data Acquisition:

    • Prepare a series of five dilutions for both the methoxyquinoline isomer (test) and the standard, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • Record the absorption spectrum for each solution.

    • Record the corrected fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

    • The quantum yield of the test sample (ΦX) is calculated using the following equation[3]: ΦX = ΦST * (GradX / GradST) * (η²X / η²ST) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots for the test and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the test and standard, respectively.

Time-Resolved Fluorescence Spectroscopy

Time-resolved techniques measure the decay of fluorescence intensity over time following excitation by a short pulse of light, revealing the excited-state lifetime (τF).[5][6] Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring lifetimes in the picosecond to nanosecond range.[1][7]

Protocol for Fluorescence Lifetime Measurement (TCSPC):

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive, high-speed detector.

  • Sample Preparation: Use a solution with an absorbance of ~0.1 at the excitation wavelength to ensure an adequate signal-to-noise ratio.

  • Data Acquisition:

    • Excite the sample with the pulsed source at its λmax.

    • Collect the emitted photons over time until a sufficient number of counts are accumulated in the peak channel to form a decay histogram.

    • Record an instrument response function (IRF) by replacing the sample with a light-scattering solution (e.g., a dilute colloidal silica suspension).

  • Data Analysis:

    • The fluorescence decay data is fitted to an exponential or multi-exponential decay model after deconvolution with the IRF. For a single exponential decay, the intensity I(t) is given by: I(t) = A * exp(-t / τF) Where τF is the fluorescence lifetime. Many methoxyquinolines exhibit multi-exponential decays, indicating the presence of different conformers or excited-state species.[8]

Workflow for Photophysical Characterization

The logical progression of experiments is crucial for a comprehensive characterization. The following diagram illustrates the workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_ss Steady-State Analysis cluster_tr Time-Resolved Analysis cluster_analysis Data Processing & Analysis cluster_output Final Output Prep Prepare Stock & Dilutions (Abs < 0.1) Abs UV-Vis Absorption (Determine λmax) Prep->Abs TCSPC TCSPC Measurement Prep->TCSPC Em Fluorescence Emission (Determine λem) Abs->Em Excite at λmax QY Quantum Yield Data (vs. Standard) Abs->QY SS_Data Calculate Stokes Shift (λem - λmax) Em->SS_Data QY_Calc Calculate Quantum Yield (ΦF) QY->QY_Calc Lifetime_Fit Fit Decay Data (Determine τF) TCSPC->Lifetime_Fit Result Comparative Data Table SS_Data->Result QY_Calc->Result Lifetime_Fit->Result

Caption: Experimental workflow for the comprehensive photophysical characterization of methoxyquinoline isomers.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of 2-, 4-, 6-, and 8-methoxyquinoline in a non-polar (cyclohexane) and a polar protic (ethanol) solvent. This comparison highlights the profound influence of both isomeric position and solvent environment.

IsomerSolventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)
2-Methoxyquinoline Cyclohexane~310~345~3100Moderate~1-3
Ethanol~312~360~4200Low-Moderate~1-4
4-Methoxyquinoline Cyclohexane~315~350~3100Low< 1
Ethanol~318~380~5300Very Low< 1
6-Methoxyquinoline Cyclohexane~318~355[8]~3250High~2-4 (biexponential)[8]
Ethanol~320~405[9]~6400Moderate~3-5 (biexponential)[8]
8-Methoxyquinoline Cyclohexane~312~365~4600Low~1-2
Ethanol~315~395~6400Very Low< 2

Note: The values presented are representative and compiled from various literature sources.[8][10][11][12][13][14] Absolute values can vary with experimental conditions. The biexponential decay of 6-methoxyquinoline suggests the presence of multiple emissive species or conformers.[8]

Analysis of Structure-Property Relationships

  • Absorption and Emission: The position of the methoxy group has a modest effect on the absorption maximum (λabs), but a significant impact on the emission maximum (λem). All isomers exhibit a positive solvatochromism, where the emission peak red-shifts (moves to a longer wavelength) in more polar solvents. This shift is particularly pronounced for the 6- and 8-methoxy isomers, indicating a substantial increase in the dipole moment upon excitation to the S₁ state. The excited state has more charge-transfer character, which is stabilized by polar solvent molecules, thus lowering its energy and red-shifting the emission.

  • Stokes Shift: The Stokes shift, a measure of the energy lost between absorption and emission, is a direct consequence of structural and solvent relaxation around the excited-state dipole. The dramatic increase in the Stokes shift from cyclohexane to ethanol for all isomers, especially 6-MQ and 8-MQ, confirms the significant charge redistribution in the excited state. A large Stokes shift is often a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise.

  • Fluorescence Quantum Yield (ΦF): The 6-methoxyquinoline isomer stands out with a significantly higher quantum yield, particularly in non-polar solvents. This suggests that non-radiative decay pathways (e.g., internal conversion, intersystem crossing) are less efficient for this isomer compared to others. The methoxy group at the 6-position appears to provide a molecular geometry that is less susceptible to vibrational quenching. In contrast, the low quantum yields of the 4- and 8-isomers, especially in polar solvents, suggest that their excited states are more effectively quenched, possibly through solvent interactions or by promoting intersystem crossing to the triplet state.

  • Fluorescence Lifetime (τF): The fluorescence lifetime is generally correlated with the quantum yield. The longer lifetime of 6-MQ is consistent with its higher fluorescence efficiency. The observation of biexponential decay for 6-MQ is particularly insightful, suggesting that it may exist as a mixture of conformers in the ground state or that different excited electronic states are involved in the emission process.[8]

Conclusion for the Field

This comparative guide demonstrates that the photophysical properties of methoxyquinoline isomers are not uniform and are highly tunable through precise positional substitution. The 6-methoxy isomer emerges as the most promising candidate for applications requiring high fluorescence efficiency, exhibiting a favorable combination of high quantum yield and a significant solvent-dependent Stokes shift. Conversely, the other isomers, while less emissive, could be valuable as scaffolds for developing photosensitizers or other molecules where promoting non-radiative pathways is desired.

The provided protocols serve as a validated framework for researchers to conduct their own comparative studies. By understanding the fundamental structure-property relationships outlined here, scientists and drug development professionals can make more informed decisions in the rational design of quinoline-based compounds with optimized photophysical characteristics for specific applications, from cellular imaging to advanced materials.

References

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available from: [Link]

  • Fluorescence Spectroscopy | Time Resolved | Steady State. Edinburgh Instruments. Available from: [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available from: [Link]

  • Ryding, S. (2020). What is Time-Resolved Fluorescence Spectroscopy? News-Medical.Net. Available from: [Link]

  • Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. Available from: [Link]

  • Time-resolved spectroscopy. Wikipedia. Available from: [Link]

  • Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. PicoQuant. Available from: [Link]

  • Time-Resolved Fluorescence Measurements. BMG LABTECH. Available from: [Link]

  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. Available from: [Link]

  • Standard For Measuring Quantum Yield. Scribd. Available from: [Link]

  • Snytnikova, O. A., et al. (2004). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. The Journal of Physical Chemistry A. Available from: [Link]

  • Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes. Scientific.Net. Available from: [Link]

  • Naik, L. R., et al. (2005). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. ResearchGate. Available from: [Link]

  • Fluorescence emission characteristics of 6-methoxy quinoline... ResearchGate. Available from: [Link]

  • Meece, F. A., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry. Available from: [Link]

  • Abubakar, A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. Available from: [Link]

  • Snytnikova, O. A., et al. (2010). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. Available from: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available from: [Link]

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  • Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. Available from: [Link]

  • CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.
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  • 4-Methoxyisoquinoline. PubChem. Available from: [Link]

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  • 4-Methoxyquinoline. ChemBK. Available from: [Link]

  • Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols. MDPI. Available from: [Link]

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  • 6-Methoxyquinoline N-oxide. PubChem. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Methoxyquinoline: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of responsible science, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-Methoxyquinoline (CAS No. 6931-17-5), moving beyond rote instructions to elucidate the scientific rationale underpinning each procedural step.

Foundational Knowledge: Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the subject chemical is paramount. This compound, a heterocyclic aromatic compound, presents a specific set of hazards that dictate its handling and disposal requirements.

While a comprehensive toxicological profile is not as extensively documented as some common reagents, the available Safety Data Sheet (SDS) and data on structurally similar quinoline derivatives provide a strong basis for a cautious approach.[1][2] The primary hazards are identified as:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

The quinoline backbone itself is noted for potential carcinogenicity and other health effects, warranting a conservative approach to handling all its derivatives.[3][4] The methoxy group may alter its metabolic fate and environmental persistence, but the fundamental principle of minimizing exposure remains.[5]

This hazard profile is the causality behind the stringent personal protective equipment (PPE) requirements and the prohibition of casual disposal methods like drain or trash disposal.

Table 1: Key Safety & Regulatory Data for this compound
ParameterValue / InformationSource
CAS Number 6931-17-5[6][7]
Molecular Formula C10H9NO[6][7]
GHS Hazard Statements H315, H319, H335[1]
Primary Hazards Skin, eye, and respiratory irritant[1]
RCRA Status Not explicitly listed on P or U lists. However, must be evaluated for characteristic waste properties (ignitability, corrosivity, reactivity, toxicity).[8][9][8][9]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]

The Disposal Workflow: A Step-by-Step Decision Protocol

The proper disposal of this compound is not a single action but a workflow. The following diagram and protocols are designed to guide the user through a logical, safe, and compliant process. This system is self-validating; by following the decision points, you inherently address the key safety and regulatory requirements.

G cluster_0 Phase 1: Pre-Disposal Assessment cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Final Disposal A Identify Waste Stream (Unused Reagent, Contaminated Materials, Aqueous Solution) B Consult Safety Data Sheet (SDS) for this compound A->B C Determine Waste Classification (Hazardous vs. Non-Hazardous) B->C D Is it a RCRA Listed Waste (P or U list)? C->D E Does it exhibit Characteristic Waste Properties? (Ignitability, Corrosivity, Reactivity, Toxicity) D->E No F Designate as Hazardous Waste D->F Yes E->F Yes G Consult Institutional EHS for guidance E->G No/Uncertain H Select Compatible Waste Container (e.g., HDPE, Glass) F->H G->H I Label Container Correctly: 'Hazardous Waste', Chemical Name, Accumulation Start Date H->I J Segregate from Incompatible Wastes (e.g., Strong Oxidizers) I->J K Collect Waste in Designated Satellite Accumulation Area (SAA) J->K L Arrange for Pickup by Certified Hazardous Waste Contractor M Maintain Disposal Records (Manifests) L->M

Caption: Decision workflow for the disposal of this compound.

Protocol 1: Waste Characterization and Segregation

The foundation of proper disposal is accurate characterization. The Resource Conservation and Recovery Act (RCRA) governs hazardous waste in the United States, and similar regulations exist internationally.[10]

  • Identify the Waste Stream: Determine the form of the waste:

    • Unused or Expired Reagent: This is considered a "commercial chemical product."[11][12]

    • Contaminated Labware: Includes items like pipette tips, gloves, and empty containers with residual chemical.

    • Reaction Mixtures/Solutions: Aqueous or organic solutions containing this compound.

  • RCRA Classification:

    • Listed Wastes: this compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[8][9][13]

    • Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste:

      • Ignitability: Unlikely for the pure compound, but solutions with flammable solvents may qualify.

      • Corrosivity: Not expected based on its chemical structure.

      • Reactivity: Not expected.

      • Toxicity: This is the most likely characteristic. While not specifically listed, its irritant properties and the general toxicity of quinoline derivatives suggest it could be classified as toxic.[2] The safest and most compliant approach is to manage it as a hazardous waste.[14]

  • Segregation and Collection:

    • Container Selection: Use a designated, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass). The original container can be used if it's in good condition.

    • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation began.

    • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The container must be kept closed at all times except when adding waste.[15] Store it away from incompatible materials, such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Protocol 2: Managing a this compound Spill

This protocol is intended for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Alert and Secure:

    • Alert personnel in the immediate vicinity.

    • If flammable solvents are present, eliminate all ignition sources.

    • Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Don Appropriate PPE:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.

    • Body Protection: A standard lab coat is required. For larger spills, a chemically resistant apron or coveralls may be necessary.

  • Contain and Clean:

    • For liquid spills: Contain the spill by creating a dike around the edges with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[16][17]

    • For solid spills: Gently cover the powder to avoid creating dust. Moisten the absorbent material slightly before applying it to the solid.[18]

    • Work from the outside of the spill inward, absorbing the material.

  • Package and Decontaminate:

    • Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[19]

    • Clean the spill area with soap and water.

    • Place all used PPE and cleaning materials into the hazardous waste container.

    • Seal and label the container as described in Protocol 1.

  • Report: Report the incident to your supervisor and EHS department, as per institutional policy.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound, and indeed all laboratory chemicals, is an integral part of the scientific process. By understanding the chemical's hazards, adhering to a logical disposal workflow, and being prepared for emergencies, researchers can ensure that their work is not only advancing science but is also conducted with the highest standards of safety and environmental stewardship. This guide serves as a framework, but it is essential to always consult your institution's specific EHS guidelines and the most current Safety Data Sheet.

References

  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. Retrieved from [Link]

  • Environmental Protection Agency. (2008). Managing Hazardous Waste at Academic Laboratories Rulemaking. EPA. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. UHCL. Retrieved from [Link]

  • Arcwood Environmental. (n.d.). What are P and U Listed Wastes?. Arcwood Environmental. Retrieved from [Link]

  • ADCO Services. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. ADCO Services. Retrieved from [Link]

  • WMSolutions.com. (n.d.). Discarded Commercial Chemical Products The P and U lists designate as hazardous pure. WMSolutions.com. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. TriHaz Solutions. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (2025, March 12). Waste Designation Decision Matrix - P and U Listed Wastes. TCEQ. Retrieved from [Link]

  • Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. Retrieved from [Link]

  • Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. EPA. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (n.d.). List of Hazardous Substances and Reportable Quantities. PHMSA. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. QMUL. Retrieved from [Link]

  • Eawag. (1997, December 17). 3-Methylquinoline Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Clarkson University. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 10 grams. CP Lab Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinoline Yellow, Spirit Soluble, 95%. Cole-Parmer. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. NICNAS. Retrieved from [Link]

  • Michigan State University. (n.d.). Spill and Cleaning Protocol. EHS MSU. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. NJ.gov. Retrieved from [Link]

  • Galarneau, E., et al. (2023). Sources and environmental fate of halomethoxybenzenes. PNAS. Retrieved from [Link]

  • An, R., et al. (2022). Environmental fate of cefquinome: Adsorption and degradation. Frontiers in Environmental Science. Retrieved from [Link]

  • Durand, E., et al. (n.d.). Fate and environmental impact of the recently marketed herbicide Mesotrione. ResearchGate. Retrieved from [Link]

  • Chen, Z., et al. (2014). Environmental fate of tetracycline resistance genes originating from swine feedlots in river water. PubMed. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. 3-Methoxyquinoline, a valuable building block in synthetic chemistry, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure both the integrity of your research and the well-being of your team.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its hazard profile is crucial. This compound and its isomers are known to present several health risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[1][2][3][5][6]

  • Long-Term Effects: Some quinoline compounds are suspected carcinogens and may have reproductive toxicity.[7]

Given these hazards, a robust safety plan is not just recommended; it is a necessity.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe handling is the correct selection and use of PPE. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields.To prevent skin contact and eye exposure to fine particulates.
Solution Preparation and Transfers Nitrile gloves (double-gloving recommended), lab coat, chemical splash goggles.To protect against accidental splashes to the eyes and skin contact.
Running Reactions (at ambient or elevated temperatures) Nitrile gloves (double-gloving recommended), lab coat, chemical splash goggles, and work within a certified chemical fume hood.A fume hood is essential to prevent inhalation of vapors, especially when heated.
Work-up and Purification Nitrile gloves (double-gloving recommended), lab coat, chemical splash goggles, and work within a certified chemical fume hood.To contain volatile solvents and potential aerosols generated during these procedures.
Spill Cleanup Chemical-resistant gloves (e.g., butyl rubber), disposable coveralls, chemical splash goggles, and a face shield. A respirator may be necessary depending on the spill size.To provide maximum protection during the handling of a concentrated release of the hazardous material.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Pre-Handling Check: Before you begin, ensure that the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.

  • Weighing:

    • Don disposable nitrile gloves (consider double-gloving for added protection).

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.

    • Once weighed, securely cap the stock bottle and the weighing vessel.

    • Clean any minor spills on the balance with a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution: Gently swirl or stir the mixture to dissolve the compound. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Transfer: Use a clean pipette or syringe to transfer the solution.

Reaction and Work-up
  • Closed System: Whenever possible, conduct reactions in a closed system to minimize the escape of vapors.

  • Temperature Control: Monitor and control the reaction temperature to avoid uncontrolled boiling or side reactions.

  • Quenching: Carefully quench the reaction in the fume hood, being mindful of any potential exotherms or gas evolution.

  • Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purifications within the fume hood.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow start Start: Handling this compound weighing Weighing Solid start->weighing solution Preparing Solution start->solution reaction Running Reaction start->reaction spill Spill or Release start->spill ppe_weighing Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses weighing->ppe_weighing ppe_solution Minimum PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles solution->ppe_solution ppe_reaction Minimum PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Work in Fume Hood reaction->ppe_reaction ppe_spill Enhanced PPE: - Chemical Resistant Gloves - Disposable Coveralls - Goggles & Face Shield - Consider Respirator spill->ppe_spill

Caption: PPE Selection Workflow for this compound Handling.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from the use of this compound must be treated as hazardous.

Waste Segregation
  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a designated, sealed hazardous waste bag within the fume hood.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Ensure the container is compatible with the solvents used.

  • Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous chemical waste.[8]

Decontamination
  • Glassware: All glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The initial rinsate must be collected as hazardous waste. After the initial rinse, glassware can be washed according to standard laboratory procedures.

  • Work Surfaces: Decontaminate the work area within the fume hood after each use by wiping with a cloth dampened with a suitable solvent, followed by a wipe with a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

Final Disposal
  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Never pour this compound waste down the drain.[9][10]

By implementing these comprehensive safety and handling procedures, you can confidently and responsibly advance your research while maintaining a safe laboratory environment.

References

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

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3-Methoxyquinoline

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